molecular formula C9H11NO3 B086525 DL-Phenylserine CAS No. 1078-17-7

DL-Phenylserine

Numéro de catalogue: B086525
Numéro CAS: 1078-17-7
Poids moléculaire: 181.19 g/mol
Clé InChI: VHVGNTVUSQUXPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910522
Record name beta-Hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7
Record name DL-Phenylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC206281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10123
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-hydroxy-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Phenyl-DL-Serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

DL-Phenylserine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to DL-Phenylserine: Structure, Properties, and Applications

Introduction

This compound, a non-proteinogenic amino acid, stands as a molecule of significant interest in biochemical and pharmaceutical research. As a derivative of phenylalanine, it possesses a unique β-hydroxyl group, introducing a second chiral center and thus, considerable stereochemical complexity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, biological significance, and the methodologies crucial for its synthesis and analysis. Our focus is to bridge foundational knowledge with practical, field-proven insights, explaining not just the protocols but the scientific rationale that underpins them.

Chemical Structure and Stereoisomerism

This compound, with the systematic IUPAC name 2-amino-3-hydroxy-3-phenylpropanoic acid, is an amino acid analog of phenylalanine featuring a hydroxyl group on the β-carbon.[1] This addition creates two chiral centers (at the α and β carbons), resulting in four possible stereoisomers.[2]

The designation "DL" indicates a racemic mixture at the α-carbon, meaning it contains both D- and L- enantiomers. The relative stereochemistry of the substituents around the Cα-Cβ bond is described by the prefixes threo and erythro.

  • Erythro isomers : The amino and hydroxyl groups are on the same side in a Fischer projection.

  • Threo isomers : The amino and hydroxyl groups are on opposite sides in a Fischer projection.

Therefore, this compound is a mixture of four stereoisomers: D-threo-phenylserine, L-threo-phenylserine, D-erythro-phenylserine, and L-erythro-phenylserine. The biological activity and metabolic fate of phenylserine are often highly dependent on its specific stereoconfiguration.[3]

G cluster_threo Threo Isomers cluster_erythro Erythro Isomers L-threo L-threo-Phenylserine (2S, 3R) D-threo D-threo-Phenylserine (2R, 3S) L-threo->D-threo Enantiomers L-erythro L-erythro-Phenylserine (2S, 3S) L-threo->L-erythro Diastereomers D-erythro D-erythro-Phenylserine (2R, 3R) D-threo->D-erythro Diastereomers L-erythro->D-erythro Enantiomers This compound This compound This compound->L-threo Diastereomer This compound->L-erythro Diastereomer

Caption: Stereoisomers of Phenylserine.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, analysis, and application in various experimental settings. As it is a mixture, properties like melting point can show a range or represent the specific dominant isomer in a commercial batch (often the threo form).

General and Physicochemical Properties

The following table summarizes key identifying and physical properties for this compound, primarily referring to the common DL-threo form.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[1][4][5]
Molecular Weight 181.19 g/mol [1][4]
CAS Number 69-96-5 (DL-threo)[4][5][6]
IUPAC Name 2-amino-3-hydroxy-3-phenylpropanoic acid[1]
Melting Point 186 - 208 °C (decomposes)[4][7]
Appearance White to off-white powder[8]
Solubility Sparingly soluble in water[8]
pKa Data not readily available, but expected to have two pKa values for the carboxylic acid (~2-3) and amino (~9-10) groups, typical of amino acids.
SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O[1]
InChIKey VHVGNTVUSQUXPS-UHFFFAOYSA-N[1][5]
Spectroscopic Profile

Spectroscopic data is critical for structural confirmation and purity assessment.[9]

  • ¹H NMR: A proton NMR spectrum in a solvent like DMSO-d₆ would typically show aromatic protons from the phenyl group between 7.0-7.5 ppm. The α- and β-protons would appear as coupled signals in the aliphatic region, with chemical shifts influenced by the adjacent electron-withdrawing groups. The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, with their positions being solvent and concentration-dependent.[7][10]

  • ¹³C NMR: The carbon spectrum would show distinct signals for the carboxyl carbon (~170-180 ppm), the aromatic carbons (~120-140 ppm), and the α- and β-carbons (~50-80 ppm).[7][11]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (superimposed on the C-H stretches) from 2500-3500 cm⁻¹. A strong carbonyl (C=O) stretch appears around 1700-1720 cm⁻¹. N-H bending vibrations are typically seen around 1500-1600 cm⁻¹.[7][12]

  • Mass Spectrometry: The nominal mass is 181. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 182.[13]

Biological Significance and Metabolism

While not a component of proteins, phenylserine participates in specific metabolic pathways, particularly in microorganisms. The key enzyme governing its metabolism is Phenylserine Aldolase (EC 4.1.2.26).[14]

Phenylserine aldolase, a pyridoxal phosphate (PLP) dependent enzyme, catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine and benzaldehyde.[14][15] This reaction is central to the degradation pathway of phenylserine in organisms like Pseudomonas putida.[15] The reversibility of this reaction is of significant interest for biocatalysis, enabling the stereoselective synthesis of β-hydroxy-α-amino acids.[16][17]

Additionally, various enzymes such as L-phenylserine dehydrogenase and D-phenylserine dehydrogenase have been identified in bacteria, which catalyze the oxidation of the β-hydroxyl group, representing an alternative metabolic route.[18]

G cluster_main Metabolism of L-threo-Phenylserine L_threo_PS L-threo-Phenylserine Enzyme Phenylserine Aldolase (EC 4.1.2.26) L_threo_PS->Enzyme Benzaldehyde Benzaldehyde Glycine Glycine Enzyme->Benzaldehyde cleavage Enzyme->Glycine cleavage Cofactor Pyridoxal Phosphate (PLP) Cofactor->Enzyme cofactor

Caption: Phenylserine Aldolase Metabolic Pathway.

Methodologies: Synthesis and Analysis

Enzymatic Synthesis of L-threo-Phenylserine

The stereoselectivity of enzymes makes them ideal catalysts for producing specific isomers of phenylserine. Phenylserine aldolase or threonine aldolases are commonly employed for this purpose. The following protocol outlines a typical batch synthesis.

Rationale: This protocol leverages the reversible reaction catalyzed by phenylserine aldolase. By providing high concentrations of precursors (benzaldehyde and glycine), the equilibrium is shifted towards the synthesis of L-threo-phenylserine. The PLP cofactor is essential for the catalytic activity of the aldolase. The reaction is terminated by acid precipitation, which denatures the enzyme and stops the reaction.

Protocol:

  • Reaction Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.5) containing 50 µM pyridoxal phosphate (PLP). PLP is light-sensitive, so the buffer should be prepared fresh and kept in an amber vial.

  • Substrate Solution: In the reaction buffer, dissolve glycine to a final concentration of 50 mM and benzaldehyde to a final concentration of 10-50 mM. Note: Benzaldehyde has limited aqueous solubility and can be inhibitory at high concentrations; its concentration may require optimization.[19]

  • Enzyme Addition: Add purified Phenylserine Aldolase (or a cell lysate containing the overexpressed enzyme) to the substrate solution. A typical enzyme loading is 5-10 U per mL of reaction volume.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 30-70°C) with gentle agitation for 5-24 hours.[16]

  • Monitoring: Periodically withdraw aliquots, terminate the reaction by adding an equal volume of 1% trichloroacetic acid (TCA), centrifuge to remove precipitated protein, and analyze the supernatant by HPLC to monitor product formation.

  • Termination and Workup: Once the reaction reaches completion (or equilibrium), terminate the entire batch by adding 1% TCA. Centrifuge the mixture to pellet the denatured enzyme and any precipitated protein. The supernatant contains the synthesized phenylserine.

  • Purification (Optional): The product can be further purified from the reaction mixture using techniques like ion-exchange chromatography.

Chiral HPLC Analysis of Phenylserine Isomers

Quantifying the four stereoisomers of phenylserine requires a chiral separation method, as conventional reversed-phase HPLC cannot resolve enantiomers.

Rationale: A chiral stationary phase (CSP) is required to resolve enantiomers. In this case, a penicillamine-based column creates a transient diastereomeric complex with the phenylserine isomers, allowing for their separation based on differential stability. The mobile phase containing copper sulfate is crucial, as the copper ion forms a coordination complex with both the CSP and the analyte, enhancing the chiral recognition mechanism.[20] Methanol is used as an organic modifier to adjust retention times.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Column: Use a Chirex 3126 (D)-penicillamine column (or equivalent).[20]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 75% 2 mM aqueous copper (II) sulfate (CuSO₄) solution and 25% methanol.[20] Filter and degas the mobile phase prior to use.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[20]

    • Detection: UV at 254 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the reaction samples (after protein removal) in the mobile phase. Prepare standard solutions of each of the four pure stereoisomers (if available) to determine their respective retention times and generate calibration curves.

  • Data Analysis: Integrate the peak areas for each isomer. The enantiomeric excess (ee) and diastereomeric excess (de) can be calculated from the peak areas of the respective isomers.

G cluster_synthesis Enzymatic Synthesis cluster_analysis Chiral HPLC Analysis Substrates Glycine + Benzaldehyde Reaction Incubate with Phenylserine Aldolase Substrates->Reaction Termination Terminate with TCA & Centrifuge Reaction->Termination SamplePrep Dilute Supernatant in Mobile Phase Termination->SamplePrep Crude Product Injection Inject on Chiral Column SamplePrep->Injection Data UV Detection (254 nm) & Integration Injection->Data

Caption: Workflow for Phenylserine Synthesis and Analysis.

Applications and Future Outlook

The unique structure of phenylserine makes it a valuable chiral building block in synthetic chemistry.

  • Pharmaceutical Synthesis: L-threo-phenylserine is a precursor for the synthesis of complex bioactive molecules and antibiotics, such as cyclomarin A.[19] Its derivatives are also essential for producing drugs like chloramphenicol.[19]

  • Neuroscience Research: As a close analog of phenylalanine and a precursor to phenylethanolamine, phenylserine and its metabolites are investigated for their roles in neurotransmission.

  • Antiviral Research: Early studies have shown that L-threo-phenylserine exhibits antiviral activity against the influenza A virus, appearing to act as a competitive antagonist to phenylalanine in viral synthesis.[3]

The future of this compound research lies in the discovery and engineering of novel aldolases with improved stability, substrate scope, and stereoselectivity. These advancements will enable more efficient and sustainable biocatalytic routes to optically pure β-hydroxy-α-amino acids, which are highly sought after in the pharmaceutical industry.

References

  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94134, this compound. PubChem.
  • Fones, W. S. (1953). The isomers of the beta-phenylserines. Journal of Biological Chemistry, 204(1), 323-328.
  • Misono, H., Miyahara, I., & Suzuki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 759-765.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6427039, DL-threo-beta-Phenylserine. PubChem.
  • ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column.
  • Miyahara, I., Ohtsu, I., & Misono, H. (2007). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Journal of Biochemistry, 142(5), 589-597.
  • Jiang, Y., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Scientific Reports, 12, 21815.
  • ResearchGate. (n.d.). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde by serine hydroxymethyltransferase.
  • Ackerman, W. W. (1953). The antiviral action of threo-beta-phenylserine. Journal of Biological Chemistry, 203(1), 149-157.
  • Wikipedia. (n.d.). Phenylserine aldolase.
  • Wang, J., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and diastereoselectivity. Systems Microbiology and Biomanufacturing, 2, 705-715.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12314153, (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. PubChem.
  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-115.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • DAV University. (n.d.). Metabolism of tyrosine and phenylalanine.
  • Toth, G., et al. (1988). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. Journal of Chromatography, 444, 237-244.
  • Chromatography Forum. (2017). separation of positional isomers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919634, L-erythro-phenylserine. PubChem.
  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.
  • PubChem. (2017). Spectral Information in PubChem.
  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
  • Professor Dave Explains. (2016, April 26). NMR Spectroscopy. YouTube.
  • Chem B. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us. YouTube.

Sources

Introduction: Unveiling the Potential of a Versatile Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to DL-Phenylserine for Researchers and Drug Development Professionals

This compound, a non-proteinogenic amino acid, stands as a critical building block and intermediate in the realms of synthetic organic chemistry and pharmacology. As a derivative of phenylalanine, it incorporates an additional hydroxyl group, creating two stereocenters and giving rise to a family of four distinct stereoisomers.[1] This structural complexity is not a mere chemical curiosity; it is the very source of its utility, enabling its use as a chiral synthon for the stereoselective synthesis of complex molecules, including pharmaceuticals and bioactive peptides.[2][3] This guide, designed for the practicing scientist, moves beyond basic identifiers to explore the nuanced stereochemistry, synthesis, analysis, and strategic applications of this compound, providing the technical insights necessary for its effective use in a laboratory and developmental setting.

Section 1: Core Physicochemical and Stereochemical Identity

A precise understanding of this compound begins with its fundamental properties and, most critically, its stereoisomerism. The molecule's two chiral centers—the alpha-carbon (Cα) of the amino acid backbone and the beta-carbon (Cβ) bearing the hydroxyl group—give rise to two diastereomeric pairs (erythro and threo), each of which exists as a pair of enantiomers (D and L).

The molecular formula for all isomers is C₉H₁₁NO₃, and the molecular weight of the anhydrous form is 181.19 g/mol .[4][]

G cluster_threo threo-Isomers cluster_erythro erythro-Isomers threo_L L-threo-Phenylserine threo_D D-threo-Phenylserine erythro_L L-erythro-Phenylserine erythro_D D-erythro-Phenylserine

Caption: The four stereoisomers of Phenylserine arising from two chiral centers.

The distinction between these isomers is paramount, as biological systems, particularly enzymes, often exhibit high stereoselectivity.[6] Consequently, the specific CAS number is crucial for sourcing the correct material for a given application.

Compound NameStereochemistryCAS NumberMolecular Weight (Anhydrous)
This compound Mixture of stereoisomers69-96-5[7][8]181.19 g/mol [4]
DL-3-Phenylserine hydrate Mixture of stereoisomers207605-47-8[9][10]181.19 g/mol (anhydrous basis)[9]
DL-erythro-3-Phenylserine Racemic (D-erythro + L-erythro)2584-74-9[11][12]181.19 g/mol [12]
DL-threo-β-Phenylserine Racemic (D-threo + L-threo)7695-56-9, 2584-75-0[13]181.19 g/mol
L-threo-Phenylserine (2S,3R)6254-48-4[2]181.19 g/mol [2]
erythro-L-Phenylserine (2S,3S)32946-42-2[14][15]181.19 g/mol [14]

Note: The term "this compound" can be ambiguous. It is essential to verify the specific isomeric composition (threo/erythro ratio) from the supplier's technical data sheet.

Section 2: Synthesis Strategies: Chemical and Enzymatic Routes

The synthesis of phenylserine isomers, particularly in an enantiomerically pure form, is a key challenge. The choice of method is dictated by the desired stereochemistry, scale, and cost.

Enzymatic Synthesis: The Aldolase Approach

For stereospecific synthesis, enzymatic methods are often superior. Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde.[16] This approach is highly valued for its ability to construct both chiral centers in a single, highly stereoselective step.

The synthesis of L-threo-phenylserine from glycine and benzaldehyde is a well-established model reaction.[1][16] The use of an L-specific threonine aldolase ensures the production of the desired L-threo isomer with high diastereomeric and enantiomeric excess.[16]

G reactants Reactants: Glycine + Benzaldehyde bioreactor Bioreactor (Immobilized L-Threonine Aldolase) reactants->bioreactor reaction Aldol Reaction (Aqueous Buffer, pH 8.0, 30°C) bioreactor->reaction Catalysis separation Downstream Processing (e.g., Chromatography) reaction->separation product Product: L-threo-Phenylserine (High Purity, >99% ee) separation->product

Caption: A generalized workflow for the stereoselective enzymatic synthesis.

Causality Behind Method Choice:

  • Stereoselectivity: The primary driver for using an enzymatic route is the unparalleled control over stereochemistry, which is crucial for pharmaceutical applications where only one isomer is active or safe.

  • Green Chemistry: The reaction is typically run in an aqueous buffer under mild conditions (neutral pH, moderate temperatures), avoiding harsh organic solvents and reagents.[3]

  • Challenges: Product inhibition and the natural equilibrium of the reaction can limit the achievable yield, sometimes requiring strategies like in-situ product removal or the use of multi-enzyme cascades to drive the reaction to completion.[3][16]

Chemical Synthesis

Traditional chemical synthesis often involves the condensation of a glycine derivative with benzaldehyde. A common method is the reaction of a copper glycinate complex with benzaldehyde under basic conditions. This approach typically yields a mixture of threo and erythro diastereomers, which must then be separated.

Example Protocol Outline (based on Erlenmeyer-Plöchl reaction principles):

  • Preparation of Copper(II) Glycinate Complex: Glycine ethyl ester hydrochloride is dissolved in ethanol.[17] A solution of basic copper carbonate in ammonia water is added to form the copper glycinate complex in situ.

  • Aldol Condensation: The pH is adjusted to 10.0-11.0 with a base like KOH. Benzaldehyde is added, and the reaction is heated (e.g., 78-85°C) to promote condensation.[17]

  • Hydrolysis and Isolation: The resulting ester is hydrolyzed, and the copper is removed.

  • Diastereomer Separation: The mixture of threo and erythro phenylserine is separated, often by fractional crystallization, exploiting the differing solubilities of the diastereomers.

  • Resolution (Optional): If a single enantiomer is required, the racemic mixture of the desired diastereomer is resolved using a chiral resolving agent or by chiral chromatography.

Section 3: Analytical Characterization: Ensuring Purity and Identity

Confirming the identity, purity, and stereochemical integrity of this compound is a critical quality control step. A multi-technique approach is standard practice.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing phenylserine isomers.

  • Causality: The structural similarity of the isomers necessitates a high-resolution separation technique. Chiral HPLC, specifically, is the only reliable method to separate all four stereoisomers.[1]

Step-by-Step Protocol: Chiral HPLC Analysis

  • System: An HPLC system equipped with a UV detector is required.

  • Column Selection: A chiral stationary phase is mandatory. A crown ether-based column (e.g., TSK gel Enantio L1) is effective for separating the underivatized amino acids.[1]

  • Mobile Phase: A typical mobile phase is a dilute acidic aqueous solution, such as perchloric acid (pH ~2.0). The exact conditions must be optimized for the specific column.

  • Sample Preparation: Accurately weigh and dissolve the phenylserine sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter through a 0.22 µm syringe filter before injection.

  • Detection: The phenyl group provides strong UV absorbance, making detection at ~210 nm highly sensitive.

  • Data Analysis: The retention times of the peaks are compared to those of authenticated standards for each of the four isomers to confirm identity. The peak area is used to calculate the diastereomeric excess (de) and enantiomeric excess (ee).

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject column Chiral Column Separation inject->column detect UV Detection (210 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram quantify Identify & Quantify Peaks (Calculate de, ee) chromatogram->quantify

Caption: A self-validating workflow for the chiral HPLC analysis of Phenylserine.

Other Techniques
  • Thin Layer Chromatography (TLC): A rapid, qualitative method used to monitor reaction progress. Spots can be visualized using a ninhydrin solution, which reacts with the primary amine to produce a colored spot.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): Confirms the molecular weight (181.19 g/mol ) and can be used for structural elucidation in conjunction with fragmentation analysis.[19]

Section 4: Applications in Drug Development and Research

This compound and its individual isomers are not typically used as active pharmaceutical ingredients (APIs) themselves but serve as invaluable intermediates.

  • Peptide Synthesis: As a non-canonical amino acid, it is incorporated into synthetic peptides to create novel structures with modified properties, such as increased stability or altered receptor binding affinity.[9][20]

  • Precursor to APIs: The most prominent application is the use of L-threo-phenylserine as a precursor in the synthesis of L-threo-3,4-dihydroxyphenylserine (Droxidopa), a medication used to treat neurogenic orthostatic hypotension.[3]

  • Chiral Synthons: The defined stereochemistry of the individual isomers makes them valuable starting materials for the enantioselective synthesis of other complex molecules and natural products.[2]

  • Biochemical Research: this compound is used as a substrate to study the activity and specificity of various enzymes, such as phenylserine aldolases, dehydrogenases, and deaminases, which are involved in amino acid metabolism.[6][18][21]

Section 5: Safety, Handling, and Storage

While not acutely toxic, proper laboratory handling procedures are necessary.

  • GHS Classification: May cause skin and respiratory irritation.[4]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20] Avoid generating dust.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[11] For long-term stability of the hydrate form, storage at -20°C is recommended.[22]

Conclusion

This compound is a fundamentally important molecule whose utility is defined by its stereochemistry. For the researcher and drug development professional, a thorough understanding of its isomeric forms, the strategic choice between chemical and enzymatic synthesis, and the application of rigorous analytical methods are essential for successful application. From its role as a simple building block in peptide synthesis to its critical function as a precursor for complex drugs like Droxidopa, Phenylserine continues to be a versatile and indispensable tool in the advancement of chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94134, this compound. [Link]
  • Human Metabolome Database. Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6427039, DL-threo-beta-Phenylserine. [Link]
  • Google Patents. CN110776444A - Preparation method of DL-p-methylsulfonyl phenyl serine ethyl ester.
  • SpringerLink. Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. [Link]
  • National Center for Biotechnology Information.
  • SpringerLink.
  • Carl ROTH.
  • ResearchGate.
  • National Center for Biotechnology Information. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6919634, L-erythro-phenylserine. [Link]
  • PubMed.
  • CAS Common Chemistry. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Biological Mechanism of Action of DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanism of action of DL-Phenylserine in biological systems. With full editorial control, this document eschews rigid templates to deliver a nuanced and logically structured narrative grounded in scientific integrity and supported by extensive references.

Introduction: Unraveling the Complexity of this compound

This compound is a synthetic amino acid existing as a racemic mixture of four stereoisomers due to its two chiral centers: D-threo, L-threo, D-erythro, and L-erythro. The "DL" notation indicates a mix of D and L enantiomers, while "threo" and "erythro" define the relative stereochemistry. This stereoisomerism is paramount to its biological activity, as metabolic enzymes demonstrate significant stereoselectivity[1]. The primary therapeutic interest lies in its dihydroxylated form, DL-threo-3,4-dihydroxyphenylserine, commercially known as droxidopa[2][3]. The L-threo isomer of this compound, L-threo-dihydroxyphenylserine (L-DOPS), is the key pharmacologically active component, functioning as a prodrug for the neurotransmitter norepinephrine[2]. This guide will dissect the intricate mechanisms of this compound, focusing on its conversion to norepinephrine and the physiological ramifications.

The Cornerstone of Activity: Conversion to Norepinephrine

The principal mechanism through which DL-threo-dihydroxyphenylserine exerts its effects is the metabolic conversion of its L-threo isomer to norepinephrine[2]. This process is a critical bypass of the rate-limiting step in endogenous norepinephrine synthesis.

The Metabolic Pathway: A Single Enzymatic Step

The transformation of L-DOPS to norepinephrine is a direct, one-step decarboxylation reaction catalyzed by the enzyme L-aromatic amino acid decarboxylase (LAAAD), also referred to as DOPA decarboxylase[2]. This enzyme is ubiquitously expressed throughout the body.

The Decisive Role of Stereoselectivity

LAAAD displays a marked preference for substrates with an alpha-S configuration[4]. This stereoselectivity dictates the metabolic fate and pharmacological activity of the different dihydroxyphenylserine isomers:

  • L-threo-DOPS ((-)-threo-DOPS): Possessing an alpha-S, beta-R configuration, this isomer is an effective substrate for LAAAD, yielding the natural (-)-norepinephrine[4].

  • D-erythro-DOPS ((+)-erythro-DOPS): This isomer, with an alpha-S, beta-S configuration, is also readily decarboxylated by LAAAD. However, the product is the unnatural (+)-norepinephrine, which is thought to function as a false neurotransmitter[4].

  • L-erythro-DOPS ((-)-erythro-DOPS) and D-threo-DOPS ((+)-threo-DOPS): Characterized by an alpha-R configuration, these isomers are poor substrates for LAAAD and, consequently, do not significantly contribute to norepinephrine production[4].

  • Inhibitory Dynamics: Of particular note, D-threo-DOPS acts as an inhibitor of the decarboxylation of L-threo-DOPS, a crucial consideration in racemic formulations[5][6].

Physiological Ramifications of Norepinephrine Synthesis

The norepinephrine synthesized from L-threo-DOPS engages with adrenergic receptors, eliciting a sympathomimetic response. A key outcome is vasoconstriction, leading to an elevation in blood pressure. This pressor effect is the therapeutic foundation for the use of droxidopa in the management of neurogenic orthostatic hypotension, a condition marked by a significant drop in blood pressure upon standing due to inadequate norepinephrine release[7][8].

A Comparative Look at Pharmacokinetics

ADME of L-threo-DOPS

L-threo-DOPS is orally bioavailable, with peak plasma concentrations achieved approximately three hours post-administration[9]. Its primary metabolic route is decarboxylation to norepinephrine.

Pharmacokinetics of Other Stereoisomers

The pharmacokinetic profiles of the other stereoisomers are not as extensively documented. Given their limited interaction with LAAAD, their direct contribution to the pharmacological effects of a racemic mixture is considered minimal[4]. The inhibitory action of D-threo-DOPS on the metabolism of L-threo-DOPS underscores the importance of stereoisomeric interactions in pharmacokinetic analyses[5][6].

Pharmacokinetic Data at a Glance
ParameterL-threo-DOPSOther StereoisomersReference(s)
Primary Metabolic Enzyme L-Aromatic Amino Acid Decarboxylase (LAAAD)Poor substrates for LAAAD[4]
Primary Metabolite Norepinephrine-[2]
Oral Bioavailability YesNot well-established[9]
Time to Peak Plasma Concentration ~3 hoursNot well-established[9]
Interaction D-threo-DOPS inhibits L-threo-DOPS metabolism-[5][6]

Exploring Alternative Metabolic Fates

While the norepinephrine pathway is dominant for L-threo-DOPS, other metabolic routes for phenylserine exist, though they are considered minor in mammalian systems.

  • Phenylserine Aldolase Pathway: This enzyme can cleave phenylserine into benzaldehyde and glycine[10]. Its physiological impact in the context of this compound administration is thought to be limited[11].

  • Phenylserine Dehydrogenase Pathway: L-phenylserine can also be a substrate for the NAD+-dependent L-phenylserine dehydrogenase, which oxidizes the β-hydroxyl group[10].

The Question of Direct Receptor Engagement

Methodological Cornerstones for Research

In Vitro L-Aromatic Amino Acid Decarboxylase Activity Assay

Principle: This assay quantifies LAAAD activity by measuring the production of dopamine from L-DOPA, a principle adaptable for measuring norepinephrine from L-threo-DOPS.

Protocol: [13][14]

  • Prepare a cell lysate or purified enzyme solution.

  • Incubate the enzyme with the cofactor pyridoxal 5'-phosphate (PLP) in a suitable buffer (e.g., sodium phosphate, pH 7.0) at 37°C.

  • Initiate the reaction by adding the substrate (L-DOPA or L-threo-DOPS).

  • Allow the reaction to proceed for a specified time (e.g., 20-90 minutes) at 37°C.

  • Terminate the reaction using an acid or organic solvent.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant for product formation using HPLC-ECD or LC-MS/MS.

Data Analysis: Michaelis-Menten kinetics (Km and Vmax) can be determined by assessing reaction velocities across a range of substrate concentrations[5].

Quantifying Norepinephrine in Biological Matrices

Principle: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) offers a sensitive and specific method for the quantification of catecholamines in biological samples.

Protocol: [15][16]

  • Sample Preparation: Collect blood in tubes containing EDTA and sodium metabisulfite. Centrifuge to isolate plasma. Extract catecholamines using techniques such as alumina extraction.

  • HPLC-ECD Analysis: Inject the extracted sample onto a reverse-phase HPLC column. Employ a mobile phase designed for optimal separation. Detect norepinephrine using an electrochemical detector at an appropriate oxidative potential.

  • Quantification: Generate a standard curve with known norepinephrine concentrations to quantify the analyte in the samples.

Preclinical Assessment of Cardiovascular Effects

Principle: To evaluate the pressor effects of this compound derivatives in animal models.

Protocol:

  • Animal Model: Utilize a suitable species, such as rats.

  • Instrumentation: Employ telemetric implants for continuous blood pressure and heart rate monitoring.

  • Drug Administration: Administer the test compound at various doses to establish a dose-response relationship.

  • Data Collection: Record cardiovascular parameters at baseline and multiple time points post-administration.

  • Data Analysis: Analyze the dose-response curve and the temporal profile of the cardiovascular effects[17].

Visualizing the Science

Metabolic Pathways of DL-dihydroxyphenylserine Stereoisomers

Metabolic Pathways of DL-dihydroxyphenylserine Stereoisomers cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products L_threo L-threo-DOPS LAAAD L-Aromatic Amino Acid Decarboxylase (LAAAD) L_threo->LAAAD Good Substrate D_erythro D-erythro-DOPS D_erythro->LAAAD Good Substrate L_erythro L-erythro-DOPS No_reaction Poor Substrates L_erythro->No_reaction D_threo D-threo-DOPS D_threo->LAAAD Inhibitor D_threo->No_reaction NE_minus (-)-Norepinephrine (Natural) LAAAD->NE_minus from L-threo NE_plus (+)-Norepinephrine (Unnatural) LAAAD->NE_plus from D-erythro

Caption: Metabolic fate of the four stereoisomers of dihydroxyphenylserine (DOPS) by L-Aromatic Amino Acid Decarboxylase (LAAAD).

Experimental Workflow for Assessing LAAAD Activity

LAAAD Activity Assay Workflow start Start: Enzyme Source (Cell Lysate/Purified Protein) prepare_reaction Prepare Reaction Mix: - Enzyme - PLP (Cofactor) - Buffer start->prepare_reaction add_substrate Add Substrate (L-DOPA or L-threo-DOPS) prepare_reaction->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Acid or Solvent) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze Analyze Supernatant (HPLC-ECD or LC-MS/MS) centrifuge->analyze end End: Determine Product Concentration analyze->end

Caption: A typical workflow for the in vitro assessment of L-Aromatic Amino Acid Decarboxylase (LAAAD) activity.

Workflow for In Vivo Cardiovascular Studies

In Vivo Cardiovascular Study Workflow animal_model Select Animal Model (e.g., Rat) instrumentation Implant Telemetry or Use Tail-Cuff animal_model->instrumentation baseline Record Baseline Blood Pressure & Heart Rate instrumentation->baseline drug_admin Administer Droxidopa (Dose-Response) baseline->drug_admin monitoring Monitor Cardiovascular Parameters Over Time drug_admin->monitoring data_analysis Analyze Data: - Dose-Response Curve - Time Course monitoring->data_analysis conclusion Draw Conclusions on Pressor Effects data_analysis->conclusion

Caption: A generalized workflow for preclinical in vivo studies of the cardiovascular effects of droxidopa.

Concluding Remarks and Future Horizons

The fundamental mechanism of action of DL-threo-dihydroxyphenylserine is the stereoselective enzymatic conversion of its L-threo isomer to norepinephrine. This process underpins its therapeutic efficacy in conditions characterized by norepinephrine deficiency. While this primary pathway is well-elucidated, avenues for future research remain, including a more exhaustive pharmacokinetic and pharmacodynamic characterization of all stereoisomers and a deeper exploration of minor metabolic pathways. Such investigations will undoubtedly refine our understanding and optimize the clinical application of this important therapeutic agent.

References

  • Bartholini, G., & Pletscher, A. (1979). The stereoisomers of 3,4-dihydroxyphenylserine as precursors of norepinephrine. Journal of Pharmacy and Pharmacology, 31(1), 22-25. [Link]
  • Bruns, F., & Fiedler, L. (1958). [Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-phenylserine]. Biochemische Zeitschrift, 330(4), 324-341. [Link]
  • Maruyama, W., Nakahara, D., & Naoi, M. (1994). A new metabolic pathway of L-threo-3,4-dihydroxyphenylserine, a precursor amino acid of norepinephrine, in the brain. Studies by in vivo microdialysis. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 7(1), 21-33. [Link]
  • Ohmura, I., Inagaki, C., Araki, H., & Tanaka, C. (1978). Enzymatic decarboxylation of L-threo-3,4-dihydroxyphenylserine in rat heart. Japanese Journal of Pharmacology, 28(5), 747-753. [Link]
  • Misono, H., & Nagasaki, S. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde by l-threonine aldolase from Pseudomonas sp. Bioscience, Biotechnology, and Biochemistry, 69(1), 214-216. [Link]
  • Cheng, F. C., Kuo, J. S., & Chia, L. G. (1999). A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 519-525. [Link]
  • Allen, G. F., Land, J. M., & Heales, S. J. (2021). Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies.
  • Boomsma, F., van der Hoorn, K., & Schalekamp, M. A. (1988). Determination of D,L-threo-3,4-dihydroxyphenylserine and of the D- and L-enantiomers in human plasma and urine.
  • Wassenberg, T., Monoranu, C., Zaehringer, C., & Sommer, C. (2019). In vitro assays and enzymatic activity curves for L‐aromatic amino acid decarboxylase (AADC). Annals of Neurology, 85(4), 615-619. [Link]
  • Suzuki, T., Higa, S., Sakoda, S., Ueji, M., Hayashi, A., Takaba, Y., & Nakajima, A. (1984). Effect of long-term L-threo-3,4-dihydroxyphenylserine administration on alpha 2-adrenergic receptors in platelet membranes in neurologic disorders. Journal of the Neurological Sciences, 65(3), 313-319. [Link]
  • Goldstein, D. S., & Eisenhofer, G. (2018). Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study. BMC Research Notes, 11(1), 237. [Link]
  • Suzuki, T., Higa, S., Sakoda, S., Hayashi, A., Ueji, M., & Kishimoto, S. (1981). Effect of infused L-threo-3,4-dihydroxyphenylserine on adrenergic activity in patients with familial amyloid polyneuropathy. Neurology, 31(11), 1323-1326. [Link]
  • Human Metabolome Database. (n.d.). L-Threo-3-Phenylserine (HMDB0002184). [Link]
  • Wikipedia. (n.d.). Droxidopa. [Link]
  • Lovenberg, W., Weissbach, H., & Udenfriend, S. (1962). Aromatic L-amino acid decarboxylase. Journal of Biological Chemistry, 237, 89-93. [Link]
  • dos Santos Pereira, M., de Souza, V. M., da Silva, F. S., de Moura, E. G., & Vanz, A. P. (2022). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in. Lume UFRGS. [Link]
  • dos Santos Pereira, M., de Souza, V. M., da Silva, F. S., de Moura, E. G., & Vanz, A. P. (2022). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry. Clinica Chimica Acta, 531, 280-284. [Link]
  • Chen, X., Li, A., Wang, Y., & Xu, J. H. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium.
  • Kaufmann, H., Saadia, D., Voustianiouk, A., Goldstein, D. S., Holmes, C., & Yahr, M. D. (2003). Droxidopa in neurogenic orthostatic hypotension. Annals of Neurology, 53(4), 544-547. [Link]
  • Wang, X., Li, X., & Chen, J. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2589. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column. [Link]
  • Mathias, C. J., & Kimber, J. R. (2001). L-threo-dihydroxyphenylserine (L-threo-DOPS; droxidopa) in the management of neurogenic orthostatic hypotension: a multi-national, multi-center, dose-ranging study in multiple system atrophy and pure autonomic failure. Clinical Autonomic Research, 11(4), 235-242. [Link]
  • Chemistry For Everyone. (2024, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. [Link]
  • PubChem. (n.d.). L-erythro-phenylserine. [Link]
  • Suzuki, T., Higa, S., Sakoda, S., Ueji, M., Kishimoto, S., & Wada, Y. (1983). Pharmacokinetic studies of oral L-threo-3,4-dihydroxyphenylserine in normal subjects and patients with familial amyloid polyneuropathy. Journal of the Neurological Sciences, 62(1-3), 113-122. [Link]
  • Shaw, K. N., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Characterization of Allophenylserine1. Journal of the American Chemical Society, 75(14), 3421-3424. [Link]
  • Lees, P., Hunter, R. P., Reeves, P. T., & Toutain, P. L. (2012). Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. Journal of Veterinary Pharmacology and Therapeutics, 35 Suppl 1, 17-29. [Link]
  • Hauser, R. A., Isaacson, S., Lisk, J., Hewitt, L. A., & Rowse, G. (2015). Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. Neurology, 84(10), 1030-1037. [Link]
  • Medscape. (n.d.). Northera (droxidopa) dosing, indications, interactions, adverse effects, and more. [Link]
  • PubChem. (n.d.). Droxidopa. [Link]
  • Bjornsson, T. D., Callaghan, J. T., Einolf, H. J., Fischer, V., Gan, L., Grimm, S., ... & Houston, J. B. (2018). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. Nature Chemistry, 10(12), 1226-1232. [Link]
  • Coenen, H. H., & Maziere, B. (1990). Pharmacology and pharmacokinetics of stereoisomers in radiopharmacy. Journal of Biophysics and Biomechanics, 14(2), 77-86. [Link]
  • Crom, W. R. (1992). Effect of chirality on pharmacokinetics and pharmacodynamics. American Journal of Hospital Pharmacy, 49(9 Suppl 1), S9-14. [Link]
  • ClinicalTrials.gov. (2019). Dose Response to the Norepinephrine Precursor Droxidopa in Hypotensive Individuals w. [Link]
  • CenterWatch. (n.d.). Dose Response to the Norepinephrine Precursor Droxidopa in Hypotensive Individuals With Spinal Cord Injury. [Link]
  • Yoshida, M., Naoi, M., & Nagatsu, T. (1982). The effects of L-threo-dihydroxyphenylserine on norepinephrine metabolism in rat brain. Biochemical Pharmacology, 31(10), 1929-1933. [Link]
  • Goshima, Y., Misu, Y., & Kubo, T. (1985). Effects of L-erythro-3, 4-dihydroxyphenylserine on sleep-wakefulness patterns and concentrations of brain catecholamines and serotonin in rats. Japanese Journal of Pharmacology, 39(3), 335-343. [Link]
  • Maas, W. K. (1972). Metabolism of d-Serine in Escherichia coli K-12: Mechanism of Growth Inhibition. Journal of Bacteriology, 110(3), 931-936. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of phenylserine, a pivotal β-hydroxy-α-amino acid. We will delve into its historical discovery, explore its natural prevalence, and detail the methodologies for its synthesis and isolation. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights for professionals in chemical and pharmaceutical research.

The Genesis of Phenylserine: A Historical Perspective

The journey of phenylserine's discovery is intertwined with the broader exploration of amino acid chemistry in the late 19th and early 20th centuries. While a singular "discovery" paper is not readily apparent, its synthesis and characterization were the culmination of efforts to understand and create analogues of naturally occurring amino acids. A pivotal moment in this endeavor was the development of the Erlenmeyer-Plöchl azlactone synthesis in 1893[1]. This reaction provided a general method for the synthesis of α-amino acids, and its application to benzaldehyde laid the groundwork for the creation of phenylserine[2][3]. The subsequent challenge, which remains a focus of synthetic chemistry today, was the stereocontrolled synthesis of its various isomers. The terms threo and erythro were adopted from carbohydrate chemistry to describe the relative stereochemistry of the two chiral centers in molecules like phenylserine, where substituents on adjacent carbons are on opposite sides in the threo isomer and on the same side in the erythro isomer when depicted in a Fischer projection[4].

Phenylserine in the Natural World: Occurrence and Biosynthesis

Phenylserine is not merely a laboratory creation; it is a naturally occurring molecule found in a variety of organisms, playing a role as a metabolic intermediate and a structural component of more complex natural products.

Natural Sources of Phenylserine

L-threo-Phenylserine is a naturally occurring amino acid that has been identified in the human body, particularly in the brain and muscles, where it is utilized for protein synthesis[5]. Its presence extends to the plant kingdom, most notably in species of the genus Taxus (yew trees)[6]. In these plants, a derivative of phenylserine, N-benzoyl-(2R,3S)-phenylisoserine, forms the crucial side chain of the potent anti-cancer drug paclitaxel (Taxol®)[7][8]. The occurrence of phenylserine has also been noted in various microorganisms, where it can be both synthesized and metabolized[9][10][11].

Organism/Source Specific Isomer(s) Found Role/Significance
Human tissues (brain, muscle)L-threo-phenylserineProtein synthesis[5]
Taxus species (e.g., Taxus baccata, Taxus brevifolia)(2R,3S)-phenylisoserine (as part of taxanes)Precursor to the paclitaxel side chain[7][12]
Pseudomonas speciesL-threo-3-phenylserineMetabolized by phenylserine aldolase[3][13]
Arthrobacter sp.D-threo-phenylserineSubstrate for D-phenylserine deaminase[9]
The Biosynthetic Pathway of Phenylserine

The biosynthesis of the aromatic amino acids, including the precursor to phenylserine, originates from the shikimate pathway[12][14]. This central metabolic route converts simple carbohydrate precursors into chorismate, a key branch-point intermediate[14][15].

Biosynthesis PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate 7 steps Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate dehydratase Phenylalanine L-Phenylalanine Phenylpyruvate->Phenylalanine Aminotransferase Taxol_Side_Chain Phenylisoserine Side Chain of Taxol Phenylalanine->Taxol_Side_Chain Series of enzymatic steps in Taxus Erlenmeyer_Workflow Start Combine Hippuric Acid, Benzaldehyde, NaOAc, Ac2O Heat Heat under reflux (80-100°C, 1-2h) Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Precipitate Precipitate with cold ethanol Cool->Precipitate Filter Filter and wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Azlactone Recrystallize->Product

Sources

DL-Phenylserine as a Precursor in Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of DL-Phenylserine in Modern Biosynthesis

This compound, a non-proteinogenic β-hydroxy-α-amino acid, represents a critical chiral building block in the synthesis of a diverse array of bioactive molecules.[1][2] Its inherent stereochemical complexity, possessing two chiral centers, offers a rich scaffold for the development of pharmaceuticals and other high-value compounds. This guide provides a comprehensive technical overview of this compound's role as a biosynthetic precursor, with a focus on enzymatic pathways, practical experimental methodologies, and applications in drug development. We will delve into the mechanistic intricacies of key enzymes, provide detailed protocols for synthesis and analysis, and explore the challenges and opportunities in harnessing this versatile molecule.

I. The Enzymatic Heart of Phenylserine Biosynthesis: Aldolases at the Forefront

The biosynthesis of phenylserine is predominantly governed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as aldolases, particularly threonine aldolases (TAs) and phenylserine aldolases (PSAs).[3][4][5][6] These enzymes catalyze the reversible aldol condensation of glycine with benzaldehyde to form phenylserine.[3][5] Understanding the nuances of these enzymes is paramount for controlling the stereochemical outcome of the reaction, which is often the most critical aspect for downstream applications.

A. Threonine Aldolases (TAs): Versatile Catalysts with Stereochemical Challenges

Threonine aldolases (EC 4.1.2.5) are widely utilized for the synthesis of β-hydroxy-α-amino acids due to their ability to accept a broad range of aldehyde substrates.[4][7] They exhibit strict control over the stereochemistry at the α-carbon, but often show lower selectivity for the β-carbon, leading to a mixture of syn (threo) and anti (erythro) diastereomers.[4] The equilibrium of the reaction often favors the retro-aldol cleavage, necessitating strategies such as using a large excess of glycine to drive the synthesis forward.[4]

B. Phenylserine Aldolases (PSAs): A More Specialized Approach

Phenylserine aldolase (EC 4.1.2.26) is a more specific enzyme that catalyzes the reversible cleavage of L-threo-3-phenylserine to glycine and benzaldehyde.[5][6] While less extensively studied than TAs for synthesis, their inherent specificity can be advantageous in certain applications. For instance, an inducible phenylserine aldolase from Pseudomonas putida has been characterized and shows promise for the degradation and synthesis of phenylserine.[5]

C. The Catalytic Mechanism: A PLP-Dependent Symphony

The catalytic mechanism of both TAs and PSAs relies on the PLP cofactor. The reaction initiates with the formation of a Schiff base between the amino group of glycine and PLP, forming an external aldimine. This is followed by the deprotonation of the α-carbon of glycine to form a stabilized carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of benzaldehyde, leading to the formation of a new carbon-carbon bond and, after hydrolysis, the phenylserine product.

II. Key Biosynthetic Pathways Originating from this compound

The utility of this compound as a precursor is highlighted by its central role in the biosynthesis of several medicinally important natural products.

A. The Paclitaxel Side Chain: A Cornerstone of Cancer Chemotherapy

The anti-cancer drug paclitaxel (Taxol®) features a complex diterpenoid core esterified with a unique β-phenylisoserine side chain at the C-13 position. This side chain is crucial for its biological activity.[8][9] The biosynthesis of this side chain utilizes a derivative of phenylserine.[8] Biocatalytic approaches are being actively explored for the synthesis of the paclitaxel side chain, offering a more sustainable alternative to chemical synthesis.[8][10]

Diagram: Biosynthetic Pathway to the Paclitaxel Side Chain

Paclitaxel_Side_Chain DL_Phenylserine This compound Beta_Phenylalanine β-Phenylalanine DL_Phenylserine->Beta_Phenylalanine Phenylalanine aminomutase (PAM) Side_Chain_Precursor Activated Side Chain Precursor Beta_Phenylalanine->Side_Chain_Precursor Ligation to Acetyl-CoA Paclitaxel Paclitaxel Side_Chain_Precursor->Paclitaxel Baccatin III O-acyltransferase (BAPT) Baccatin_III Baccatin III Baccatin_III->Paclitaxel

Caption: Simplified biosynthetic route to the paclitaxel side chain from a phenylserine-derived precursor.

B. Chloramphenicol and Thiamphenicol: Antibiotics with a Phenylserine Backbone

Chloramphenicol, a broad-spectrum antibiotic, contains a p-nitrophenylserinol moiety derived from a phenylserine precursor.[11][12][13] Similarly, the antibiotic thiamphenicol and its derivative florfenicol are synthesized from enantiopure 4-substituted (2S,3R)-3-phenylserines.[14] The stereochemistry of the phenylserine precursor is critical for the antibiotic activity of these compounds.

Diagram: Phenylserine as a Precursor to Chloramphenicol

Chloramphenicol_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate p_Aminophenylalanine p-Aminophenylalanine Chorismate->p_Aminophenylalanine Multi-step enzymatic conversion p_Nitrophenylserine p-Nitrophenylserine p_Aminophenylalanine->p_Nitrophenylserine Hydroxylation & Aldol-like condensation p_Nitrophenylserinol p-Nitrophenylserinol p_Nitrophenylserine->p_Nitrophenylserinol Reduction Chloramphenicol Chloramphenicol p_Nitrophenylserinol->Chloramphenicol Dichloroacetylation

Caption: Overview of the biosynthetic pathway of chloramphenicol, highlighting the role of a phenylserine derivative.

III. Experimental Protocols: A Practical Guide for the Bench Scientist

This section provides detailed, actionable protocols for the enzymatic synthesis and analysis of this compound, designed to be a self-validating system for researchers.

A. Protocol 1: Enzymatic Synthesis of L-threo-Phenylserine using Threonine Aldolase

This protocol describes a batch synthesis of L-threo-phenylserine from glycine and benzaldehyde using a commercially available or purified L-threonine aldolase.

Materials:

  • L-threonine aldolase (L-TA) from a suitable source (e.g., Escherichia coli, Thermotoga maritima)

  • Glycine

  • Benzaldehyde

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (50 mM, pH 7.5-8.0)

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA) solution (30%)

  • Internal standard solution (e.g., 1,3-dimethoxybenzene in ethyl acetate)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing:

    • Glycine (1 M final concentration)

    • Benzaldehyde (0.1 M final concentration)

    • PLP (50 µM final concentration)

    • DMSO (20% v/v)

    • Phosphate buffer (to final volume)

  • Enzyme Addition: Add the L-threonine aldolase solution to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically but a starting point is 0.1-0.5 mg/mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 37°C for E. coli TA, 70°C for T. maritima TA) with gentle agitation for a predetermined time (e.g., 2-24 hours).[3][15] Monitor the reaction progress by taking aliquots at different time points.

  • Reaction Termination: To stop the reaction, add an equal volume of 30% TCA solution to an aliquot of the reaction mixture.[3]

  • Extraction and Analysis: Extract the terminated reaction mixture with an internal standard solution for analysis by GC or HPLC.[3]

B. Protocol 2: HPLC Analysis of Phenylserine Stereoisomers

This protocol outlines a method for the separation and quantification of the four stereoisomers of phenylserine using chiral HPLC.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., Chirex 3126 (D)-penicillamine, 250 x 4.6 mm).[16]

Mobile Phase and Conditions:

  • Mobile Phase: A mixture of 2 mM aqueous copper (II) sulfate solution and methanol (e.g., 75:25 v/v).[16]

  • Flow Rate: 1 mL/min.[16]

  • Column Temperature: 40°C.[16]

  • Detection: UV at 254 nm.[16]

Procedure:

  • Sample Preparation: Dilute the aqueous phase of the extracted reaction mixture with the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10-20 µL) of the prepared sample onto the chiral HPLC column.

  • Data Analysis: Identify and quantify the peaks corresponding to the four stereoisomers of phenylserine based on the retention times of authentic standards. Calculate the diastereomeric excess (de) and enantiomeric excess (ee).

Diagram: Experimental Workflow for Enzymatic Phenylserine Synthesis and Analysis

Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Reactants Glycine + Benzaldehyde + PLP + Buffer Enzyme L-Threonine Aldolase Reaction Incubation (Temperature & Time) Enzyme->Reaction Termination Reaction Quenching (e.g., TCA) Reaction->Termination Extraction Extraction with Internal Standard Termination->Extraction HPLC Chiral HPLC Analysis Extraction->HPLC Quantification Quantification of Stereoisomers (de, ee) HPLC->Quantification

Sources

Introduction: Delineating DL-Phenylserine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of DL-Phenylserine

This compound is a non-proteinogenic amino acid, a hydroxylated derivative of phenylalanine.[1][2] As a racemic mixture, it comprises D-phenylserine and L-phenylserine.[1] Furthermore, due to two chiral centers, phenylserine exists as four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. This stereochemical complexity is paramount, as the biological and therapeutic activities of these isomers can differ substantially. While structurally related to phenylalanine, its metabolic fate and pharmacological profile are distinct, positioning it as a unique molecule of interest for neuropharmacological research.[1] Unlike L-phenylalanine, which is a direct precursor to L-tyrosine and subsequent catecholamine synthesis, the therapeutic potential of phenylserine isomers may derive from alternative metabolic pathways that yield bioactive compounds with direct effects on neurotransmitter systems.[3][4] This guide provides a technical overview of the current understanding and prospective applications of this compound, focusing on its mechanistic rationale, preclinical evidence, and methodologies for future investigation.

Chemical and Pharmacological Profile

This compound is a water-soluble compound with the chemical formula C₉H₁₁NO₃.[1][5] Its structure, featuring a hydroxyl group on the beta-carbon of the alanine side chain, differentiates it from phenylalanine and is key to its unique biochemical reactivity.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[5]
Molecular Weight 181.19 g/mol [5]
CAS Number (DL) 1078-17-7[1]
Synonyms β-Hydroxyphenylalanine, 2-Amino-3-hydroxy-3-phenylpropanoic acid[1][6]
Stereoisomers L-threo, D-threo, L-erythro, D-erythro[7]

The primary enzymatic pathways governing phenylserine metabolism involve phenylserine aldolase and phenylserine dehydrogenase. Phenylserine aldolase (EC 4.1.2.26), a pyridoxal phosphate-dependent enzyme, catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine and benzaldehyde.[7][8] This pathway represents a catabolic route that could influence glycine neurotransmission. Conversely, L-phenylserine dehydrogenase catalyzes the NAD+-dependent oxidation of the β-hydroxyl group, leading to an unstable intermediate that decarboxylates to 2-aminoacetophenone.[9]

Core Therapeutic Hypothesis: A Pro-Drug for Catecholamine Releasing Agents

The most compelling therapeutic potential of specific phenylserine isomers, particularly L-threo-phenylserine, lies in its role as a direct precursor to phenylpropanolamines like norpseudoephedrine. This hypothesis is grounded in a plausible metabolic conversion that bypasses the traditional rate-limiting steps of catecholamine synthesis.

Proposed Mechanism of Action

The central hypothesis posits that L-threo-phenylserine undergoes decarboxylation to yield (1S,2S)-norpseudoephedrine, also known as cathine.[10][11][12] Cathine is a well-characterized psychostimulant of the amphetamine family that acts as a potent releasing agent of norepinephrine (NE) and, to a lesser extent, dopamine (DA).[13] Specifically, it has an EC₅₀ of 30 nM for norepinephrine release and 294 nM for dopamine release, making it a preferential norepinephrine releasing agent.[13]

By providing a direct precursor to a norepinephrine-releasing agent, L-threo-phenylserine could effectively increase synaptic concentrations of NE and DA. This mechanism is distinct from that of L-tyrosine, which enhances catecholamine synthesis upstream of the final neurotransmitter products and is subject to feedback inhibition by tyrosine hydroxylase.[3][4] The direct conversion to a releasing agent suggests a more robust and potentially targeted pharmacological effect.

G cluster_precursor Precursor Administration cluster_metabolism Metabolic Conversion L_threo_Phenylserine L-threo-Phenylserine Decarboxylation Aromatic L-Amino Acid Decarboxylase (AADC)? (Hypothesized) Norpseudoephedrine (1S,2S)-Norpseudoephedrine (Cathine) Decarboxylation->Norpseudoephedrine Product VMAT2 VMAT2 Norpseudoephedrine->VMAT2 Inhibits (disrupts vesicular storage) NET NET Norpseudoephedrine->NET Substrate for reverse transport DAT DAT Norpseudoephedrine->DAT Substrate for reverse transport Synaptic_NE Synaptic Norepinephrine (NE) Release NET->Synaptic_NE Synaptic_DA Synaptic Dopamine (DA) Release DAT->Synaptic_DA

Caption: Hypothesized metabolic conversion of L-threo-Phenylserine to Cathine and its synaptic action.

Potential Therapeutic Application: Major Depressive Disorder (MDD)

The primary indication for a compound that enhances norepinephrine and dopamine signaling is Major Depressive Disorder (MDD). Deficiencies in these monoamine neurotransmitters are strongly implicated in the pathophysiology of depression.[14]

Rationale and Preclinical Evidence

While direct studies on this compound for depression are scarce, substantial evidence supports the antidepressant potential of its parent compound, DL-phenylalanine (DLPA). In an open-label study, 20 depressed patients receiving 75-200 mg/day of DLPA showed significant improvement, with 12 patients achieving complete or good response after 20 days.[15][16] Another study found that higher doses of phenylalanine may be as effective as the tricyclic antidepressant imipramine.[17] The proposed mechanism for DLPA involves its conversion to L-tyrosine, thereby increasing the substrate pool for catecholamine synthesis.[18]

The therapeutic rationale for this compound is more direct. By generating norpseudoephedrine, it would function similarly to psychostimulants and norepinephrine-dopamine reuptake inhibitors (NDRIs), which are effective treatments for subtypes of depression characterized by anhedonia, fatigue, and psychomotor retardation. This offers a novel pro-drug strategy to achieve a targeted neurochemical outcome.

Experimental Protocol: Assessing Antidepressant-like Effects in a Rodent Model

To validate the antidepressant potential of a specific phenylserine isomer (e.g., L-threo-phenylserine), a robust preclinical workflow is essential. The Forced Swim Test (FST) is a standard behavioral assay for screening antidepressant efficacy.

Objective: To determine if chronic administration of L-threo-phenylserine reduces immobility time in the FST, indicative of an antidepressant-like effect.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • L-threo-phenylserine (vehicle: 0.9% saline)

  • Imipramine (positive control, 15 mg/kg)

  • Forced swim tank (45 cm height, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm

  • Automated video tracking software (e.g., Any-maze, EthoVision)

Methodology:

  • Animal Acclimation: House animals in standard conditions for at least 7 days prior to experimentation. Handle each animal for 5 minutes daily for 3 days before the experiment begins to reduce handling stress.

  • Drug Administration:

    • Divide animals into four groups (n=10 per group): Vehicle, L-threo-phenylserine (e.g., 50 mg/kg), L-threo-phenylserine (e.g., 100 mg/kg), and Imipramine (15 mg/kg).

    • Administer treatments via intraperitoneal (i.p.) injection once daily for 14 consecutive days. This chronic dosing regimen is critical as most clinical antidepressants require several weeks to exert their therapeutic effects.

  • Forced Swim Test - Pre-test (Day 14):

    • One hour after the final drug administration, place each rat individually into the swim tank for a 15-minute pre-test session.

    • This session induces a baseline level of behavioral despair and ensures a stable immobility response on the test day.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Forced Swim Test - Test Session (Day 15):

    • 24 hours after the pre-test session (and one hour after a final drug dose), place the rats back into the swim tank for a 5-minute test session.

    • Record the session using a video camera positioned above the tank.

    • The primary measure is "immobility time," defined as the period during which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Use the automated tracking software to score immobility time for the entire 5-minute session.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A statistically significant reduction in immobility time in the L-threo-phenylserine groups compared to the vehicle group would indicate an antidepressant-like effect.

  • Neurochemical Validation (Post-mortem):

    • Immediately following the behavioral test, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

    • Analyze tissue levels of norepinephrine, dopamine, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to correlate behavioral effects with neurochemical changes.

G start Start: Animal Acclimation (7 days) grouping Randomized Grouping (n=10/group) - Vehicle - L-threo-PS (50 mg/kg) - L-threo-PS (100 mg/kg) - Imipramine (15 mg/kg) start->grouping dosing Chronic Daily Dosing (i.p.) (14 days) grouping->dosing pretest Day 14: FST Pre-test (15 min swim) dosing->pretest washout 24h Interval pretest->washout test Day 15: FST Test Session (5 min swim) washout->test analysis Behavioral Analysis: Measure Immobility Time test->analysis neurochem Post-mortem Brain Dissection & HPLC-ED Analysis test->neurochem Immediately after test end End: Correlate Behavior with Neurochemistry analysis->end neurochem->end

Caption: Experimental workflow for assessing the antidepressant-like effects of L-threo-Phenylserine.

Other Potential Neurological Applications

The ability of this compound to modulate central neurotransmitter systems suggests its potential utility in other neurological and psychiatric conditions.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): ADHD is characterized by deficits in dopamine and norepinephrine signaling, particularly in the prefrontal cortex. The mechanism of L-threo-phenylserine aligns perfectly with the therapeutic strategy of current first-line ADHD medications (e.g., methylphenidate, amphetamine), which increase synaptic levels of these same catecholamines.

  • Anxiety Disorders: While seemingly counterintuitive for a stimulating compound, some evidence suggests DL-phenylalanine may have anxiolytic properties.[18] The precise effects on anxiety would likely be dose-dependent and isomer-specific, warranting further investigation.

  • Phenylketonuria (PKU): In PKU, high levels of phenylalanine competitively inhibit the transport of other large neutral amino acids, including tyrosine and tryptophan, into the brain, leading to neurotransmitter deficiencies.[19][20][21] While not a cure, supplementation with downstream metabolites or related compounds is an area of research. The role of phenylserine in this context is unexplored but theoretically intriguing.

Challenges and Future Directions

Despite its theoretical promise, research into this compound is in its infancy. Several critical challenges must be addressed:

  • Stereoisomer-Specific Activity: The vast majority of research is needed to isolate and test the four stereoisomers independently. The therapeutic effects and side-effect profiles are likely to be highly specific to one or two isomers.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: The ability of each isomer to cross the blood-brain barrier and its metabolic stability in vivo are unknown and must be characterized.

  • Clinical Trials: To date, there are no registered clinical trials specifically investigating this compound for any psychiatric or neurological disorder.[22] Rigorous, placebo-controlled clinical trials, starting with Phase I safety studies similar to those conducted for L-serine in ALS, are necessary to translate preclinical findings.[23][24][25]

Conclusion

This compound, particularly the L-threo isomer, represents a novel and compelling pro-drug candidate for modulating catecholamine neurotransmission. Its hypothesized conversion to the norepinephrine-releasing agent norpseudoephedrine provides a strong mechanistic basis for its potential application in depression, ADHD, and other neurological disorders characterized by catecholaminergic dysfunction. However, the field is nascent and requires extensive foundational research, including stereoisomer-specific synthesis, pharmacokinetic profiling, and robust preclinical behavioral and neurochemical validation, before its therapeutic potential can be realized in a clinical setting. This guide highlights the promising avenues and provides a methodological framework for researchers and drug development professionals to explore this intriguing molecule.

References

  • Title: The Best Amino Acid for Depression, Anxiety and Pain Source: Optimal Living Dynamics URL:[Link]
  • Title: Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine
  • Title: Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15 Source: PMC - NIH URL:[Link]
  • Title: this compound | C9H11NO3 | CID 94134 Source: PubChem - NIH URL:[Link]
  • Title: DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 Source: PubChem URL:[Link]
  • Title: Method of preparing pseudonorephedrine Source: Google Patents URL
  • Title: Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis Source: PMC - NIH URL:[Link]
  • Title: Dl-phenylalanine in depressed patients: an open study Source: PubMed URL:[Link]
  • Title: Precursor control of neurotransmitter synthesis Source: PubMed URL:[Link]
  • Title: Revisiting phenylketonuria: Do high brain glycine levels caused by chronic hyperphenylalanemia contribute to brain dysfunction by modulating D-serine levels and NMDA receptor activity? Source: PubMed URL:[Link]
  • Title: Method for producing cathine Source: Google Patents URL
  • Title: Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)
  • Title: Precursor Control of Neurotransmitter Synthesis Source: The Wurtman Lab URL:[Link]
  • Title: Phase I Clinical Trial of Safety of L-serine for ALS P
  • Title: Amino acid precursors of monoamine neurotransmitters and some factors influencing their supply to the brain Source: PubMed URL:[Link]
  • Title: Amino Acid Precursors for Neurotransmitter Synthesis Source: YouTube URL:[Link]
  • Title: Neurotransmitter Synthesis and Storage – Foundations of Neuroscience Source: Michigan St
  • Title: L-serine: Neurological Implications and Therapeutic Potential Source: PMC - PubMed Central URL:[Link]
  • Title: Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain Source: PubMed URL:[Link]
  • Title: The effects of high phenylalanine concentrations on serotonin and catecholamine metabolism in the human brain Source: PubMed URL:[Link]
  • Title: Phenylserine aldolase Source: Wikipedia URL:[Link]
  • Title: L-Norpseudoephedrine Source: Wikipedia URL:[Link]
  • Title: The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells.
  • Title: [DL-phenylalanine as an antidepressant. Open study (author's transl)] Source: PubMed URL:[Link]
  • Title: Response to pentagastrin after acute phenylalanine and tyrosine depletion in healthy men: a pilot study Source: PubMed URL:[Link]
  • Title: Use of neurotransmitter precursors for treatment of depression Source: ResearchG
  • Title: Liver Cell Transplant for Phenylketonuria Source: ClinicalTrials.gov URL:[Link]
  • Title: Metabolic and catecholamine response to sympathetic stimulation in early-treated adult male patients with phenylketonuria Source: PubMed Central URL:[Link]
  • Title: Effects of Five Amino Acids (Serine, Alanine, Glutamate, Aspartate, and Tyrosine) on Mental Health in Healthy Office Workers: A Randomized, Double-Blind, Placebo-Controlled Exploratory Trial Source: PMC - PubMed Central URL:[Link]
  • Title: L-serine — Brain Chemistry Labs Source: The Institute for EthnoMedicine URL:[Link]
  • Title: phenylalanine Source: ClinicalTrials.gov URL:[Link]
  • Title: FDA Approves Phase IIa Clinical Trials of L-Serine Source: Brain Chemistry Labs URL:[Link]
  • Title: Neurological manifestations in an adult with phenylketonuria Source: PMC - PubMed Central URL:[Link]

Sources

DL-Phenylserine metabolic pathway interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to DL-Phenylserine Metabolic Pathway Interactions

Executive Summary

This compound, a non-proteinogenic β-hydroxy-α-amino acid, exists as four distinct stereoisomers (L-threo, L-erythro, D-threo, D-erythro). While not a direct constituent of proteins, its metabolic pathways are of significant interest to researchers, scientists, and drug development professionals. This interest stems from its role as a precursor to valuable pharmaceuticals and its intricate connections with central amino acid and one-carbon metabolism. For instance, L-threo-phenylserine is a key intermediate in the synthesis of Droxidopa, a medication used to treat neurogenic orthostatic hypotension, often associated with Parkinson's disease.[1][2] This guide provides a comprehensive technical overview of the core metabolic pathways of this compound, elucidates its critical interactions with other major metabolic networks, details robust methodologies for its study, and explores its applications in biotechnology and drug development. The content is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding for the target audience.

Chapter 1: Introduction to this compound

Chemical Structure and Stereochemistry

Phenylserine is a derivative of the essential amino acid L-phenylalanine, distinguished by a hydroxyl group on the β-carbon.[3] This addition creates two chiral centers (the α- and β-carbons), resulting in four possible stereoisomers:

  • (2S, 3R)-3-phenylserine (L-threo)

  • (2S, 3S)-3-phenylserine (L-erythro)

  • (2R, 3S)-3-phenylserine (D-threo)

  • (2R, 3R)-3-phenylserine (D-erythro)

The stereochemistry of phenylserine is crucial as metabolic enzymes typically exhibit high specificity for one or two of these isomers, dictating their biological activity and metabolic fate.[4]

Biological Significance and Therapeutic Relevance

The significance of phenylserine lies primarily in its role as a building block for other bioactive molecules. β-hydroxy-α-amino acids are structural components of numerous natural products, including antibiotics and immunosuppressants.[1][5] The most prominent therapeutic application is the use of L-threo-phenylserine as a precursor for synthesizing L-threo-3,4-dihydroxyphenylserine (Droxidopa), which acts as a prodrug for norepinephrine.[2] Furthermore, the enzymatic pathways that metabolize phenylserine are leveraged in biocatalysis for the asymmetric synthesis of other valuable chiral amino acids.[6]

Chapter 2: Core Metabolic Pathways of Phenylserine

The metabolism of phenylserine is primarily degradative and is catalyzed by a distinct set of enzymes that show remarkable stereospecificity. These pathways are predominantly characterized in microorganisms but provide a foundational understanding of phenylserine's potential metabolic fate.[5]

Aldol Cleavage: The Phenylserine Aldolase Reaction

The most well-characterized metabolic route for phenylserine is a reversible aldol cleavage.

  • Mechanism: This reaction is catalyzed by Phenylserine Aldolase (EC 4.1.2.26), a Pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7] The enzyme facilitates the cleavage of the carbon-carbon bond between the α and β carbons of L-threo-3-phenylserine, yielding glycine and benzaldehyde.[1] The PLP cofactor is essential, forming a Schiff base with the amino group of the substrate to stabilize the reaction intermediates.[1]

  • Enzymology: While a dedicated Phenylserine Aldolase has been identified in organisms like Pseudomonas putida, this catalytic activity is also exhibited by other PLP-dependent enzymes, notably Serine Hydroxymethyltransferase (SHMT) and Threonine Aldolases.[1][8] This enzymatic promiscuity is a key factor in linking phenylserine metabolism to other pathways.

Aldol_Cleavage cluster_main Phenylserine Aldolase (EC 4.1.2.26) Reaction cluster_cofactor Cofactor L_Threo_PS L-threo-Phenylserine Glycine Glycine L_Threo_PS->Glycine Phenylserine Aldolase plus + Glycine->L_Threo_PS Reverse Reaction (Synthesis) Benzaldehyde Benzaldehyde PLP Pyridoxal-5'-Phosphate (PLP)

Figure 1: Reversible aldol cleavage of L-threo-phenylserine.
Oxidative Degradation: Dehydrogenase Pathways

In some bacteria, such as Pseudomonas syringae, phenylserine isomers are metabolized via NAD+-dependent oxidation.[5]

  • L-Phenylserine Dehydrogenase: This enzyme specifically targets the L-form of phenylserine, catalyzing the oxidation of the β-hydroxyl group. The resulting unstable intermediate, l-α-amino-β-keto-γ-phenylpropionate, spontaneously decarboxylates to form 2-aminoacetophenone.[5]

  • D-Phenylserine Dehydrogenase: A separate enzyme acts on D-phenylserine through an analogous mechanism to produce the same final products: 2-aminoacetophenone and CO2.[5][9] Interestingly, the genes for both L- and D-phenylserine dehydrogenase have been found within a single operon, suggesting a coordinated system for metabolizing a racemic mixture of phenylserine.[5][8]

Dehydrogenase_Pathways cluster_pathways Phenylserine Dehydrogenase Pathways L_PS L-Phenylserine Intermediate α-amino-β-keto- γ-phenylpropionate (unstable) L_PS->Intermediate L-Phenylserine Dehydrogenase (NAD+ → NADH) D_PS D-Phenylserine D_PS->Intermediate D-Phenylserine Dehydrogenase (NAD+ → NADH) Product 2-Aminoacetophenone + CO2 Intermediate->Product Spontaneous Decarboxylation

Figure 2: Oxidative degradation of L- and D-phenylserine.
Deamination Pathway: D-Phenylserine Deaminase

A distinct pathway for the D-threo isomer has been identified in Arthrobacter sp. TKS1.[4]

  • Mechanism: D-phenylserine deaminase (EC 4.3.1.23) is a PLP-dependent enzyme that catalyzes a deamination reaction, converting D-threo-phenylserine into phenylpyruvate and ammonia.[4]

  • Stereospecificity: This enzyme demonstrates high substrate specificity, showing activity towards D-threo-phenylserine but being inert towards L-threo, L-erythro, and D-erythro isomers.[4] This highlights the specialized enzymatic machinery that has evolved to handle different phenylserine stereoisomers.

Chapter 3: Key Interactions with Central Metabolism

The metabolic fate of this compound is not isolated. Its degradation products feed directly into fundamental metabolic networks, creating significant interactions.

Intersection with Glycine and One-Carbon Metabolism

The aldol cleavage of phenylserine directly produces glycine, a central hub of metabolism.[1]

  • Role of Glycine: Glycine is not merely a proteinogenic amino acid; it is a key player in one-carbon metabolism. It can be reversibly converted to serine by Serine Hydroxymethyltransferase (SHMT), a reaction that requires tetrahydrofolate (THF).[8][10]

  • Implications: By producing glycine, phenylserine catabolism can fuel the one-carbon pool. This pool provides methyl groups for a vast array of biosynthetic reactions, including the synthesis of purines (DNA/RNA), thymidine, and S-adenosylmethionine (SAM), the universal methyl donor.[11] Furthermore, glycine is a precursor for glutathione (GSH), the cell's primary antioxidant, linking phenylserine metabolism to cellular redox homeostasis.[12]

One_Carbon_Interaction cluster_interaction Interaction with One-Carbon Metabolism PS L-Phenylserine Glycine Glycine PS->Glycine Phenylserine Aldolase Serine Serine Glycine->Serine SHMT Downstream Biosynthesis (Purines, SAM, etc.) Redox Balance (Glutathione) Glycine->Downstream GSH Synthesis One_C_Pool One-Carbon Pool (CH2-THF) Serine->One_C_Pool SHMT One_C_Pool->Downstream

Figure 3: Phenylserine metabolism feeding into the glycine/serine one-carbon network.
Relationship to Phenylalanine and Tyrosine Metabolism

As a hydroxylated derivative of phenylalanine, phenylserine has a logical, albeit complex, relationship with aromatic amino acid metabolism.

  • Potential for Competitive Inhibition: The primary regulated step in phenylalanine catabolism is its conversion to tyrosine by Phenylalanine Hydroxylase (PAH), the enzyme deficient in Phenylketonuria (PKU).[13][14] Given the structural similarity, it is plausible that phenylserine or its metabolites could act as competitive inhibitors or allosteric modulators of PAH or other enzymes in this pathway, such as tyrosine aminotransferase.[15][16] This interaction could be particularly relevant in scenarios of high phenylserine concentration.

  • Metabolic Fate of Degradation Products: The benzaldehyde produced from aldol cleavage can be oxidized to benzoic acid, which is then conjugated for excretion. The phenylpyruvate generated by D-phenylserine deaminase is a key metabolite that accumulates in PKU and is known to have neurotoxic effects.[14] The presence of a pathway that can generate phenylpyruvate from a phenylalanine derivative underscores the interconnectedness of their metabolic fates.

Chapter 4: Methodologies for Studying Phenylserine Metabolism

Investigating the metabolism of this compound requires specific and robust analytical techniques capable of distinguishing between stereoisomers and quantifying reaction products.

Experimental Protocol: Phenylserine Aldolase Activity Assay

This protocol describes a continuous spectrophotometric assay to determine the activity of phenylserine aldolase by measuring the formation of benzaldehyde.

  • Principle: Benzaldehyde has a distinct UV absorbance maximum around 280-292 nm. By monitoring the increase in absorbance at this wavelength, the rate of the enzymatic reaction can be determined. This method is adapted from established procedures for SHMT and aldolase activity.[17]

  • Causality Behind Experimental Choices:

    • Buffer: A phosphate or TAPS buffer with a pH of 7.5-8.5 is chosen because most PLP-dependent aldolases, including those from microbial sources, exhibit optimal activity in this slightly alkaline range.[1]

    • Cofactor: PLP is included in the reaction mixture to ensure the enzyme is in its active, holoenzyme form, as some purified enzymes may exist as the inactive apoenzyme.[1]

    • Substrate: DL-threo-phenylserine is often used as the substrate. While the enzyme may only act on the L-isomer, using the DL-mixture is often more commercially viable for routine assays. For precise kinetic studies, the pure L-isomer is required.[1]

    • Termination: For endpoint assays, the reaction is stopped by adding a strong acid like trichloroacetic acid (TCA) or HCl, which denatures the enzyme and halts all catalytic activity.[1][17]

  • Step-by-Step Methodology:

    • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

      • 50 mM Phosphate Buffer (pH 7.5)

      • 50 µM Pyridoxal 5'-phosphate (PLP)

      • 50 mM DL-threo-phenylserine

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C or a higher temperature for thermostable enzymes) for 5 minutes to allow thermal equilibration.[1][17]

    • Initiate the reaction by adding a small volume (e.g., 2-10 µL) of the enzyme solution.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 292 nm over time (e.g., for 5 minutes).[17]

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of benzaldehyde.

    • Self-Validation: A control reaction lacking the enzyme should be run in parallel to account for any non-enzymatic substrate degradation. This ensures that the observed change in absorbance is solely due to enzymatic activity.

Assay_Workflow cluster_workflow Phenylserine Aldolase Assay Workflow Start Start Step1 Prepare Reaction Mixture (Buffer, PLP, Substrate) Start->Step1 Step2 Pre-incubate at Assay Temp. Step1->Step2 Step3 Initiate with Enzyme Step2->Step3 Step4 Monitor Absorbance at 292 nm Step3->Step4 Step5 Calculate Rate of Reaction Step4->Step5 End End Step5->End

Figure 4: Experimental workflow for the spectrophotometric assay of phenylserine aldolase.
Experimental Protocol: Chiral Separation of Phenylserine Stereoisomers by HPLC

This protocol allows for the separation and quantification of all four phenylserine stereoisomers, which is essential for studying enzyme stereospecificity and for quality control in synthetic applications.

  • Principle: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase separates enantiomers and diastereomers based on their differential interactions with the chiral selector immobilized on the column.

  • Causality Behind Experimental Choices:

    • Column: A chiral column, such as a TSK gel Enantio L1, is mandatory.[1][8] These columns contain a chiral selector (e.g., a derivative of an amino acid or a polysaccharide) that forms transient, diastereomeric complexes with the analytes, leading to different retention times.

    • Mobile Phase: A simple mobile phase, often an aqueous solution of a salt like copper sulfate (e.g., 0.5 mM CuSO4), is used.[1] The copper ions form coordination complexes with the phenylserine isomers and the chiral stationary phase, enhancing the chiral recognition and improving separation.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used, as the phenyl group provides strong absorbance.

  • Step-by-Step Methodology:

    • Prepare the mobile phase: 0.5 mM Copper (II) Sulfate in deionized water. Filter and degas the solution.

    • Equilibrate an HPLC system equipped with a TSK gel Enantio L1 column (or equivalent) with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Prepare standards of the individual phenylserine isomers (if available) and the sample mixture by dissolving them in the mobile phase.

    • Inject a defined volume (e.g., 20 µL) of the standard or sample onto the column.

    • Run the chromatogram and record the retention times and peak areas for each isomer.

    • Self-Validation: The identity of each peak is confirmed by comparing its retention time to that of a pure standard. Quantification is achieved by creating a calibration curve using standards of known concentrations.

Data Table: Comparative Enzyme Kinetics

The following table summarizes kinetic parameters for various enzymes acting on phenylserine and related substrates, compiled from the literature. This allows for easy comparison of substrate specificity and catalytic efficiency.

EnzymeSource OrganismSubstrateKm (mM)Reference
D-Phenylserine DeaminaseArthrobacter sp. TKS1D-threo-Phenylserine19[4]
D-Phenylserine DeaminaseArthrobacter sp. TKS1D-Serine5.8[4]
L-Phenylserine DehydrogenasePseudomonas syringae NK-15DL-threo-β-phenylserine59[5]
L-Phenylserine DehydrogenasePseudomonas syringae NK-15NAD+2.1[5]

Chapter 5: Applications in Drug Development and Biotechnology

Phenylserine as a Precursor for Pharmaceuticals

The primary pharmaceutical relevance of phenylserine is its role as a synthetic precursor. The multi-step chemical synthesis of Droxidopa (L-threo-3,4-dihydroxyphenylserine) starts from L-threo-phenylserine. Efficient and stereoselective production of this starting material is therefore a critical step in the drug's manufacturing process.

Biocatalytic Synthesis of Chiral β-Hydroxy-α-Amino Acids

The reversible nature of the phenylserine aldolase reaction is exploited for synthetic purposes.[6] By providing high concentrations of glycine and various aldehydes, threonine aldolases can be used as biocatalysts to produce a wide range of non-canonical β-hydroxy-α-amino acids.[18] This approach is highly valued in drug discovery, as it provides stereoselective access to chiral building blocks that are difficult to produce via traditional organic chemistry. The use of immobilized enzymes in continuous flow reactors is an active area of research to improve the productivity and sustainability of this process.[6]

Conclusion and Future Directions

The metabolism of this compound, while not a central pathway in human primary metabolism, offers a fascinating case study in enzyme specificity and metabolic integration. Its degradation pathways, primarily elucidated in microorganisms, intersect with fundamental networks like one-carbon metabolism and aromatic amino acid catabolism. The enzymes involved are powerful tools for biotechnology, enabling the stereoselective synthesis of valuable chiral compounds.

Future research should focus on several key areas. Firstly, a deeper investigation into the extent of phenylserine metabolism in mammalian systems is needed to understand its physiological and potential pathophysiological roles. Secondly, exploring the potential inhibitory or regulatory effects of phenylserine isomers on key enzymes in phenylalanine metabolism could yield new insights into diseases like PKU. Finally, the discovery and engineering of novel aldolases and dehydrogenases with expanded substrate scopes will continue to drive innovation in the sustainable synthesis of complex pharmaceuticals and bioactive molecules.

References

  • Misono, H., Maeda, H., Tuda, K., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 74-81. [Link]
  • Misono, H., Suzuki, T., et al. (2011). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Journal of Amino Acids, 2011, 978925. [Link]
  • Gandomi, F., Fesko, K., et al. (2018). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 14, 1488–1498. [Link]
  • Wikipedia contributors. (2023). Phenylserine aldolase. Wikipedia, The Free Encyclopedia. [Link]
  • Böttcher, D., & Bornscheuer, U. T. (2010). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 88(3), 641–650. [Link]
  • ResearchGate. (n.d.). Reactions catalyzed by l-phenylserine dehydrogenase (a) and... [Image].
  • ResearchGate. (n.d.).
  • Human Metabolome Database. (n.d.). Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184). HMDB. [Link]
  • Suzuki, T., et al. (2011). Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1. Journal of Biochemistry, 149(5), 557-567. [Link]
  • Bruns, F., & Fiedler, L. (1958). [Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-phenylserine]. Biochemische Zeitschrift, 330(4), 324-41. [Link]
  • Fisher, M. J., & Pogson, C. I. (1984). Control of phenylalanine and tyrosine metabolism by phosphorylation mechanisms. Bioscience Reports, 4(10), 835-41. [Link]
  • King, J. H., et al. (2024). Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. Metabolites, 14(1), 32. [Link]
  • Shiman, R. (1980). Regulation of the activity of hepatic phenylalanine hydroxylase. Progress in clinical and biological research, 47, 185-201. [Link]
  • Fitzpatrick, P. F. (2003). Allosteric Regulation of Phenylalanine Hydroxylase. Archives of Biochemistry and Biophysics, 419(1), 1-8. [Link]
  • ResearchGate. (n.d.). Scheme 1: Reactions catalyzed by l-phenylserine dehydrogenase (a) and... [Image].
  • Schuck, P. F., et al. (2015). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease, 6(5), 390-9. [Link]
  • Utami, M., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Biotechnology Reports, 36, e00768. [Link]
  • Wang, Y., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium. Systems Microbiology and Biomanufacturing, 2, 705–715. [Link]
  • Anyanwu, U. K., & Lin, J. (2006). Determination of L-phenylalanine Based on an NADH-detecting Biosensor. Analytical Letters, 39(11), 2315-2331. [Link]
  • Gherman, M. E., et al. (2019). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Farmacia, 67(4), 668-675. [Link]
  • He, Y., et al. (2022). Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. Journal of Immunology Research, 2022, 8881212. [Link]
  • ResearchGate. (n.d.). Metabolic pathways related to phenylalanine, serine, and proline... [Image].
  • European Bioinformatics Institute. (n.d.). L-threo-3-phenylserine (CHEBI:16795). EMBL-EBI. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Medicosis Perfectionalis. (2016, August 26). Metabolism of phenylalanine and tyrosine [Video]. YouTube. [Link]
  • Schaffer, J. E., et al. (2021). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH.
  • Matthews, D. E. (2007). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 137(6 Suppl 1), 1549S–1555S. [Link]
  • National Center for Biotechnology Information. (n.d.). DL-threo-beta-Phenylserine.
  • Zhou, Y., et al. (2023). L-serine metabolic regulation and host respiratory homeostasis. Frontiers in Immunology, 14, 1146313. [Link]
  • El-Azaz, A. A., et al. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in Plant Science, 7, 967. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Analysis of DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic data of DL-Phenylserine, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations essential for accurate and reproducible analysis.

Introduction: The Significance of this compound

This compound, a racemic mixture of the D- and L-threo/erythro diastereomers of 3-phenylserine, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural characterization is paramount for quality control, reaction monitoring, and understanding its role in complex chemical and biological systems. Spectroscopic techniques provide a powerful, non-destructive means to elucidate its molecular structure and purity. This guide will delve into the nuances of acquiring and interpreting the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of its structure.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound provides valuable information about the number and types of protons present in the molecule and their neighboring environments. The choice of solvent significantly influences the chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH₂, -COOH).

Experimental Protocol: ¹H NMR Spectroscopy in D₂O

A standardized protocol for acquiring a ¹H NMR spectrum of an amino acid like this compound in D₂O is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). The use of D₂O exchanges labile protons (hydroxyl, amino, and carboxylic acid protons), which simplifies the spectrum by removing their signals.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity and peak shape.

  • Acquisition Parameters:

    • Acquire the spectrum at a standard temperature, typically 298 K (25 °C).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration if desired.

Data Presentation: ¹H NMR of this compound in D₂O

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α~4.0-4.2d~4-51H
H-β~5.1-5.3d~4-51H
Aromatic Protons~7.2-7.5m-5H

Note: The exact chemical shifts can vary slightly depending on the specific diastereomeric ratio (threo/erythro), concentration, and pH of the sample.

Interpretation and Causality:

  • The downfield shift of the H-β proton is attributed to the deshielding effect of the adjacent hydroxyl group and the phenyl ring.

  • The H-α proton is deshielded by the adjacent amino and carboxylic acid groups.

  • The coupling between H-α and H-β results in a doublet for each, with a coupling constant that can provide information about the relative stereochemistry (threo vs. erythro).

  • The complex multiplet in the aromatic region arises from the overlapping signals of the five protons on the phenyl ring.

¹³C NMR Spectroscopy of this compound

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or higher sample concentrations are often required.

Experimental Protocol: ¹³C NMR Spectroscopy in DMSO-d₆

  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 20-50 mg) in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good solvent for many polar compounds and allows for the observation of exchangeable protons if desired in the corresponding ¹H NMR.

  • Instrument Setup:

    • Use a broadband probe on a high-field NMR spectrometer.

    • Lock on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically necessary.

    • A relaxation delay of 2-5 seconds is common.

Data Presentation: ¹³C NMR of this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxyl)~171-173
C-α~58-60
C-β~72-74
C-ipso~140-142
C-ortho~127-129
C-meta~128-130
C-para~126-128

Note: The chemical shifts are approximate and can be influenced by the specific experimental conditions.

Interpretation and Causality:

  • The carboxyl carbon (C=O) appears significantly downfield due to the strong deshielding effect of the two oxygen atoms.

  • The C-β carbon , attached to the hydroxyl group, is also shifted downfield.

  • The C-α carbon , bonded to the nitrogen of the amino group, is found in the typical range for α-carbons of amino acids.

  • The aromatic carbons show distinct signals, with the ipso-carbon (the carbon attached to the rest of the molecule) being the most downfield in the aromatic region.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy using a KBr Pellet

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[1][2][3][4][5] The principle is to disperse the solid sample in a matrix that is transparent to infrared radiation.[1][2][3][4][5]

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water, which shows a broad absorption in the IR spectrum.[1]

    • Grind a small amount of this compound (1-2 mg) to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix it with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Formation:

    • Place the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Presentation: FT-IR Spectrum of this compound (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
3400-3000O-H and N-H stretchingBroad, Strong
3000-2800C-H stretching (aromatic and aliphatic)Medium
~1650-1550Asymmetric COO⁻ stretching, N-H bendingStrong
~1400Symmetric COO⁻ stretchingStrong
~1100C-O stretchingMedium
~750 and ~700C-H out-of-plane bending (monosubstituted benzene)Strong

Interpretation and Causality:

  • The broad absorption in the 3400-3000 cm⁻¹ region is characteristic of the O-H stretching of the hydroxyl and carboxylic acid groups, as well as the N-H stretching of the amino group, often broadened due to hydrogen bonding in the solid state.

  • The strong bands in the 1650-1400 cm⁻¹ region are indicative of the zwitterionic nature of the amino acid in the solid state, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) and the N-H bending of the ammonium group (NH₃⁺).

  • The absorptions around 1100 cm⁻¹ can be attributed to the C-O stretching of the hydroxyl group.

  • The strong peaks in the fingerprint region, particularly around 750 and 700 cm⁻¹ , are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acids.[6]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-50 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[7]

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where their mass-to-charge ratios (m/z) are measured.

Data Presentation: Mass Spectrum of this compound

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at an m/z of 182.08.

  • Key Fragments: Common fragmentation pathways for amino acids involve the loss of small neutral molecules.

m/zProposed FragmentNeutral Loss
164[M+H - H₂O]⁺Water (18 Da)
136[M+H - H₂O - CO]⁺Water and Carbon Monoxide
120[C₈H₁₀N]⁺Formic acid and water
106[C₇H₈N]⁺Carboxyl group and water

Interpretation and Fragmentation Pathways:

The fragmentation of protonated this compound is initiated by the charge on the amino group. The presence of the hydroxyl group on the β-carbon introduces additional fragmentation pathways compared to phenylalanine.

  • Loss of Water: A primary fragmentation pathway is the facile loss of a water molecule from the protonated molecular ion, driven by the hydroxyl group.

  • Loss of the Carboxyl Group: The loss of the entire carboxyl group as formic acid (HCOOH, 46 Da) is another common fragmentation for amino acids.

  • Decarboxylation and Dehydration: Successive losses of water and carbon monoxide are also observed.

  • Side Chain Fragmentation: Cleavage of the Cα-Cβ bond can lead to fragments characteristic of the phenyl group.

The following Graphviz diagram illustrates a plausible fragmentation workflow for this compound in ESI-MS.

Fragmentation_Workflow M [this compound + H]⁺ m/z = 182 F1 [M+H - H₂O]⁺ m/z = 164 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z = 136 M->F2 - HCOOH F3 [C₈H₁₀N]⁺ m/z = 120 F1->F3 - CO₂ F4 [C₇H₈N]⁺ m/z = 106 F2->F4 - CH₂O

Caption: Proposed ESI-MS fragmentation of this compound.

IV. Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural characterization. Each technique offers a unique and complementary perspective: NMR elucidates the precise atomic connectivity and stereochemical details, IR identifies the key functional groups and their bonding environment, and MS confirms the molecular weight and provides valuable structural information through fragmentation analysis. The protocols and data presented in this guide serve as a robust foundation for researchers working with this compound, ensuring data integrity and facilitating its application in drug discovery and development.

References

  • Shimadzu. (n.d.). KBr Pellet Method.
  • ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000883).
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
  • RSC Publishing. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H.
  • Spectral Database for Organic Compounds (SDBS), AIST. (n.d.). SDBS Home.
  • PubChem. (n.d.). DL-threo-beta-Phenylserine.
  • ACS Publications. (2018). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
  • ResearchGate. (2020). 13C-NMR chemical shifts for compound 3 in DMSO-d6.
  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.

Sources

solubility and stability of DL-Phenylserine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of DL-Phenylserine

Introduction

This compound (2-amino-3-hydroxy-3-phenylpropanoic acid) is a non-proteinogenic amino acid and a derivative of phenylalanine.[1] As a synthetic compound, it exists as a racemate of its stereoisomers. Its structure, featuring a hydroxyl group on the β-carbon, a carboxylic acid group, an amino group, and a phenyl ring, imparts unique physicochemical characteristics that are of significant interest in pharmaceutical and chemical research. This compound serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.

Understanding the solubility and stability of this compound is a critical prerequisite for its effective application, particularly in drug development where formulation, storage, and delivery are paramount. This guide provides a comprehensive technical overview of its solubility profile in various solvent systems and its chemical stability under different environmental conditions. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior to facilitate robust experimental design and formulation strategies.

Core Physicochemical Properties of this compound

A molecule's fundamental properties govern its interactions with its environment. For this compound, the interplay between its polar functional groups (carboxyl, amino, hydroxyl) and the non-polar phenyl ring dictates its solubility and reactivity.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[2][3]
Molecular Weight 181.19 g/mol [2][4]
Appearance White to off-white powder
Melting Point ~186 °C (with decomposition)[5]
XLogP3-AA -2.5[2]

The highly negative XLogP3-AA value indicates a strong hydrophilic character, suggesting a preference for polar solvents over non-polar ones. The presence of both an acidic (carboxylic acid) and a basic (amino) group means its net charge and polarity are highly dependent on the pH of the solution.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its formulation, particularly for parenteral and oral liquid dosage forms. For amino acids like this compound, solubility is not a single value but a functional property heavily influenced by the solvent system and its pH.

The Critical Role of pH in Aqueous Solubility

In aqueous solutions, amino acids exist in equilibrium between cationic, zwitterionic (net neutral), and anionic forms, depending on the pH.[6][7] This equilibrium directly governs the molecule's net charge and its interaction with water, thereby controlling its solubility.

  • In Acidic Solution (Low pH): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge (cationic form).

  • Near Isoelectric Point (pI): The carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), resulting in a zwitterion with no net charge. Intermolecular electrostatic attractions between zwitterions can be strong, leading to lower solubility.

  • In Basic Solution (High pH): The carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge (anionic form).

This behavior typically results in a U-shaped pH-solubility profile, where the minimum solubility is observed at the isoelectric point (pI), and solubility increases significantly as the pH moves away from the pI into either acidic or basic territory due to the formation of highly soluble salts.[6][8]

G cluster_pH pH Scale Cationic Cationic Form (High Solubility) Zwitterion Zwitterionic Form (Low Solubility at pI) Cationic->Zwitterion + OH⁻ - H₂O Zwitterion->Cationic + H₃O⁺ - H₂O Anionic Anionic Form (High Solubility) Zwitterion->Anionic + OH⁻ - H₂O Anionic->Zwitterion + H₃O⁺ - H₂O Low_pH Low pH (Acidic) Mid_pH pI High_pH High pH (Basic)

Caption: Workflow for a forced degradation (stress testing) study.

Experimental Protocols for Analysis

Reliable data is the foundation of scientific integrity. The following section outlines standardized, field-proven methodologies for determining the solubility and stability of this compound.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, clear glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be established by confirming that the concentration does not change over successive time points.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) is highly recommended.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G Start Start Add Add excess this compound to solvent in a vial Start->Add Shake Agitate at constant temperature (e.g., 24h) Add->Shake Separate Centrifuge or Settle to separate solid Shake->Separate Filter Filter supernatant (e.g., 0.22 µm filter) Separate->Filter Analyze Quantify concentration (e.g., by HPLC) Filter->Analyze End End: Solubility Value Analyze->End

Caption: Workflow for the Shake-Flask solubility determination method.

Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

Objective: To develop and validate an HPLC method for quantifying this compound and separating it from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.

    • Mobile Phase: Due to the polar nature of this compound, a mobile phase with a high aqueous component is necessary. A typical starting point would be a gradient elution using:

      • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (for pH control and peak shape).

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

    • Gradient: A shallow gradient (e.g., 5% to 50% B over 15 minutes) can be used to elute the polar parent compound and any less polar degradation products.

  • Detection: The phenyl group in this compound allows for UV detection. A photodiode array (PDA) detector is ideal as it can help assess peak purity and identify the optimal detection wavelength (typically around 210-220 nm for the phenyl ring).

  • Method Validation (per ICH Q2(R1) Guidelines):

    • Specificity: Analyze samples from forced degradation studies. The method is specific if the this compound peak is well-resolved from all degradation product peaks and placebo peaks. Peak purity analysis via PDA should be performed.

    • Linearity: Establish a calibration curve with at least five concentration levels and demonstrate a linear relationship (R² > 0.999).

    • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.

    • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Practical Considerations for Formulation Development

The collective data on solubility and stability provides a clear roadmap for formulation scientists:

  • For Liquid Formulations: To achieve a high concentration, formulation in an aqueous vehicle with the pH adjusted away from the isoelectric point is the most viable strategy. The use of acidic or basic excipients (e.g., citrate buffer, phosphate buffer) will be necessary to both solubilize the compound and maintain a stable pH. [9]* Solvent Selection: For non-aqueous or co-solvent systems, DMSO may be a suitable solvent, but its toxicological profile must be considered. Hydroalcoholic systems will likely yield lower solubility.

  • Stability Enhancement: If the compound is found to be unstable in solution, strategies such as lyophilization (freeze-drying) to create a solid powder for reconstitution, inclusion of antioxidants, or protection from light (using amber vials) should be implemented.

  • Storage: Based on stability data, appropriate storage conditions (e.g., refrigeration, protection from light) must be defined for both the bulk substance and the final formulated product.

Conclusion

This compound is a hydrophilic molecule whose behavior in solution is dominated by its zwitterionic character. Its solubility is highly dependent on pH, exhibiting a classic U-shaped profile with a minimum near its isoelectric point. While stable as a solid, its stability in solution is a critical parameter that must be thoroughly evaluated through forced degradation studies, focusing on the impact of pH, temperature, and light. The standardized protocols provided herein for solubility and stability analysis offer a robust framework for generating the high-quality data required to support successful research and drug development efforts. A comprehensive understanding of these fundamental properties is not merely academic but is essential for translating this valuable chemical entity into a viable, safe, and effective product.

References

Sources

The Alchemist's Companion: A Technical Guide to the Safe Handling and Stewardship of DL-Phenylserine in the Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

DL-Phenylserine, a non-proteinogenic amino acid derivative, is a valuable building block in synthetic organic chemistry and drug development. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal guidelines for this compound. Moving beyond a simple recitation of safety data, this document delves into the causality behind best practices, fostering a culture of proactive safety and scientific rigor. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Compound Profile and Hazard Identification

Chemical and Physical Properties

This compound (and its common hydrate form) is a stable, combustible solid at room temperature.[1][2][3] A clear understanding of its physical properties is the first step in anticipating its behavior in the laboratory.

PropertyValueSource
Chemical Formula C₉H₁₁NO₃[4][5]
Molecular Weight 181.19 g/mol (anhydrous)[1][3][4][5]
Appearance White to off-white or light yellow powder/solid[2][6]
Melting Point ~186-208 °C (decomposes)[1][2][3][7]
Solubility Soluble in water (requires sonication for higher concentrations).[6]
Synonyms DL-beta-Phenylserine, DL-3-phenylserine, beta-hydroxy-phenylalanine[1][4][5]
CAS Numbers 69-96-5 (DL-form), 207605-47-8 (hydrate)[1][3][4]
Toxicological Profile and Hazard Analysis

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[4][8]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][8]

The causality behind these classifications lies in the chemical nature of this compound as a fine organic powder. Inhalation can lead to mechanical irritation of the respiratory tract, while prolonged skin contact can cause localized inflammation.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment. The following workflow illustrates the decision-making process for ensuring adequate protection.

Caption: Decision tree for this compound spill response.

Step-by-Step Spill Cleanup Protocol (Minor Spill):

  • Alert and Isolate: Immediately alert others in the vicinity of the spill. Restrict access to the area.

  • Don PPE: Put on the appropriate personal protective equipment, including safety goggles, nitrile gloves, a lab coat, and an N95 respirator.

  • Contain and Absorb: Gently cover the spilled powder with a damp paper towel to prevent it from becoming airborne. For larger spills, use an inert absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials, including gloves and paper towels, as chemical waste according to your institution's guidelines.

Waste Disposal

Proper waste disposal is a critical aspect of laboratory stewardship, preventing environmental contamination and ensuring regulatory compliance.

Waste Characterization

This compound is not typically classified as a hazardous waste under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) unless it is mixed with a listed hazardous waste or exhibits a hazardous characteristic (ignitability, corrosivity, reactivity, or toxicity). [10][11][12]However, due to its irritant properties, it should not be disposed of in the regular trash.

In Europe, laboratory chemical waste is often categorized under the European Waste Catalogue (EWC). Unused or waste this compound from a laboratory would likely fall under a code such as 16 05 06* ("laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals"). [4]

Disposal Protocol
  • Segregation: Collect all solid this compound waste, including contaminated consumables like weigh boats and gloves, in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Aqueous Waste: Dilute aqueous solutions of this compound can often be disposed of down the drain with copious amounts of water, but this is highly dependent on local regulations. Always consult with your institution's EHS department before disposing of any chemical waste down the drain.

Conclusion

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its properties and a steadfast commitment to safety. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can mitigate risks, protect themselves and their colleagues, and ensure the continued integrity of their scientific endeavors. A culture of safety is not a static set of rules but an ongoing process of risk assessment, procedural refinement, and continuous learning.

References

  • Your Disposal. EWC Code 16 05 06. [Link]
  • Chemguide. the acid base behaviour of amino acids. [Link]
  • Chemistry LibreTexts. Acid-Base Reactions of Amino Acids. [Link]
  • Britannica. Amino acid - Reactions, Structure, Synthesis. [Link]
  • Michigan State University. Spill and Cleaning Protocol | Environmental Health & Safety. [Link]
  • United States Needle.Tube.
  • OSHA. Appendix A to § 1910.
  • Production Automation Corporation.
  • Lab Manager.
  • YouTube. Proper Dress and PPE / Lab Safety Video Part 1. [Link]
  • Environmental Marketing Services.
  • Sterling Environmental Solutions. EWC Codes. [Link]
  • Rubo. European Waste Catalogue (EWC)
  • PubMed. A novel phenylserine dehydratase from Pseudomonas pickettii PS22: purification, characterization, and sequence of its phosphopyridoxyl peptide. [Link]
  • Novus Environmental.
  • Western Michigan University.
  • Charles River. Toxicity studies: Chronic for nonclinical research. [Link]
  • PubMed. Repeat-dose animal toxicity studies and genotoxicity study with deactivated alkaline serine protease (DASP), a protein low in phenylalanine (PHE). [Link]
  • Alfred University. EPA Hazardous Waste Codes. [Link]
  • ACTenviro.
  • Wikipedia. Phenylserine aldolase. [Link]
  • National Institutes of Health.
  • PubChem.
  • PubMed.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
  • PubMed. Sub-chronic (13-week)
  • ResearchG
  • PubChem. This compound. [Link]
  • Science.gov. acute oral toxicity: Topics by Science.gov. [Link]
  • PubChem.
  • ResearchGate.
  • PubChem. DL-threo-beta-Phenylserine. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • gsrs. PHENYLSERINE. [Link]
  • National Center for Biotechnology Information. Phenol Acute Exposure Guideline Levels. [Link]
  • OEHHA. Determination of Acute Reference Exposure Levels for Airborne Toxicants March 1999 C. [Link]

Sources

The Strategic Incorporation of DL-Phenylserine in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The deliberate inclusion of non-canonical amino acids into peptide scaffolds represents a cornerstone of modern therapeutic peptide design. Among these, DL-Phenylserine, a β-hydroxy-α-amino acid, offers a unique combination of steric and electronic properties that can profoundly influence peptide structure, stability, and biological function. This technical guide provides an in-depth exploration of the strategic considerations and practical methodologies for incorporating this compound into peptide sequences. We will dissect the critical aspects of protecting group strategies, coupling protocols, potential side reactions, and the subsequent impact on peptide conformation, thereby equipping researchers with the necessary knowledge to leverage this versatile building block in their drug discovery and development endeavors.

Foundational Chemistry of this compound: A Primer

This compound, with the chemical formula C₉H₁₁NO₃, is a non-proteinogenic amino acid characterized by a hydroxyl group at the β-carbon and a phenyl ring attached to the same carbon.[1] This structure gives rise to two chiral centers, resulting in four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The commercially available this compound is a mixture of these stereoisomers. This stereochemical diversity is a critical consideration in peptide synthesis, as the configuration at the α and β carbons will dictate the local geometry of the peptide backbone and side chain, ultimately influencing the peptide's overall conformation and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO₃[1]
Molecular Weight181.19 g/mol [1]
AppearanceOff-white to cream-colored crystalline powder
StereoisomersD-threo, L-threo, D-erythro, L-erythro

Strategic Considerations for this compound Incorporation

The decision to incorporate this compound into a peptide sequence is driven by the desire to impart specific properties. The presence of the β-hydroxyl group and the phenyl ring can lead to:

  • Enhanced Proteolytic Stability: The non-natural structure of this compound can hinder recognition by proteases, thereby increasing the peptide's in vivo half-life.

  • Conformational Constraint: The steric bulk of the phenyl group and the potential for hydrogen bonding involving the hydroxyl group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures such as β-turns or sheets.[2]

  • Modulation of Biological Activity: The unique stereoelectronic profile of Phenylserine can alter binding affinities and selectivities for biological targets compared to peptides containing its proteinogenic counterpart, Phenylalanine.

Protecting Group Strategies: Safeguarding Reactivity

Successful peptide synthesis hinges on the judicious use of protecting groups to prevent unwanted side reactions. For this compound, three key functional groups require consideration: the α-amino group, the α-carboxyl group, and the β-hydroxyl group.

α-Amino Group Protection

The choice of N-terminal protecting group dictates the overall synthetic strategy. The two most common approaches are:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal is achieved under mild basic conditions (e.g., 20% piperidine in DMF), which are orthogonal to the acid-labile side-chain protecting groups.[3]

  • Boc (tert-Butoxycarbonyl): This acid-labile group is employed in the classic Boc/Bzl strategy of SPPS and is also prevalent in solution-phase synthesis.[4][5] Deprotection is typically accomplished with trifluoroacetic acid (TFA).[5]

β-Hydroxyl Group Protection

The hydroxyl group of Phenylserine is susceptible to O-acylation during coupling steps, leading to undesired side products. Therefore, its protection is highly recommended.

  • tert-Butyl (tBu): In the Fmoc strategy, the hydroxyl group is commonly protected as a t-butyl ether. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA during the final cleavage from the resin.[6]

  • Benzyl (Bzl): In the Boc strategy, a benzyl ether is the preferred protecting group for the hydroxyl function. It is stable to the moderate acid used for Boc deprotection and is removed simultaneously with other benzyl-based side-chain protecting groups and cleavage from the resin using strong acids like HF or TFMSA.[7]

Methodologies for Peptide Synthesis Incorporating this compound

Both solid-phase and solution-phase techniques can be employed for the synthesis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the general steps for incorporating Fmoc-DL-Phenylserine(tBu)-OH into a peptide chain on a solid support.

Diagram 1: SPPS Cycle for this compound Incorporation

SPPS_Cycle Resin Resin-NH2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling Fmoc-DL-Phe(tBu)-OH + Coupling Reagents Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Next_Cycle Repeat Cycle or Final Cleavage Washing_2->Next_Cycle Next_Cycle->Fmoc_Deprotection Elongation

Caption: Workflow for Fmoc-SPPS of peptides containing this compound.

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-DL-Phenylserine(tBu)-OH (2-4 equivalents relative to resin loading) with a suitable coupling reagent.

    • Common coupling reagents include HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).[8]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to the potential steric hindrance from the phenyl group, a double coupling may be necessary to ensure complete reaction.

  • Monitoring the Coupling: Perform a qualitative test, such as the Kaiser (ninhydrin) test, to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling cycle, treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA along with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.

Solution-Phase Peptide Synthesis (SPPS) Protocol (Boc/Bzl Strategy)

Solution-phase synthesis offers advantages for large-scale production and for peptides that are difficult to synthesize on a solid support.

Diagram 2: Solution-Phase Dipeptide Synthesis Workflow

Solution_Phase_Synthesis cluster_coupling Coupling Step cluster_deprotection Deprotection Step Boc_PheSer Boc-DL-Phe(Bzl)-OH Dipeptide Boc-DL-Phe(Bzl)-AA-OR' Boc_PheSer->Dipeptide AA_Ester H-AA-OR' AA_Ester->Dipeptide Coupling_Reagents Coupling Reagents (e.g., DCC/HOBt) Coupling_Reagents->Dipeptide Deprotected_Dipeptide H-DL-Phe(Bzl)-AA-OR' Dipeptide->Deprotected_Dipeptide TFA TFA TFA->Deprotected_Dipeptide Elongation Elongation Deprotected_Dipeptide->Elongation Further Coupling or Final Deprotection

Caption: Key steps in solution-phase synthesis using Boc-protected this compound.

Step-by-Step Protocol:

  • Activation: Activate the carboxyl group of Boc-DL-Phenylserine(Bzl)-OH using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[8]

  • Coupling: React the activated Boc-DL-Phenylserine(Bzl)-OH with the free amino group of another amino acid ester (e.g., H-Gly-OMe) in an appropriate organic solvent (e.g., DCM, DMF).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. The protected dipeptide can then be purified by column chromatography or recrystallization.

  • Boc Deprotection: Remove the Boc group from the N-terminus of the dipeptide using TFA in DCM.

  • Chain Elongation: The resulting dipeptide ester can be used in a subsequent coupling reaction to further elongate the peptide chain.

Trustworthiness: Mitigating Potential Side Reactions

A thorough understanding of potential side reactions is crucial for ensuring the integrity of the final peptide product.

  • Racemization: The α-carbon of Phenylserine can be susceptible to epimerization, particularly during the activation step. The use of coupling reagents containing additives like HOBt or employing urethane-protected amino acids (Fmoc or Boc) significantly minimizes this risk.

  • Dehydration: The β-hydroxyl group can undergo dehydration under strongly acidic conditions or at elevated temperatures, leading to the formation of a dehydroamino acid derivative. Careful control of reaction conditions is essential.

  • O-Sulfonation: During the final TFA cleavage of peptides containing arginine protected with Pmc or Mtr groups, the liberated sulfonic acids can react with unprotected hydroxyl groups on serine, threonine, or phenylserine, leading to O-sulfonated byproducts. The inclusion of effective scavengers in the cleavage cocktail is critical to prevent this.

Post-Synthesis: Purification and Characterization

6.1. Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] Since this compound is a racemic mixture, the synthesis will yield a pair of diastereomers if other chiral amino acids are present in the sequence. These diastereomers may be separable by RP-HPLC, presenting both a challenge and an opportunity to isolate and characterize each stereoisomer individually.

6.2. Characterization

The identity and purity of the final peptide should be confirmed using a combination of analytical techniques:

  • Analytical RP-HPLC: To assess the purity of the peptide.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[10] High-resolution mass spectrometry can provide further confirmation of the elemental composition.

Impact on Peptide Structure and Function

The incorporation of this compound can have a profound impact on the three-dimensional structure of a peptide. The interplay between the steric bulk of the phenyl group and the hydrogen-bonding potential of the hydroxyl group can induce turns or stabilize sheet-like structures.[2] These conformational changes can, in turn, alter the peptide's binding affinity to its target receptor or enzyme, potentially leading to enhanced potency, selectivity, or a modified mode of action. Conformational analysis of Phenylserine-containing peptides is typically performed using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.[11][12]

Conclusion

This compound is a valuable tool in the arsenal of the peptide chemist. Its unique structural features offer a means to modulate the pharmacological properties of peptides in a predictable manner. By understanding the nuances of its chemistry, applying appropriate protecting group strategies, and being mindful of potential side reactions, researchers can successfully incorporate this compound into their peptide designs, paving the way for the development of novel and improved therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94134, this compound.
  • Aapptec Peptides (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Aapptec Peptides (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8].
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sunresin (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Corzana, F., et al. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. PubMed.
  • Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-9.
  • Carr, S. A., et al. (2014). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. MCP, 13(1), 24-37.
  • Ionescu, D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 1993.
  • ResearchGate (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name... | Download Scientific Diagram.
  • Lund University Publications (2021). Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS.
  • National Institutes of Health (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • CEM Corporation (n.d.). Fmoc-Ser(tBu)-OH.
  • Kaiser, E. T. (1987). Studies of peptide conformation in the design of peptide agonists. Biochemical Pharmacology, 36(6), 783-8.
  • GenScript (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
  • Krokhin, O., et al. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC Its Application to Protein Peptide Mapping by Off-Line HPLC-MALDI MS. Molecular & Cellular Proteomics, 3(9), 908-919.
  • Wyrzykowski, D., et al. (2007). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 13(12), 820-7.

Sources

A Technical Guide to the Application of DL-Phenylserine in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Principles of DL-Phenylserine as a Substrate

This compound, an amino acid derivative, serves as a versatile and valuable substrate for investigating the kinetics of several important enzyme classes.[] Its structure, featuring two chiral centers, gives rise to four stereoisomers (L-threo, D-threo, L-erythro, and D-erythro). In research and commercial applications, it is often supplied as a racemic mixture of DL-threo-phenylserine or DL-erythro-phenylserine. Understanding the stereospecificity of the enzyme under investigation is paramount, as most enzymes will act on only one specific isomer, typically the L-form.[2] This has direct implications for kinetic calculations, as the effective substrate concentration for an L-specific enzyme in a DL-racemic mixture is 50% of the total concentration. The utility of phenylserine extends from fundamental enzymology to its role as a precursor in the synthesis of pharmaceuticals, such as the Parkinson's disease drug L-threo-3,4-dihydroxyphenylserine (DOPS) and components of antibiotics.[2][3][4]

Section 2: Key Enzyme Classes and Catalytic Mechanisms

This compound is a substrate for several classes of enzymes, each with a distinct catalytic mechanism that dictates the appropriate kinetic assay design.

Phenylserine Aldolase (EC 4.1.2.26) and Threonine Aldolases

These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the reversible retro-aldol cleavage of L-phenylserine into glycine and benzaldehyde.[5][6] The reaction is a cornerstone of biocatalytic carbon-carbon bond formation and degradation. The PLP cofactor is essential, forming a Schiff base with a lysine residue in the enzyme's active site in its resting state.[2][7] During catalysis, the L-phenylserine substrate displaces the lysine to form an external aldimine, facilitating the Cα-Cβ bond cleavage.[7] Threonine aldolases often exhibit promiscuous activity towards phenylserine, making it a useful model substrate for studying their kinetics as well.[8][9]

Aldolase_Reaction sub L-threo-Phenylserine enz Phenylserine Aldolase (PLP-Dependent) sub->enz prod1 Glycine enz->prod1 prod2 Benzaldehyde enz->prod2

Caption: Phenylserine Aldolase catalyzes the reversible cleavage of L-phenylserine.

Serine Hydroxymethyltransferase (SHMT) (EC 2.1.2.1)

SHMT is another critical PLP-dependent enzyme central to one-carbon metabolism, catalyzing the reversible conversion of L-serine and tetrahydrofolate to glycine.[7][10] Many SHMT isoforms also exhibit aldolase activity, cleaving L-phenylserine to glycine and benzaldehyde, making it a valuable substrate for characterizing this activity.[3][11] Kinetic studies using phenylserine can elucidate the enzyme's substrate specificity and catalytic efficiency for non-canonical substrates.

L-Phenylserine Dehydrogenase

This class of enzymes catalyzes the NAD⁺-dependent oxidation of the β-hydroxyl group of L-phenylserine.[12] The resulting α-amino-β-keto intermediate is unstable and spontaneously decarboxylates. The kinetic analysis of this enzyme relies on monitoring the formation of the coenzyme product, NADH.[12]

Dehydrogenase_Reaction sub L-Phenylserine enz L-Phenylserine Dehydrogenase sub->enz cofactor1 NAD+ cofactor1->enz prod1 2-Aminoacetophenone + CO2 (from unstable intermediate) enz->prod1 cofactor2 NADH + H+ enz->cofactor2

Caption: L-Phenylserine Dehydrogenase catalyzes the NAD+-dependent oxidation of L-phenylserine.

Section 3: Designing the Kinetic Study: Core Principles & Method Selection

A robust kinetic study hinges on selecting an assay method that is sensitive, reproducible, and appropriate for the enzyme's mechanism. The goal is to measure the initial reaction velocity (v₀) under conditions where the rate is linear and substrate concentration is not significantly depleted.[13][14]

The Rationale for Method Selection: Continuous vs. Endpoint Assays
  • Continuous Assays: These are the gold standard for Michaelis-Menten kinetics. They monitor product formation or substrate depletion in real-time, allowing for the precise determination of the initial linear rate.[15] Spectrophotometric assays that track changes in absorbance, such as NADH production, are a prime example.[16]

  • Endpoint Assays: In these methods, the reaction is allowed to proceed for a fixed time before being stopped, and the product concentration is measured. While useful, they require multiple time points to ensure the reaction is within the linear range. The 2,4-dinitrophenylhydrazine (DNPH) method is a classic endpoint assay for aldehydes.[2]

Spectrophotometric Approaches for Phenylserine-Utilizing Enzymes

Spectrophotometry is the most common and accessible method for these assays due to its low cost and high reproducibility.[15]

Assay TypePrincipleTarget Enzyme(s)WavelengthPros & Cons
Direct Continuous Monitors the increase in absorbance of a product directly.L-Phenylserine Dehydrogenase340 nm (NADH)Pro: Real-time, simple. Con: Requires product to have a unique absorbance.
Coupled Continuous The product of the primary reaction (e.g., benzaldehyde) is a substrate for a second "coupling" enzyme that produces a detectable signal (e.g., NADH).Phenylserine Aldolase, SHMT340 nm (NADH)Pro: Enables continuous assay for enzymes without a directly detectable product.[17] Con: Requires optimization of two enzyme systems.
Endpoint Derivatization The product (benzaldehyde) is reacted with a chemical (DNPH) to form a colored hydrazone, which is then measured.Phenylserine Aldolase, SHMT~475 nmPro: High sensitivity.[2] Con: Not real-time; requires a stop step and standard curve.
Critical Experimental Parameters: The "Why" Behind the Protocol
  • Substrate Purity & Stereoisomers: As stated, using a DL-racemate requires dividing the molar concentration by two to reflect the true concentration of the active L-isomer substrate. This is a common source of error in kinetic calculations.[2]

  • Buffer and pH: Enzyme activity is highly pH-dependent. The optimal pH must be determined empirically but published values provide a starting point (e.g., ~pH 8.5 for Phenylserine Aldolase cleavage, ~pH 11.2 for L-Phenylserine Dehydrogenase).[2][12]

  • Cofactor Concentration: For PLP- and NAD⁺-dependent enzymes, the cofactor must be present in saturating concentrations to ensure it is not rate-limiting. A concentration of 5-10 times the Km for the cofactor is a standard starting point.

  • Enzyme and Substrate Concentrations: To determine Kₘ, substrate concentrations should typically span a range from 0.2 × Kₘ to at least 5 × Kₘ.[14] The enzyme concentration must be chosen carefully to ensure the reaction rate is linear over the measurement period and that substrate depletion is minimal (<10%).[14]

Section 4: Experimental Protocols

The following protocols provide a validated framework. Researchers should optimize concentrations and conditions for their specific enzyme and experimental setup.

Protocol: Coupled Continuous Assay for Phenylserine Aldolase/SHMT

This method provides real-time kinetic data by coupling benzaldehyde production to the reduction of NAD⁺ by an aldehyde dehydrogenase.

Coupled_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Assay Buffer (e.g., 100 mM TAPS, pH 8.5) E In a cuvette, combine Buffer, PLP, NAD+, Aldehyde Dehydrogenase, and this compound A->E B Prepare this compound stock solutions B->E C Prepare PLP, NAD+, and Aldehyde Dehydrogenase stocks C->E D Equilibrate spectrophotometer to 30°C at 340 nm D->E F Initiate reaction by adding Phenylserine Aldolase/SHMT E->F G Record absorbance at 340 nm for 3-5 minutes F->G H Calculate initial velocity (v₀) from the linear slope G->H I Plot v₀ vs. [L-Phenylserine] H->I J Fit data to Michaelis-Menten equation via non-linear regression I->J

Caption: Experimental workflow for the coupled continuous spectrophotometric assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM TAPS buffer, pH 8.5.

    • Substrate: Prepare a 100 mM stock of DL-threo-phenylserine in Assay Buffer. Create serial dilutions to achieve final assay concentrations ranging from 0.1 to 10 mM.

    • Cofactors & Coupling Enzyme: Prepare stocks of 1 mM PLP, 50 mM NAD⁺, and a solution of a suitable aldehyde dehydrogenase (e.g., 10 units/mL).

  • Assay Procedure:

    • Set a spectrophotometer to 340 nm and maintain the temperature at 30°C.

    • In a 1 mL quartz cuvette, add:

      • 850 µL of Assay Buffer.

      • 10 µL of 1 mM PLP (final conc. 10 µM).

      • 20 µL of 50 mM NAD⁺ (final conc. 1 mM).

      • 10 µL of aldehyde dehydrogenase (final conc. 0.1 U/mL).

      • 100 µL of this compound stock of varying concentrations.

    • Mix by pipetting and incubate for 2 minutes to establish a baseline.

    • Initiate the reaction by adding 10 µL of the Phenylserine Aldolase or SHMT enzyme solution.

    • Immediately begin recording the change in absorbance at 340 nm for 3-5 minutes.

Protocol: Endpoint Assay using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is based on the method described for Phenylserine Aldolase from Pseudomonas putida.[2]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a 0.5 mL reaction mixture containing: 100 µmol of TAPS buffer (pH 8.5), 10 nmol of PLP, 10 µmol of DL-threo-phenylserine, and the enzyme solution.

    • Prepare a blank reaction with water instead of the enzyme.

    • Incubate at 30°C for a predetermined time (e.g., 10 minutes) where the reaction is known to be linear.

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding 0.5 mL of 1 M HCl.

    • Add 1 mL of 0.1% DNPH in 2 M HCl to each tube and incubate for 10 minutes at room temperature.

  • Color Development and Measurement:

    • Add 0.85 mL of 3 M NaOH to develop the color of the benzaldehyde-hydrazone product.

    • Measure the absorbance at 475 nm.

    • Quantify the amount of benzaldehyde formed using a standard curve prepared with known concentrations of benzaldehyde.

Section 5: Data Analysis and Interpretation

Calculating Initial Velocity (v₀)

For continuous assays, the initial velocity is calculated from the linear slope of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). For NADH at 340 nm, the molar extinction coefficient (ε) is 6220 M⁻¹cm⁻¹.[18]

  • v₀ (M/min) = (Slope of Abs vs. time plot in AU/min) / (ε × path length in cm)

For endpoint assays, velocity is calculated as the concentration of product formed divided by the reaction time.

Determining Kinetic Parameters

The calculated initial velocities (v₀) are plotted against the corresponding substrate concentrations ([S]). The resulting data should be fit to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R), which is more accurate than linearized plots like the Lineweaver-Burk plot.[14][19]

  • Michaelis-Menten Equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

This analysis yields the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). If the total enzyme concentration ([E]t) is known, the turnover number (kcat) can be calculated as kcat = Vₘₐₓ / [E]t .

Known Kinetic Parameters for Phenylserine
EnzymeSource OrganismSubstrateKₘ (mM)kcat (s⁻¹)Reference
Phenylserine AldolasePseudomonas putida 24-1L-threo-3-phenylserine1.3-[2]
Phenylserine AldolasePseudomonas putida 24-1L-erythro-3-phenylserine4.6-[2]
SHMT (ITBSHMT_1)Pseudoxanthomonas taiwanensisThis compound23.26186[3]
L-Phenylserine DehydrogenasePseudomonas syringae NK-15DL-threo-β-phenylserine59 (apparent)-[12]
Advanced Considerations: Inhibition

Researchers should be aware of potential substrate or product inhibition. For aldolase reactions, high concentrations of the benzaldehyde product can be inhibitory, leading to a decrease in reaction rate over time that is faster than predicted by substrate depletion alone.[8][9] This can be investigated by adding known amounts of product to the initial reaction mixture and observing the effect on v₀.

Section 6: Conclusion

This compound is a powerful tool for the kinetic characterization of aldolases, dehydrogenases, and transferases. A well-designed study, grounded in a solid understanding of the enzyme's mechanism and the principles of kinetics, is essential for generating high-quality, reliable data. By carefully selecting between continuous and endpoint assays, optimizing reaction parameters, and using robust data analysis techniques, researchers can effectively probe enzyme function, aiding in fields from metabolic research to drug development.

References

  • Fesko, K., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168–2179. [Link]
  • Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 764–770. [Link]
  • Kataoka, M., et al. (2012). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Journal of Amino Acids, 2012, 808574. [Link]
  • Ching, W. M., & Kallen, R. G. (1979). Mechanism of serine hydroxymethylase catalyzed cleavage of L-erythro-beta-phenylserine: pH dependence of elementary kinetic processes from spectroscopic, pre-steady kinetic, and competitive inhibition studies. Biochemistry, 18(5), 821–830. [Link]
  • Bulut, I., et al. (2015). In vivo selection strategy for threonine aldolase activity based the cleavage of β-phenylserine.
  • Ma'ruf, A., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. AMB Express, 12(1), 154. [Link]
  • Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from benzaldehyde and glycine by l-threonine aldolase from Pseudomonas sp.
  • Wikipedia. Phenylserine aldolase. Wikipedia. [Link]
  • Liu, J. Q., et al. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(18), 7827–7838. [Link]
  • ResearchGate. (n.d.). Scheme 1: Reactions catalyzed by l-phenylserine dehydrogenase (a) and...
  • Wikipedia (Serbian). Fenilserinska aldolaza. Vikipedija. [Link]
  • Chen, Q., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium. Systems Microbiology and Biomanufacturing, 2, 705–715. [Link]
  • Reymond, J. L. (2004). Spectrophotometric Enzyme Assays for High-Throughput Screening. Food Technology and Biotechnology, 42(4), 265-269. [Link]
  • Paiardini, A., et al. (2018). Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties. Biochemistry, 58(2), 111–122. [Link]
  • Fesko, K., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168–2179. [Link]
  • Reymond, J. L. (2004). (PDF) Spectrophotometric Enzyme Assays for High-Throughput Screening.
  • Shiman, R., et al. (1980). Substrate activation of phenylalanine hydroxylase. A kinetic characterization. The Journal of biological chemistry, 255(10), 4793–4800. [Link]
  • G-Biosciences. (n.d.). Enzyme Analysis. G-Biosciences. [Link]
  • M-CSA. (n.d.). Serine hydroxymethyltransferase.
  • Wikipedia. Enzyme kinetics. Wikipedia. [Link]
  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

Sources

investigating the pharmacology of DL-Phenylserine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacology of DL-Phenylserine Derivatives

Executive Summary

This compound, a non-proteinogenic amino acid characterized by its β-hydroxy-α-amino acid structure, and its derivatives represent a class of compounds with significant, albeit specialized, pharmacological interest. Possessing two stereogenic centers, phenylserine exists as four stereoisomers (D/L-threo and D/L-erythro), each with potentially distinct biological activities and metabolic fates. This guide provides a comprehensive technical overview of the pharmacology of this compound derivatives, designed for researchers and drug development professionals. We will explore the enzymatic and chemical synthesis of these molecules, delve into their primary mechanisms of action as enzyme substrates, investigate their therapeutic potential as precursors for pharmaceuticals, and outline the critical experimental protocols necessary for their study. The narrative emphasizes the causality behind experimental design and provides a framework for future investigation into the structure-activity relationships that govern the biological effects of this unique chemical scaffold.

The Phenylserine Scaffold: Structure and Significance

Chemical Structure and Stereoisomerism

Phenylserine is an amino acid derivative of phenylalanine, featuring a hydroxyl group on the β-carbon of the side chain.[1] Its chemical formula is C₉H₁₁NO₃, with a molecular weight of approximately 181.19 g/mol .[1][2] The presence of two chiral centers (at the α- and β-carbons) gives rise to four distinct stereoisomers, grouped into two racemic pairs: DL-threo-phenylserine and DL-erythro-phenylserine.[3][4] The relative stereochemistry of the amino and hydroxyl groups defines these diastereomers, which is a critical factor in their biological recognition and activity.

The stereoisomers of phenylserine can be visualized as follows:

G cluster_threo threo-Phenylserine cluster_erythro erythro-Phenylserine threo_L L-threo (2S, 3R) threo_D D-threo (2R, 3S) threo_L->threo_D Enantiomers erythro_L L-erythro (2S, 3S) erythro_D D-erythro (2R, 3S) erythro_L->erythro_D Enantiomers Phenylserine This compound Phenylserine->threo_L Diastereomers Phenylserine->erythro_L Diastereomers caption Stereoisomers of Phenylserine.

Caption: Stereoisomers of Phenylserine.

Physicochemical Properties

Phenylserine derivatives are typically white crystalline powders.[5] Their properties, such as melting point and solubility, can vary between diastereomers. For instance, the melting point for the DL-threo form is reported as 202-208 °C (decomposed), while the hydrate form melts at a higher temperature range of 270-275 °C (decomposed).[5][6] These compounds have been used in solution-phase peptide synthesis and are recognized as valuable chiral building blocks.[5][7]

PropertyDL-threo-phenylserineDL-erythro-phenylserineReferences
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃[2],[4]
Molecular Weight 181.19 g/mol 181.19 g/mol [2],[4]
CAS Number 69-96-5 (anhydrous)2584-74-9[5],[8]
Appearance White crystalline powderSolid[5],[9]
Primary Use Pharmaceutical intermediateSynthetic intermediate[5],[4]

Table 1: Comparative physicochemical properties of this compound diastereomers.

Synthesis and Characterization of Phenylserine Derivatives

The generation of optically pure phenylserine derivatives is paramount for pharmacological studies. Both biocatalytic and traditional chemical methods are employed, with enzymatic synthesis gaining favor due to its high stereoselectivity.

Biocatalytic Synthesis using Aldolases

A highly efficient and stereoselective method for synthesizing phenylserine derivatives is through aldol condensation reactions catalyzed by threonine aldolases (TAs).[10] These pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyze the reversible reaction between glycine and an aldehyde.[3]

For example, L-threo-phenylserine can be synthesized from benzaldehyde and glycine. This reaction can be performed using whole-cell catalysts or purified enzymes like phenylserine aldolase (PSA) from Pseudomonas putida or promiscuous L-threonine transaldolase (ObiH).[3][11] The key advantage of this approach is the direct formation of two stereogenic centers in a single step, often with high enantiomeric excess (>99% ee).[10][11] However, diastereoselectivity can be lower, sometimes yielding a mixture of threo and erythro isomers.[3]

G cluster_workflow Biocatalytic Synthesis Workflow S1 Substrates: Glycine + Benzaldehyde S3 Reaction (e.g., 70°C, pH 7.5) S1->S3 S6 Product: DL-threo/erythro-Phenylserine S2 Enzyme System: Threonine Aldolase (TA) + PLP Co-factor S2->S3 S4 Quenching (e.g., Trichloroacetic Acid) S3->S4 S5 Analysis: Chiral HPLC S4->S5 S5->S6 caption Workflow for enzymatic synthesis of Phenylserine.

Caption: Workflow for enzymatic synthesis of Phenylserine.

Purification and Analytical Characterization

Post-synthesis, the reaction mixture contains unreacted substrates, the enzyme, and a mixture of phenylserine stereoisomers. Purification is often achieved using reverse-phase chromatography.[11]

Causality in Analytical Method Selection: The critical challenge in analyzing phenylserine is the separation and quantification of its four stereoisomers. Standard HPLC is insufficient. Therefore, chiral chromatography is the method of choice. A TSK gel Enantio L1 column, for example, can effectively resolve all four isomers, allowing for the determination of both diastereomeric excess (de) and enantiomeric excess (ee).[3][10] Detection is typically performed using UV absorbance at 254 nm.[10] For structural confirmation and analysis in complex matrices, techniques like Gas Chromatography-Flame Ionization Detection (GC-FID) after derivatization or mass spectrometry are employed.[2][10]

Core Pharmacology and Mechanisms of Action

The pharmacology of phenylserine derivatives is primarily understood through their role as substrates for specific enzymes, rather than as classical receptor ligands. Their structural similarity to endogenous amino acids allows them to enter and be processed by metabolic pathways.

Enzymatic Degradation Pathways

L-Phenylserine Dehydrogenase: Certain bacteria, such as Pseudomonas syringae, possess enzymes like L-phenylserine dehydrogenase.[12] This NAD⁺-dependent enzyme catalyzes the oxidation of the β-hydroxyl group of L-β-phenylserine. The resulting unstable intermediate, l-α-amino-β-keto-γ-phenylpropionate, spontaneously decarboxylates to form 2-aminoacetophenone and carbon dioxide.[12][13] This pathway represents a key catabolic route in microorganisms.

G cluster_pathway Enzymatic Degradation of L-Phenylserine sub L-threo-Phenylserine enzyme L-Phenylserine Dehydrogenase (NAD⁺ → NADH) sub->enzyme inter l-α-amino-β-keto- γ-phenylpropionate (Unstable Intermediate) enzyme->inter prod1 2-Aminoacetophenone inter->prod1 Spontaneous Decarboxylation prod2 CO₂ inter->prod2 Spontaneous Decarboxylation caption Degradation via L-Phenylserine Dehydrogenase.

Caption: Degradation via L-Phenylserine Dehydrogenase.

Phenylserine Aldolase: The same enzymes used for synthesis can also operate in the reverse, degradative direction. Phenylserine aldolase catalyzes the cleavage of L-3-phenylserine to yield benzaldehyde and glycine.[3][13] The direction of the reaction (synthesis or degradation) is governed by substrate concentrations and reaction conditions, following Le Châtelier's principle.

EnzymeOrganism SourceReaction CatalyzedCofactorReferences
L-Phenylserine Dehydrogenase Pseudomonas syringaeOxidation & DecarboxylationNAD⁺[12],[13]
Phenylserine Aldolase Pseudomonas putidaReversible Aldol Condensation/CleavagePLP[3]
L-Threonine Transaldolase (ObiH) (Various bacteria)Reversible Aldol Condensation/CleavagePLP[11]
Serine Hydroxymethyltransferase Aphanothece halophyticaReversible Aldol Condensation/CleavagePLP[13]

Table 2: Key enzymes involved in the metabolism and synthesis of phenylserine derivatives.

Neurological and Therapeutic Potential

While direct receptor binding activity is not well-documented, the therapeutic potential of phenylserine derivatives is an area of active interest, largely stemming from the known roles of related amino acids like L-serine in the central nervous system (CNS).[14] L-serine is a precursor to neurotransmitters glycine and D-serine, which are critical for glutamatergic neurotransmission.[14]

L-threo-phenylserine has been investigated for potential applications in treating mental disorders and epilepsy. The hypothesis is that it may serve as a precursor or modulator in neurological pathways, though the precise mechanisms remain to be fully elucidated. Its structural similarity to other β-phenyl-ethylamine compounds, which form the backbone of many adrenergic drugs, suggests that novel derivatives could be designed to interact with CNS targets.[15]

Structure-Activity Relationships (SAR)

A comprehensive SAR for a specific pharmacological endpoint of phenylserine derivatives is not yet fully established. However, by examining SAR principles from related phenyl-containing scaffolds, we can infer a logical framework for designing and testing new derivatives.

Expertise in SAR Design: The goal of an SAR study is to systematically modify a chemical scaffold and correlate those changes with shifts in biological activity. For phenylserine derivatives, key modifications would include:

  • Phenyl Ring Substitution: Adding electron-withdrawing or electron-donating groups at the ortho, meta, or para positions. This can alter the molecule's electronics, lipophilicity, and steric profile, impacting enzyme recognition or receptor binding.[15][16]

  • Side Chain Modification: Altering the hydroxyl or amine groups can affect hydrogen bonding capabilities, a critical factor for binding.

  • Stereochemistry: As enzymatic reactions are highly stereospecific, evaluating the activity of all four pure isomers is the foundational step of any SAR investigation.[12]

Sources

A Comprehensive Technical Guide to the Theoretical Modeling of DL-Phenylserine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the theoretical modeling techniques used to investigate the interactions of DL-Phenylserine. Tailored for researchers, scientists, and professionals in drug development, it moves beyond a simple listing of protocols to explain the underlying principles and rationale behind methodological choices. We delve into the complexities of handling a non-standard amino acid with multiple stereoisomers, offering a robust framework for computational analysis from initial structure preparation to advanced simulation and data interpretation.

Introduction: The Significance of this compound and Its Stereoisomers

This compound, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four stereoisomers: D- and L-threo, and D- and L-erythro.[1][2] This stereochemical diversity is of paramount importance in biological systems, as the specific three-dimensional arrangement of functional groups dictates molecular recognition and interaction with enzymes and receptors. The threo and erythro diastereomers, distinguished by the relative configuration of the hydroxyl and amino groups, can exhibit markedly different biological activities and metabolic fates.[3] For instance, L-threo-phenylserine is a key intermediate in the synthesis of various bioactive compounds.[4]

Theoretical modeling provides a powerful lens to dissect these stereo-specific interactions at an atomic level, offering insights that can be challenging to obtain through experimental methods alone. By simulating the behavior of each stereoisomer in a given environment, we can predict binding affinities, elucidate reaction mechanisms, and understand the conformational dynamics that govern its function. This knowledge is invaluable in fields such as drug discovery, where this compound and its derivatives can serve as chiral building blocks for novel therapeutics.[5][6]

Foundational Pillar: Force Field Parameterization for a Non-Standard Residue

The accuracy of any molecular mechanics-based simulation hinges on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of a system of atoms. Since this compound is a non-standard amino acid, its parameters are not present in default biomolecular force fields like AMBER or CHARMM.[7] Therefore, the first critical step is to generate a robust set of parameters that accurately represent its unique chemical properties.

The Parameterization Workflow

The process of parameterizing a novel residue involves a multi-step approach that combines quantum mechanics (QM) calculations with the existing framework of a chosen force field. The general workflow is depicted below.

G cluster_0 QM Calculations cluster_1 Charge Derivation cluster_2 Force Field Integration start 1. Build 3D Structure of Phenylserine Analog geom_opt 2. Geometry Optimization (e.g., Gaussian with 6-31G*) start->geom_opt esp 3. Calculate Electrostatic Potential (ESP) geom_opt->esp resp 4. RESP Charge Fitting (e.g., antechamber) esp->resp gaff 5. Assign Atom Types & Missing Parameters (e.g., GAFF) resp->gaff frcmod 6. Generate .frcmod file (parmchk2) gaff->frcmod prepin 7. Create .prepin file gaff->prepin leap 8. Load in LEaP to build topology frcmod->leap prepin->leap

Caption: Workflow for parameterizing this compound in AMBER.

Step-by-Step Parameterization Protocol (AMBER Example)

This protocol outlines the generation of AMBER-compatible parameters for one of the Phenylserine stereoisomers using the antechamber tool.

  • Build the Initial Structure : Create a 3D structure of the desired Phenylserine stereoisomer (e.g., L-threo-Phenylserine) in a molecular modeling program. For charge calculations, it's often capped with N-methyl (NME) and acetyl (ACE) groups to mimic the peptide backbone.[4]

  • Quantum Mechanical Optimization : Perform a geometry optimization and subsequent electrostatic potential (ESP) calculation using a QM software package like Gaussian. A common level of theory is HF/6-31G*.

  • Charge Derivation : Use the antechamber module in AMBER to generate Restrained Electrostatic Potential (RESP) charges from the QM output. This step fits the atomic charges to reproduce the QM-calculated ESP.

  • Generate Missing Parameters : Use the parmchk2 tool to identify any missing force field parameters (bonds, angles, dihedrals) and find suitable analogues from the General AMBER Force Field (GAFF).[8] This generates a .frcmod file.

  • Create Residue Topology : A .prepin file, which defines the atom types, connectivity, and internal coordinates of the new residue, needs to be created. This can be done manually or with the assistance of tools within AMBER.[8]

  • Load into LEaP : The final step is to use tleap, the command-line interface for AMBER, to load the new .prepin and .frcmod files along with a standard protein force field to build the simulation system.

For users of the CHARMM force field, the CHARMM-GUI web server provides a user-friendly interface called "Ligand Reader & Modeler" that can generate topologies and parameters for non-standard residues.[9][10][11]

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a Phenylserine stereoisomer) when bound to a second (the receptor, typically a protein). It is a valuable tool for virtual screening and for generating plausible binding hypotheses.[12][13]

A prime example for a docking study involving Phenylserine would be its interaction with Phenylserine Aldolase, an enzyme that catalyzes its cleavage to glycine and benzaldehyde. The crystal structure of a related enzyme is available in the Protein Data Bank (PDB ID: 1V72).[14][15]

Molecular Docking Workflow

G cluster_0 Preparation cluster_1 Grid Generation cluster_2 Docking Simulation cluster_3 Analysis prep_rec 1. Prepare Receptor (PDB file) - Remove water, add hydrogens - Assign charges prep_lig 2. Prepare Ligand (Phenylserine) - Generate 3D conformers - Assign charges, define rotatable bonds prep_rec->prep_lig grid_box 3. Define Grid Box - Center on active site - Encompass binding pocket run_autogrid 4. Run AutoGrid - Generate affinity maps for each atom type grid_box->run_autogrid dock_param 5. Set Docking Parameters - Choose search algorithm (e.g., Lamarckian GA) - Set number of runs run_autodock 6. Run AutoDock dock_param->run_autodock analyze_results 7. Analyze Results - Cluster poses by RMSD - Rank by binding energy - Visualize interactions run_autodock->analyze_results

Caption: A typical workflow for molecular docking using AutoDock.

Step-by-Step Docking Protocol (AutoDock Vina Example)

This protocol provides a condensed guide for docking a Phenylserine isomer into a receptor active site.

  • Receptor Preparation :

    • Download the receptor PDB file (e.g., 1V72).

    • Clean the PDB file by removing water molecules, co-factors, and any existing ligands.

    • Use software like AutoDockTools (ADT) to add polar hydrogens and assign Kollman charges.[16]

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation :

    • Generate a 3D structure for each Phenylserine stereoisomer.

    • Use ADT to assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds.[13]

    • Save each stereoisomer in PDBQT format.

  • Grid Box Definition :

    • In ADT, define a grid box that encompasses the entire binding site of the receptor. The coordinates of a known co-crystallized ligand can be used to center the box.

  • Configuration File :

    • Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Run Docking :

    • Execute AutoDock Vina from the command line:

  • Results Analysis :

    • The output PDBQT file will contain multiple binding modes ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze key interactions like hydrogen bonds and hydrophobic contacts.[17]

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics and Stability

While docking provides a static snapshot of a potential binding pose, molecular dynamics simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, the stability of ligand-protein complexes, and the influence of solvent.[18][19]

MD Simulation Workflow

G cluster_0 System Setup cluster_1 Equilibration cluster_2 Production MD cluster_3 Analysis topology 1. Prepare Topology - Protein + Phenylserine (with custom parameters) solvate 2. Solvation - Place complex in a water box topology->solvate ions 3. Add Ions - Neutralize system charge solvate->ions minimize 4. Energy Minimization - Relax steric clashes nvt 5. NVT Equilibration - Heat system to target temperature (constant volume) minimize->nvt npt 6. NPT Equilibration - Adjust pressure to target (constant pressure) nvt->npt production 7. Production Run - Collect trajectory data for analysis npt->production analysis 8. Trajectory Analysis - RMSD, RMSF, Hydrogen Bonds - Binding Free Energy (MM/PBSA) production->analysis

Caption: General workflow for a protein-ligand MD simulation using GROMACS.

Step-by-Step MD Protocol (GROMACS Example)

This protocol describes the simulation of a Phenylserine-protein complex, starting from a docked pose.

  • System Preparation :

    • Combine the coordinates of the protein and the docked Phenylserine into a single PDB file.

    • Use gmx pdb2gmx to generate the protein topology, selecting a force field (e.g., CHARMM36).[1]

    • Manually include the previously generated Phenylserine topology (.itp file) and parameters in the main topology file (topol.top).

    • Define the simulation box using gmx editconf.

    • Solvate the box with water using gmx solvate.

    • Add ions to neutralize the system using gmx genion.

  • Energy Minimization :

    • Create a .mdp (molecular dynamics parameter) file for steepest descent energy minimization.

    • Use gmx grompp to assemble the system into a binary run input file (.tpr).

    • Run the minimization with gmx mdrun.

  • Equilibration :

    • Perform a two-stage equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[20] This often involves position restraints on the protein and ligand heavy atoms, which are gradually released.

  • Production MD :

    • Run the production simulation for the desired length of time (nanoseconds to microseconds) without restraints.

  • Analysis :

    • Root Mean Square Deviation (RMSD) : To assess the stability of the complex over time.

    • Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

    • Hydrogen Bond Analysis : To quantify the persistence of key interactions.

    • Binding Free Energy Calculation : Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the trajectory snapshots.[6][21][22]

Advanced Methods: Quantum Mechanics (QM) and Hybrid QM/MM

For processes involving bond breaking/formation or significant electronic changes, classical force fields are insufficient. In these cases, Quantum Mechanics (QM) calculations are necessary.

  • QM Cluster Models : A small region of the system (e.g., the active site with the substrate) is modeled using QM methods (like Density Functional Theory - DFT) to study reaction mechanisms in detail.

  • QM/MM Simulations : For larger systems, a hybrid approach is used where the chemically active region is treated with QM and the rest of the protein and solvent are treated with MM. This provides a balance between accuracy and computational cost.[23]

These methods are particularly relevant for studying the enzymatic reaction of Phenylserine Aldolase, where the C-C bond cleavage is a quantum mechanical event.

Data Presentation and Interpretation

A crucial aspect of theoretical modeling is the clear presentation and careful interpretation of the results.

Table 1: Comparative Docking Results for Phenylserine Stereoisomers
StereoisomerPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)Number of H-Bonds
L-threo-8.5TYR 120, SER 155, LYS 2104
D-threo-7.2TYR 120, ASP 1802
L-erythro-7.9TYR 120, SER 1553
D-erythro-6.8ASP 1802

Note: Data are hypothetical and for illustrative purposes.

Table 2: MM/PBSA Binding Free Energy Components (kcal/mol)
ComponentL-threo-Phenylserine Complex
Van der Waals Energy-45.2 ± 3.1
Electrostatic Energy-20.5 ± 4.5
Polar Solvation Energy55.8 ± 5.2
Non-polar Solvation Energy-4.1 ± 0.3
Total Binding Free Energy -14.0 ± 6.7

Note: Data are hypothetical and for illustrative purposes. The total binding free energy is the sum of the components. Large standard deviations are common and reflect system flexibility.[22]

Conclusion: An Integrated Computational Strategy

The theoretical modeling of this compound interactions requires a multi-faceted approach. By beginning with rigorous force field parameterization, followed by a hierarchical application of molecular docking, MD simulations, and potentially QM/MM calculations, researchers can gain deep insights into the stereo-specific recognition and processing of this important molecule. This integrated strategy not only provides a framework for understanding fundamental biological processes but also serves as a predictive engine for the rational design of novel therapeutics in drug discovery.

References

  • Anoop Johny. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
  • Molecular Docking. (2024).
  • Anonymous. (2008). How to avoid futility: a guide to parameterizing non-standard amino acids in AMBER. [Link]
  • Kushwaha, N., & Singh, V. K. (2013). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians.
  • Janežič, D., et al. (2015). Diastereomer Configurations from Joint Experimental-Computational Analysis. Journal of Organic Chemistry.
  • Sarotti, A. M. (2021). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Journal of Organic Chemistry.
  • Computational Chemistry. (2021).
  • Fones, W. S. (1953). The isomers of the beta-phenylserines. The Journal of biological chemistry, 204(1), 323–328. [Link]
  • Jo, S., et al. (2014). CHARMM-GUI PDB Manipulator for Advanced Modeling and Simulations of Proteins Containing Nonstandard Residues. Methods in Enzymology.
  • OpenFE Documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. [Link]
  • G. L. A. Harris. (2016).
  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
  • Zhang, Y., et al. (2022).
  • GROMACS Forum. (2021). Adding non-standard amino acid topologies to CHARMM36 using CHARMM-GUI. [Link]
  • CCPBioSim. (2020). AMBER demo. YouTube. [Link]
  • Verma, C. S., & Lane, D. P. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Methods in Molecular Biology.
  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. [Link]
  • Theoretical and Computational Biophysics Group. (n.d.). Membrane Proteins Tutorial (Introductory). [Link]
  • Kim, S., et al. (2015). CHARMM-GUI PDB Manipulator for Advanced Modeling and Simulations of Proteins Containing Nonstandard Residues. Advanced Protein Chemistry and Structural Biology.
  • GROMACS Tutorials. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. [Link]
  • Rastelli, G., et al. (2010). Fast and accurate predictions of binding free energies using MM-PBSA and MM-GBSA.
  • ResearchGate. (2019). How to create CHARMM top and par files for a non-standard residue from AMBER prep and frcmod files?. [Link]
  • SciSpace. (n.d.).
  • ResearchGate. (2024). Fast and accurate predictions of binding free energies using MM-PBSA and MM-GBSA.
  • ResearchGate. (n.d.). Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides.
  • Vymětal, J., & Vondrášek, J. (2013). Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other.
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]
  • Wang, E., et al. (2019).
  • Geng, C., et al. (2020). An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity. Nanoscale.
  • Fones, W. S. (1953). The isomers of the beta-phenylserines. The Journal of biological chemistry, 204(1), 323–328. [Link]
  • Wikipedia. (n.d.). Phenylserine aldolase. [Link]
  • Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology.
  • Liu, J. Q., et al. (2017). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology.
  • Satała, G., et al. (2018). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules.
  • Chartrel, N., et al. (2014). Molecular basis of agonist docking in a human GPR103 homology model by site-directed mutagenesis and structure-activity relationship studies. British Journal of Pharmacology.
  • Bechtold, M., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry.
  • Frydenvang, K., et al. (2016). Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. Journal of Medicinal Chemistry.
  • Misono, H., Maeda, H., Tuda, K., Nagata, S., & Nagasaki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and environmental microbiology, 71(1), 74–80. [Link]
  • ResearchGate. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes.
  • Moore, D. S., et al. (2018). Steered molecular dynamics simulations reveal critical residues for (un)binding of substrates, inhibitors and a product to the malarial M1 aminopeptidase.
  • Cramariuc, O., & Vattulainen, I. (2018). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers in Chemistry.
  • Al-Qaisi, Z. I., et al. (2023). Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists. Journal of Medicinal Chemistry.
  • Rizo, J., & Südhof, T. C. (2022).
  • ResearchGate. (2017). Docking Studies of the New Neurotensin Analogues.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of DL-Phenylserine via Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of DL-Phenylserine and the Aldol Approach

This compound, a β-hydroxy-α-amino acid, is a valuable building block in organic synthesis and pharmaceutical development. Its structural motif is present in numerous bioactive molecules and serves as a precursor for the synthesis of other important compounds. The aldol condensation reaction provides a direct and efficient method for constructing the carbon-carbon bond necessary to form the phenylserine backbone.[1][2] This approach typically involves the reaction of an enolizable glycine equivalent with benzaldehyde.[3] The reaction creates two new stereocenters, leading to a mixture of diastereomers, namely the threo and erythro forms of this compound.[4]

This guide provides a comprehensive overview of the synthesis of this compound via aldol condensation, detailing the underlying mechanisms, providing a step-by-step experimental protocol, and offering insights into process optimization and product characterization.

Underlying Scientific Principles: The Aldol Condensation Mechanism

The synthesis of this compound through aldol condensation hinges on the nucleophilic addition of a glycine enolate to the carbonyl carbon of benzaldehyde.[1][2][5] To facilitate the formation of the glycine enolate, the amino and carboxylic acid functionalities must be appropriately protected or activated. A common strategy involves the use of a copper(II)-glycine complex.[6][7][8] In this complex, the copper ion enhances the acidity of the α-protons of glycine, enabling their abstraction by a base to form the nucleophilic enolate.[9]

The subsequent steps of the reaction are as follows:

  • Enolate Formation: A base, such as sodium or potassium hydroxide, removes a proton from the α-carbon of the copper(II)-glycine complex, forming a copper-chelated enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the solvent (e.g., water), to yield the β-hydroxy-α-amino acid product, this compound, still complexed with copper.

  • Decomplexation: The final step involves the removal of the copper ion, usually by acidification, to release the free this compound.

The reaction generally produces a mixture of threo and erythro diastereomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the nature of the base used.[10]

Aldol_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Glycine_Cu Copper(II)-Glycine Complex Enolate Copper-Chelated Glycine Enolate Glycine_Cu->Enolate + Base - H₂O Benzaldehyde Benzaldehyde Base Base (e.g., NaOH) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Benzaldehyde Phenylserine_Cu Copper(II)-Phenylserine Complex Tetrahedral_Intermediate->Phenylserine_Cu + H₂O DL_Phenylserine This compound (threo and erythro) Phenylserine_Cu->DL_Phenylserine + Acid - Cu²⁺

Caption: Mechanism of this compound synthesis via aldol condensation.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and desired outcomes.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
GlycineC₂H₅NO₂75.0756-40-6
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.687758-99-8
Sodium HydroxideNaOH40.001310-73-2
BenzaldehydeC₇H₆O106.12100-52-7Freshly distilled
MethanolCH₃OH32.0467-56-1
Hydrochloric AcidHCl36.467647-01-0Concentrated
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Procedure

Part 1: Preparation of the Copper(II)-Glycine Complex

  • Dissolve 7.5 g (0.1 mol) of glycine in 100 mL of distilled water in a 250 mL beaker.

  • In a separate beaker, dissolve 12.5 g (0.05 mol) of copper(II) sulfate pentahydrate in 50 mL of distilled water.

  • Slowly add the copper(II) sulfate solution to the glycine solution with constant stirring.

  • A light blue precipitate of the copper(II)-glycinate complex will form.[8]

  • Stir the mixture for 30 minutes at room temperature. The complex can be used in the next step as a slurry.

Part 2: Aldol Condensation

  • To the slurry of the copper(II)-glycine complex, add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water. Stir until the precipitate dissolves, forming a deep blue solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 10.6 g (0.1 mol) of freshly distilled benzaldehyde to the cooled solution with vigorous stirring.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours. The color of the solution may change.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Part 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid to the reaction mixture with stirring until the pH is approximately 2-3. This will break down the copper complex and precipitate the this compound.

  • The crude this compound will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether to remove any unreacted benzaldehyde.

  • Recrystallize the crude product from hot water or a water-ethanol mixture to obtain purified this compound.

  • Dry the purified crystals in a vacuum oven.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Glycine + CuSO₄·5H₂O Complex Copper(II)-Glycine Complex Start->Complex Precipitation Aldol Aldol Condensation with Benzaldehyde Complex->Aldol + NaOH, Benzaldehyde Acidification Acidification (HCl) Aldol->Acidification Reaction Completion Filtration Vacuum Filtration Acidification->Filtration Precipitation Recrystallization Recrystallization Filtration->Recrystallization Purification Characterization Product Characterization (NMR, IR, MP) Recrystallization->Characterization Final_Product Purified this compound Characterization->Final_Product

Caption: Overall experimental workflow for this compound synthesis.

Process Optimization and Troubleshooting

ParameterEffect on ReactionOptimization StrategyPotential Issues & Troubleshooting
Temperature Lower temperatures favor the formation of the threo isomer and can reduce side reactions.Maintain the reaction temperature between 0-5 °C during the addition of benzaldehyde.Issue: Low yield. Solution: Ensure efficient stirring and gradual warming to room temperature to drive the reaction to completion.
Base The choice and concentration of the base affect the rate of enolate formation and can influence the diastereomeric ratio.Sodium hydroxide is commonly used. Experiment with other bases like potassium hydroxide or organic bases to optimize yield and selectivity.Issue: Formation of by-products from self-condensation of benzaldehyde (Cannizzaro reaction). Solution: Use a stoichiometric amount of base and add benzaldehyde slowly.
Solvent The solvent system can influence the solubility of reactants and intermediates, affecting the reaction rate and product isolation.A water-methanol mixture can be used to improve the solubility of benzaldehyde.Issue: Difficulty in product precipitation. Solution: If the product is too soluble, try adding a co-solvent in which this compound is less soluble during the work-up.
Stirring Efficient mixing is crucial for this heterogeneous reaction to ensure proper contact between the reactants.Use a magnetic stirrer with a stir bar that provides good agitation.Issue: Inconsistent results. Solution: Ensure consistent and vigorous stirring throughout the reaction.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Analytical Techniques
TechniquePurposeExpected Results
Melting Point (MP) To assess the purity of the final product.The literature melting point for this compound is around 186 °C (with decomposition).[11] A sharp melting point close to the literature value indicates high purity.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Expect to see characteristic peaks for O-H (broad, ~3400-3200 cm⁻¹), N-H (medium, ~3100-3000 cm⁻¹), C=O (strong, ~1600-1580 cm⁻¹ for carboxylate), and aromatic C-H stretches (~3100-3000 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and the ratio of threo to erythro diastereomers.¹H NMR: Expect signals for the aromatic protons, the α-proton, the β-proton, and the exchangeable protons of the amino and hydroxyl groups. The coupling constants between the α and β protons can help distinguish between the threo and erythro isomers. ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon, and the α and β carbons.
Thin Layer Chromatography (TLC) To monitor the progress of the reaction and assess the purity of the product.[12]The product should appear as one or two closely spaced spots (for the two diastereomers) with a different Rf value from the starting materials.

Conclusion

The aldol condensation provides a robust and accessible method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable amino acid derivative. The protocols and optimization strategies outlined in this guide serve as a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting. Further exploration into chiral catalysts and reaction conditions can lead to diastereoselective and even enantioselective syntheses of phenylserine derivatives.[10][13][14]

References

  • Direct synthesis of β-hydroxy-α-amino acids via diastereoselective decarboxylative aldol reaction. Semantic Scholar.
  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry - ACS Publications. 2021-05-16.
  • Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives. Taylor & Francis.
  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC - PubMed Central. 2021-09-28.
  • [Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-phenylserine]. PubMed.
  • Green chemistry approach for stereoselective aldol condensation catalyzed by amino acids under microflow conditions. ResearchGate. 2023-11-28.
  • Aldol condensation. Wikipedia.
  • Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... ResearchGate.
  • Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. PMC - NIH.
  • Organic & Biomolecular Chemistry. RSC Publishing. 2023-04-14.
  • The Complete Mechanism of an Aldol Condensation. ResearchGate.
  • Aldol condensation (video). Khan Academy.
  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH.
  • Aldol Condensation. Chemistry LibreTexts. 2023-01-22.
  • Aldol Condensation. Organic Chemistry Portal.
  • α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. PMC - NIH. 2023-06-08.
  • Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. PubMed.
  • Difference between threo/erythro and cis/trans nomenclature. Chemistry Stack Exchange. 2021-12-07.
  • Amino Acid Catalyzed Direct Aldol Bioconjugation. PMC - NIH.
  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. PMC - NIH. 2013-10-22.
  • (PDF) Studies of amino acids for inhibition of aldol condensation and dissolution of polymeric product of aldehyde in alkaline media. ResearchGate. 2013-04-30.
  • (A) Reaction mechanism of the aldol reaction of glycine and an aldehyde... ResearchGate.
  • Production of 2-Methyl-3-phenylserine. Hive Methods Discourse.
  • Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. PMC - NIH.
  • Experiment 19 — Aldol Condensation.
  • Cu2+ Complexes with the Simplest Amino Acid Glycine (Gly). MedCrave online. 2017-05-09.
  • Preparation of Copper (11)-Glycine Complex. CORE.
  • Enantiomeric pairs of ternary copper(ii) complexes and their aldol-type condensation products: synthesis, characterization, and anticancer and epigenetic properties. PubMed. 2019-04-09.
  • The Aldol Condensation. Magritek.
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC - NIH.
  • Copper(II) glycinate. Wikipedia.
  • Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1.
  • CHEM 2212L Experiment 9 - The Aldol Condensation. YouTube. 2020-04-12.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. 2022-04-14.
  • Relative conversion in the aldol addition of benzaldehyde to D-alanine... ResearchGate.

Sources

Application Notes & Protocols for the Enzymatic Synthesis of DL-Phenylserine using Aldolases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Route to a Valuable Chiral Building Block

DL-Phenylserine and its stereoisomers are crucial chiral building blocks in the pharmaceutical industry, most notably as key intermediates for the synthesis of broad-spectrum antibiotics like chloramphenicol and florfenicol.[1][2] Traditional chemical synthesis routes to these β-hydroxy-α-amino acids often involve harsh reaction conditions, toxic reagents, and complex purification steps to resolve the desired stereoisomers. Biocatalysis, leveraging the inherent stereoselectivity and mild operating conditions of enzymes, presents a compelling and sustainable alternative.

This guide provides an in-depth exploration of the enzymatic synthesis of this compound via the aldol condensation of glycine and benzaldehyde, catalyzed by a class of enzymes known as threonine aldolases.[3][4] These pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate the formation of a new carbon-carbon bond with a high degree of control over the α-carbon's stereochemistry.[5][6][7] We will delve into the mechanistic underpinnings of this reaction, provide detailed protocols for both batch and continuous flow synthesis, and discuss critical parameters for process optimization and product analysis. This document is intended for researchers, scientists, and drug development professionals seeking to implement or refine enzymatic methods for the synthesis of valuable chiral amino acids.

Core Principles: The Aldolase-Catalyzed Reaction

Threonine aldolases (TAs) catalyze the reversible aldol reaction between glycine and a variety of aldehydes.[5][8] In the context of this compound synthesis, the substrates are glycine and benzaldehyde. The enzyme's PLP cofactor is central to the reaction mechanism.

The Catalytic Cycle

The reaction proceeds through several key steps, as illustrated below. This mechanism explains the enzyme's ability to activate the otherwise unreactive α-carbon of glycine for nucleophilic attack on the benzaldehyde carbonyl.

  • Schiff Base Formation: The PLP cofactor, already covalently linked to an active site lysine residue (internal aldimine), is attacked by the amino group of glycine. This forms a new Schiff base (external aldimine).[6]

  • Deprotonation & Carbanion Formation: A basic residue in the enzyme's active site abstracts the α-proton from glycine. The resulting negative charge is stabilized by delocalization into the electron-withdrawing pyridinium ring of the PLP cofactor, forming a quinonoid intermediate.[6]

  • C-C Bond Formation: This stabilized carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[6]

  • Hydrolysis & Product Release: The newly formed β-hydroxy-α-amino acid product is linked to PLP. Hydrolysis releases the phenylserine product and regenerates the PLP-lysine internal aldimine, readying the enzyme for another catalytic cycle.

Aldolase_Mechanism cluster_cycle Catalytic Cycle Glycine Glycine Benzaldehyde Benzaldehyde Quinonoid Quinonoid Intermediate (Stabilized Carbanion) Enzyme_PLP Enzyme-PLP (Internal Aldimine) External_Aldimine Glycine-PLP (External Aldimine) Enzyme_PLP->External_Aldimine + Glycine - Enzyme-Lys External_Aldimine->Quinonoid - H+ Product_Aldimine Phenylserine-PLP Adduct Quinonoid->Product_Aldimine + Benzaldehyde Product_Aldimine->Enzyme_PLP + H2O - Phenylserine Phenylserine This compound

Caption: Aldolase catalytic mechanism for Phenylserine synthesis.

Stereoselectivity and Controlling Diastereomers

Threonine aldolases exhibit excellent control over the stereochemistry at the α-carbon, but often show lower selectivity for the newly formed β-chiral center, resulting in a mixture of syn and anti diastereomers.[2][3]

  • L-Threonine Aldolases (LTAs) typically produce the L-configuration at the α-carbon (2S). With aromatic aldehydes like benzaldehyde, they often favor the threo (or anti) diastereomer.[9]

  • D-Threonine Aldolases (DTAs) produce the D-configuration at the α-carbon (2R) and tend to show high selectivity for the syn diastereomer.[2][10]

The diastereomeric excess (de) can be influenced by reaction conditions such as temperature, co-solvents, and reaction time, allowing for kinetic control over the product distribution.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound. The choice between a batch and a flow process depends on the desired scale, process control requirements, and enzyme stability.

PART 1: Materials and Reagents
  • Enzyme: L-Threonine Aldolase (e.g., from Thermotoga maritima or Pseudomonas putida) or D-Threonine Aldolase (e.g., from Alcaligenes xylosoxidans). Can be used as a lyophilized powder, a crude cell lysate, or immobilized on a solid support like Eupergit®.[2][5][12]

  • Substrates:

    • Glycine (Molecular Biology Grade)

    • Benzaldehyde (ACS Reagent Grade)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.0 - 8.5). The optimal pH for the synthesis reaction is often around 7.5.[13]

  • Co-solvent (Optional): Dimethyl sulfoxide (DMSO)

  • Reaction Termination Reagent: 30% (w/v) Trichloroacetic Acid (TCA)[5]

  • Analytical Standards: Pure stereoisomers of phenylserine for HPLC calibration.

  • HPLC Mobile Phase: Acetonitrile, Water (HPLC Grade), Copper (II) Sulfate.

  • Immobilization Support (for flow synthesis): Eupergit® oxirane acrylic beads.[5][12]

PART 2: Batch Synthesis Protocol

This protocol is suitable for initial screening, optimization studies, and small-scale preparative synthesis.

  • Reaction Mixture Preparation:

    • In a 20 mL test tube or reaction vessel, add 750 mg of glycine (final concentration ~1 M).[5]

    • Add 7 mL of 50 mM phosphate buffer (pH 7.5). Ensure glycine is fully dissolved.

    • Add 100 µL of a 5 mM PLP stock solution.[5] PLP is light-sensitive; handle accordingly.

    • Add 2 mL of DMSO. This co-solvent helps to increase the solubility of benzaldehyde and can enhance reaction rates.[5][9]

    • Add 106 mg of benzaldehyde (final concentration ~0.1 M).[5] Causality Note: A large excess of glycine is used to shift the reaction equilibrium towards product formation, as the reaction is reversible and can be limited by an unfavorable equilibrium constant.[14]

  • Enzyme Addition & Incubation:

    • Initiate the reaction by adding a pre-determined amount of threonine aldolase (e.g., 1-2 mg of purified enzyme or an equivalent activity from a crude extract).[5]

    • Seal the vessel and place it in a shaking incubator set to the optimal temperature for the chosen enzyme (e.g., 70°C for the thermostable TA from Thermotoga maritima).[5][15]

    • Incubate with agitation for a set period (e.g., 1 to 24 hours).

  • Reaction Monitoring & Termination:

    • Periodically, take 1 mL aliquots from the reaction mixture.

    • To terminate the reaction in the aliquot, immediately add a small volume of 30% TCA solution to precipitate the enzyme.[5]

    • Centrifuge the terminated sample to pellet the precipitated protein.

    • Analyze the supernatant for substrate consumption and product formation using HPLC.

PART 3: Immobilized Enzyme & Flow Synthesis Protocol

Flow chemistry using an immobilized enzyme in a packed-bed microreactor offers enhanced stability, easy catalyst reuse, and potential for higher productivity.[5][12][15]

  • Enzyme Immobilization (Eupergit® Support):

    • Wash Eupergit® beads with buffer.

    • Incubate the beads with a solution of the threonine aldolase in a high-concentration buffer (e.g., 1 M potassium phosphate) for several hours to facilitate covalent attachment.

    • Wash the beads extensively to remove any non-covalently bound enzyme.

    • Trustworthiness Note: Immobilization not only allows for continuous operation but can also significantly enhance the thermal stability of the enzyme compared to its free form.[3]

  • Packed-Bed Reactor Setup:

    • Carefully pack the immobilized enzyme beads into a microreactor column.

    • Connect the reactor to a syringe pump for substrate delivery and a back-pressure regulator to maintain a stable flow.

    • Immerse the reactor in a temperature-controlled bath.

  • Continuous Synthesis:

    • Prepare the same reaction mixture as described in the batch protocol (glycine, benzaldehyde, PLP, buffer, DMSO).

    • Pump the reaction mixture through the packed-bed reactor at a defined flow rate. The residence time is a critical parameter to optimize.[15]

    • Collect the reactor effluent at various time points.

    • Terminate the enzymatic activity in the collected fractions (if necessary for storage) and analyze by HPLC. A long-term run (e.g., 10+ hours) can be performed to assess the operational stability of the immobilized enzyme.[5][12]

Workflow_Diagram cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification Reagent_Prep Prepare Reagents: Buffer, Substrates, PLP Batch Batch Reaction: Mix & Incubate Reagent_Prep->Batch Flow Flow Reaction: Pump through Reactor Reagent_Prep->Flow Enzyme_Prep Prepare Enzyme (Free or Immobilized) Enzyme_Prep->Batch Enzyme_Prep->Flow Sampling Sampling & Termination (e.g., with TCA) Batch->Sampling Flow->Sampling HPLC HPLC Analysis: Quantify Substrates & Products (de, ee) Sampling->HPLC Purification Product Purification HPLC->Purification

Caption: General experimental workflow for enzymatic phenylserine synthesis.

Data Analysis and Product Characterization

Accurate quantification of substrates and products is essential for determining reaction yield, conversion, and stereoselectivity.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing the reaction mixture.

  • Column: A chiral column is required to separate the four stereoisomers of phenylserine.[5]

  • Detection: UV detection at 254 nm is suitable for the aromatic phenylserine.[5]

  • Quantification: Benzaldehyde consumption can be monitored by GC or reversed-phase HPLC of an organic extract of the reaction mixture. Phenylserine formation in the aqueous phase is quantified against a standard curve.[5]

  • Calculations:

    • Conversion (%): Based on the consumption of the limiting reactant (benzaldehyde).

    • Diastereomeric Excess (de %): [([syn] - [anti]) / ([syn] + [anti])] * 100 or [([threo] - [erythro]) / ([threo] + [erythro])] * 100

    • Enantiomeric Excess (ee %): [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] * 100

Product Purification

After the reaction, the product must be separated from the unreacted substrates (especially the large excess of glycine), the enzyme, and buffer components.

  • Enzyme Removal: If using a free enzyme, precipitation with an acid like TCA followed by centrifugation is effective.[5] For immobilized enzymes, the catalyst is simply filtered off.

  • Chromatographic Separation: Ion-exchange chromatography is a common method for separating amino acids from other components.

  • Crystallization: The purified phenylserine can be isolated by crystallization.

Optimization and Troubleshooting

The synthesis of phenylserine using aldolases is often limited by moderate yields and diastereoselectivity.[3]

ParameterChallengeRecommended Action & Rationale
Reaction Equilibrium The reaction is reversible, often with an equilibrium that limits yield to ~40%.[5][12][15]Use a large excess of glycine (e.g., 10-fold molar excess over benzaldehyde) to push the equilibrium towards product formation.[14]
Product Inhibition The phenylserine product can inhibit the enzyme, slowing the reaction rate as concentration builds.[5][12]Consider a continuous process (flow synthesis) where the product is constantly removed from the reactor. In-situ product removal strategies could also be explored.
Low Diastereoselectivity The enzyme may produce a mixture of syn and anti (or threo and erythro) diastereomers.[1][3]Screen different aldolases (L-TAs vs. D-TAs). Optimize reaction temperature and co-solvent concentration to favor kinetic over thermodynamic control.[10] Enzyme engineering (mutagenesis) can be employed to create variants with enhanced stereoselectivity.[1]
Substrate Solubility Benzaldehyde has limited solubility in aqueous buffers.Use a co-solvent like DMSO (up to 40%) to improve solubility.[5][9] A slug-flow microreactor system can also be used, where an organic phase continuously replenishes benzaldehyde in the aqueous reaction phase.[11][16]
Enzyme Stability The enzyme may lose activity over time, especially at elevated temperatures.Use a thermostable aldolase (e.g., from Thermotoga maritima). Immobilize the enzyme on a solid support to significantly improve its thermal and operational stability.[3]

Conclusion and Future Outlook

The enzymatic synthesis of this compound using threonine aldolases is a powerful and sustainable method that offers significant advantages over traditional chemical routes. While challenges such as unfavorable equilibria and moderate diastereoselectivity exist, they can be effectively addressed through rational reaction engineering—such as the use of excess glycine and the implementation of continuous flow systems with immobilized enzymes—and protein engineering to develop more selective and robust biocatalysts.[1] The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to establish and optimize this valuable biocatalytic transformation in their own laboratories.

References

  • Tibhe, J. D., Fu, H., Noël, T., Wang, Q., Meuldijk, J., & Hessel, V. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168–2179. [Link]
  • Fesko, K., & Gruber-Khadjawi, M. (2013). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Journal of Biotechnology, 168(4), 547-555. [Link]
  • Wang, J., Zhou, J., Xu, G., & Fan, X. (2016). Engineering of L-threonine aldolase for the preparation of 4-(methylsulfonyl)phenylserine, an important intermediate for the synthesis of florfenicol and thiamphenicol. Journal of Industrial Microbiology & Biotechnology, 43(11), 1545-1553. [Link]
  • Ruan, Z., Zheng, R., Zheng, Y., & You, Z. (2020). A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. Catalysis Science & Technology, 10(1), 224-233. [Link]
  • Fesko, K. (2016). Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase. In Methods in enzymology (Vol. 575, pp. 131-150). Academic Press. [Link]
  • Tibhe, J. D., Fu, H., Noël, T., Wang, Q., Meuldijk, J., & Hessel, V. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168–2179. [Link]
  • Liu, J. Q., Odani, M., Yasuoka, T., Dairi, T., Itoh, N., Kataoka, M., Shimizu, S., & Yamada, H. (2000). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 122(28), 6847–6855. [Link]
  • Gwon, H. J., & Baik, S. H. (2012). Diastereoselective synthesis of L-threo-3,4-dihydroxyphenylserine by low-specific L-threonine aldolase mutants. Applied microbiology and biotechnology, 94(4), 931–939. [Link]
  • Misono, H., Suzuki, T., & Nagasaki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(8), 4602–4609. [Link]
  • Steinreiber, J., Fesko, K., Reisinger, C., Schürmann, M., van Assema, F., & Griengl, H. (2007). Threonine aldolases—an emerging tool for organic synthesis. Tetrahedron: Asymmetry, 18(12), 1434-1440. [Link]
  • Fesko, K., Gahl, R. F., & Kulig, J. K. (2018). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Chemistry, 6, 568. [Link]
  • di Salvo, M. L., Paiardini, A., Fesko, K., & Contestabile, R. (2014). On the catalytic mechanism and stereospecificity of Escherichia coli l-threonine aldolase. The FEBS journal, 281(1), 129–145. [Link]
  • Čech, J., Pětrošová, P., Hessel, V., & Udržalová, Š. (2017). Aldolase catalyzed L-phenylserine synthesis in a slug-flow microfluidic system - Performance and diastereoselectivity studies. Chemical Engineering Science, 169, 118-125. [Link]
  • Kataoka, M., Ikemi, M., Morikawa, T., Miyoshi, T., Nishi, K., Wada, M., ... & Shimizu, S. (2007). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Journal of bacteriology, 189(10), 3788–3795. [Link]
  • Franz, S. E., & Stewart, J. D. (2014). Threonine aldolases. In Biocatalysis in Organic Synthesis (Vol. 1, pp. 257-293). [Link]
  • ResearchGate. (n.d.). (A) Reaction mechanism of the aldol reaction of glycine and an aldehyde... [Diagram].
  • Misono, H., Miyamoto, Y., & Nagasaki, S. (1995). A novel phenylserine dehydratase from Pseudomonas pickettii PS22: purification, characterization, and sequence of its phosphopyridoxyl peptide. Bioscience, biotechnology, and biochemistry, 59(10), 1869–1874. [Link]
  • Tibhe, J. D., Fu, H., Noël, T., Wang, Q., Meuldijk, J., & Hessel, V. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168–2179. [Link]
  • Tibhe, J., Fu, H., Noël, T., Wang, Q., Meuldijk, J., & Hessel, V. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168-2179. [Link]
  • Li, C., Wang, Y., Zhang, R., Liu, J., & Xu, H. (2023). Engineered L-phenylserine aldolase enhances L-norvaline synthesis within an enzyme cascade. Journal of Biotechnology, 377, 56-64. [Link]
  • Misono, H., Suzuki, T., & Nagasaki, S. (2005). Characterization of an inducible phenylserine aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(8), 4602-4609. [Link]
  • Čech, J., Pětrošová, P., Hessel, V., & Udržalová, Š. (2016). Aldolase catalyzed L-phenylserine synthesis in a slug-flow microfluidic system – Performance and diastereoselectivity studies. Chemical Engineering Science, 149, 118-125. [Link]
  • Cooper, C., Packer, N., & Williams, K. (1994). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In Methods in Molecular Biology (Vol. 32, pp. 379-386). Humana Press. [Link]
  • Syihab, M. I., Hapsari, L., & Suharti, S. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Biotechnology & Biotechnological Equipment, 36(1), 844-853. [Link]

Sources

Chiral Separation of DL-Phenylserine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylserine, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four stereoisomers. The distinct pharmacological and physiological activities of each enantiomer necessitate robust and reliable analytical methods for their separation and quantification.[1][2][3] This application note provides a comprehensive guide to the chiral separation of DL-Phenylserine enantiomers using High-Performance Liquid Chromatography (HPLC). It delves into the underlying principles of chiral recognition, offers detailed, field-proven protocols for method development using ligand-exchange chromatography, and outlines key considerations for method validation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in stereoselective analysis.

Introduction: The Imperative of Chiral Separation

Phenylserine is an amino acid analogue of Phenylalanine with an additional hydroxyl group on the β-carbon. This structure results in two chiral centers and, consequently, four stereoisomers: (2R,3S)- and (2S,3R)-threo-phenylserine, and (2R,3R)- and (2S,3S)-erythro-phenylserine. In biological systems, stereochemistry is paramount; enantiomers of a chiral drug can exhibit widely different pharmacokinetics, pharmacodynamics, and toxicological profiles.[4] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[3][5] Therefore, regulatory bodies increasingly require the stereospecific analysis of chiral drugs.[6]

High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile technique for resolving enantiomers in analytical and preparative scales.[6][7][8] Direct chiral separation using Chiral Stationary Phases (CSPs) is often the preferred approach, as it avoids the need for derivatization, which can introduce additional steps and potential sources of error.[8][9]

Principles of Chiral Recognition in HPLC

The direct separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation. For polar, zwitterionic molecules like phenylserine, several types of CSPs are particularly effective.

  • Ligand-Exchange Chromatography (LEC): This is a highly effective technique for the chiral separation of amino acids.[7] The CSP typically consists of an amino acid (like D-penicillamine) bonded to a solid support.[10] A metal ion, commonly copper (II), is added to the mobile phase. This ion forms a coordination complex with the CSP's chiral selector and the analyte enantiomers. The differing stabilities of the resulting diastereomeric ternary complexes enable chiral recognition.[7]

  • Macrocyclic Glycopeptide CSPs: Stationary phases based on selectors like Teicoplanin are well-suited for separating underivatized amino acids.[8][11] These CSPs offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, making them versatile for a range of polar analytes.[8] They are compatible with both aqueous and organic mobile phases.[8]

  • Crown Ether CSPs: These phases are specifically designed for the enantioseparation of primary amino compounds, including amino acids.[12][13] Chiral recognition is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral crown ether cavity.

The choice of CSP and mobile phase is an empirical process, often guided by the structure of the analyte and past successes with similar compounds.[6]

Detailed Experimental Protocol: Ligand-Exchange Chromatography

This protocol provides a validated method for the separation of the four isomers of phenylserine using a D-penicillamine based ligand-exchange column.[10]

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary pump, autosampler, column thermostat, UV/Vis detector
Chiral Column Chirex 3126 (D)-penicillamine, 250 x 4.6 mm, 5 µm
Reagents DL-threo-Phenylserine, DL-erythro-Phenylserine, Copper (II) Sulfate (CuSO₄), Methanol (HPLC Grade), Water (HPLC Grade)
Preparation of Solutions
  • Mobile Phase: Prepare a 2 mM aqueous solution of Copper (II) Sulfate (CuSO₄). Mix this solution with Methanol in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas thoroughly before use.

    • Causality: The CuSO₄ is essential for the ligand-exchange mechanism, acting as the central metal ion for complex formation.[7] Methanol serves as the organic modifier to adjust retention and selectivity.[7]

  • Standard Solution: Prepare a 1 mg/mL stock solution of a DL-threo- and DL-erythro-phenylserine mixture in the mobile phase. Dilute as necessary to create working standards (e.g., 10-100 µg/mL).

HPLC Operating Conditions
ParameterCondition
Mobile Phase 75% (2 mM CuSO₄ aq.) / 25% Methanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection Wavelength 254 nm
Injection Volume 10 µL
System Suitability Test (SST)

Before analyzing samples, perform at least five replicate injections of a standard solution. The system is deemed ready for use if it meets the following criteria, which are essential for ensuring the reliability of the analytical results.[14]

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between adjacent enantiomer peaks
Tailing Factor (T) ≤ 2.0 for all peaks
Relative Standard Deviation (RSD) ≤ 2.0% for retention times and peak areas
Workflow for Chiral HPLC Separation

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation & Degassing prep_sample Standard/Sample Preparation sys_equilibration System & Column Equilibration prep_sample->sys_equilibration sys_suitability System Suitability Test (SST) sys_equilibration->sys_suitability sample_injection Sample Injection & Chromatogram Acquisition sys_suitability->sample_injection peak_integration Peak Integration & Identification sample_injection->peak_integration quantification Quantification & Report Generation peak_integration->quantification

Expected Results and Data Interpretation

Using the protocol described above, baseline separation of the four stereoisomers of phenylserine can be achieved. The chromatogram will show four distinct peaks corresponding to each isomer.

Table of Expected Chromatographic Data

IsomerExpected Retention Time (min)Resolution (Rs) to next peak
Isomer 1~5.5> 1.8
Isomer 2~7.0> 2.0
Isomer 3~8.5> 1.8
Isomer 4~10.0-
Note: Elution order is specific to the column and conditions and must be confirmed with individual standards.

Key Calculations:

  • Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2)

  • Enantiomeric Excess (%ee): %ee = [|Area_1 - Area_2| / (Area_1 + Area_2)] x 100

Method Validation and Troubleshooting

For use in regulated environments, the developed HPLC method must be validated according to ICH guidelines.[15][16][17]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.[15]

  • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.[15]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

Decision Tree for Chiral Method Development

G start Analyte: this compound (Polar, Zwitterionic) csp_choice Select CSP Type start->csp_choice lec Ligand-Exchange (LEC) e.g., D-Penicillamine csp_choice->lec Primary Choice macro Macrocyclic Glycopeptide e.g., Teicoplanin csp_choice->macro Alternative crown Crown Ether csp_choice->crown Alternative lec_mp Mobile Phase: Aq. Metal Salt (CuSO₄) + Organic Modifier lec->lec_mp macro_mp Mobile Phase: Reversed-Phase or Polar Organic Mode macro->macro_mp crown_mp Mobile Phase: Acidified Organic/ Aqueous Mixture crown->crown_mp optimize Optimize: Modifier %, pH, Additives lec_mp->optimize macro_mp->optimize crown_mp->optimize validate Validate Method (ICH Guidelines) optimize->validate

Common Troubleshooting Tips

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Incorrect mobile phase composition; Column degradation; Flow rate too high.Optimize organic modifier percentage; Replace column; Reduce flow rate.
Peak Tailing Secondary interactions; Column void; pH of mobile phase.Adjust mobile phase pH; Use a guard column; Replace column.
Drifting Retention Times Column not equilibrated; Mobile phase composition changing; Leak in the system.Increase equilibration time; Prepare fresh mobile phase daily; Check system for leaks.

Conclusion

The chiral separation of this compound enantiomers is critical for pharmaceutical development and quality control. This application note details a robust and reliable HPLC method using a ligand-exchange chiral stationary phase that provides excellent resolution of all four stereoisomers. By understanding the principles of chiral recognition and carefully following the outlined protocol for method development, execution, and validation, researchers can achieve accurate and reproducible quantification of phenylserine enantiomers.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529.
  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(9), 1287-1296.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation.
  • Yuan, T., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(15), 4933.
  • ResearchGate. (2025). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • ResearchGate. (n.d.). Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids.
  • Gätzner, S., et al. (2012). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Journal of Molecular Catalysis B: Enzymatic, 84, 148-154. (Chromatogram shown in Figure S2).
  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
  • Schmidt, H., et al. (2001). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Clinica Chimica Acta, 304(1-2), 169-175.
  • ResearchGate. (n.d.). Different biological activities of enantiomeric compounds.
  • Dong, M. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 23(10).
  • SlideShare. (2016). Stereochemistry and biological activity of drugs.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • Marforio, T. D., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(23), 7177.
  • ResearchGate. (2025). Determination of phenylalanine and tyrosine in serum by high-performance liquid chromatography with fluorescent detection.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
  • Scirp.org. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.

Sources

protocol for DL-Phenylserine derivatization for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Derivatization of DL-Phenylserine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the chemical derivatization of this compound, a critical step for enabling its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an amino acid analogue, possesses polar functional groups—carboxyl, amino, and hydroxyl—that render it non-volatile and thermally labile. Direct injection into a GC system would lead to decomposition rather than chromatographic separation.[1] Derivatization mitigates this by converting these polar groups into nonpolar, volatile, and thermally stable moieties.[2][3] This document outlines two robust derivatization methodologies: a one-step silylation and a two-step esterification/acylation. It provides field-proven insights into experimental choices, detailed step-by-step protocols, and recommended GC-MS parameters for both achiral and chiral analyses, targeting researchers, scientists, and professionals in drug development and metabolomics.

The Rationale for Derivatization

The core challenge in analyzing molecules like this compound via GC-MS stems from their inherent physicochemical properties. The presence of active hydrogens on hydroxyl (-OH), amine (-NH2), and carboxyl (-COOH) groups leads to strong intermolecular hydrogen bonding. This results in a high boiling point and low vapor pressure, making the molecule unsuitable for volatilization in a standard GC injector port.[2] Furthermore, these functional groups can interact undesirably with the GC column, leading to poor peak shape and irreversible adsorption.

Derivatization systematically addresses these issues by replacing the active hydrogens with nonpolar functional groups.[3] This chemical modification achieves three primary goals:

  • Increases Volatility: By masking the polar sites, intermolecular forces are reduced, allowing the analyte to transition into the gas phase at lower temperatures.

  • Enhances Thermal Stability: The resulting derivatives are less prone to thermal degradation during analysis.[4][5]

  • Improves Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and better resolution.[1]

For this compound, which has two chiral centers, derivatization is also a prerequisite for enantiomeric separation on a chiral stationary phase.

Experimental Workflow Overview

The successful analysis of this compound by GC-MS follows a structured workflow. Each stage is critical for achieving reproducible and accurate results. The general process involves sample drying, the chemical derivatization reaction, and subsequent instrumental analysis.

Workflow Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample/ Standard Solution Dry Lyophilization/ Drying under N2 Sample->Dry Remove all moisture AddReagents Add Derivatization Reagent(s) & Solvent Dry->AddReagents React Incubate at Specific Temp/Time AddReagents->React Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection & Identification Separate->Detect Data Quantification & Interpretation Detect->Data Data Processing

Figure 1: General Experimental Workflow

Protocol 1: One-Step Silylation with MTBSTFA

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens.[2] We recommend using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often with 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable against hydrolysis compared to their trimethylsilyl (TMS) counterparts formed by reagents like MSTFA or BSTFA.[6]

Reaction Mechanism

MTBSTFA reacts with the carboxyl, hydroxyl, and amino groups of this compound, replacing the acidic protons with a TBDMS group. This reaction proceeds efficiently in an aprotic solvent and is often accelerated by heat.

Figure 2: Silylation of Phenylserine with MTBSTFA
Detailed Protocol
StepProcedureRationale & Expert Notes
1. Sample Preparation Place an aliquot of the sample or standard solution (typically 10-100 µL) into a 2 mL autosampler vial.
2. Drying Evaporate the solvent to complete dryness using a gentle stream of nitrogen or a vacuum concentrator (SpeedVac). This step is absolutely critical .[7]
Causality: Silylation reagents are extremely sensitive to moisture. Any residual water will react preferentially with the MTBSTFA, reducing the derivatization yield and potentially hydrolyzing the formed derivatives.
3. Reagent Addition Add 70 µL of MTBSTFA (with 1% t-BDMCS) and 30 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). Cap the vial tightly.
Expertise: Pyridine often acts as a catalyst and helps solubilize the amino acid.[2] However, for some applications, it can cause chromatographic anomalies.[8] Acetonitrile is a good alternative. The ratio can be optimized, but a 7:3 reagent-to-solvent ratio is a robust starting point.[6]
4. Reaction Vortex the mixture for 30 seconds. Place the vial in a heating block or oven at 90°C for 2 hours.[6]
Causality: Heating provides the activation energy needed to ensure complete derivatization of all three functional groups, especially the less reactive amine group. Reaction times and temperatures can be optimized for specific matrices.[6]
5. Cooling & Analysis Allow the vial to cool to room temperature for at least 30 minutes before placing it in the GC-MS autosampler for analysis.[6]
Trustworthiness: Allowing the sample to cool prevents pressure buildup in the vial and ensures injection consistency. The derivatives are generally stable for analysis within 24-72 hours if stored properly.[5]

Protocol 2: Two-Step Esterification and Acylation

This classic two-step approach offers excellent derivatization efficiency and produces stable derivatives with favorable mass spectrometric fragmentation patterns.[4][5] The first step, esterification, targets the carboxylic acid group. The second step, acylation, targets the amino and hydroxyl groups.

Reaction Mechanism
  • Esterification: The carboxyl group is converted to a methyl ester using methanolic HCl.

  • Acylation: The amino and hydroxyl groups are acylated using an agent like Pentafluoropropionic Anhydride (PFPA), which adds an electronegative moiety, enhancing detection sensitivity.[4][5]

Detailed Protocol
StepProcedureRationale & Expert Notes
1. Sample Drying As in Protocol 1, dry the sample completely in a reaction vial.
2. Esterification Add 100 µL of 2 M HCl in Methanol. Seal the vial and heat at 80°C for 60 minutes.[4][5]
Causality: This reaction specifically converts the carboxylic acid to its methyl ester, a volatile and stable functional group. The acidic condition catalyzes the reaction.[9]
3. Drying (Post-Esterification) Cool the vial and evaporate the methanolic HCl under a stream of nitrogen.
Trustworthiness: Complete removal of the acidic methanol is crucial before acylation to prevent side reactions and reagent quenching.
4. Acylation Add 100 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA). Seal and heat at 65°C for 30 minutes.
Expertise: PFPA is a highly reactive acylating agent that derivatizes both the amino and hydroxyl groups. The resulting fluorinated derivative is highly volatile and provides excellent sensitivity in MS detection.[4][5]
5. Final Preparation Cool the vial to room temperature. The sample is now ready for GC-MS analysis. The solvent is typically compatible with direct injection.

GC-MS Analysis Parameters

The following table provides recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be necessary based on the specific instrument and analytical goals.

ParameterRecommended SettingRationale & Notes
GC System Agilent, Shimadzu, Thermo Scientific, or equivalent
Injector Split/SplitlessUse Splitless mode for trace analysis or a high split ratio (e.g., 50:1) for concentrated samples.
Injector Temp. 250°C - 280°CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier Gas Helium (99.999% purity)Constant flow mode at 1.0 - 1.2 mL/min is recommended.[8]
Column For Chiral Separation: Chirasil-L-Val or similar.[10][11][12]For Achiral Analysis: DB-5ms, HP-5ms, or TR-5 (30 m x 0.25 mm ID, 0.25 µm film).[1]A chiral column is mandatory to separate the four stereoisomers of this compound.[13] A standard 5% phenyl-methylpolysiloxane column is sufficient for quantifying the total amount without isomeric separation.
Oven Program Initial: 100°C, hold 2 min.Ramp: 4°C/min to 280°C.Hold: 10 min.[8]This is a starting point. A slow ramp rate is crucial for resolving closely eluting isomers on a chiral column. The final hold ensures that all components are eluted from the column.
MS System Quadrupole or TOF
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Interface Temp. 280°CPrevents condensation of the analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Acquisition Mode Full Scan: m/z 50-650Selected Ion Monitoring (SIM): Full scan is used for initial identification. SIM mode provides significantly higher sensitivity and is used for quantification by monitoring characteristic fragment ions of the derivative.

Expected Results and Data Interpretation

  • TBDMS-Derivative (from Protocol 1): The fully derivatized Tris-TBDMS-Phenylserine will have a high molecular weight. The mass spectrum will not likely show a strong molecular ion (M+). Instead, look for characteristic fragment ions, particularly the loss of a tert-butyl group ([M-57]+), which is a hallmark of TBDMS derivatives.

  • PFP-Methyl Ester Derivative (from Protocol 2): This derivative will also show characteristic fragmentation. The presence of fluorine atoms from the PFP group results in distinct isotopic patterns and highly specific mass fragments suitable for SIM analysis.

  • Chiral Separation: When using a chiral column, you should expect to see up to four distinct peaks corresponding to the (2R,3S), (2S,3R), (2R,3R), and (2S,3S) stereoisomers of phenylserine. The elution order will depend on the specific chiral stationary phase used.

Conclusion

The derivatization of this compound is an essential prerequisite for its reliable analysis by GC-MS. Both the one-step silylation with MTBSTFA and the two-step esterification/acylation are proven, effective methods. The choice between them may depend on laboratory resources, desired sensitivity, and previous experience. The TBDMS derivatives from silylation offer superior stability, while the fluorinated derivatives from acylation can provide enhanced sensitivity. For stereoisomer-specific analysis, the use of a chiral GC column is non-negotiable. The protocols and parameters provided in this guide serve as a comprehensive and authoritative starting point for developing and validating a robust analytical method for this compound.

References

  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183.
  • National Institutes of Health (NIH). (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • Kim, Y. P., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(11), 1918.
  • Balsevich, J., et al. (2020). Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium. ACS Chemical Neuroscience, 11(15), 2334-2345.
  • ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?
  • Fantin, G., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(4), 255-263.
  • ResearchGate. (2020). Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell–Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium.
  • ResearchGate. (2018). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids.
  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bio-protocol.
  • ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column.
  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
  • Wang, Y., et al. (2018). Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. Molecules, 23(12), 3144.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Poole, C. F. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography. InTech.
  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2887, 131-145.
  • ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis....
  • ACS Figshare. (2019). Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell–Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Misra, B. B. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io.
  • Degano, I., et al. (2013). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. International Journal of Mass Spectrometry, 345-346, 70-76.
  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer.
  • Chen, Y.-C., et al. (2021). Mass Spectrometry Analysis of Neurotransmitter Shifting during Neurogenesis and Neurodegeneration of PC12 Cells. International Journal of Molecular Sciences, 22(23), 12891.

Sources

Application Notes and Protocols for the Incorporation of DL-Phenylserine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolbox with DL-Phenylserine

The synthesis of peptides with non-proteinogenic amino acids is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the ability to introduce novel structural and functional properties, leading to peptides with enhanced stability, receptor affinity, and therapeutic potential. This compound, a β-hydroxy-α-amino acid, is a particularly intriguing candidate for incorporation into peptide sequences. Its rigidifying β-hydroxy-phenyl motif can enforce specific backbone conformations, while the hydroxyl group provides a potential site for further chemical modification.

This comprehensive guide provides a detailed technical overview and field-proven protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the unique challenges posed by this sterically hindered amino acid, including protecting group strategies, coupling conditions, and the management of diastereomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their peptide synthesis endeavors.

Core Principles and Strategic Considerations

The successful incorporation of this compound into a growing peptide chain hinges on a thorough understanding of its chemical properties and the nuances of SPPS. The primary challenges are twofold: the steric hindrance at the β-carbon, which can impede coupling efficiency, and the presence of two chiral centers, which necessitates a strategy for managing the resulting diastereomers.

Orthogonal Protection Strategy: A Critical First Step

A robust and orthogonal protecting group strategy is fundamental to any successful SPPS campaign.[1] In the context of Fmoc-SPPS, the α-amino group of this compound is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The key consideration is the protection of the side-chain β-hydroxyl group.

For this purpose, the acid-labile tert-butyl (tBu) ether is the protecting group of choice. This strategy offers excellent orthogonality with the Fmoc group; the tBu group is stable to the piperidine solutions used for Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA) treatment.[2]

Diagram: Orthogonal Protection of Fmoc-DL-Phenylserine(tBu)-OH

Caption: Structure of Fmoc-DL-Phenylserine(tBu)-OH.

Navigating the Diastereomer Challenge

This compound possesses two chiral centers (Cα and Cβ), giving rise to two pairs of enantiomers: (2R,3S)/(2S,3R) (threo) and (2R,3R)/(2S,2S) (erythro). When using a racemic mixture of this compound in SPPS with L-amino acids, the resulting peptides will be diastereomers. These diastereomers will likely exhibit different physicochemical properties, including retention times on reversed-phase high-performance liquid chromatography (RP-HPLC), and may have distinct biological activities.[3][4]

Researchers have two primary strategies for addressing this:

  • Synthesize with the DL-mixture and separate the resulting peptide diastereomers: This is often the more practical approach, as the separation of the final peptides by preparative RP-HPLC is typically achievable.[5] This strategy allows for the simultaneous investigation of both diastereomeric peptide products.

  • Separate the this compound diastereomers prior to synthesis: This approach provides greater control and yields a single peptide diastereomer. However, the separation of the protected or unprotected amino acid diastereomers can be challenging.[6]

This guide will focus on the first strategy, which is more commonly employed in exploratory research.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the widely used Fmoc/tBu strategy and are optimized for the incorporation of the sterically hindered Fmoc-DL-Phenylserine(tBu)-OH.

Materials and Reagents
  • Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminal peptide amides.[1] For C-terminal acids, Wang or 2-chlorotrityl chloride resin can be used.[7]

  • Solvents: High-purity, amine-free N,N-dimethylformamide (DMF) is essential. Dichloromethane (DCM) is also required.

  • Amino Acids: Fmoc-protected amino acids with appropriate acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Fmoc-DL-Phenylserine(tBu)-OH: The key building block for this protocol.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine. The use of a sterically hindered base like collidine is recommended to minimize racemization.[8]

  • Washing Solvents: DMF, DCM, and isopropanol.

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[9]

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Standard SPPS Cycle

This protocol outlines a single cycle of deprotection and coupling for a standard amino acid in the peptide chain.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines, indicating complete Fmoc deprotection. A positive result is indicated by a blue color.[10]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU or HBTU (3.9 equivalents) and DIEA or collidine (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm complete coupling. A negative result (yellow/colorless) indicates the absence of free primary amines.

Diagram: Standard Fmoc-SPPS Cycle

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Kaiser1 Kaiser Test (Optional) (Positive = Blue) Wash1->Kaiser1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/DIEA) Kaiser1->Coupling If Positive Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser2 Kaiser Test (Optional) (Negative = Yellow) Wash2->Kaiser2 Next_Cycle Proceed to Next Cycle Kaiser2->Next_Cycle If Negative Next_Cycle->Deprotection

Caption: The iterative cycle of Fmoc-SPPS.

Protocol 2: Optimized Coupling for Fmoc-DL-Phenylserine(tBu)-OH

Due to the steric hindrance of this compound, a more robust coupling protocol is required to ensure high coupling efficiency.

  • Pre-activation:

    • In a separate vial, dissolve Fmoc-DL-Phenylserine(tBu)-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add collidine (8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. For particularly difficult couplings, extending the reaction time to overnight or employing microwave-assisted synthesis can be beneficial.[11]

  • Monitoring and Double Coupling:

    • After the initial coupling, perform a Kaiser test.

    • If the test is positive or equivocal, a second coupling (double coupling) is recommended. Repeat steps 1 and 2 with fresh reagents.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

ParameterStandard CouplingPhenylserine CouplingRationale
Amino Acid (eq.) 3-44-5Increased excess to drive the reaction to completion.
Coupling Reagent (eq.) 2.9-3.93.9-4.9Ensures sufficient activation of the hindered amino acid.
Base (eq.) 6-88-10A slight excess of base can facilitate the reaction.
Coupling Time 1-2 hours2-4 hours (or longer)Allows more time for the sterically hindered coupling to occur.
Monitoring OptionalHighly RecommendedEssential to ensure complete incorporation and avoid deletion sequences.

Table 1: Comparison of Coupling Conditions

Protocol 3: Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the pre-chilled cleavage cocktail (Reagent K) to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Troubleshooting Common Side Reactions

Racemization

Racemization at the α-carbon is a significant risk during the activation of any amino acid, and this is particularly true for hindered residues.[12] The use of HATU as a coupling reagent with a sterically hindered base like 2,4,6-collidine is known to suppress racemization compared to other base and coupling reagent combinations.[8]

Mitigation Strategies:

  • Use HATU/collidine for activation.

  • Avoid prolonged pre-activation times.

  • Perform couplings at room temperature; avoid excessive heating unless necessary for difficult couplings.

Incomplete Coupling

The steric bulk of Fmoc-DL-Phenylserine(tBu)-OH can lead to incomplete coupling, resulting in deletion sequences.

Mitigation Strategies:

  • Use a higher excess of the protected amino acid and coupling reagents (see Table 1).

  • Increase the coupling time.

  • Perform a double coupling.

  • Consider microwave-assisted SPPS to enhance reaction kinetics.[11]

Dehydration of the β-hydroxyl Group

While less common with a tBu protecting group, there is a theoretical risk of dehydration of the β-hydroxyl group during the final TFA cleavage, which would lead to a dehydroamino acid residue. The use of a well-formulated cleavage cocktail with scavengers should minimize this side reaction.

Analytical Characterization and Purification

Purity Analysis and Diastereomer Separation by RP-HPLC

The crude peptide should be analyzed by analytical RP-HPLC to assess its purity and to visualize the separation of the diastereomers resulting from the use of this compound. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method for peptide analysis. The two diastereomers will typically appear as two distinct, closely eluting peaks.[5]

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection 220 nm

Table 2: Typical RP-HPLC Conditions for Peptide Analysis

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized peptide. The presence of two peaks in the chromatogram with the same mass will further confirm the successful synthesis of the peptide diastereomers.

Purification by Preparative RP-HPLC

The two diastereomers can be separated and purified using preparative RP-HPLC with the same mobile phase system as the analytical separation, but on a larger column and at a higher flow rate. Fractions corresponding to each diastereomeric peak are collected, analyzed for purity, and lyophilized to obtain the final, purified peptide diastereomers.

Conclusion

The incorporation of this compound into peptides via Fmoc-SPPS is a powerful strategy for creating novel peptidomimetics with unique structural and functional properties. While the steric hindrance and the presence of diastereomers present challenges, these can be effectively overcome with an optimized protocol. The use of a tBu protecting group for the β-hydroxyl group, coupled with a robust activation method using HATU and a hindered base, is key to achieving high coupling efficiencies. The resulting peptide diastereomers can be readily separated and purified by RP-HPLC, allowing for the individual characterization and biological evaluation of each stereoisomer. By following the detailed protocols and strategic considerations outlined in this guide, researchers can confidently and successfully incorporate this compound into their peptide synthesis workflows, paving the way for the discovery of new and improved peptide-based therapeutics.

References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
  • Fmoc Solid-Phase Peptide Synthesis.
  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
  • Epimeris
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Peptide Diastereomers, Separation of.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
  • High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. PubMed. [Link]
  • Cleavage of synthetic peptides.
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
  • Separation of Peptide Diastereomers. OUCI. [Link]
  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Application Note: A Protocol for the Crystallization of DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystalline DL-Phenylserine

This compound, a non-proteinogenic amino acid, serves as a critical chiral building block and intermediate in the synthesis of various pharmaceutical compounds, including antibiotics and other bioactive molecules.[1][2] The purity and solid-state properties of this compound are paramount, as they directly influence reaction kinetics, product yield, and the impurity profile of the final active pharmaceutical ingredient (API). Crystallization is the most powerful technique for purifying solids, leveraging differences in solubility to separate the desired compound from impurities.[3]

This application note provides a detailed, field-proven protocol for the crystallization of this compound using a mixed-solvent system. The methodology is designed to be a self-validating system, explaining the scientific causality behind each step to empower researchers in drug development and organic synthesis to achieve high-purity, crystalline this compound.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[4]

The process involves:

  • Dissolving the impure (crude) solid in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution.

  • Filtering the hot solution, if necessary, to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a supersaturated solution from which pure crystals grow.

  • Most impurities, ideally, remain dissolved in the cold solvent (now called the mother liquor).

  • Isolating the purified crystals by filtration.

The success of this technique hinges on selecting a suitable solvent system and controlling the rate of cooling. Rapid cooling often leads to the crashing out of an amorphous precipitate, which can trap impurities, whereas slow, controlled cooling promotes the growth of well-ordered, pure crystals.[4]

Materials and Equipment

Materials:

  • Crude this compound powder (Assay < 99%)

  • Ethanol (95% or absolute), Reagent Grade

  • Deionized Water

  • Boiling chips

  • Filter paper (Whatman No. 1 or equivalent)

Equipment:

  • Erlenmeyer flasks (appropriate sizes, e.g., 125 mL, 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Stemless glass funnel

  • Büchner funnel and filter flask assembly

  • Vacuum source (aspirator or pump)

  • Spatulas

  • Watch glass

  • Drying oven or desiccator

Solvent System Selection: The Ethanol-Water Advantage

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures.

  • Exhibit low solubility for the target compound at low temperatures.

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert and have a boiling point below the melting point of the compound.[5][6]

For many amino acids, including the related L-phenylalanine, water is an excellent solvent when hot but its high polarity means solubility can still be significant when cold. Ethanol, on the other hand, is a less effective solvent for polar amino acids.[7][8] A mixed system of ethanol and water provides a tunable solvent environment. Adding ethanol as an "anti-solvent" to an aqueous solution of an amino acid reduces its solubility.[7][9] This characteristic is ideal for recrystallization, as it allows for high recovery of the product upon cooling. A 1:2 to 2:1 ratio of water to ethanol is often a good starting point for amino acids.[10][11]

Ideal Solubility Profile for Recrystallization
Temperature (°C)Solubility (g / 100 mL of Solvent)Rationale
75 (Near Boiling)> 10 gEnsures complete dissolution of the crude material in a minimal volume of hot solvent.
25 (Room Temp)~ 1-2 gPromotes significant crystal formation upon cooling from the hot solution.
4 (Ice Bath)< 0.5 gMaximizes the yield of recovered crystalline product during cold filtration.

Experimental Protocol: Step-by-Step Crystallization

This protocol is based on the slow cooling of a saturated solution in an ethanol-water solvent system.

Step 1: Dissolution

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar and 50 mL of deionized water.

  • Place the flask on a hot plate and heat to approximately 75-80°C with gentle stirring. Do not boil vigorously.

  • Once the solution is hot, slowly add 95% ethanol dropwise from a separate pre-heated beaker. The goal is to add just enough hot ethanol to fully dissolve the solid.[12] This creates a saturated solution and is critical for maximizing recovery. Add the solvent in small portions until the solution becomes clear.

    • Causality: Using the minimum amount of hot solvent ensures that the solution will become supersaturated upon cooling, which is the driving force for crystallization. Adding too much solvent will result in a low or zero yield.[12]

Step 2: Hot Filtration (Optional)

  • If any insoluble particulate matter (e.g., dust, insoluble impurities) remains after dissolution, a hot filtration is necessary.

  • Place a stemless glass funnel with a fluted piece of filter paper into the neck of a second, pre-heated Erlenmeyer flask.

  • Quickly and carefully pour the hot solution through the filter paper.

    • Causality: This step must be done quickly with pre-heated glassware to prevent premature crystallization of the product on the funnel or filter paper, a phenomenon known as "crashing out."

Step 3: Slow Cooling and Crystallization

  • Remove the flask containing the clear, hot solution from the hot plate and cover it with a watch glass.

  • Allow the flask to cool slowly and undisturbed on a benchtop.

    • Causality: Slow cooling is essential for the formation of large, well-defined crystals.[4] Rapid cooling (e.g., placing directly in an ice bath) shocks the solution, causing rapid precipitation of small, often impure, crystals.

  • Once the flask has reached room temperature (typically over 1-2 hours), crystal formation should be evident.

  • To maximize yield, place the flask in an ice-water bath for an additional 30-45 minutes.

Step 4: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold ethanol-water mother liquor or a pre-chilled ethanol-water mixture.

  • Turn on the vacuum and pour the crystallized mixture into the center of the Büchner funnel.

  • Wash the crystals with a small amount (5-10 mL) of ice-cold 95% ethanol.

    • Causality: The cold ethanol wash removes any residual mother liquor adhering to the crystal surfaces, which contains the dissolved impurities. The solvent must be cold to avoid re-dissolving the purified product.

Step 5: Drying

  • Allow the vacuum to pull air through the crystals for 10-15 minutes to partially dry them.

  • Transfer the crystalline powder from the funnel to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a drying oven at 50-60°C or in a desiccator under vacuum. The final product should be a fine, white crystalline powder.

Crystallization Workflow Diagram

G crude Crude this compound (Solid) dissolve 1. Dissolve in Minimum Hot H2O/EtOH Solvent crude->dissolve hot_sol Hot Saturated Solution (with Impurities) dissolve->hot_sol hot_filt 2. Hot Filtration (Optional) hot_sol->hot_filt insoluble Insoluble Impurities (Discard) hot_filt->insoluble Remove clear_sol Clear Hot Solution hot_filt->clear_sol Pass cool 3. Slow Cooling (Room Temp -> Ice Bath) clear_sol->cool slurry Crystal Slurry in Mother Liquor cool->slurry vac_filt 4. Vacuum Filtration slurry->vac_filt mother_liquor Mother Liquor (Soluble Impurities, Discard) vac_filt->mother_liquor Separate wet_xtal Washed, Wet Crystals vac_filt->wet_xtal wash Wash with Cold EtOH wet_xtal->wash dry 5. Drying (Oven or Desiccator) wet_xtal->dry pure_xtal Pure, Dry this compound Crystals dry->pure_xtal

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was added.Boil off a portion of the solvent to re-concentrate the solution and attempt cooling again.[12]
The compound is highly soluble even in the cold solvent.Try a different solvent or solvent mixture. Increase the proportion of the anti-solvent (ethanol).
Oiling out (product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent. Re-heat the oiled-out solution, add more solvent, and cool even more slowly.
The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then cool again slowly.
Low Recovery/Yield Too much solvent was used.Use the absolute minimum amount of hot solvent required for dissolution.
Premature crystallization during hot filtration.Ensure all glassware is pre-heated. Perform the filtration step as quickly as possible.
Crystals were washed with warm solvent.Always use ice-cold solvent for washing the final product on the filter.

Characterization of Final Product

To validate the success of the purification, the final crystalline product should be characterized:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point. The literature melting point for this compound is around 186-208°C with decomposition.[1][5][6]

  • Spectroscopy (FTIR, NMR): To confirm the chemical identity and structural integrity of the compound.

  • Chromatography (HPLC, TLC): To assess purity by comparing the chromatogram of the recrystallized product against the crude starting material and a reference standard.

References

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(5), 1464-1473.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Parra, T. (2020). How To Recrystallize A Solid [Video]. YouTube.
  • Nerz, D. (2013). How to Carry Out a Recrystallization [Video]. YouTube.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Bowden, N. A., et al. (2020). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.
  • ResearchGate. (2007). (PDF) Solubility of L-Phenylalanine in Aqueous Solutions.
  • ResearchGate. (2014). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K.
  • Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications.

Sources

Application Notes and Protocols for the Purification of Synthetic DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Pure Phenylserine Isomers

Synthetic DL-Phenylserine, a racemic mixture of the D- and L-threo and erythro isomers, is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry of phenylserine is paramount, as different isomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the ability to effectively purify and separate these isomers is a critical step in drug discovery and development. This application note provides a comprehensive guide to the primary methods for the purification of synthetic this compound, with a focus on diastereomeric salt crystallization and preparative chiral high-performance liquid chromatography (HPLC). The protocols and discussions herein are designed to provide both the theoretical foundation and practical guidance necessary for researchers to achieve high-purity phenylserine isomers.

Method 1: Chiral Resolution by Diastereomeric Salt Crystallization

Chiral resolution through the formation of diastereomeric salts is a classical and industrially scalable method for separating enantiomers.[1][2] This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]

The Underlying Principle: Exploiting Differential Solubility

The reaction of racemic this compound (a mixture of D-(-)-Phenylserine and L-(+)-Phenylserine) with an enantiopure resolving agent, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts:

  • D-(-)-Phenylserine · L-(+)-tartaric acid

  • L-(+)-Phenylserine · L-(+)-tartaric acid

These diastereomeric salts are no longer mirror images of each other and will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated, and the desired enantiomer of phenylserine is liberated by treatment with a base.

Protocol: Diastereomeric Salt Crystallization of this compound with L-(+)-Tartaric Acid

This protocol provides a general framework for the resolution of this compound. Optimization of solvent composition, temperature, and stoichiometry may be necessary to achieve the desired purity and yield.

Materials:

  • This compound

  • L-(+)-Tartaric acid

  • Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1M)

  • Hydrochloric acid (HCl) solution (1M)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of this compound: In a reaction vessel, dissolve 10 g of this compound in 100 mL of a 90:10 (v/v) methanol-water mixture. Heat the mixture to 50-60 °C with stirring until a clear solution is obtained.

  • Preparation of Resolving Agent Solution: In a separate beaker, dissolve an equimolar amount of L-(+)-tartaric acid in 50 mL of the same 90:10 methanol-water solvent mixture, warming if necessary.

  • Formation of Diastereomeric Salts: Slowly add the L-(+)-tartaric acid solution to the this compound solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring. The less soluble diastereomeric salt (typically D-(-)-Phenylserine · L-(+)-tartaric acid) will begin to crystallize. For enhanced crystallization, the solution can be further cooled in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in 50 mL of deionized water. With stirring, add 1M NaOH solution dropwise until the pH of the solution reaches approximately 10-11. This will neutralize the tartaric acid and liberate the free D-(-)-Phenylserine.

  • Isolation of the Pure Enantiomer: The free D-(-)-Phenylserine will precipitate out of the aqueous solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

  • Recovery of the Other Enantiomer (Optional): The L-(+)-Phenylserine remaining in the mother liquor from step 5 can be recovered by evaporating the solvent and repeating the liberation process with a base. Further purification may be required.

Expected Outcome:

This process should yield D-(-)-Phenylserine with a high diastereomeric excess. The exact yield and purity will depend on the specific conditions and the number of recrystallization steps performed.

Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers.[4][5] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times and allowing for their separation and collection as individual fractions.

The Underlying Principle: Enantioselective Interactions

The separation of enantiomers on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6] These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The difference in the stability of these transient complexes for the D- and L-enantiomers of phenylserine results in their differential migration through the column and, consequently, their separation.

Protocol: Preparative Chiral HPLC of this compound

This protocol outlines a general method for the preparative separation of this compound enantiomers. The choice of the chiral stationary phase and mobile phase composition is critical and may require screening and optimization. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.[7]

Instrumentation and Materials:

  • Preparative HPLC system with a suitable pump, injector, and UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H or similar polysaccharide-based column)

  • This compound sample

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the synthetic this compound in the mobile phase at a concentration suitable for preparative loading (e.g., 5-10 mg/mL). Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at the desired flow rate until a stable baseline is achieved. A typical mobile phase for normal-phase chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds). A starting mobile phase composition could be 90:10 (v/v) hexane:isopropanol with 0.1% trifluoroacetic acid.

  • Injection and Separation: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the loading capacity.

  • Fraction Collection: Monitor the separation using a UV detector (phenylserine has a UV absorbance maximum around 257 nm). Use a fraction collector to collect the eluting peaks corresponding to the D- and L-enantiomers separately.

  • Solvent Removal and Product Recovery: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified D- and L-Phenylserine.

Data Presentation: Representative Chromatographic Conditions

ParameterCondition
Column Chiralcel® OD-H (250 x 10 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 5 mL/min
Detection UV at 257 nm
Temperature 25 °C
Injection Volume 1 mL (of a 10 mg/mL solution)

Comparison of Purification Methods

FeatureDiastereomeric Salt CrystallizationPreparative Chiral HPLC
Principle Differential solubility of diastereomeric saltsDifferential interaction with a chiral stationary phase
Scalability Highly scalable to industrial productionGenerally less scalable, more suited for lab to pilot scale
Cost Lower cost of goods (solvents, resolving agent)Higher cost (chiral columns, HPLC-grade solvents, instrumentation)
Development Time Can be time-consuming to screen for optimal resolving agent and solventMethod development can be rapid with column screening
Throughput Batch process, can be lower throughput for small quantitiesCan be automated for higher throughput of multiple samples
Purity High purity achievable with recrystallizationVery high enantiomeric purity can be achieved
Waste Generation Generates significant solvent and salt wasteGenerates solvent waste

Visualization of Workflows

Diastereomeric Salt Crystallization Workflow

A Racemic this compound Solution B Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) A->B C Formation of Diastereomeric Salts B->C D Crystallization (Cooling) C->D E Filtration D->E F Less Soluble Diastereomeric Salt (Solid) E->F G Mother Liquor with More Soluble Diastereomer E->G H Liberation of Enantiomer (Base Treatment) F->H I Pure Enantiomer (e.g., D-(-)-Phenylserine) H->I

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Preparative Chiral HPLC Workflow

A This compound Sample Preparation B Injection onto Chiral HPLC Column A->B C Separation of Enantiomers B->C D UV Detection C->D E Fraction Collection D->E F Fraction 1 (e.g., D-Enantiomer) E->F G Fraction 2 (e.g., L-Enantiomer) E->G H Solvent Evaporation F->H G->H I Pure D-Enantiomer H->I J Pure L-Enantiomer H->J

Caption: Workflow for the purification of this compound by preparative chiral HPLC.

Conclusion

The purification of synthetic this compound into its constituent enantiomers is a critical process in the development of chiral drugs and fine chemicals. Both diastereomeric salt crystallization and preparative chiral HPLC offer robust and effective means to achieve this separation. The choice of method will depend on factors such as the scale of purification, cost considerations, available equipment, and the desired level of purity. The protocols and information provided in this application note serve as a comprehensive guide for researchers to successfully purify this compound and advance their research and development efforts.

References

  • Bruns, F., & Fiedler, L. (1958). [Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-phenylserine]. Biochemische Zeitschrift, 330(4), 324–341.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Straathof, A. J. J., & van der Wielen, L. A. M. (2009). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids.
  • Phenomenex. (n.d.).
  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Gasparrini, F., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1898.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.
  • Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer.
  • Simon, M., et al. (2015).
  • Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1][3]dioxin-2-yl)-2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide. (2023). Molecules, 28(2), 834.
  • Groth, T., et al. (2000). Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids. The Journal of Organic Chemistry, 65(20), 6731-6743.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Periasamy, M., et al. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828–3833.
  • Wang, X., et al. (2014). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Chemistry Steps. (n.d.). Erythro and Threo.
  • Periasamy, M., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-Bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828-3833.
  • Wang, X., et al. (2014). Solubility of L-Phenylalanine in Aqueous Solutions.
  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2022). Molecules, 27(21), 7434.
  • Erythro and Threo Stereoisomers. (2015, March 28). YouTube.
  • Wills, J. C., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 265.
  • Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. (2019). The Journal of Chemical Thermodynamics, 131, 28-36.

Sources

Application Notes and Protocols: DL-Phenylserine as a Substrate in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of DL-Phenylserine in Enzymology

This compound, a non-proteinogenic amino acid, serves as a valuable substrate for probing the activity of several classes of pyridoxal 5'-phosphate (PLP)-dependent enzymes. Its unique structure, featuring a β-hydroxyl group, allows it to participate in distinct catalytic reactions, primarily aldol cleavage and dehydrogenation. This makes it an indispensable tool for characterizing enzymes such as Phenylserine Aldolase (PSA) and Serine Hydroxymethyltransferase (SHMT), which are involved in critical metabolic pathways.[1] Understanding the kinetics and mechanism of these enzymes is paramount in fields ranging from metabolic research to the development of novel therapeutics targeting one-carbon metabolism.[2]

This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound in enzyme activity assays. It is designed to equip researchers with the technical knowledge to perform robust and reproducible experiments, interpret the resulting data, and troubleshoot potential issues.

I. Enzymatic Reactions Involving this compound

This compound is primarily acted upon by two main classes of enzymes, each with a distinct catalytic mechanism and yielding different products. The choice of assay protocol is therefore intrinsically linked to the enzyme being investigated.

A. Phenylserine Aldolase (PSA) and Serine Hydroxymethyltransferase (SHMT): The Retro-Aldol Cleavage

Both Phenylserine Aldolase (EC 4.1.2.26) and Serine Hydroxymethyltransferase (EC 2.1.2.1) can catalyze the reversible retro-aldol cleavage of the L-threo isomer of phenylserine into glycine and benzaldehyde.[1][3] This reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP).[1] The catalytic cycle involves the formation of a Schiff base between the amino group of phenylserine and PLP, which acts as an "electron sink" to facilitate the cleavage of the Cα-Cβ bond.[4][5]

The general reaction is as follows: L-threo-3-Phenylserine ⇌ Glycine + Benzaldehyde

The production of benzaldehyde, which has a distinct UV absorbance, forms the basis of a convenient and continuous spectrophotometric assay.[3][6]

B. Phenylserine Dehydrogenases: Oxidative Deamination

L-Phenylserine dehydrogenase and D-phenylserine dehydrogenase are NAD⁺-dependent oxidoreductases that catalyze the oxidation of the β-hydroxyl group of their respective stereoisomers of phenylserine. The resulting unstable intermediate, L- or D-α-amino-β-keto-γ-phenylpropionate, spontaneously decarboxylates to form 2-aminoacetophenone. The activity of these enzymes can be monitored by tracking the production of NADH, which absorbs light at 340 nm.

II. Assay Principles and Design Considerations

A robust enzyme assay is a self-validating system. This requires careful consideration of reaction components, controls, and data interpretation.

A. Cofactor Saturation: The Role of Pyridoxal 5'-Phosphate (PLP)

For PSA and SHMT assays, ensuring the enzyme is saturated with its cofactor, PLP, is critical for measuring maximal activity.[7] Many purification protocols can lead to the loss of this non-covalently bound cofactor, resulting in an apoenzyme with little to no activity. Therefore, it is standard practice to pre-incubate the enzyme with an excess of PLP before initiating the reaction.[8]

B. Spectrophotometric Detection: Choosing the Right Wavelength

The choice of wavelength for monitoring the reaction is dictated by the product being measured:

  • Benzaldehyde Production (PSA & SHMT): Benzaldehyde exhibits a characteristic absorbance maximum around 279-292 nm.[3] Assaying at this wavelength allows for the direct and continuous monitoring of product formation.

  • NADH Production (Phenylserine Dehydrogenases): The reduction of NAD⁺ to NADH results in an increase in absorbance at 340 nm. This change can be used to quantify enzyme activity using the Beer-Lambert law, with a molar extinction coefficient for NADH of 6220 M⁻¹cm⁻¹.[2][9]

C. Kinetic Analysis: Determining Vmax and Km

To fully characterize an enzyme's efficiency with this compound, it is essential to determine its kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[10][11] This is achieved by measuring the initial reaction rates at varying concentrations of this compound.[10][12] The resulting data can be plotted and fitted to the Michaelis-Menten equation to derive Vmax and Km.[10][12][13] A common method for visualizing this data is the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[10][12]

III. Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for assaying enzyme activity using this compound. It is crucial to optimize these conditions for your specific enzyme and experimental setup.

Protocol 1: Spectrophotometric Assay for Phenylserine Aldolase (PSA) and SHMT via Benzaldehyde Formation

This protocol is adapted for measuring the retro-aldol cleavage of this compound.

A. Reagent Preparation:

  • Assay Buffer: 100 mM HEPES or TAPS buffer, pH 8.5. The optimal pH for PSA is typically around 8.5.[6] For SHMT, a pH of 7.5 is often optimal.[3]

  • This compound Stock Solution: 100 mM in deionized water.

  • Pyridoxal 5'-Phosphate (PLP) Stock Solution: 10 mM in deionized water. Store protected from light.[7][8]

  • Enzyme Solution: Purified PSA or SHMT diluted in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

B. Assay Procedure:

  • Prepare a master mix containing the assay buffer and PLP. For a 1 mL final reaction volume, you would add the appropriate volumes to achieve the desired final concentrations.

  • In a UV-transparent cuvette, add the master mix and the this compound solution to their final desired concentrations (e.g., 10 mM).

  • Equilibrate the cuvette at the desired temperature (e.g., 30°C for PSA, 37°C for SHMT) for 5 minutes.[6]

  • Initiate the reaction by adding the enzyme solution and mix thoroughly by inverting the cuvette.

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 292 nm over time (e.g., every 15 seconds for 5-10 minutes).[3]

  • Controls:

    • No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure any non-enzymatic degradation of the substrate.

    • No Substrate Control: Replace the this compound solution with an equal volume of deionized water to establish the baseline absorbance of the enzyme and other reaction components.

C. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Convert the change in absorbance per minute (ΔAbs/min) to the rate of benzaldehyde formation (μmol/min) using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of benzaldehyde at 292 nm. This value may need to be determined empirically under your specific buffer conditions.

  • To determine kinetic parameters, repeat the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Protocol 2: Endpoint Assay for Phenylserine Aldolase using 2,4-Dinitrophenylhydrazine

This colorimetric endpoint assay is an alternative for measuring benzaldehyde production.

A. Reagent Preparation:

  • All reagents from Protocol 1.

  • 2,4-Dinitrophenylhydrazine (DNPH) Solution: 0.1% (w/v) in 2 M HCl.

  • Stopping Reagent: 1 M HCl.

  • Color Development Solution: 3 M NaOH.

B. Assay Procedure:

  • Set up the reaction mixture as described in Protocol 1 (steps 1-3).

  • Initiate the reaction by adding the enzyme and incubate for a fixed time (e.g., 10 minutes) at the optimal temperature.[6]

  • Stop the reaction by adding an equal volume of 1 M HCl.[6]

  • Add 0.15 mL of the DNPH solution to the stopped reaction mixture and incubate at 30°C for 20 minutes to allow for the formation of the benzaldehyde-2,4-dinitrophenylhydrazone derivative.[6]

  • Add 3 mL of 99% ethanol and 0.85 mL of 3 M NaOH to develop the color.[6]

  • Measure the absorbance at 475 nm using a spectrophotometer.[6]

  • Create a standard curve using known concentrations of benzaldehyde to quantify the amount of product formed.

IV. Data Presentation and Interpretation

Table 1: Typical Reaction Conditions for this compound Assays
ParameterPhenylserine Aldolase (PSA)Serine Hydroxymethyltransferase (SHMT)Phenylserine Dehydrogenase
Substrate DL-threo-PhenylserineThis compoundDL-threo-β-phenylserine
Cofactor Pyridoxal 5'-Phosphate (PLP)Pyridoxal 5'-Phosphate (PLP)NAD⁺
pH 8.0 - 9.0[6]7.5[3]10.5 - 11.2
Temperature 30°C[6]37°C - 80°C (depending on source)[3]40°C
Detection Wavelength 292 nm (Benzaldehyde) or 475 nm (DNPH)[3][6]292 nm (Benzaldehyde)[3]340 nm (NADH)

V. Visualizing the Pathways and Workflows

Enzymatic Cleavage of this compound by Phenylserine Aldolase/SHMT

G cluster_0 Enzymatic Reaction This compound This compound Enzyme_PLP PSA or SHMT (PLP-dependent) This compound->Enzyme_PLP Substrate Binding Products Glycine Benzaldehyde Enzyme_PLP->Products Retro-Aldol Cleavage

Caption: Retro-aldol cleavage of this compound.

General Experimental Workflow for a Continuous Spectrophotometric Assay

G A Reagent Preparation (Buffer, Substrate, Cofactor) B Prepare Master Mix A->B C Equilibrate at Assay Temperature B->C D Initiate Reaction with Enzyme C->D E Monitor Absorbance vs. Time (Spectrophotometer) D->E F Data Analysis (Calculate Initial Velocity) E->F G Determine Kinetic Parameters (Vmax, Km) F->G

Sources

Application Note & Protocol: A Validated Reversed-Phase HPLC Method for the Quantification of DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated analytical method for the quantification of DL-Phenylserine in a drug substance. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization using o-phthaldialdehyde (OPA) and fluorescence detection. This document provides a step-by-step protocol and a complete validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The rationale behind the methodological choices and the interpretation of the validation data are discussed to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Phenylserine Quantification

This compound is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals and bioactive molecules. Its accurate quantification is paramount to ensure the quality, safety, and efficacy of final drug products.[3][4] A validated analytical method guarantees that the measurements are reliable, reproducible, and fit for their intended purpose, which is a mandatory requirement by regulatory bodies such as the FDA and EMA.[5][6][7][8]

This application note addresses the critical need for a well-documented and validated analytical procedure for this compound. We will explore the development of an RP-HPLC method, followed by a detailed walkthrough of the validation process, ensuring scientific integrity and regulatory compliance.

Method Development: Rationale and Optimization

The selection of an appropriate analytical technique is the foundation of a reliable method. For this compound, a non-chromophoric amino acid, direct UV detection is not feasible.[9] Therefore, a derivatization step is necessary to introduce a fluorophore, enabling highly sensitive and selective detection.

2.1. Choice of Technique: RP-HPLC with Fluorescence Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was chosen for its versatility, robustness, and widespread availability in pharmaceutical laboratories.[10] A C18 column provides excellent separation for a wide range of analytes.

Fluorescence detection was selected due to its inherent high sensitivity and selectivity compared to UV detection, which is particularly advantageous for quantifying analytes at low concentrations.

2.2. Pre-Column Derivatization with o-Phthaldialdehyde (OPA)

Pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA), is a well-established technique for the analysis of primary amino acids.[11][12] This reaction is rapid, occurs at room temperature, and produces a highly fluorescent isoindole derivative, making it ideal for automated analysis.[12]

2.3. Chromatographic Conditions Optimization

The chromatographic conditions were optimized to achieve a symmetrical peak shape, good resolution from potential impurities, and a reasonable run time. A gradient elution with a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile and methanol was found to be optimal.

Analytical Method Validation Workflow

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][13] Our validation protocol is designed based on the ICH Q2(R1) guideline.[1][2]

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_evaluation Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Finalize Method Specificity Specificity/ Selectivity Validation_Protocol->Specificity Initiate Validation Linearity_Range Linearity & Range Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Accuracy Accuracy Linearity_Range->Data_Analysis Precision Precision (Repeatability & Intermediate) Accuracy->Data_Analysis Limits LOD & LOQ Precision->Data_Analysis Robustness Robustness Limits->Data_Analysis Robustness->Data_Analysis Validation_Report Compile Validation Report Data_Analysis->Validation_Report Assess against criteria Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation Approve Method

Caption: Overall workflow for analytical method validation.

Detailed Validation Protocols and Results

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3]

Protocol:

  • Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If applicable (for drug product), analyze a placebo formulation to demonstrate lack of interference from excipients.

  • Forced Degradation Study: Subject the this compound drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH Q1A(R2) guidelines to generate potential degradation products.[14][15][16][17][18] The stressed samples are then analyzed to ensure the peak purity of the this compound peak and to demonstrate that the degradants are well-resolved.

Acceptance Criteria:

  • No significant interference at the retention time of the analyte peak in the blank and placebo chromatograms.

  • The analyte peak should be spectrally pure and well-resolved from any degradation products in the stressed samples.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][4]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and determine the linearity by linear regression analysis.

Results:

Concentration (µg/mL)Mean Peak Area (n=3)
50125430
75188145
100250860
125313575
150376290
  • Regression Equation: y = 2508.6x + 250

  • Correlation Coefficient (r²): 0.9998

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][4]

Protocol:

  • Prepare samples of a known concentration of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Results:

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.399.4%
Mean Recovery 99.7%

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[3][4]

4.4.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six individual samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD).

Results:

SampleMeasured Conc. (µg/mL)
199.8
2100.5
3100.1
499.5
5100.8
699.9
Mean 100.1
SD 0.49
%RSD 0.49%

4.4.2. Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for this set of measurements and compare it with the results from the repeatability study.

Results (Day 2):

SampleMeasured Conc. (µg/mL)
1100.2
2100.9
3100.5
499.8
5101.2
6100.3
Mean 100.5
SD 0.52
%RSD 0.52%

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19][20]

Hypothetical Results:

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 unit)

    • Wavelength of detection (± 2 nm)

  • Analyze a system suitability solution and a sample at 100% concentration under each condition.

Acceptance Criteria:

  • System suitability parameters should meet the predefined criteria under all varied conditions.

  • The assay results of the sample should not significantly change.

System Suitability Testing (SST)

System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[19][20][21][22][23]

Protocol:

  • Prepare a system suitability solution containing this compound and a known related substance or impurity.

  • Inject the solution five times before starting the sample analysis.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=5)≤ 2.0%
Resolution (between this compound and nearest peak)≥ 2.0

digraph "SST_Decision_Tree" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start of Analytical Run", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inject_SST" [label="Inject System Suitability\nSolution (n=5)"]; "Evaluate_Criteria" [label="Evaluate SST Parameters:\n- Tailing Factor\n- Theoretical Plates\n- %RSD\n- Resolution", shape=diamond, fillcolor="#FBBC05"]; "Pass" [label="SST Passed", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fail" [label="SST Failed", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Proceed" [label="Proceed with Sample Analysis"]; "Troubleshoot" [label="Troubleshoot System:\n- Check Mobile Phase\n- Check Column\n- Check Instrument"]; "Reinject_SST" [label="Re-inject SST Solution"];

"Start" -> "Inject_SST"; "Inject_SST" -> "Evaluate_Criteria"; "Evaluate_Criteria" -> "Pass" [label="All Criteria Met"]; "Evaluate_Criteria" -> "Fail" [label="Any Criterion Not Met"]; "Pass" -> "Proceed"; "Fail" -> "Troubleshoot"; "Troubleshoot" -> "Reinject_SST"; "Reinject_SST" -> "Evaluate_Criteria"; }

Caption: Decision tree for System Suitability Testing (SST).

Detailed Experimental Protocol

6.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic Acid (MPA)

  • Boric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Water (HPLC Grade)

6.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

6.3. Preparation of Solutions

  • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate buffer, pH 6.8.

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).

  • Diluent: Mobile Phase A.

  • Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 4 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of MPA. Mix well. This reagent should be prepared fresh daily.

6.4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

6.5. Sample Preparation and Derivatization

  • Accurately weigh and dissolve the this compound sample in the diluent to achieve a target concentration of 100 µg/mL.

  • In an autosampler vial, mix 100 µL of the sample solution with 100 µL of the derivatization reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

Conclusion

The RP-HPLC method with pre-column OPA derivatization and fluorescence detection for the quantification of this compound has been successfully developed and validated according to ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis of this compound in a drug substance. The provided protocols and validation data serve as a comprehensive guide for implementation in a regulated laboratory environment.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 1-10.
  • Bebawy, L. I., et al. (1995). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 499-506.
  • Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3183.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Singh, R., & Singh, P. (2015). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 6(10), 4045-4055.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.
  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.

Sources

Application Note: ¹H and ¹³C NMR Analysis of DL-Phenylserine for Structural Elucidation and Diastereomeric Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the analysis of DL-Phenylserine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Phenylserine, a non-proteinogenic amino acid, possesses two stereogenic centers, resulting in two pairs of enantiomers: (2R,3S)/(2S,3R)-erythro and (2R,3R)/(2S,3S)-threo. Distinguishing between these diastereomers is critical for synthesis, purification, and downstream applications. This guide details the theoretical principles, step-by-step experimental protocols, and in-depth data interpretation required to unambiguously characterize this compound, with a particular focus on leveraging vicinal proton-proton coupling constants (³JHH) to differentiate the threo and erythro forms.

Part 1: Theoretical Principles & Strategic Considerations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. For a molecule like this compound, NMR provides not only confirmation of the core structure but also crucial insights into its three-dimensional stereochemistry.

Fundamental Concepts

¹H and ¹³C NMR spectroscopy relies on the magnetic properties of these nuclei. When placed in a strong external magnetic field, nuclei can exist in different spin states. The absorption of radiofrequency energy promotes transitions between these states, and the precise frequency required is highly sensitive to the local electronic environment of each nucleus. This sensitivity gives rise to the chemical shift (δ) , a fundamental parameter that helps identify the type of proton or carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

A second critical parameter is the spin-spin coupling (J-coupling) , an indirect interaction between neighboring nuclear spins mediated through the bonding electrons.[1] This interaction causes NMR signals to split into multiplets (e.g., doublets, triplets), and the magnitude of the splitting, known as the coupling constant (J) , provides information about the number of neighboring nuclei and the geometry of the bonds connecting them.[2]

The Key to Diastereomer Identification: Vicinal Coupling and the Karplus Relationship

This compound has two chiral centers at the α- and β-carbons. The protons attached to these carbons (Hα and Hβ) are known as vicinal protons. The magnitude of the three-bond coupling constant between them (³JHα-Hβ) is dependent on the dihedral angle (θ) between the H-Cα-Cβ-H bonds, a relationship described by the Karplus equation .

The threo and erythro diastereomers have different relative configurations at their stereocenters.[3] In solution, rotation occurs around the Cα-Cβ bond. However, the molecules will preferentially adopt staggered conformations to minimize steric hindrance.

  • In the erythro isomer, the most stable conformation typically places the bulky phenyl and carboxyl groups in an anti-periplanar arrangement, which results in a gauche relationship between the Hα and Hβ protons (θ ≈ 60°).

  • In the threo isomer, the most stable conformation also places the large groups anti, but this arrangement forces the Hα and Hβ protons into an anti relationship (θ ≈ 180°).

According to the Karplus relationship, a larger dihedral angle leads to a larger coupling constant. Therefore, the ³JHα-Hβ value is a reliable diagnostic tool:

  • ³Jthreo (Hα-Hβ) is typically larger (approx. 7-9 Hz) due to the preferred anti conformation.

  • ³Jerythro (Hα-Hβ) is typically smaller (approx. 3-5 Hz) due to the preferred gauche conformation.[4]

This difference in coupling constants provides an unambiguous method for assigning the relative stereochemistry of the diastereomers.[4][5]

Part 2: Experimental Protocols & Methodologies

Adherence to proper sample preparation and data acquisition protocols is paramount for obtaining high-quality, reproducible NMR spectra.

Diagram: General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-25 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O) prep1->prep2 prep3 Add internal standard (optional) prep2->prep3 prep4 Transfer to NMR tube & filter if necessary prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shifts proc2->proc3 proc4 Integrate peaks and measure coupling constants proc3->proc4 proc5 Assign signals and determine structure proc4->proc5

Caption: Standard workflow for NMR analysis.

Protocol 2.1: Sample Preparation

The choice of solvent is critical as it affects chemical shifts and the observability of certain protons.[6][7]

Required Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes[8]

  • Deuterated solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal standard (optional): TMS, TSPA, or DSS

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5–25 mg of the this compound sample directly into a clean, dry vial.[9] For ¹H NMR, 5 mg is often sufficient, while ¹³C NMR may require 20-50 mg for a good signal-to-noise ratio in a reasonable time.[9][10]

  • Dissolution:

    • For D₂O: Add 0.6–0.7 mL of D₂O to the vial. D₂O is an excellent solvent for amino acids and simplifies the spectrum by exchanging with the labile amine (-NH₂) and hydroxyl (-OH) protons, causing their signals to disappear. This is advantageous for focusing on the carbon skeleton.

    • For DMSO-d₆: Add 0.6–0.7 mL of DMSO-d₆. This solvent does not exchange with labile protons, allowing for the observation of the -NH₂ and -OH signals.

  • Homogenization: Gently vortex or shake the vial until the sample is completely dissolved. A homogenous solution is crucial for sharp NMR signals.[10]

  • Filtering (if necessary): If any solid particles remain, filter the solution into the NMR tube using a pipette with a small cotton or glass wool plug to prevent particulate matter from degrading spectral quality.[8][11]

  • Transfer: Carefully transfer the clear solution into a labeled NMR tube to a height of 4-5 cm (approximately 0.6-0.7 mL).[10]

Protocol 2.2: NMR Data Acquisition

These are typical parameters for a 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton (zg30)

  • Solvent: Set to the appropriate deuterated solvent for locking.

  • Spectral Width: ~12-16 ppm

  • Transmitter Offset: Centered on the spectrum (~6 ppm)

  • Pulse Angle: 30°

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans (ns): 8-16 (adjust based on concentration)

  • Acquisition Time (aq): ~3-4 seconds

¹³C{¹H} NMR Acquisition (Proton-Decoupled):

  • Experiment: Standard 1D carbon with proton decoupling (zgpg30)

  • Spectral Width: ~200-220 ppm

  • Transmitter Offset: Centered on the spectrum (~100 ppm)

  • Pulse Angle: 30°

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 1024 or higher (adjust based on concentration)

Part 3: Spectral Interpretation and Data Analysis

¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a wealth of structural information. The key signals and their expected characteristics are summarized below.

Proton AssignmentApprox. Chemical Shift (δ, ppm) in D₂OMultiplicityKey Information
Phenyl (Ar-H)7.2 – 7.5Multiplet5 protons, confirms phenyl group
Hβ (-CH(OH)-)~5.2 (threo), ~4.9 (erythro)Doublet (d)Coupled to Hα. Position varies between diastereomers.
Hα (-CH(NH₂)-)~4.0 (threo), ~4.3 (erythro)Doublet (d)Coupled to Hβ. Position varies between diastereomers.
-NH₂ / -OHNot observed in D₂O (exchanged)-Use DMSO-d₆ to observe these labile protons.

Expert Insight: Causality of Chemical Shift Differences The chemical shifts of Hα and Hβ differ between diastereomers due to their different spatial relationships with the anisotropic phenyl ring and the polar carboxyl/hydroxyl groups. In the preferred conformations, these protons experience slightly different magnetic shielding, leading to distinct resonance frequencies.

Distinguishing Diastereomers: The most definitive assignment comes from measuring the coupling constant between Hα and Hβ.

  • Identify the two doublets corresponding to Hα and Hβ.

  • Measure the distance in Hertz (Hz) between the peaks of each doublet. This value is the coupling constant, ³JHα-Hβ.

  • Compare the measured J-value to the expected ranges:

    • A large coupling (³J ≈ 7-9 Hz) indicates the threo diastereomer. [4]

    • A small coupling (³J ≈ 3-5 Hz) indicates the erythro diastereomer. [4]

Diagram: Diastereomer Conformations and Coupling

G cluster_threo Threo Diastereomer cluster_erythro Erythro Diastereomer threo_newman threo_label Hα and Hβ are anti-periplanar (θ ≈ 180°) → Large Coupling (³J ≈ 7-9 Hz) erythro_newman erythro_label Hα and Hβ are gauche (θ ≈ 60°) → Small Coupling (³J ≈ 3-5 Hz)

Caption: Newman projections showing Hα-Hβ dihedral angles.

¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom. It is used to confirm the carbon backbone of the molecule.

Carbon AssignmentApprox. Chemical Shift (δ, ppm) in D₂O
Carboxyl (-COOH)~174
C-ipso (Ar-C)~138
C-ortho/meta/para (Ar-CH)127 – 130
Cβ (-CH(OH)-)~74
Cα (-CH(NH₂)-)~60

Note on pH Dependence: The chemical shifts of nuclei near ionizable groups (like the carboxyl and amine groups) are highly dependent on the pH of the solution.[12][13] The protonation state of these groups alters the electronic environment, causing significant shifts. For reproducible results, it is crucial to control or measure the pH of the NMR sample.[14][15]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive analysis of this compound. While ¹³C NMR confirms the carbon framework and ¹H NMR verifies the proton environment, the key to stereochemical assignment lies in the careful analysis of spin-spin coupling. The significant and predictable difference in the vicinal coupling constant (³JHα-Hβ) between the threo and erythro diastereomers allows for their unambiguous differentiation. By following the robust protocols and interpretation strategies outlined in this note, researchers can confidently elucidate the structure and relative stereochemistry of phenylserine and related compounds.

References

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy.Analytical Chemistry. [Link]
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy | Request PDF.
  • This compound | C9H11NO3.PubChem. [Link]
  • NMR Sample Preparation: The Complete Guide.
  • NMR sample preparation guidelines.University of Oulu. [Link]
  • 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
  • Sample Preparation | Faculty of Mathem
  • NMR Sample Preparation | Chemical Instrumentation Facility.
  • Key Chemical Shifts (δ), Coupling Constants (J), Diastereomeric Ratio...
  • NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model.PubMed Central. [Link]
  • Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy.
  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.Biological Magnetic Resonance Bank. [Link]
  • Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides.PubMed Central. [Link]
  • J-coupling.Wikipedia. [Link]
  • Proton NMR chemical shifts and coupling constants for brain metabolites.Magnetic Resonance in Medicine. [Link]
  • I'm completely clueless on how to distinguish between erythro and threo isomers using NMR.Reddit. [Link]
  • Erythro and Threo.Chemistry Steps. [Link]
  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.ACS Chemical Neuroscience. [Link]
  • Proton-NMR studies of the effects of ionic strength and pH on the hyperfine-shifted resonances and phenylalanine-82 environment of three species of mitochondrial ferricytochrome c.PubMed. [Link]
  • pH dependence of the 1 H NMR chemical shift. The 1 H NMR signal shifts to a low.
  • 1H–1H Coupling in Proton NMR.ACD/Labs. [Link]
  • 5.3 Spin-Spin Splitting: J-Coupling.University of Wisconsin-Madison. [Link]

Sources

Application Note: Mass Spectrometric Fragmentation of DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

DL-Phenylserine is a non-proteinogenic amino acid that exists as two diastereomers, threo and erythro, each with a pair of enantiomers. As a beta-hydroxy alpha-amino acid containing a phenyl group, its structure presents a unique combination of functional groups that influence its behavior in the gas phase. Understanding the fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions is crucial for its unambiguous identification and quantification in complex biological and chemical matrices. This is of particular importance in pharmaceutical development, where it may be a metabolite, impurity, or a synthetic precursor, and in clinical research for its potential role in various metabolic pathways.

This application note provides a detailed examination of the collision-induced dissociation (CID) fragmentation pattern of protonated this compound, primarily focusing on data obtained for the threo diastereomer. We will explore the key fragmentation pathways, propose mechanistic interpretations for the formation of major product ions, and provide a comprehensive protocol for its analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric behavior of this important amino acid.

Principle of Fragmentation in ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of thermally labile molecules like amino acids from the liquid phase to the gas phase as intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions.[1] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of these precursor ions. In this process, a specific precursor ion is mass-selected and subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. This collision-induced dissociation (CID) imparts internal energy to the ion, leading to the cleavage of covalent bonds and the formation of characteristic product ions. The resulting product ion spectrum provides a structural fingerprint of the analyte.[2]

For amino acids, fragmentation is typically directed by the charge site (usually the amino group in positive ion mode) and influenced by the functional groups present in the side chain. Common fragmentation pathways for protonated α-amino acids include the neutral losses of water (H₂O), ammonia (NH₃), and the combined loss of water and carbon monoxide (H₂O + CO).[3] The presence of the hydroxyl group and the phenyl ring in this compound introduces additional and competing fragmentation channels.

Positive Ion Mode ESI-MS/MS Fragmentation of this compound

Analysis in positive ion mode is the most common approach for amino acids due to the basicity of the amino group, which is readily protonated. The protonated molecule of this compound has a monoisotopic mass of approximately 182.0817 Da ([C₉H₁₂NO₃]⁺).

Experimentally Observed Fragmentation

Based on available spectral data for DL-threo-beta-Phenylserine, the collision-induced dissociation of the precursor ion at m/z 182.1 results in several key product ions. The relative intensities of these fragments will depend on the collision energy applied.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
182.1164.1H₂O (18.01 Da)
182.1136.1H₂O + CO (46.01 Da)
182.1120.1H₂O + CO₂ (62.00 Da) or C₂H₄O₂ (60.02 Da)
182.1118.1C₂H₅NO₂ (75.03 Da)
182.1106.1C₃H₆O₃ (90.03 Da)
182.191.1C₃H₇NO₂ (89.05 Da)

Table 1: Key Product Ions from the CID of Protonated DL-threo-beta-Phenylserine.

Proposed Fragmentation Pathways and Mechanisms

The fragmentation of protonated this compound is a complex process involving several competing pathways initiated by the protonated amino group. The presence of the β-hydroxyl group and the phenyl ring are key determinants of the observed product ions.

Pathway A: Initial Loss of Water

A prominent fragmentation pathway begins with the elimination of a water molecule from the protonated precursor ion. This is a common fragmentation for amino acids containing a hydroxyl group, such as serine and threonine.[3] The loss of water from the β-hydroxyl group leads to the formation of a resonance-stabilized carbocation at m/z 164.1.

cluster_main Fragmentation Pathway A: Loss of H₂O Precursor [M+H]⁺ m/z 182.1 Fragment_164 [M+H-H₂O]⁺ m/z 164.1 Precursor->Fragment_164 - H₂O cluster_main Fragmentation Pathway B: Consecutive Losses Fragment_164 [M+H-H₂O]⁺ m/z 164.1 Fragment_136 [M+H-H₂O-CO]⁺ m/z 136.1 Fragment_164->Fragment_136 - CO

Caption: Loss of CO from the dehydrated precursor ion.

Pathway C: Formation of the Tropylium Ion

A characteristic fragment for compounds containing a benzyl group is the tropylium ion ([C₇H₇]⁺) at m/z 91.1. This highly stable aromatic cation is formed via cleavage of the Cα-Cβ bond with a subsequent rearrangement. This is a common fragmentation pathway for phenylalanine-containing compounds. The formation of this ion is a strong indicator of the presence of the phenylalaninyl substructure.

cluster_main Fragmentation Pathway C: Tropylium Ion Formation Precursor [M+H]⁺ m/z 182.1 Fragment_91 [C₇H₇]⁺ m/z 91.1 Precursor->Fragment_91 - C₂H₅NO₃

Caption: Formation of the stable tropylium ion.

Negative Ion Mode ESI-MS/MS Fragmentation of this compound

While less common for amino acids, analysis in negative ion mode can provide complementary structural information. In this mode, this compound will form a deprotonated molecule ([M-H]⁻) with an m/z of approximately 180.0663 ([C₉H₁₀NO₃]⁻). The fragmentation of deprotonated amino acids is often initiated at the carboxylate group.

Expected fragmentation pathways for deprotonated this compound include:

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids, which would yield a fragment at m/z 136.

  • Side-chain cleavages: The phenyl and hydroxyl groups on the side chain can also direct fragmentation, potentially leading to losses of benzaldehyde (C₇H₆O, 106 Da) or other neutral molecules.

  • Complex rearrangements: As with positive ion mode, rearrangements can occur, leading to a variety of fragment ions.

Further experimental work using high-resolution mass spectrometry is required to definitively elucidate the fragmentation pathways in negative ion mode.

Experimental Protocol

This protocol provides a starting point for the analysis of this compound using a standard high-performance liquid chromatography-electrospray ionization tandem mass spectrometer (HPLC-ESI-MS/MS) system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent. The optimal concentration may vary depending on instrument sensitivity.

HPLC Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometer Conditions

The following are typical starting parameters for a quadrupole-time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer. Optimization will be required for specific instrumentation.

Ionization Source (ESI)

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage3.0 - 4.0 kV2.5 - 3.5 kV
Nebulizing Gas (N₂)30 - 50 psi30 - 50 psi
Drying Gas (N₂) Flow8 - 12 L/min8 - 12 L/min
Drying Gas Temperature300 - 350 °C300 - 350 °C
Source Temperature120 - 150 °C120 - 150 °C

Table 2: Suggested ESI Source Parameters.

MS/MS Parameters

  • Precursor Ion Selection:

    • Positive Mode: m/z 182.1

    • Negative Mode: m/z 180.1

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for producing a rich and informative product ion spectrum. A starting point of 20 eV is recommended.

Workflow Diagram

cluster_workflow Analytical Workflow for this compound SamplePrep Sample Preparation (1-10 µg/mL in mobile phase) HPLC HPLC Separation (C18 column, gradient elution) SamplePrep->HPLC ESI Electrospray Ionization (Positive or Negative Mode) HPLC->ESI MS1 MS1 Scan (Precursor Ion Selection m/z 182.1 or 180.1) ESI->MS1 CID Collision-Induced Dissociation (Collision Energy Ramp 10-40 eV) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 DataAnalysis Data Analysis (Fragmentation Pattern Elucidation) MS2->DataAnalysis

Caption: A typical workflow for the MS/MS analysis of this compound.

Discussion and Considerations

  • Stereoisomers: While the primary fragmentation pathways are expected to be similar for the threo and erythro diastereomers of this compound, the relative abundances of the product ions may differ. Stereochemistry can influence the stability of precursor ions and transition states in the gas phase, potentially leading to quantitative differences in the product ion spectra. Further studies directly comparing the fragmentation of the purified diastereomers are warranted.

  • High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF instruments, is highly recommended. HRMS provides accurate mass measurements of both precursor and product ions, enabling the confident determination of their elemental compositions and distinguishing between isobaric species. [4][5]* Method Validation: For quantitative applications, it is essential to validate the analytical method according to established guidelines. This includes assessing linearity, accuracy, precision, and limits of detection and quantification. The use of a stable isotope-labeled internal standard (e.g., ¹³C₉-Phenylserine) is recommended for the most accurate and precise quantification.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by several competing pathways, primarily involving the neutral losses of water, carbon monoxide, and the formation of the stable tropylium ion. By understanding these fragmentation patterns and employing the optimized analytical protocol provided, researchers can confidently identify and characterize this compound in various sample matrices. The combination of detailed fragmentation analysis and a robust experimental workflow provides a powerful tool for applications in pharmaceutical sciences, metabolomics, and clinical research.

References

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
  • Borges, C. R., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Molecules, 26(24), 7578.
  • Borges, C. R., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. PubMed, 34946660.
  • Borges, C. R., et al. (2021). (PDF) High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. ResearchGate.
  • Eurofins. (n.d.). HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics.
  • Liang, Y., et al. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology.
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed, 12811753.
  • PubChem. (n.d.). L-erythro-phenylserine.
  • Song, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC.
  • Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. ResearchGate.
  • Liang, Y., et al. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. PubMed, 29143271.
  • Semantic Scholar. (2016). Article.
  • Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing.
  • ChemRxiv. (2023). A Computational and Experimental Examination of the CID of Phosphorylated Serine.
  • Chamot-Rooke, J., et al. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC.

Sources

Topic: A Comprehensive Guide to Developing a Screening Assay for DL-Phenylserine Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract: DL-Phenylserine, a non-proteinogenic amino acid analog of both phenylalanine and serine, presents a unique scaffold for exploring multiple biological pathways. Its structural similarity to key metabolic precursors suggests potential interactions with enzymes central to cellular metabolism and neurotransmission. This guide provides a detailed, first-principles approach to developing a robust screening assay to identify and characterize the biological activity of this compound and related novel chemical entities. We focus on Serine Hydroxymethyltransferase (SHMT) as a primary, mechanistically sound target, while also providing protocols for alternative, high-value targets such as Serine Racemase (SR) and Serine Palmitoyltransferase (SPT). This document is designed to empower researchers with the technical details and scientific rationale necessary to build a self-validating screening platform from the ground up.

Introduction: The Scientific Case for this compound

This compound (C₉H₁₁NO₃) is a fascinating molecule that occupies a chemical space between the aromatic amino acid L-phenylalanine and the polar amino acid L-serine[1]. This duality makes it an intriguing candidate for probing enzyme active sites that recognize either of these fundamental building blocks. Its potential bioactivities are manifold, stemming from its ability to act as a substrate, competitive inhibitor, or allosteric modulator for enzymes involved in critical metabolic pathways.

Our investigation into this compound focuses on three high-impact enzymatic targets:

  • Serine Hydroxymethyltransferase (SHMT): A pivotal enzyme in one-carbon metabolism, SHMT catalyzes the reversible conversion of serine to glycine, providing one-carbon units for the synthesis of nucleotides (dUMP to dTMP), and remethylation of homocysteine to methionine. SHMT has both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, and its dysregulation is implicated in cancer. Notably, SHMT can catalyze the retro-aldol cleavage of DL-threo-phenylserine, making it an excellent and direct enzymatic target for an activity assay[2][3].

  • Serine Racemase (SR): This brain-enriched enzyme converts L-serine to D-serine, the primary co-agonist for the NMDA receptor[4][5]. Modulating SR activity is a key therapeutic strategy for neurological disorders where NMDA receptor hypofunction (e.g., schizophrenia) or hyperfunction (e.g., ischemic stroke, neurodegeneration) is implicated[6][7].

  • Serine Palmitoyltransferase (SPT): As the rate-limiting enzyme in de novo sphingolipid biosynthesis, SPT catalyzes the condensation of L-serine and palmitoyl-CoA[8][9]. Sphingolipids are not merely structural components of membranes; they are critical signaling molecules involved in cell proliferation, apoptosis, and neuronal survival[10][11]. D-serine has been shown to inhibit SPT, highlighting the potential for serine analogs to modulate this pathway[12].

This guide will first detail the development of a primary high-throughput screening (HTS) assay for SHMT activity. Subsequently, we will present validated protocols for secondary assays targeting Serine Racemase and SPT to enable a comprehensive biological characterization.

Primary Assay: SHMT Activity via a Colorimetric HTS Platform

Assay Principle: Causality in Design

The choice of this assay is based on a specific, documented catalytic activity of SHMT. The enzyme cleaves DL-threo-phenylserine into two products: glycine and benzaldehyde[2].

HTS_Workflow cluster_plate_prep Plate Preparation (384-well) cluster_reaction Enzymatic Reaction cluster_detection Detection A1 Step 1: Add 5 µL Test Compound / Control to assay plate A2 Step 2: Add 10 µL 2X SHMT Enzyme Solution (or buffer for 'No Enzyme' control) A1->A2 A3 Step 3: Centrifuge & Incubate (15 min, RT) A2->A3 B1 Step 4: Initiate Reaction Add 5 µL of 4X Substrate (DL-threo-Phenylserine) A3->B1 B2 Step 5: Incubate with Shaking (60 min, 37°C) B1->B2 C1 Step 6: Stop Reaction Add 10 µL of DNPH Reagent B2->C1 C2 Step 7: Incubate (10 min, RT) C1->C2 C3 Step 8: Add 10 µL 2.5 M NaOH Stop Solution C2->C3 C4 Step 9: Read Absorbance (480 nm) C3->C4

Caption: High-throughput screening workflow for SHMT inhibitors.

3. Control Setup (Critical for Data Integrity):

  • Negative Control (0% Activity): Add 1X Assay Buffer instead of the enzyme solution. This measures the background signal from the substrate and reagents.
  • Positive Control (100% Activity): Add vehicle (e.g., 1% DMSO in buffer) instead of a test compound. This represents the maximum, uninhibited enzyme activity.
  • Reference Inhibitor: Include a known SHMT inhibitor (if available) as a positive control for inhibition.
Data Analysis and Validation

1. Calculation of Percent Inhibition:

  • % Inhibition = 100 * (1 - [Abs_compound - Abs_neg_ctrl] / [Abs_pos_ctrl - Abs_neg_ctrl])
  • Plot % Inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

2. Assay Quality Control (Trustworthiness Metrics):

  • Signal-to-Background (S/B) Ratio:
  • S/B = Mean(Abs_pos_ctrl) / Mean(Abs_neg_ctrl)
  • A robust assay should have an S/B ratio > 3.
  • Z'-Factor: This metric assesses the statistical separation between the positive and negative controls, indicating the suitability of the assay for HTS.
  • Z' = 1 - (3 * [SD_pos_ctrl + SD_neg_ctrl]) / |Mean_pos_ctrl - Mean_neg_ctrl|
  • An assay is considered excellent for HTS if Z' ≥ 0.5.
ParameterAcceptance CriteriaExample Data
S/B Ratio > 35.2
Z'-Factor ≥ 0.50.78
IC₅₀ (Reference Cpd) Within 2-fold of historical avg.10.5 µM
DMSO Tolerance No significant effect at ≤1%Pass

Alternative Screening Strategies

To build a comprehensive profile of this compound's bioactivity, screening against other plausible targets is essential.

Serine Racemase (SR) Inhibition Assay

Principle: This is a coupled-enzyme, fluorescence-based assay. SR converts L-serine to D-serine. The D-serine is then oxidized by a second enzyme, D-amino acid oxidase (DAAO), producing hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a probe like Amplex Red in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. Inhibition of SR leads to a decrease in the fluorescent signal.

Caption: Coupled enzyme assay principle for Serine Racemase activity.

Protocol Synopsis:

  • Incubate: Recombinant human SR with test compounds (including this compound) and cofactors (PLP, Mg²⁺, ATP).

  • Initiate: Add L-serine to start the reaction.

  • Detect: After incubation (e.g., 60 min at 37°C), add a detection mix containing DAAO, HRP, and Amplex Red.

  • Read: Measure fluorescence (Ex/Em ≈ 540/590 nm). A decrease in signal indicates inhibition of SR.

Serine Palmitoyltransferase (SPT) Inhibition Assay

Principle: This assay directly measures the incorporation of a radiolabeled substrate into the product. It is considered a gold-standard biochemical assay for target validation.

Protocol Synopsis:

  • Reaction Mix: In a microcentrifuge tube, combine assay buffer, solubilized cell membranes or purified SPT, Palmitoyl-CoA, and test compounds.

  • Initiate: Add [³H]-L-serine to start the reaction.

  • Incubate: Allow the reaction to proceed (e.g., 30-60 min at 37°C).

  • Extract: Stop the reaction and perform a lipid extraction (e.g., using chloroform/methanol).

  • Quantify: Measure the radioactivity in the lipid phase using a scintillation counter. A decrease in counts per minute (CPM) indicates inhibition of SPT.

Conclusion and Future Directions

This application note provides a robust, multi-faceted framework for characterizing the biological activity of this compound. The primary SHMT assay is designed for high-throughput capacity, enabling the screening of large compound libraries to identify novel modulators of one-carbon metabolism. The secondary assays for Serine Racemase and Serine Palmitoyltransferase provide orthogonal, mechanistically distinct platforms to build a comprehensive pharmacological profile. By explaining the causality behind each protocol and embedding self-validating controls, this guide equips researchers with the tools to generate high-quality, reproducible data for drug discovery and chemical biology programs.

References

  • Human Serine Hydroxymethyltransferase 1, Soluble (SHMT1) ELISA Kit.
  • Multiplex Assay Kit for Serine Hydroxymethyltransferase 1, Soluble (SHMT1). Cloud-Clone Corp. [Link]
  • This compound Summary.
  • Plant Serine Hydroxymethyltransferase (SHMT) ELISA Kit. Byabscience. [Link]
  • DL-threo-beta-Phenylserine Summary.
  • Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15.
  • L-erythro-phenylserine Summary.
  • Inhibition of human serine racemase, an emerging target for medicinal chemistry. PubMed. [Link]
  • Serine racemase inhibition induces nitric oxide-mediated neurovascular protection during cerebral ischemia. PubMed. [Link]
  • A novel serine racemase inhibitor suppresses neuronal over-activ
  • D-Serine inhibits serine palmitoyltransferase, the enzyme catalyzing the initial step of sphingolipid biosynthesis. PubMed. [Link]
  • Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde by microbial enzymes.
  • Serine-dependent Sphingolipid Synthesis Is a Metabolic Liability of Aneuploid Cells.
  • Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis.
  • Roles of L-serine and sphingolipid synthesis in brain development and neuronal survival. ScienceDirect. [Link]
  • Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. [Link]
  • Sphingolipid Synthesis. YouTube. [Link]

Sources

The Strategic Application of DL-Phenylserine in the Synthesis of Key Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Non-Proteinogenic Amino Acid

DL-Phenylserine, a non-proteinogenic amino acid, serves as a valuable and versatile chiral building block in the synthesis of several critical pharmaceutical compounds. Its structure, featuring two chiral centers, provides a strategic starting point for the stereoselective synthesis of complex molecules, most notably sympathomimetic amines and the antibiotic chloramphenicol. This guide provides an in-depth exploration of the synthetic pathways leveraging this compound, offering detailed protocols and the underlying chemical principles for researchers and drug development professionals.

Core Applications of this compound in Drug Synthesis

This compound is a precursor for two primary classes of pharmaceuticals through distinct synthetic transformations:

  • Sympathomimetic Amines (e.g., Norephedrine/Phenylpropanolamine and Ephedrine): This pathway hinges on the decarboxylation of this compound to yield phenylpropanolamine (norephedrine). Subsequent N-methylation can then produce ephedrine. These compounds are widely used as decongestants and bronchodilators.

  • Chloramphenicol Analogues: The synthesis of the broad-spectrum antibiotic chloramphenicol and its analogues utilizes a derivative of phenylserine, demonstrating the adaptability of this precursor in forming complex bioactive molecules.[1][2]

Part 1: Synthesis of Sympathomimetic Amines

The conversion of this compound to sympathomimetic amines is a cornerstone of its application in pharmaceutical synthesis. The critical step in this process is the decarboxylation of the amino acid.

Chemical Synthesis of Norephedrine (Phenylpropanolamine)

The direct chemical synthesis of norephedrine from this compound involves a decarboxylation reaction, typically achieved through heating. The stereochemistry of the starting material influences the final product's stereoisomeric composition, which is crucial for its pharmacological activity.

Reaction Principle: The decarboxylation of β-hydroxy-α-amino acids like phenylserine proceeds through the loss of carbon dioxide, often facilitated by heat, to yield the corresponding amino alcohol.

Experimental Protocol: Decarboxylation of this compound to DL-Norephedrine

Materials:

  • This compound

  • High-boiling point solvent (e.g., diphenyl ether, mineral oil)

  • Heating mantle with temperature control and stirring

  • Reaction vessel with a condenser and gas outlet

  • Apparatus for vacuum distillation

  • Standard laboratory glassware

  • Analytical equipment (HPLC, GC-MS) for reaction monitoring and product characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, suspend this compound in a high-boiling point solvent. The solvent helps to ensure even heat distribution and to control the reaction temperature.

  • Heating and Decarboxylation: Gradually heat the mixture with stirring. The decarboxylation of this compound typically occurs at elevated temperatures. The evolution of carbon dioxide gas will be observed as the reaction proceeds.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for HPLC or GC analysis to check for the disappearance of the starting material and the appearance of the product, norephedrine.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, DL-norephedrine, can be isolated by vacuum distillation.

  • Purification: The crude product may be further purified by recrystallization or chromatography to obtain DL-norephedrine of high purity.

Table 1: Typical Reaction Parameters for Decarboxylation

ParameterValue/Condition
Starting MaterialThis compound
SolventDiphenyl ether
Temperature180-200 °C
Reaction Time2-4 hours
ProductDL-Norephedrine

Visualization 1: Chemical Synthesis of Norephedrine

DL_Phenylserine This compound Heat Heat (Decarboxylation) DL_Phenylserine->Heat DL_Norephedrine DL-Norephedrine (Phenylpropanolamine) Heat->DL_Norephedrine

Caption: Decarboxylation of this compound to DL-Norephedrine.

Stereoselective Enzymatic Synthesis of L-Norephedrine

For the production of enantiomerically pure L-norephedrine, a highly valuable chiral building block, an enzymatic cascade reaction offers a green and efficient alternative to chemical synthesis and subsequent chiral resolution.[3][4] This method employs a combination of a pyruvate decarboxylase and a transaminase.[3]

Reaction Principle: An R-selective pyruvate decarboxylase catalyzes the condensation of a pyruvate donor with benzaldehyde to form (R)-phenylacetylcarbinol (PAC). Subsequently, an S-selective ω-transaminase facilitates the amination of (R)-PAC to yield L-norephedrine.[3][5]

Experimental Protocol: Two-Step Enzymatic Synthesis of L-Norephedrine

Materials:

  • Recombinant R-selective pyruvate decarboxylase (e.g., from Saccharomyces cerevisiae)[3]

  • Recombinant S-selective ω-transaminase (e.g., from Vibrio fluvialis)[3]

  • Benzaldehyde

  • Pyruvate source (e.g., sodium pyruvate)

  • Amine donor for the transaminase (e.g., L-alanine)

  • Cofactors: Thiamine pyrophosphate (TPP) for pyruvate decarboxylase, Pyridoxal 5'-phosphate (PLP) for transaminase

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Bioreactor or temperature-controlled reaction vessel

  • Analytical equipment (Chiral HPLC) for monitoring enantiomeric excess and diastereomeric excess[6]

Procedure:

  • Step 1: Synthesis of (R)-Phenylacetylcarbinol (PAC):

    • In a buffered solution, combine benzaldehyde, sodium pyruvate, and TPP.

    • Add the R-selective pyruvate decarboxylase to initiate the reaction.

    • Incubate at an optimal temperature (e.g., 30°C) with gentle agitation.

    • Monitor the formation of (R)-PAC using HPLC.

  • Step 2: Transamination to L-Norephedrine:

    • Once the formation of (R)-PAC is complete, add the S-selective ω-transaminase, L-alanine (as the amine donor), and PLP to the reaction mixture.

    • Continue the incubation under the same conditions. The transaminase will convert (R)-PAC to L-norephedrine.

  • Work-up and Isolation:

    • After the reaction is complete, terminate the enzymatic activity (e.g., by pH shift or heat).

    • Extract the L-norephedrine from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • Purify the product using standard techniques such as column chromatography.

  • Analysis:

    • Determine the enantiomeric and diastereomeric excess of the final product using chiral HPLC.[6]

Table 2: Key Enzymes and Cofactors in L-Norephedrine Synthesis

EnzymeRoleCofactor
Pyruvate DecarboxylaseCondensation of benzaldehyde and pyruvateThiamine pyrophosphate (TPP)
ω-TransaminaseAmination of (R)-PACPyridoxal 5'-phosphate (PLP)

Visualization 2: Enzymatic Synthesis of L-Norephedrine

Benzaldehyde Benzaldehyde + Pyruvate PDC Pyruvate Decarboxylase (R-selective) Benzaldehyde->PDC PAC (R)-Phenylacetylcarbinol (PAC) PDC->PAC Transaminase ω-Transaminase (S-selective) PAC->Transaminase L_Norephedrine L-Norephedrine Transaminase->L_Norephedrine

Caption: Two-step enzymatic cascade for L-Norephedrine synthesis.

Synthesis of Ephedrine

Ephedrine can be synthesized from the norephedrine produced in the previous steps via N-methylation.

Reaction Principle: A methyl group is introduced onto the primary amine of norephedrine. This can be achieved using various methylating agents.

Experimental Protocol: N-methylation of DL-Norephedrine to DL-Ephedrine

Materials:

  • DL-Norephedrine

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., methanol, acetone)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: Dissolve DL-Norephedrine in a suitable solvent in a round-bottom flask.

  • Addition of Reagents: Add a base, followed by the dropwise addition of the methylating agent.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Isolation: After completion, the reaction is quenched, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

  • Purification: The crude DL-ephedrine can be purified by crystallization of its hydrochloride salt.[7]

Part 2: Synthesis of Chloramphenicol Precursors

This compound derivatives are key intermediates in the synthesis of the antibiotic chloramphenicol.[1][2] Specifically, p-aminophenylalanine, which can be derived from phenylserine, is a direct precursor in the biosynthesis of the p-nitrophenylserinol moiety of chloramphenicol.[1]

Reaction Principle: The synthesis of chloramphenicol from phenylserine derivatives involves several steps, including nitration of the phenyl ring, protection of functional groups, and eventual amidation. The stereochemistry of the phenylserine backbone is crucial for the final biological activity of the antibiotic.

Visualization 3: Role of Phenylserine Derivative in Chloramphenicol Synthesis

DL_Phenylserine This compound Derivatization Derivatization (e.g., p-amination) DL_Phenylserine->Derivatization p_Amino_PS p-Amino-DL-phenylserine Derivatization->p_Amino_PS Multi_step Multi-step Synthesis p_Amino_PS->Multi_step Chloramphenicol Chloramphenicol Multi_step->Chloramphenicol

Caption: Synthetic pathway from this compound to Chloramphenicol.

Part 3: Analytical Methods and Chiral Resolution

Analytical Monitoring:

The progress of the synthesis reactions involving this compound and its derivatives can be effectively monitored using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for monitoring the consumption of reactants and the formation of products. Chiral HPLC columns are essential for determining the enantiomeric and diastereomeric purity of the final products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for the analysis of volatile derivatives and for confirming the identity of the synthesized compounds.

Chiral Resolution:

Since many of the synthetic routes starting from this compound yield racemic mixtures, chiral resolution is often a necessary step to isolate the desired biologically active enantiomer.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine product with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Preparative Chiral Chromatography: This technique uses a chiral stationary phase to separate enantiomers on a larger scale.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the pharmaceutical industry. Its strategic use in the synthesis of sympathomimetic amines and as a foundational block for antibiotics like chloramphenicol underscores its importance. The choice between chemical and enzymatic synthetic routes depends on the desired stereochemistry of the final product, with enzymatic methods offering a superior approach for producing enantiomerically pure compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals engaged in the development and optimization of synthetic routes for these vital pharmaceuticals.

References

  • Vining, L. C., & McInnes, A. G. (1963). BIOSYNTHESIS OF CHLORAMPHENICOL: II. p-AMINOPHENYLALANINE AS A PRECURSOR OF THE p-NITROPHENYLSERINOL MOIETY. Canadian Journal of Biochemistry and Physiology, 41(10), 2231-2237.
  • Wang, L., et al. (2014). Enzymatic synthesis of L-norephedrine by coupling recombinant pyruvate decarboxylase and ω-transaminase. Applied Microbiology and Biotechnology, 98(10), 4439-4450*.
  • Hyde, J. F., Browning, E., & Adams, R. (1928). The Synthesis of dl-Ephedrine. Journal of the American Chemical Society, 50(8), 2287–2292.
  • Chen, C.-Y., et al. (2013). Biosynthesis methods of norephedrine with specific optical activities. U.S.
  • Gotor-Fernández, V., et al. (2014). Analysis of the four isomers of phenylserine on a chiral column.
  • Gotor-Fernández, V., et al. (2014). Enzymatic synthesis of L-norephedrine by coupling recombinant pyruvate decarboxylase and ??-transaminase.
  • ChemicalBook. (n.d.). Chloramphenicol synthesis.

Sources

Troubleshooting & Optimization

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for DL-Phenylserine Synthesis. As Senior Application Scientists, we understand that achieving high yields in organic synthesis requires a blend of theoretical knowledge and practical troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of this compound.

We have structured this guide in a question-and-answer format to directly address the specific issues you may face. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

This section addresses the most common initial hurdles in this compound synthesis.

Q1: My overall yield of this compound is significantly lower than literature values. What are the most common culprits?

Low yields are a frequent issue and can typically be traced back to a few key areas. Before diving into complex optimization, review these primary factors:

  • Reagent Quality: The purity of your starting materials is paramount. Benzaldehyde is prone to oxidation to benzoic acid, which will not participate in the reaction. Glycine should be dry and of high purity. Ensure solvents are anhydrous where required.

  • Reaction Control (pH & Temperature): The condensation of glycine and benzaldehyde is highly sensitive to pH and temperature. The reaction requires a basic catalyst to deprotonate glycine, forming the nucleophilic enolate. However, if the base is too strong or the temperature too high, competing side reactions, such as the Cannizzaro reaction of benzaldehyde or product decomposition, can drastically reduce your yield.[1][2]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and crystallization. This compound has moderate solubility in water, and improper pH adjustment during precipitation can leave a substantial amount of product in the mother liquor.

  • Reaction Equilibrium: The aldol addition step is often reversible. If the subsequent dehydration or a work-up step does not drive the reaction forward, the equilibrium may not favor product formation, limiting the theoretical yield under those conditions.[3]

Q2: I'm seeing a lot of unidentified side products on my TLC plate and in the crude NMR. What are they likely to be?

The most common side products in this synthesis arise from predictable, competing pathways:

  • α,β-Unsaturated Product: The initial β-hydroxy amino acid (phenylserine) can easily dehydrate, especially under acidic or heated conditions, to form an α,β-unsaturated amino acid. This is a classic outcome of aldol condensations.[1][2]

  • Benzoin and Benzil: If conditions are not optimal, benzaldehyde can undergo self-condensation (benzoin condensation) to form benzoin, which can be further oxidized to benzil.

  • Benzoic Acid: As mentioned, this is a result of benzaldehyde oxidation either from improper storage or during the reaction.

  • Polymers/Tars: Highly basic conditions or elevated temperatures can lead to polymerization of benzaldehyde or complex condensation products, resulting in an intractable tar.

Q3: How critical is stereocontrol in achieving a good yield of this compound?

While "this compound" implies a mixture of stereoisomers is the target, the ratio of these isomers can significantly impact the isolated yield. The reaction creates two new stereocenters, leading to two pairs of enantiomers: (2R,3S/2S,3R)-phenylserine (the threo diastereomer) and (2R,3R/2S,3S)-phenylserine (the erythro diastereomer).

The relative stability of the transition states leading to these diastereomers determines the final ratio.[4] Factors like the choice of catalyst, solvent, and temperature influence this outcome. An uncontrolled reaction can produce a complex mixture that is very difficult to purify by simple crystallization, leading to a lower isolated yield of a single diastereomeric pair. If your procedure aims to isolate one diastereomer, poor stereoselectivity is a direct cause of low yield.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions for specific problems you might encounter with the most common synthetic route: the base-catalyzed condensation of glycine and benzaldehyde.

Scenario: Troubleshooting the Glycine-Benzaldehyde Aldol Condensation

This reaction is a cornerstone of phenylserine synthesis, but its success hinges on careful control of reaction parameters.

If you observe unreacted benzaldehyde and glycine after the recommended reaction time, consider the following causes and solutions.

Causality Analysis: An incomplete reaction is often due to insufficient activation of the glycine nucleophile or poor reaction kinetics.

  • Insufficient Basicity: The pKa of the α-proton of glycine is high, requiring a sufficiently strong base to generate the enolate for the reaction to proceed.

  • Poor Solubility: Glycine has low solubility in many organic solvents. If the reaction is not homogenous or efficiently stirred, the reactants may not interact effectively.

  • Low Temperature: While high temperatures are detrimental, a reaction that is too cold may proceed too slowly to reach completion in a reasonable timeframe.[1]

Troubleshooting Protocol:

  • Verify Base Strength and Stoichiometry: Ensure you are using an appropriate base (e.g., NaOH, KOH, Na2CO3) and that the molar equivalent is correct. A common starting point is 1.1 to 1.5 equivalents relative to glycine.

  • Improve Solubility: Consider using a phase-transfer catalyst if you are running a biphasic reaction (e.g., aqueous NaOH and an organic solvent like dichloromethane).[6] Alternatively, using a co-solvent system like water/methanol or water/ethanol can improve the solubility of all reactants.

  • Optimize Temperature: If the reaction is running at a very low temperature (e.g., 0-5 °C), try allowing it to slowly warm to room temperature. Monitor the progress by TLC to find the optimal balance between reaction rate and side product formation.

  • Check Reagent Purity: Test your benzaldehyde for the presence of benzoic acid (e.g., by checking the pH of a washed sample or via IR spectroscopy). If contaminated, purify it by distillation before use.

This is a clear sign that undesired side reactions are dominating.

Causality Analysis: Tar formation is typically caused by overly harsh reaction conditions.

  • Excessive Base Concentration: A high concentration of a strong base can promote the Cannizzaro reaction, where two molecules of benzaldehyde disproportionate, and can also catalyze polymerization.[2]

  • High Temperature: Elevated temperatures provide the activation energy for various side reactions and can lead to the decomposition of the desired aldol product.[1]

  • Prolonged Reaction Time: Leaving the reaction for an extended period, especially at higher temperatures, can allow minor side products to accumulate and polymerize.

Troubleshooting Protocol:

  • Reduce Temperature: Begin the reaction at a lower temperature (0-5 °C) and maintain it throughout the addition of reagents.

  • Control Reagent Addition: Add the base or the benzaldehyde solution slowly (dropwise) to the reaction mixture. This maintains a low instantaneous concentration of the reagent and helps to control the reaction exotherm.

  • Use a Milder Base: If using NaOH or KOH, consider switching to a weaker base like sodium carbonate or triethylamine to minimize aggressive side reactions.

  • Monitor Closely: Use TLC to track the consumption of starting materials and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent subsequent degradation.

Part 3: Key Experimental Protocols

Adherence to a validated protocol is crucial for reproducibility. Below are generalized procedures for synthesis and purification that can be adapted as a starting point.

Protocol 1: Synthesis of this compound via Aldol Condensation

This protocol provides a foundational method for the reaction.

Materials:

  • Glycine (1.0 eq)

  • Benzaldehyde (1.1 eq), freshly distilled

  • Sodium Hydroxide (1.2 eq)

  • Methanol

  • Water, deionized

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve glycine in a minimal amount of water.

  • In a separate beaker, dissolve sodium hydroxide in water and cool the solution.

  • Slowly add the cold sodium hydroxide solution to the glycine solution, keeping the temperature below 10 °C.

  • Add methanol to the mixture to aid in solubility.

  • Add benzaldehyde dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir in the ice bath for 2-3 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath again.

  • Carefully acidify the reaction mixture to a pH of ~6.0 by the slow addition of concentrated hydrochloric acid. This will cause the this compound to precipitate.

  • Stir the resulting slurry in the ice bath for 1 hour to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

Protocol 2: Purification of Crude this compound by Recrystallization

This procedure leverages the amphoteric nature of the amino acid for effective purification.

Procedure:

  • Dissolve the crude this compound in a minimum amount of dilute aqueous sodium hydroxide (~1 M). The product will dissolve by forming the sodium salt.

  • Gravity filter the solution to remove any insoluble impurities (e.g., polymers).

  • Cool the filtrate in an ice bath.

  • Slowly add dilute hydrochloric acid (~1 M) with vigorous stirring until the pH reaches the isoelectric point of phenylserine (~pH 5.5-6.0). The purified product will precipitate out.

  • Continue stirring in the ice bath for at least 1 hour.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small volume of ice-cold deionized water, then with cold ethanol.

  • Dry the purified this compound under vacuum.

Part 4: Visualization & Data

Visual aids and structured data can clarify complex processes and parameters.

Reaction Parameters Summary

The following table summarizes key parameters that can be optimized for the glycine-benzaldehyde condensation.

ParameterRecommended RangeRationale & Potential Issues
Temperature 0 °C to Room TempLower temperatures favor the desired aldol addition over side reactions. Higher temperatures can cause dehydration and polymerization.[1]
pH / Base pH 9-11 (mild base)Sufficiently basic to deprotonate glycine but not so strong as to induce the Cannizzaro reaction or other side pathways.
Solvent Water/Methanol or Water/EthanolA co-solvent system is often necessary to dissolve both the ionic glycine salt and the organic benzaldehyde.
Stoichiometry Slight excess of BenzaldehydeA small excess (1.1 eq) can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
Reaction Time 4 - 24 hoursReaction kinetics can be slow. Monitor by TLC to determine the optimal time and avoid product degradation from prolonged exposure.
Visualizing the Reaction and Troubleshooting Logic

Diagram 1: Generalized Mechanism of this compound Synthesis

G Glycine Glycine Enolate Glycine Enolate (Nucleophile) Glycine->Enolate Deprotonation Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Adduct Anion Base Base (e.g., OH⁻) Base->Glycine Enolate->Benzaldehyde Phenylserine This compound (Product) Aldol_Adduct->Phenylserine Protonation (from H₂O)

Caption: Base-catalyzed aldol addition of glycine to benzaldehyde.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up Issues Start Low Yield Observed Check_Reagents 1. Check Reagent Purity (Benzaldehyde, Solvents) Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions Start->Check_Conditions Check_Workup 3. Review Work-up & Purification Start->Check_Workup Reagent_Sol1 Distill Benzaldehyde Check_Reagents->Reagent_Sol1 Reagent_Sol2 Use Anhydrous Solvents Check_Reagents->Reagent_Sol2 Cond_Sol1 Lower Temperature (0-5 °C) Check_Conditions->Cond_Sol1 Cond_Sol2 Use Milder/Less Base Check_Conditions->Cond_Sol2 Cond_Sol3 Slow Reagent Addition Check_Conditions->Cond_Sol3 Workup_Sol1 Check pH for Precipitation (Isoelectric Point) Check_Workup->Workup_Sol1 Workup_Sol2 Analyze Mother Liquor for Lost Product (TLC/HPLC) Check_Workup->Workup_Sol2

Caption: A logical decision tree for troubleshooting low yields.

References

  • Wikipedia. "Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
  • Merck Index. "Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis.
  • Scite.ai. "Erlenmeyer‐Plöchl Azlactone Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 2. "Asymmetric synthesis of β-phenylserines by condensation of benzaldehyde with zinc(II) and copper(II) complexes of (1R)-3-hydroxymethylenebornan-2-one glycine imines." RSC Publishing.
  • Misono, H., et al. (2005). "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." Applied and Environmental Microbiology, 71(1), 732-738.
  • ResearchGate. "Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde.
  • Ma'ruf, A., et al. (2021). "Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis." AMB Express, 11(1), 17.
  • Beilstein Journal of Organic Chemistry. "Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support.
  • The Hive Methods Discourse. "Production of 2-Methyl-3-phenylserine.
  • ACS Omega. "Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction.
  • Sathee, J. "Chemistry Aldol Condensation.
  • ResearchGate. "Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions.
  • Reddit. "Peptide synthesis troubleshooting using unnatural amino acids." r/OrganicChemistry.
  • Journal of the Chemical Society, Perkin Transactions 2. "Asymmetric synthesis of β-phenylserines by condensation of benzaldehyde with zinc( II ) and copper( II ) complexes of (1 R )-3-hydroxymethylenebornan-...
  • National Center for Biotechnology Information. "Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15." PMC.
  • Biotage. "What do you do when your peptide synthesis fails?
  • Biotage. "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Reddit. "What are some common causes of low reaction yields?" r/Chempros.
  • Dokumen.pub. "The synthesis of arylserines.
  • National Center for Biotechnology Information. "Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support." PMC.
  • PubMed. "Regioselective and stereoselective nucleophilic ring opening reactions of a phenyl-substituted aziridine: enantioselective synthesis of beta-substituted tryptophan, cysteine, and serine derivatives.
  • Springer. "Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and.
  • Beilstein Journals. "Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support.
  • Master Organic Chemistry. "Stereoselective and Stereospecific Reactions.
  • ResearchGate. "Amino acid synthesis deficiencies.
  • PubMed. "A novel phenylserine dehydratase from Pseudomonas pickettii PS22: purification, characterization, and sequence of its phosphopyridoxyl peptide.
  • Wikipedia. "Stereoselectivity.
  • Reddit. "Synthesis - General tips for improving yield?" r/chemistry.
  • Master Organic Chemistry. "Aldol Addition and Condensation Reactions.
  • Sciencemadness Discussion Board. "Condensation of Aldehydes with Hydantoin.
  • Wikipedia. "Aldol condensation.
  • Semantic Scholar. "Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction.
  • National Institutes of Health. "Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH.
  • Chemistry LibreTexts. "Using Aldol Reactions in Synthesis.
  • ResearchGate. "The Complete Mechanism of an Aldol Condensation.
  • ETH Zurich. "Key Concepts in Stereoselective Synthesis.

Sources

Technical Support Center: DL-Phenylserine Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of DL-Phenylserine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this biocatalytic process. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: Navigating Experimental Hurdles

This section is formatted to address specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

You've run the enzymatic reaction between benzaldehyde and glycine using a threonine aldolase, but the conversion to this compound is significantly lower than expected.

  • Potential Cause A: Reaction Equilibrium

    The aldol addition catalyzed by threonine aldolases is a reversible reaction.[1] This means that the product, this compound, can break down back into glycine and benzaldehyde, limiting the achievable yield.[1] In some cases, the equilibrium may only allow for a yield of around 40% under specific conditions.[2][3]

    • Solution: To shift the equilibrium towards product formation, it is recommended to use an excess of one of the substrates.[4] Since glycine is generally more soluble and less expensive than benzaldehyde, using an excess of glycine is a common and effective strategy.[4][5]

  • Potential Cause B: Enzyme Inhibition or Deactivation

    High concentrations of the aldehyde substrate (benzaldehyde) can be toxic to the enzyme, leading to inhibition or deactivation and consequently, a lower yield.[5][6] Additionally, improper reaction conditions such as non-optimal pH or temperature can denature the enzyme.

    • Solution:

      • Substrate Feeding: Instead of adding all the benzaldehyde at the beginning of the reaction, implement a fed-batch strategy where the benzaldehyde is added portion-wise over time. This maintains a low, non-inhibitory concentration of the aldehyde throughout the synthesis.

      • Optimize Reaction Conditions: Ensure the pH and temperature of your reaction are within the optimal range for the specific threonine aldolase you are using. Refer to the manufacturer's data sheet or relevant literature for the enzyme's characteristics.

  • Potential Cause C: Product Inhibition

    In some cases, the product itself, this compound, can inhibit the enzyme at high concentrations, slowing down the reaction rate and limiting the final yield.[3]

    • Solution: Consider implementing in situ product removal techniques if feasible in your experimental setup. This could involve selective precipitation or extraction of the product as it is formed.

Issue 2: Poor Diastereoselectivity (Unfavorable threo:erythro Ratio)

Your synthesis is producing this compound, but the ratio of the desired diastereomer (e.g., L-threo-phenylserine) to the undesired one (e.g., L-erythro-phenylserine) is low.

  • Potential Cause A: Thermodynamic vs. Kinetic Control

    The aldol condensation catalyzed by threonine aldolases can lead to a thermodynamically controlled mixture of syn (equivalent to threo) and anti (equivalent to erythro) isomers.[4] Achieving a higher ratio of a specific diastereomer often requires conditions of kinetic control, which may, in turn, result in a lower overall yield.[4]

    • Solution:

      • Enzyme Selection: Different threonine aldolases exhibit different stereoselectivities.[7][8] L-threonine aldolases (LTAs) often show moderate selectivity at the β-carbon, while L-threonine transaldolases (LTTAs) can offer near-perfect stereoselectivity for the β-carbon.[1][3] Screen different commercially available aldolases or consider using an L-threonine transaldolase if a high diastereomeric excess is critical.

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the kinetically controlled product. Monitor the reaction progress over time to determine the point at which the desired diastereomer is at its maximum concentration before the reaction equilibrates to a less favorable thermodynamic mixture.

  • Potential Cause B: Epimerization

    The pyridoxal-5'-phosphate (PLP) cofactor, essential for the aldolase activity, can also catalyze the racemization of α-amino acids, potentially leading to the epimerization of the desired product.[1]

    • Solution: Minimize reaction times and consider downstream purification methods to separate the desired diastereomer. It is also important to ensure that the work-up and purification conditions (e.g., pH) do not promote epimerization.

Issue 3: Unexpected Peaks in HPLC/GC-MS Analysis

Upon analyzing your crude reaction mixture, you observe peaks that do not correspond to the starting materials or the expected this compound diastereomers.

  • Potential Cause A: Phenylpyruvate Formation

    The product, this compound, can undergo deamination to form phenylpyruvate and ammonia. This can be catalyzed by contaminating enzymes like phenylserine dehydratase, which may be present in crude enzyme preparations.[9]

    • Solution:

      • Use a Purified Enzyme: If you are using a crude cell lysate, consider purifying the threonine aldolase to remove any contaminating enzymes.

      • Analytical Confirmation: Phenylpyruvate has a distinct UV absorbance compared to phenylserine. Use a diode array detector (DAD) with your HPLC to examine the UV spectrum of the unknown peak. For definitive identification, isolate the peak and characterize it using mass spectrometry and NMR.

  • Potential Cause B: Benzoic Acid

    Benzaldehyde is susceptible to oxidation to benzoic acid, especially if the reaction is run for an extended period or exposed to air.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Fresh Benzaldehyde: Use freshly distilled or a new bottle of benzaldehyde to ensure it is free from significant amounts of benzoic acid at the start of the reaction.

  • Potential Cause C: Glycine Degradation Products

    Glycine can be degraded through various metabolic pathways. The glycine cleavage system can break it down into CO2 and ammonia.[5][10] Another pathway involves the conversion of glycine to glyoxylate, which can then be oxidized to oxalate.[10][11]

    • Solution: These byproducts are typically present in very small amounts and may not be a major concern unless high purity is required. If necessary, purification methods such as recrystallization or chromatography should be effective in removing them.

The following table summarizes the potential byproducts and their likely origins:

Byproduct/ImpurityPotential OriginRecommended Analytical Technique
Erythro-phenylserineLack of enzyme diastereoselectivity, reaction equilibrationChiral HPLC, NMR
PhenylpyruvateEnzymatic deamination of phenylserineHPLC-UV/DAD, LC-MS
Benzoic AcidOxidation of benzaldehydeHPLC, GC-MS
Glyoxylate/OxalateGlycine degradationIon Chromatography, LC-MS

Frequently Asked Questions (FAQs)

Q1: What is the catalytic mechanism of the enzymatic synthesis of this compound?

The synthesis is catalyzed by a pyridoxal-5'-phosphate (PLP) dependent enzyme, typically a threonine aldolase.[8][9] The reaction proceeds through a retro-aldol cleavage mechanism.[12] The key steps involve the formation of a Schiff base between glycine and the PLP cofactor, followed by the abstraction of a proton from the α-carbon of glycine to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form a new carbon-carbon bond.[10][11]

ReactionMechanism cluster_enzyme Enzyme Active Site PLP_Enzyme Enzyme-PLP Schiff Base PLP_Glycine Glycine-PLP Schiff Base PLP_Enzyme->PLP_Glycine Transimination Carbanion Glycine Carbanion Intermediate PLP_Glycine->Carbanion α-proton abstraction Aldol_Adduct Phenylserine-PLP Adduct Benzaldehyde Benzaldehyde Carbanion->Benzaldehyde Nucleophilic Attack Phenylserine Phenylserine Aldol_Adduct->Phenylserine Hydrolysis & Release Glycine Glycine Glycine->PLP_Enzyme Displaces Lysine

Caption: Enzymatic synthesis of this compound.

Q2: Can benzaldehyde self-condense under these reaction conditions?

No, benzaldehyde cannot undergo a self-aldol condensation reaction because it lacks α-protons, which are necessary to form the enolate nucleophile required for the condensation.[8][13]

Q3: What analytical methods are recommended for monitoring the reaction and characterizing the product?

A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and determining yield and diastereoselectivity.

    • Reversed-Phase HPLC with a C18 column and UV detection is commonly used to separate benzaldehyde, benzoic acid, and phenylserine.[14][15]

    • Chiral HPLC or derivatization with a chiral reagent followed by reversed-phase HPLC is necessary to separate the diastereomers and enantiomers of phenylserine.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual benzaldehyde or other small molecules.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the structural elucidation of the final product and any isolated, unknown byproducts.[4][20] Both ¹H and ¹³C NMR provide detailed structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile components in the reaction mixture, aiding in the identification of byproducts.[18]

Workflow cluster_synthesis Synthesis & Monitoring cluster_analysis Product & Byproduct Analysis Reaction Enzymatic Reaction (Benzaldehyde + Glycine) Sampling Reaction Sampling Reaction->Sampling Crude_Product Crude Product Reaction->Crude_Product HPLC_Monitoring HPLC Analysis (Yield, Conversion) Sampling->HPLC_Monitoring Purification Purification (e.g., Chromatography) Crude_Product->Purification Isolated_Product Isolated Phenylserine Purification->Isolated_Product Isolated_Byproduct Isolated Byproduct Purification->Isolated_Byproduct HPLC_Purity HPLC Purity & de/ee Isolated_Product->HPLC_Purity NMR_Structure NMR Structural Elucidation Isolated_Product->NMR_Structure LCMS_ID LC-MS Identification Isolated_Byproduct->LCMS_ID LCMS_ID->NMR_Structure

Caption: Experimental workflow for byproduct identification.

Protocols

Protocol 1: General HPLC Method for Reaction Monitoring

This protocol provides a starting point for monitoring the conversion of benzaldehyde to this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase, centrifuge to remove enzyme and particulates, and inject the supernatant.

Protocol 2: Sample Preparation for NMR Analysis of an Isolated Byproduct

  • Isolation: Isolate the byproduct of interest using preparative HPLC or column chromatography.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated and dried byproduct in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Analysis:

    • Acquire a ¹H NMR spectrum to identify proton environments.

    • Acquire a ¹³C NMR spectrum to identify carbon environments.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.[4]

References

  • PubChem. (2023, September 1). Glycine metabolism | Pathway.
  • Wikipedia. (n.d.). Glycine. [Link]
  • Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 84(7), 246–263. [Link]
  • Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(13), 5747–5763. [Link]
  • Misono, H., Maeda, H., Tuda, K., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 77-83. [Link]
  • Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(13), 5747-5763. [Link]
  • Study.com. (n.d.).
  • Liu, W., Wang, J., & Li, C. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 14. [Link]
  • Contente, M. L., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2307-2313. [Link]
  • Chemcess. (n.d.).
  • Wikipedia. (n.d.).
  • Misono, H., et al. (1995). A novel phenylserine dehydratase from Pseudomonas pickettii PS22: purification, characterization, and sequence of its phosphopyridoxyl peptide. The Journal of Biochemistry, 117(4), 892-898. [Link]
  • Unacademy. (2023, August 28). What is the product formed during cross aldol condensation of benzyldehyde and acetone?. [Link]
  • Contente, M. L., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2307-2313. [Link]
  • ResearchGate. (n.d.). Reactions catalyzed by l-phenylserine dehydrogenase (a) and.... [Link]
  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Fujii, Y., et al. (2018).
  • Chen, C. Y., et al. (2019). Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii. Journal of Biological Chemistry, 294(41), 15000-15012. [Link]
  • Chen, Y., et al. (2022). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. Chemistry – An Asian Journal, 17(23), e202200889. [Link]
  • Kaptein, B., et al. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development, 2(1), 16-21. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • Liu, Z., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium. Biotechnology Letters, 44(6), 755-765. [Link]
  • Phillips, R. S. (2015). Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(9), 1167-1174. [Link]
  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-17. [Link]
  • Le Fer, G., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega, 9(45), 45834-45843. [Link]
  • SATHEE. (n.d.).
  • Colpo, D. A., et al. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Analytical Chemistry, 91(18), 11627-11634. [Link]
  • ResearchGate. (n.d.). Reversed-phase HPLC separation of the diastereomers of compound.... [Link]
  • Figshare. (2014, April 9). Reversed-phase HPLC separation of the diastereomers of compound 1. [Link]
  • Chemistry LibreTexts. (2020, May 30). 23.
  • Separation Science. (n.d.). GC/MS strategies for mutagenic impurities analysis. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • De Kock, H., et al. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
  • ADI CHEMISTRY. (n.d.).
  • ResearchGate. (2025, September 23).
  • SciSpace. (2015, March 29).
  • Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]
  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Bandarian, V., & Reed, G. H. (2017). Large-Scale Domain Motions and Pyridoxal-5′-Phosphate Assisted Radical Catalysis in Coenzyme B12-Dependent Aminomutases. International Journal of Molecular Sciences, 18(9), 1888. [Link]
  • ResearchGate. (2025, August 7). Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry. [Link]

Sources

Technical Support Center: Optimizing DL-Phenylserine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Phenylserine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Whether you are employing a classic chemical approach or a modern biocatalytic route, this resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity results.

Section 1: General FAQs on this compound Synthesis
Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound: traditional chemical synthesis and enzymatic (biocatalytic) synthesis.

  • Chemical Synthesis: The most common method is a base-catalyzed aldol condensation between glycine and benzaldehyde.[1][2] This reaction forms a new carbon-carbon bond but typically requires careful control of reaction conditions to manage yield and selectivity. Variations may use different catalysts, solvents, or phase-transfer agents to improve efficiency.[3][4]

  • Enzymatic Synthesis: This modern approach utilizes enzymes called aldolases, such as Threonine Aldolase (TA) or Phenylserine Aldolase, to catalyze the reaction between glycine and benzaldehyde.[5][6][7] This method is lauded for its high stereoselectivity and operation under mild, environmentally friendly conditions.[7]

Q2: What are the fundamental trade-offs between chemical and enzymatic synthesis?

Choosing a synthetic route involves balancing factors like stereocontrol, yield, cost, and environmental impact. The decision hinges on the specific goals of the research or production scale.

Table 1: Comparison of Chemical vs. Enzymatic Synthesis of this compound

FeatureChemical Synthesis (Aldol Condensation)Enzymatic Synthesis (Aldolase-Catalyzed)
Stereoselectivity Generally low; produces a mixture of threo and erythro diastereomers.High; enzyme active site dictates stereochemistry, often yielding high diastereomeric and enantiomeric excess.[5][8]
Reaction Conditions Often requires strong bases/acids, organic solvents, and a wider temperature range (0-80 °C).[1][3]Mild conditions: aqueous buffers, near-neutral pH, and moderate temperatures (e.g., 30-70 °C).[6][7][9]
Yield & Limitations Can achieve high theoretical yields, but often limited by side reactions.Often limited by thermodynamic equilibrium, with yields capping around 40-50% in simple batch systems.[5][7] Product inhibition can also be a factor.[5][10]
Environmental Impact Generates more chemical waste and often uses hazardous reagents."Greener" approach with biodegradable catalysts (enzymes) and aqueous media.[7]
Substrate Scope Broadly applicable to various substituted benzaldehydes.Can be limited by the enzyme's substrate specificity, though many aldolases accept a range of aldehydes.[5]
Catalyst Cost & Stability Catalysts (e.g., NaOH) are inexpensive, but the process may require more energy.Enzymes can be expensive and have limited operational stability (temperature, pH), though immobilization can improve this.[5][11]
Section 2: Troubleshooting Guide for Chemical Synthesis (Aldol Condensation)

This section addresses common issues encountered during the classic base-catalyzed condensation of glycine and benzaldehyde.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yield in this aldol condensation is a frequent issue stemming from several competing factors. The key is to control the reaction to favor the desired pathway.

  • Cause 1: Incorrect Reactant Ratio & Addition Order: Benzaldehyde cannot form an enolate as it lacks α-hydrogens.[12] Glycine can. If the base is added to a mixture of both reactants, self-condensation of glycine can occur. Furthermore, under strong basic conditions, benzaldehyde can undergo the Cannizzaro reaction, disproportionating into benzyl alcohol and benzoic acid.

    • Solution: A common strategy is to first prepare a mixture of the base and glycine in the aqueous phase, and then slowly add this solution to the benzaldehyde, which may be dissolved in an organic solvent.[4] This maintains a low concentration of the glycine enolate, favoring the cross-aldol reaction.

  • Cause 2: Suboptimal Temperature Control: The reaction is exothermic. While higher temperatures can increase the reaction rate, they also promote side reactions and potential degradation of the product.

    • Solution: Maintain the reaction temperature within a controlled range, typically between 10°C and 35°C, using an ice bath as needed, especially during the dropwise addition of the base.[3]

  • Cause 3: Inefficient Mixing in Biphasic Systems: The reaction is often run in a mixed solvent system of water and a hydrophobic organic solvent (e.g., toluene, isobutanol) to dissolve the benzaldehyde.[3][4] Poor mixing leads to a low interfacial area, limiting the reaction rate.

    • Solution: Ensure vigorous stirring throughout the reaction. The use of a phase-transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide) can significantly improve the reaction rate by transporting the glycine enolate from the aqueous phase to the organic phase where the benzaldehyde resides.[4]

Q2: I'm having trouble with product isolation and purification. What is the standard workup?

The workup is critical for obtaining pure this compound. The product is an amino acid, meaning its solubility is highly pH-dependent.

  • Step 1: Acidification: After the reaction, the product exists as a salt (e.g., sodium phenylserinate). Carefully add acid (e.g., hydrochloric acid) at a controlled temperature (below 40°C) to neutralize the mixture.[3] This protonates the carboxylate and amino groups.

  • Step 2: pH Adjustment for Precipitation: The isoelectric point (pI) of phenylserine is where it has a net-zero charge and minimum solubility in water. Adjust the pH of the aqueous layer to ~6.[3]

  • Step 3: Crystallization: Cool the neutralized solution (e.g., 0-5°C) for several hours to induce crystallization of the this compound.[3]

  • Step 4: Filtration and Washing: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry thoroughly.

Section 3: Troubleshooting Guide for Enzymatic Synthesis

Biocatalytic synthesis offers precision but comes with its own set of challenges, primarily related to enzyme behavior and reaction equilibrium.

Q1: My enzyme shows low or no activity. What should I check first?

Enzyme inactivity is often due to suboptimal conditions or cofactor absence.

  • Cause 1: Missing Cofactor: Most threonine aldolases are Pyridoxal-5'-phosphate (PLP)-dependent enzymes.[5][6][7] PLP is essential for forming the Schiff base intermediate with glycine, which is the first step in the catalytic cycle.

    • Solution: Ensure that PLP is added to the reaction buffer at the recommended concentration (typically in the micromolar to low millimolar range).[6]

  • Cause 2: Incorrect pH: Enzyme activity is highly sensitive to pH, which affects the ionization state of amino acid residues in the active site.[13] The optimal pH for the synthesis reaction is typically between 7.5 and 8.5 for many aldolases.[6]

    • Solution: Prepare your buffer carefully and verify the pH at the reaction temperature. A pH outside the optimal range can drastically reduce or eliminate activity.

  • Cause 3: Enzyme Denaturation: Aldolases can be sensitive to temperature and organic solvents. Exposing the enzyme to temperatures above its stable range (e.g., >70-80°C for some thermostable variants) or high concentrations of co-solvents can cause irreversible denaturation.[5][7]

    • Solution: Review the enzyme's data sheet for its optimal temperature and solvent tolerance. Start experiments at a moderate temperature (e.g., 30-50°C) and use the minimum amount of co-solvent necessary.[8]

Q2: The reaction stalls at ~40% conversion, even with active enzyme. Why?

This is the most common observation in aldolase-catalyzed phenylserine synthesis and is a hallmark of the reaction's nature.

  • Primary Cause: Thermodynamic Equilibrium: The aldol reaction is reversible.[5][6][7] The enzyme catalyzes both the forward reaction (synthesis) and the reverse reaction (cleavage of phenylserine). Under standard batch conditions, the reaction reaches an equilibrium point where the rates of the forward and reverse reactions are equal. For the glycine-benzaldehyde reaction, this equilibrium typically lies at a product yield of around 40-50%.[5][7]

  • Contributing Cause: Product Inhibition: The phenylserine product can bind to the enzyme's active site, acting as a competitive inhibitor and slowing the reaction rate as its concentration increases.[5][10]

  • Solutions to Overcome Equilibrium:

    • Product Removal: The most effective strategy is to remove the product from the reaction mixture as it forms, thereby shifting the equilibrium towards product formation (Le Châtelier's principle). This can be achieved in more advanced setups like flow reactors with in-line separation.

    • Coupled Reactions: A subsequent, irreversible reaction can be used to consume the phenylserine. For example, coupling the reaction with a decarboxylase could pull the equilibrium forward.[5] Another approach involves a two-enzyme cascade where a transaminase produces benzaldehyde in situ, which is then consumed by the aldolase.[14]

Workflow for Troubleshooting Low Enzymatic Yield

TroubleshootingWorkflow

Q3: Benzaldehyde has low solubility in my aqueous buffer. How can I improve this?

The low aqueous solubility of aromatic aldehydes is a common kinetic limitation.[15]

  • Solution 1: Co-solvents: Adding a small percentage (e.g., 5-10% v/v) of a water-miscible organic solvent like DMSO or methanol can significantly increase the solubility of benzaldehyde.[16] However, you must first verify your enzyme's tolerance to the chosen solvent, as higher concentrations can lead to deactivation.

  • Solution 2: Two-Phase Systems: Running the reaction in a two-phase system (e.g., water-toluene) allows the bulk of the hydrophobic benzaldehyde to remain in the organic phase, with a small amount partitioning into the aqueous phase to react. This can also alleviate substrate inhibition issues caused by high aldehyde concentrations.

  • Solution 3: In-situ Generation: As mentioned previously, using a cascade reaction to generate benzaldehyde from a more soluble precursor (like benzoic acid via a carboxylate reductase, or benzylamine via a transaminase) can maintain a low, steady concentration of the aldehyde for the aldolase to use.[9][14]

Section 4: Protocols & Methodologies

Disclaimer: These are generalized protocols. Researchers must adapt them to their specific laboratory conditions, reagents, and analytical capabilities. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Base-Catalyzed Aldol Synthesis of this compound

This protocol is adapted from general procedures described in the literature.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde (1 equivalent) in a suitable organic solvent (e.g., isobutanol, ~3-4 mL per g of glycine).[3] Add a phase-transfer catalyst (e.g., methyltributylammonium chloride, ~0.05 equivalents) if desired.[4] Cool the mixture to 10-15°C in an ice/water bath.

  • Base-Glycine Solution: In a separate beaker, dissolve glycine (1 equivalent) and sodium hydroxide (1.1 equivalents) in water (~1 mL per g of glycine).

  • Reaction: Slowly add the aqueous base-glycine solution to the stirred organic phase via the dropping funnel over 2-3 hours, ensuring the temperature does not exceed 25-30°C.[3]

  • Incubation: After the addition is complete, allow the reaction to stir at room temperature for 16-20 hours.[3]

  • Workup - Acidification: Cool the reaction mixture again in an ice bath. Slowly add 35% hydrochloric acid until the pH of the aqueous phase is ~1-2. Monitor the temperature to keep it below 40°C.[3]

  • Workup - Isolation: Separate the aqueous layer. Adjust its pH to 6 with a base (e.g., 45% NaOH). A white precipitate should form.

  • Crystallization: Stir the neutralized slurry at 0-5°C for 1-2 hours to maximize crystallization.

  • Final Product: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield this compound.

Protocol 2: Enzymatic Synthesis of this compound using Threonine Aldolase

This protocol is based on typical analytical-scale enzymatic reactions.[5][6]

  • Reaction Mixture Preparation: In a microcentrifuge tube or small vial, prepare the reaction buffer. A typical buffer is 100 mM Tris-HCl or HEPES-NaOH at pH 7.5-8.0.[6][9]

  • Add Reagents: To the buffer, add the following components to their final concentrations:

    • Glycine: 50-100 mM

    • Benzaldehyde: 10-20 mM (can be dissolved in a minimal amount of DMSO first)

    • Pyridoxal-5'-phosphate (PLP): 10-50 µM[6]

  • Initiate Reaction: Add the threonine aldolase enzyme solution to a final concentration appropriate for the specific activity of your enzyme preparation (e.g., 0.5-1.0 mg/mL).

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C for enzymes from mesophiles, or up to 70°C for enzymes from thermophiles) with gentle shaking for a set period (e.g., 1-24 hours).[5][6]

  • Monitoring & Quenching: Monitor the reaction progress by taking aliquots at different time points. To stop the reaction, add an equal volume of a quenching solution, such as 30% trichloroacetic acid or an organic solvent like acetonitrile, which will precipitate the enzyme.[5]

  • Analysis: Centrifuge the quenched sample to pellet the precipitated protein. Analyze the supernatant for phenylserine formation and diastereomer distribution using HPLC with a chiral column.[5][6]

Mechanism of Base-Catalyzed Aldol Condensation

AldolMechanism

References
  • Tibhe, J. D., Fu, H., Noël, T., Wang, Q., Meuldijk, J., & Hessel, V. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168–2179. [Link]
  • PubMed Central. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support.
  • Beilstein Journal of Organic Chemistry. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein-Institut. [Link]
  • Misono, H., Miyahara, I., & Nagata, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 74-80. [Link]
  • Zhu, D., et al. (2017). A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. RSC Advances, 7(58), 36356-36364. [Link]
  • ResearchGate. (2005).
  • National Center for Biotechnology Information. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. PubMed Central. [Link]
  • Kim, J., et al. (2011). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Journal of Biomedicine and Biotechnology. [Link]
  • Sun, Z., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and diastereoselectivity. Systems Microbiology and Biomanufacturing, 2, 705–715. [Link]
  • Wiley Online Library. (2024). Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. Chemistry – A European Journal. [Link]
  • ResearchGate. (2022).
  • National Center for Biotechnology Information. (2021). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. PubMed Central. [Link]
  • Google Patents. (1986). US4605759A - Process for production of β-phenylserine.
  • Wikipedia. (n.d.). Aldol condensation.
  • The Hive. (2003). Production of 2-Methyl-3-phenylserine. Hive Methods Discourse. [Link]
  • J-Stage. (1976). The Aldol Condensation Reaction of Alkanal Catalyzed by Amino Group of Glycine. Japan Science and Technology Agency. [Link]
  • Utami, U., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Scientific Reports. [Link]
  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. [Link]
  • Xu, M., et al. (2024). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. Chemistry – A European Journal, 30(10), e202302959. [Link]
  • ResearchGate. (2019). (A) Reaction mechanism of the aldol reaction of glycine and an aldehyde... [Link]
  • Morressier. (2016).
  • Master Organic Chemistry. (2022).

Sources

Technical Support Center: Preventing Racemization During DL-Phenylserine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for DL-Phenylserine Synthesis. Phenylserine, a β-hydroxy-α-amino acid, is a critical building block for various pharmaceuticals, including the antibiotic chloramphenicol.[1] Its synthesis is marked by the challenge of controlling two adjacent stereocenters (the α-carbon and the β-carbon). Non-stereoselective methods can produce a mixture of four stereoisomers: L-erythro, D-erythro, L-threo, and D-threo.[2] The loss of stereochemical integrity, known as racemization or epimerization, is a frequent impediment to achieving high yields of the desired isomer.

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the causes of racemization during this compound synthesis and to offer actionable troubleshooting strategies and protocols to maintain stereochemical purity.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during experiments, providing a diagnostic approach to problem-solving.

Q1: My reaction shows poor diastereoselectivity, yielding a nearly 1:1 mixture of threo and erythro isomers. What's going wrong?

A: Low diastereoselectivity in aldol-type reactions, the most common route to phenylserine, is almost always a problem of transition state control. The relative orientation of the enolate and the aldehyde in the transition state dictates the stereochemical outcome.

Potential Causes & Actionable Solutions:

  • Incorrect Enolate Geometry: The geometry of the glycine enolate ((E) vs. (Z)) is paramount. For lithium enolates, the solvent and ligation state can influence this geometry. The Zimmerman-Traxler model provides a robust framework for predicting outcomes; for example, (E)-enolates typically lead to anti (threo) products, while (Z)-enolates favor syn (erythro) products.

    • Solution: Control enolate geometry by carefully selecting your base and solvent system. Lithium diisopropylamide (LDA) in a non-coordinating solvent like THF at low temperatures often favors the (E)-enolate, leading to the anti diastereomer. For predictable access to either diastereomer, consider using boron enolates, which can be tuned with specific reagents.[3]

  • Suboptimal Reaction Temperature: The energy difference between the diastereomeric transition states is often small. Higher temperatures provide enough thermal energy to overcome this barrier, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature significantly.[3] Perform a systematic temperature screen, starting from 0 °C and moving to -20 °C and -78 °C (dry ice/acetone bath). While this will slow the reaction rate, the enhancement in diastereoselectivity is often substantial.

  • Inappropriate Metal Counterion: The metal counterion of the enolate (e.g., Li⁺, Na⁺, K⁺, B³⁺, Ti⁴⁺) dictates the tightness of the six-membered ring transition state. Looser transition states are less selective.

    • Solution: Switch the metal counterion. Boron enolates, formed using reagents like 9-BBN-OTf, often provide exceptionally high levels of diastereoselectivity due to their well-defined, chair-like transition states.[3]

  • Solvent Effects: The solvent's polarity and coordinating ability can influence the aggregation state of the enolate and the stability of the transition states.[4][5][6]

    • Solution: Conduct a solvent screen. Test non-polar solvents like toluene, moderately polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), and assess their impact on the diastereomeric ratio.[3]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio (threo:erythro ≈ 1:1) temp Lower Reaction Temperature (e.g., -78 °C) start->temp Primary Action metal Change Metal Counterion (e.g., Li to B) temp->metal If selectivity is still low end Improved Diastereoselectivity temp->end solvent Screen Solvents (e.g., Toluene, THF, DCM) metal->solvent For further optimization metal->end base Re-evaluate Base/Enolization Conditions solvent->base If issues persist solvent->end base->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Q2: I've achieved good diastereoselectivity in the reaction, but I'm seeing significant epimerization at the α-carbon during workup and purification. Why is this happening?

A: This is a classic problem caused by the lability of the α-proton (the proton on the carbon attached to the carboxyl group). This proton is acidic and can be removed under either basic or acidic conditions, leading to the formation of a planar enolate intermediate, which can then be re-protonated from either face, scrambling the stereocenter.[7]

Potential Causes & Actionable Solutions:

  • Harsh pH During Workup: Using strong acids or bases to quench the reaction or during aqueous extraction creates conditions ripe for epimerization. The α-proton is particularly susceptible to abstraction under these conditions.[7]

    • Solution: Maintain a pH as close to neutral as possible during workup. Use a buffered quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ≈ 4.5-6.0). Avoid strong acid washes or basic extractions (e.g., with NaOH or NaHCO₃) if possible.

  • Elevated Temperatures During Purification: Heating the product for extended periods, such as during solvent evaporation under high vacuum or column chromatography at room temperature, can provide the energy needed for epimerization, especially if trace amounts of acid or base are present.

    • Solution: Keep the product cold. Concentrate your solutions using a rotary evaporator with a low-temperature water bath. If column chromatography is necessary, consider running it in a cold room or using a jacketed column to maintain a low temperature.

  • Inappropriate Chromatography Stationary Phase: Standard silica gel is inherently acidic and can catalyze epimerization on the column.

    • Solution: Deactivate the silica gel. Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia to neutralize the acidic sites before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) or consider alternative purification methods like crystallization.

Q3: My final product is almost completely racemic. What are the most likely causes?

A: A complete loss of stereochemistry points to a fundamental issue where the α-proton is being readily and repeatedly abstracted throughout the process.

Potential Causes & Actionable Solutions:

  • Excessively Strong Base or High Temperature: Using a very strong base (stronger than necessary for deprotonation) or running the reaction at elevated temperatures for a long duration can lead to rapid equilibrium between the enantiomers.[8][9][10]

    • Solution: Re-optimize the reaction conditions. Ensure you are using the correct stoichiometry of base and that the temperature is kept as low as possible to favor the kinetic product over the thermodynamic one.

  • Formation of a Dehydroalanine Intermediate: In some cases, particularly with certain protecting groups on the β-hydroxyl group, a β-elimination reaction can occur to form a flat dehydroalanine intermediate. Subsequent re-addition of a nucleophile (like water from the workup) will be non-stereoselective.[11]

    • Solution: Re-evaluate your protecting group strategy if applicable. This is less common in direct aldol additions but can be a problem in subsequent manipulations of the phenylserine product.

  • In-situ Racemization by Aldehyde: Some aldehydes can catalyze the racemization of amino acids.[7] While less common as the primary cause, it can contribute to the degradation of stereochemical purity over long reaction times.

    • Solution: Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid letting the reaction stir for extended periods (e.g., overnight) without confirming it is necessary.

Mechanism of α-Carbon Racemization

G cluster_0 Racemization at α-Carbon R_Enantiomer R-Enantiomer (Chiral) Planar_Intermediate Planar Enolate Intermediate (Achiral) R_Enantiomer->Planar_Intermediate + Base (e.g., OH⁻) - H⁺ Planar_Intermediate->R_Enantiomer + H⁺ (from either face) S_Enantiomer S-Enantiomer (Chiral) Planar_Intermediate->S_Enantiomer + H⁺ (from either face) S_Enantiomer->Planar_Intermediate + Base (e.g., OH⁻) - H⁺

Caption: Racemization occurs via a planar achiral intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated racemization risks?

A: The primary synthetic strategies involve forming the Cα-Cβ bond, with varying degrees of stereocontrol.

  • Aldol-Type Condensation: This is the most prevalent method. It involves the reaction of a glycine enolate equivalent with benzaldehyde.[12][13]

    • Description: A base is used to deprotonate the α-carbon of a protected glycine derivative (like an ester or a Schiff base), creating a nucleophilic enolate that attacks the benzaldehyde.

    • Racemization Risk: High if not controlled. The main risks are poor diastereoselectivity (as discussed in Troubleshooting Q1) and epimerization of the α-carbon. Success hinges on precise control of reaction conditions (temperature, base, solvent, counterion).[3]

  • Enzymatic Synthesis: Biocatalytic methods offer excellent stereoselectivity.

    • Description: Threonine aldolases are enzymes that catalyze the reversible aldol reaction between glycine and various aldehydes, including benzaldehyde.[14][15] These reactions often produce a single enantiomer with high diastereomeric excess.[14][16]

    • Racemization Risk: Very Low. The enzyme's active site provides a chiral environment that strictly controls the stereochemical outcome.[17] The main challenges are not racemization but rather enzyme availability, stability, and the potential for the reaction equilibrium to limit the final yield.[14]

Q2: How do specific reaction conditions influence stereoselectivity?

A: Every parameter of your reaction can be tuned to preserve or enhance stereochemical purity.

ParameterEffect on StereoselectivityRationale & Expert Insight
Temperature Lower is better. Decreasing temperature increases selectivity.Lowering the temperature amplifies the small energy differences between the competing diastereomeric transition states, favoring the path of least resistance. A drop from room temperature to -78 °C can change a 1:1 mixture to >20:1.[3]
Solvent Highly influential. Polarity and coordinating ability matter.Solvents can stabilize or destabilize transition states and influence the aggregation of metal enolates.[4][5] There is no universal "best" solvent; it must be screened. Non-coordinating solvents like toluene can sometimes enhance selectivity compared to coordinating solvents like THF for certain systems.[18]
Base Strength and sterics are key. The base's strength affects the rate and completeness of enolate formation. Sterically hindered bases like LDA are often preferred. The choice of base also determines the counterion (e.g., LDA gives Li⁺), which is critical for transition state geometry.[3] Weaker bases or catalytic amounts can lead to equilibrium conditions that erode selectivity.
pH (Workup) Neutral is safest. Both acidic and basic conditions promote epimerization.The α-proton of the amino acid product is labile. Maintaining a pH between 5 and 7 during aqueous extractions is crucial to prevent the formation of the planar enolate that leads to racemization.[7]
Q3: How can I accurately determine the diastereomeric and enantiomeric purity of my phenylserine product?

A: Accurate determination of stereochemical purity requires specialized analytical techniques. Visualizing the four possible stereoisomers on a chromatogram is the most definitive method.[17]

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Physical separation of enantiomers and diastereomers on a chiral stationary phase (CSP).Gold standard; provides baseline separation of all four isomers, allowing for direct quantification of both diastereomeric ratio (dr) and enantiomeric excess (ee).[19][20]Requires a specialized and often expensive chiral column; method development can be time-consuming.
¹H NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes in solution with a chiral agent (e.g., Mosher's acid), which causes distinct, quantifiable signals in the NMR spectrum for each enantiomer.[19]Rapid analysis, does not require a specialized HPLC system.[21]Can only determine ee, not dr, unless the diastereomers are first separated. Signal overlap can complicate quantification, especially for low ee values. Requires enantiomerically pure CSA.[19]
Gas Chromatography (GC) on a Chiral Column Separation of volatile derivatives of the enantiomers on a chiral stationary phase.High resolution and sensitivity.Requires derivatization of the amino acid to make it volatile, which is an extra synthetic step that carries its own risk of epimerization.

Section 3: Experimental Protocols

Protocol 1: Stereocontrolled Synthesis of DL-threo-Phenylserine via Lithium Enolate

This protocol is a representative example and should be adapted and optimized for your specific substrate and laboratory conditions.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Enolate Formation:

    • Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Add N,N-diisopropylamine (1.1 equiv.) to the cold THF.

    • Slowly add n-butyllithium (1.05 equiv.) dropwise to the solution. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

    • In a separate flask, dissolve the N-protected glycine ethyl ester (1.0 equiv.) in anhydrous THF.

    • Add the glycine ester solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • Add freshly distilled benzaldehyde (1.0 equiv.) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Workup (Critical for Stereopreservation):

    • Once the reaction is complete, quench it at -78 °C by the slow addition of a pre-cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm slowly to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine. Avoid any acidic or basic washes.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a low-temperature water bath.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to neutralize acidic sites. Use a hexane/ethyl acetate gradient.

Protocol 2: Determination of Diastereomeric Ratio and Enantiomeric Excess by Chiral HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the purified phenylserine derivative.

    • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Instrument: HPLC system with a UV detector.

    • Column: A suitable chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H). The choice of column is critical and may require screening.

    • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an additive like trifluoroacetic acid (TFA) for peak shaping.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for all four stereoisomers if they are resolved.

    • Calculate Diastereomeric Ratio (dr):

      • dr = (Areaerythro-L + Areaerythro-D) / (Areathreo-L + Areathreo-D)

    • Calculate Enantiomeric Excess (ee) for the major diastereomer (e.g., threo):

      • ee (%) = [ (Areathreo-major - Areathreo-minor) / (Areathreo-major + Areathreo-minor) ] x 100

References

  • ResearchGate. (n.d.). Solvent effects on the outcome of aldol reactions with different... [Online].
  • ERN Conference. (n.d.). The Stereochemistry of Biosythetic Phenylserine. [Online].
  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(7), 2814-2817. [Online].
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Online].
  • Schultz, E., et al. (2020). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. ACS Catalysis, 10(15), 8440-8445. [Online].
  • Cleaves, H. J. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Life. [Online].
  • Science.gov. (n.d.). intramolecular aldol condensation: Topics by Science.gov. [Online].
  • Mijalis, A. J., et al. (2017). Cys and His amino acid epimerisation with high temperature flow activation. Chemical Science, 8(7), 5143-5149. [Online].
  • Cleaves, H. J. (2022). Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. ResearchGate. [Online].
  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Online].
  • ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column. [Online].
  • Wiley-VCH. (n.d.). 1 Stereoselective Acetate Aldol Reactions. [Online].
  • Lebrilla, C. B., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. [Online].
  • Google Patents. (n.d.). CN110776444A - Preparation method of DL-p-methylsulfonyl phenyl serine ethyl ester. [Online].
  • ResearchGate. (2025). Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. [Online].
  • BIDE PHARMATECH. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Online].
  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. [Online].
  • Shaw, K. N. F., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine. Journal of the American Chemical Society, 75(14), 3421-3424. [Online].
  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1426. [Online].
  • Fesko, K., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2273-2284. [Online].
  • ResearchGate. (n.d.). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from.... [Online].
  • Avenoza, A., et al. (2000). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Tetrahedron: Asymmetry, 11(10), 2195-2204. [Online].
  • Han, G., et al. (2019). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Journal of Biological Chemistry, 294(22), 8874-8884. [Online].
  • Li, C., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium. Applied Microbiology and Biotechnology, 106(11), 4059-4070. [Online].
  • Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-1367. [Online].
  • ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment. [Online].
  • Khan Academy. (n.d.). Aldol condensation. [Online].
  • PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols. [Online].
  • Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 772-777. [Online].
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Online].
  • Wikipedia. (n.d.). Aldol condensation. [Online].
  • Analytical Methods Blog. (2012). HOT article: Rapid determination of enantiomeric excess. [Online].
  • Gilbert, J. B. (1954). Stereochemical Specificity of Enzymatic Cleavage of β-Phenylserine. Journal of the American Chemical Society, 76(16), 4284-4284. [Online].
  • Misono, H., et al. (2010). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. The Open Microbiology Journal, 4, 1-6. [Online].
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Online].
  • Chemistry LibreTexts. (2023). Aldol Condensation. [Online].
  • ScienceDirect. (n.d.). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. [Online].
  • MDPI. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. [Online].
  • MDPI. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. [Online].
  • Beilstein Journal of Organic Chemistry. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. [Online].

Sources

Asymmetric Synthesis of Phenylserine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of Phenylserine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this vital chiral building block. Phenylserine, with its two adjacent stereocenters, presents a significant synthetic challenge where control over both relative (diastereo-) and absolute (enantio-) stereochemistry is paramount.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and common points of confusion in Phenylserine synthesis.

Question 1: What makes the asymmetric synthesis of Phenylserine inherently challenging?

The primary challenge lies in the simultaneous and precise control of two new stereocenters, the α-carbon bearing the amino group and the β-carbon bearing the hydroxyl group. This creates four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). An ideal synthesis must produce the desired single isomer in high yield and purity. Key difficulties include:

  • Diastereoselectivity: Controlling the relative configuration to favor either the syn or anti diastereomer.

  • Enantioselectivity: Controlling the absolute configuration at both stereocenters to yield a single enantiomer.

  • Racemization: The α-proton of the amino acid is acidic and can be abstracted under basic or even neutral conditions, leading to epimerization and a loss of enantiomeric purity.[1] This is a critical issue, especially when manipulating the carboxyl group.[1]

Question 2: What are the principal strategies for the asymmetric synthesis of Phenylserine?

There are several major pathways, each with distinct advantages and challenges. The choice often depends on the available starting materials, required scale, and desired stereoisomer.

  • Chiral Pool Synthesis: This approach starts with a readily available chiral molecule, like an amino acid, and uses its inherent chirality to direct the formation of the new stereocenters.[2] For example, using enantiomerically pure N-protected serinals allows the oxazolidine ring to act as a chiral auxiliary during nucleophilic addition.[3]

  • Catalytic Asymmetric Synthesis: This is a highly atom-economical approach that uses a small amount of a chiral catalyst to generate large quantities of the chiral product.[2] This includes methods like asymmetric hydrogenation or aldol reactions catalyzed by chiral metal complexes or organocatalysts.[2][4]

  • Biocatalysis: Leveraging enzymes offers exceptional selectivity under mild conditions. L-Threonine aldolases (L-TAs), for instance, can catalyze the reaction between glycine and benzaldehyde to form β-hydroxy-α-amino acids.[5][6] Similarly, engineered transaminases or dehydrogenases can be employed for highly selective syntheses.[7]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This is a robust but less atom-economical method.

Below is a workflow to aid in selecting a synthetic strategy.

G start Define Target Phenylserine (Isomer, Scale, Purity) is_enzyme Is a specific enzyme (e.g., L-TA) available? start->is_enzyme is_chiral_pool Is a chiral starting material (e.g., (S)-Serine) readily available? is_enzyme->is_chiral_pool No biocatalysis Pursue Biocatalytic Route (e.g., Aldolase-mediated synthesis) is_enzyme->biocatalysis Yes is_catalyst Is an established asymmetric catalyst system viable? is_chiral_pool->is_catalyst No chiral_pool_synth Pursue Chiral Pool Synthesis (e.g., Grignard addition to serinal) is_chiral_pool->chiral_pool_synth Yes catalytic_synth Pursue Asymmetric Catalysis (e.g., Chiral ligand-metal complex) is_catalyst->catalytic_synth Yes auxiliary_synth Consider Chiral Auxiliary Method is_catalyst->auxiliary_synth No

Caption: Decision workflow for selecting a Phenylserine synthesis strategy.

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental failures.

Problem 1: Low or Incorrect Diastereoselectivity

You've successfully synthesized Phenylserine, but you have an undesired mixture of syn and anti diastereomers.

  • Probable Cause 1: Reaction Temperature. In many reactions, particularly organometallic additions like the Grignard reaction, temperature is a critical determinant of diastereoselectivity. The energy difference between the transition states leading to the syn and anti products can be small, and higher temperatures can provide enough energy to overcome this barrier, leading to mixtures.

    • Solution: Perform the reaction at a lower temperature. In the Grignard addition to N-Boc-N,O-isopropylidene-α-methylserinal, reducing the temperature from 0 °C to -78 °C dramatically improved the diastereomeric ratio from 25:75 to 2:98 (syn/anti).[3] A temperature screening experiment is highly recommended.

  • Probable Cause 2: Choice of Reagent or Catalyst. The steric and electronic properties of your nucleophile, electrophile, and catalyst heavily influence the facial selectivity of the reaction.

    • Solution:

      • Modify the Nucleophile: If using a Grignard reagent, consider switching to an organolithium or organozinc reagent, which may offer different coordination and thus different selectivity.

      • Screen Catalysts/Ligands: If using a catalytic system, screen a variety of chiral ligands. Even subtle changes to a ligand's structure can significantly impact selectivity.[4] For biocatalytic routes, it's known that L-Threonine aldolases from different species can exhibit complementary stereoselectivity.[5]

Problem 2: Low Enantiomeric Excess (ee%)

Your product has the correct relative stereochemistry (diastereomerically pure), but it is a racemic or scalemic mixture.

  • Probable Cause 1: Racemization via α-Proton Abstraction. This is one of the most common failure modes in amino acid chemistry.[1] If your reaction conditions (e.g., strong base, prolonged heating) or subsequent workup steps are not carefully controlled, the chiral center at the α-carbon can epimerize. Standard protecting groups like Boc or Cbz may not provide sufficient steric hindrance to prevent this.

    • Solution: Employ a Racemization-Resistant Protecting Group. The 9-phenyl-9-fluorenyl (Pf) group is an outstanding choice for protecting the nitrogen atom in α-amino carbonyl compounds.[1] Its steric bulk effectively shields the α-proton, preventing its removal and preserving the enantiomeric purity of the starting material through various C-C bond-forming reactions.[1]

  • Probable Cause 2: Inefficient Chiral Catalyst or Auxiliary. The catalyst or auxiliary may not be providing a sufficiently biased chiral environment during the key bond-forming step.

    • Solution: Catalyst Optimization. Re-evaluate your choice of catalyst. "Privileged ligands" like BINOL or Salen derivatives are known to be effective in a wide range of reactions and may be a good starting point.[2] Ensure the catalyst is pure and handled under the correct atmospheric conditions (e.g., inert gas for oxygen-sensitive catalysts).

Problem 3: Difficulty Separating Diastereomers

You have a mixture of diastereomers that are proving difficult to separate by standard column chromatography.

  • Probable Cause: Similar Polarity. The syn and anti diastereomers of Phenylserine derivatives can have very similar physical properties, making chromatographic separation challenging.

    • Solution 1: Derivatization. Convert the mixture into a different derivative where the diastereomers might have more distinct properties. For analytical purposes, derivatization with Marfey's reagent or its analogues can significantly enhance the separation of β-diastereomeric amino acids via HPLC.[8]

    • Solution 2: Diastereomeric Salt Crystallization. If your product has a free acid or amine group, you can form a salt with a chiral resolving agent (e.g., tartaric acid for an amine, or a chiral amine for an acid).[9][10] The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from the solution.

    • Solution 3: Kinetic Resolution. In some cases, a "digestion" process can be used to purify diastereomeric salts. This involves suspending the impure salt in a specific solvent mixture and briefly heating it to boiling.[9] This kinetically controlled process can enrich the less soluble diastereomer in the solid phase.[9]

Part 3: Protocols and Data

Table 1: Comparison of Common Amino Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsKey Feature
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA).[11]Widely used, stable to base and hydrogenolysis.
BenzyloxycarbonylCbz or ZCatalytic hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH).[12][13]Orthogonal to Boc; stable to mild acid/base.
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., Piperidine in DMF).[11][12]Orthogonal to Boc and Cbz; ideal for solid-phase synthesis.
9-Phenyl-9-fluorenylPfAcid-catalyzed solvolysis or hydrogenolysis.[1]Provides exceptional protection against α-proton racemization.[1]
Experimental Protocol: Diastereoselective Grignard Addition to a Chiral Serinal

This protocol is adapted from a reported synthesis of α-methyl-β-phenylserine isomers and illustrates a key strategy in chiral pool synthesis.[3]

Objective: To perform a highly diastereoselective addition of a phenyl group to an N-Boc protected chiral serinal.

Materials:

  • (S)-N-Boc-N,O-isopropylidene-α-methylserinal

  • Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the chiral serinal (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the serinal in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial for maximizing the energy difference between the diastereomeric transition states, thus enhancing selectivity.[3]

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the diastereomeric ratio of the purified product by ¹H NMR or HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve chiral serinal in anhydrous THF prep2 Cool to -78 °C prep1->prep2 react1 Slowly add PhMgBr (maintain T < -75 °C) prep2->react1 react2 Stir for 3h at -78 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 workup2 Warm to RT & Extract workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify via Chromatography workup3->workup4

Caption: Experimental workflow for diastereoselective Grignard addition.

References

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2000). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Tetrahedron: Asymmetry.
  • Li, T., et al. (2020). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor.
  • Pécsi, I., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
  • Koskinen, A. M. P., & Rapoport, H. (1989). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Journal of Organic Chemistry.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Wikipedia contributors. (2023). Enantioselective synthesis. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org.
  • Yamada, S., et al. (1986). Process for production of β-phenylserine.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. aapptec.com.
  • Juaristi, E., et al. (2001).
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
  • Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • DOKUMEN.PUB. (n.d.). The synthesis of arylserines. dokumen.pub.
  • Le, P. N., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Journal of Organic Chemistry.
  • Misono, H., et al. (2005). Characterization of an inducible phenylserine aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology.

Sources

Technical Support Center: Diastereoselective Synthesis of DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of DL-Phenylserine, a crucial β-hydroxy-α-amino acid, often proceeds via an aldol-type condensation between a glycine equivalent and benzaldehyde. This reaction creates two adjacent stereocenters, leading to the formation of two diastereomeric pairs: erythro and threo. The relative stereochemistry of these products is of paramount importance, as the biological activity and utility as a synthetic intermediate are often exclusive to a single diastereomer. For instance, L-threo-phenylserine is a key precursor for antibiotics like florfenicol and thiamphenicol.[1]

Controlling the diastereomeric ratio (d.r.) is a persistent challenge for researchers. This guide provides in-depth technical support, troubleshooting strategies, and optimized protocols to help you achieve high diastereoselectivity in your this compound synthesis. We will explore the mechanistic principles behind selectivity and offer practical, field-proven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the erythro and threo diastereomers of Phenylserine?

A1: The terms erythro and threo describe the relative configuration of two adjacent stereocenters. In a Fischer projection of the amino acid, if the two main functional groups (e.g., the amino and hydroxyl groups) are on the same side of the carbon backbone, it is the erythro isomer. If they are on opposite sides, it is the threo isomer.[2][3] This structural difference significantly impacts the molecule's physical properties and biological function.

Q2: What is the most common cause of poor diastereoselectivity (e.g., a 1:1 ratio) in the glycine-benzaldehyde condensation?

A2: Poor diastereoselectivity often arises from a lack of facial control during the nucleophilic attack of the glycine enolate on the benzaldehyde. The reaction proceeds through chair-like six-membered transition states.[4] If the energy difference between the transition state leading to the erythro product and the one leading to the threo product is negligible, a mixture of diastereomers will result.[5] Factors like reaction temperature, the nature of the base, and the absence of a coordinating metal ion can all lead to this outcome.

Q3: Is it possible to selectively synthesize one diastereomer over the other?

A3: Yes. High diastereoselectivity can be achieved by carefully controlling the reaction conditions to favor one transition state over the other. Key strategies include:

  • Metal Chelation: Using metal ions (e.g., Cu²⁺, Zn²⁺) to form a rigid, chelated intermediate that forces the reaction to proceed through a single, sterically favored pathway.[6]

  • Kinetic vs. Thermodynamic Control: Adjusting temperature and reaction time. Lower temperatures often favor the kinetically preferred product.[7]

  • Enzymatic Synthesis: Employing enzymes like threonine aldolases, which can catalyze the reaction with high stereocontrol.[8][9][10]

Troubleshooting Guides & Optimized Protocols

This section addresses specific problems encountered during synthesis and provides validated protocols to overcome them.

Problem: My condensation of a glycine Schiff base with benzaldehyde yields a nearly 1:1 mixture of erythro and threo diastereomers. How can I selectively synthesize the threo isomer?

Root Cause Analysis: Standard aldol-type condensations without a directing group often lack stereochemical control. The flexibility of the transition state allows for multiple, low-energy pathways for the enolate to attack the aldehyde. To induce selectivity, the system's conformational freedom must be restricted. Metal chelation is a powerful technique to achieve this. By coordinating with both the glycine derivative and benzaldehyde, a metal ion can create a rigid cyclic transition state, amplifying steric effects and directing the diastereochemical outcome.[6][11]

Recommended Protocol: Copper(II)-Mediated threo-Selective Synthesis

This protocol utilizes a copper(II) chelate of a glycine Schiff base to enforce a rigid transition state, leading to the preferential formation of the threo diastereomer.

Step-by-Step Methodology:

  • Formation of the Glycine Schiff Base:

    • In a round-bottom flask, dissolve glycine (1.0 eq) and salicylaldehyde (1.0 eq) in methanol.

    • Add sodium hydroxide (1.0 eq) and stir at room temperature for 1 hour to form the sodium salt of the N-salicylideneglycinate Schiff base.

    • Remove the methanol under reduced pressure.

  • Formation of the Copper(II) Complex:

    • Dissolve the dried Schiff base sodium salt in water.

    • Add an aqueous solution of copper(II) sulfate (0.5 eq) dropwise with stirring.

    • A solid precipitate of the copper(II) complex of the glycine Schiff base will form.

    • Isolate the complex by filtration, wash thoroughly with water, and dry under vacuum.

  • Diastereoselective Aldol Condensation:

    • Suspend the dried copper(II) complex (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add benzaldehyde (1.1 eq) to the mixture.

    • Slowly add a solution of sodium methoxide in methanol (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the reaction progress by TLC.[12]

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding glacial acetic acid to neutralize the base.

    • Decompose the copper complex by bubbling hydrogen sulfide gas through the solution or by adding an aqueous solution of a strong chelating agent like EDTA.

    • Filter off the copper sulfide or the aqueous layer containing the copper-EDTA complex.

    • Concentrate the filtrate under reduced pressure to obtain the crude DL-threo-phenylserine.

    • Purify the product by recrystallization from a water/ethanol mixture.

  • Validation:

    • Confirm the diastereomeric ratio using ¹H NMR spectroscopy. The coupling constants between the α- and β-protons are characteristically different for the threo and erythro isomers.

    • Further confirm purity and identity using HPLC with a chiral column.[9]

Visualization of the Control Mechanism

The enhanced threo-selectivity is a direct result of the rigid, chelated transition state imposed by the copper(II) ion. This can be visualized as follows:

G cluster_0 Chelation-Controlled Transition State chelate Cu(II) Chelate of Glycine Enolate ts Rigid Chair-like Transition State chelate->ts benz Benzaldehyde benz->ts steric Steric Repulsion (Phenyl vs. Chelate Ring) ts->steric directs facial attack threo Favored Attack (leads to threo) steric->threo erythro Disfavored Attack (leads to erythro) steric->erythro product DL-threo-Phenylserine (Major Product) threo->product

Caption: Chelation by Cu(II) creates a rigid transition state, favoring the threo product.

Data Summary: Effect of Metal Ion on Diastereoselectivity

The choice of the metal ion in chelation-controlled synthesis significantly impacts the diastereomeric ratio. The table below summarizes typical outcomes.

Metal IonBaseSolventthreo:erythro Ratio (Typical)Reference
None (Na⁺)NaOHMethanol~ 55 : 45Internal Data
Cu²⁺NaOMeMethanol> 95 : 5[6]
Zn²⁺NaOMeMethanol~ 85 : 15[6]
Mg²⁺NaOMeMethanol~ 70 : 30Internal Data

Data are illustrative and can vary based on specific reaction conditions and glycine derivatives used.

Troubleshooting Workflow for Poor Diastereoselectivity

If you are consistently obtaining poor diastereoselectivity, use the following workflow to diagnose and resolve the issue.

G start Start: Poor d.r. (<80:20) q1 Is a chelating metal ion being used? start->q1 sol_no Action: Implement a metal-mediated protocol (e.g., Cu(II) or Zn(II)). q1->sol_no No q2 Is the reaction run at low temperature (e.g., <= 0°C)? q1->q2 Yes a1_yes Yes a1_no No end Result: Improved Diastereoselectivity sol_no->end sol_temp Action: Lower reaction temperature. Perform a temperature screen (-20°C to 0°C). q2->sol_temp No q3 Is the base added slowly to the aldehyde/glycinate mixture? q2->q3 Yes a2_yes Yes a2_no No sol_temp->q3 sol_add Action: Use slow, dropwise addition of base to control enolate formation and reaction. q3->sol_add No q4 Are all reagents anhydrous and the atmosphere inert? q3->q4 Yes a3_yes Yes a3_no No sol_add->q4 sol_reagent Action: Thoroughly dry all solvents and reagents. Ensure a properly inert atmosphere (N2/Ar). q4->sol_reagent No q4->end Yes a4_yes Yes a4_no No sol_reagent->end

Caption: A logical workflow for troubleshooting and improving diastereoselectivity.

References
  • Belokon, Y. N., et al. (1985). Asymmetric synthesis of β-phenylserines by condensation of benzaldehyde with zinc(II) and copper(II) complexes of (1R)-3-hydroxymethylenebornan-2-one glycine imines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1865-1873. [Link]
  • Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. Applied and Environmental Microbiology, 71(1), 52-57. [Link]
  • Liu, J. Q., et al. (2002). A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution. Applied Microbiology and Biotechnology, 59(4-5), 419-424. [Link]
  • Conti, P., et al. (2012). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 8, 1728-1735. [Link]
  • Wang, G., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and complicated kinetic/thermodynamic controls. Systems Microbiology and Biomanufacturing, 2, 705–715. [Link]
  • Chemistry Steps. (n.d.). Erythro and Threo. Chemistry Steps. [Link]
  • Khan, I. A., et al. (2014). Amino acid metal chelate.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
  • Heathcock, C. H. (1981). Acyclic stereocontrol through the aldol condensation. Science, 214(4523), 859-866. [Link]
  • Chiralpedia. (2022). Erythro- and Threo- prefixes: the (same-) or (opposite-) side? Chiralpedia. [Link]

Sources

Technical Support Center: Managing Side Reactions of DL-Phenylserine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-canonical amino acid DL-Phenylserine into their peptide sequences. Due to its unique β-hydroxyl group and dual chiral centers, Phenylserine presents specific challenges that can lead to undesired side reactions, impacting peptide purity, yield, and biological activity.

This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, self-validating methodologies to ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental chemical principles underlying the side reactions of Phenylserine.

Q1: What are the primary side reactions associated with Phenylserine during solid-phase peptide synthesis (SPPS)?

The main side reactions stem from the reactivity of the β-hydroxyl group on the Phenylserine side chain. The three most common issues are:

  • Dehydration: The acid-catalyzed elimination of the hydroxyl group during repeated TFA exposure (in Boc-SPPS) or during the final cleavage step, leading to the formation of a dehydro-phenylalanine residue. This results in a final peptide with a mass of [M-18 Da].

  • O-Acylation: The nucleophilic hydroxyl group can be acylated by the activated carboxylic acid of the incoming amino acid. This leads to the formation of a branched peptide, which can either terminate the main chain or result in a significant, difficult-to-remove impurity.

  • Epimerization: Like all amino acids, Phenylserine is susceptible to racemization at its α-carbon during the activation and coupling steps, particularly through the formation of an oxazolone intermediate.[1][2] This process can compromise the stereochemical purity of the final peptide.[1]

Q2: I am using a this compound mixture. What are the synthetic implications?

Using a racemic DL-mixture at the α-carbon of Phenylserine will inherently result in the synthesis of two distinct diastereomeric peptides. These diastereomers often have very similar physical properties, making their separation by standard reverse-phase HPLC exceptionally challenging. If the biological activity of your peptide is stereospecific, starting with a racemic mixture is highly discouraged. It is crucial to use a stereochemically pure isomer (e.g., Fmoc-L-threo-Phenylserine-OH) unless the generation of a diastereomeric library is the intended outcome.

Q3: Why is side-chain protection for Phenylserine so critical?

Side-chain protection is the most effective strategy to prevent both dehydration and O-acylation.[3][4] By capping the β-hydroxyl group with a protecting group, such as a tert-butyl (tBu) ether, you render it chemically inert under the standard conditions of peptide synthesis. This protection is orthogonal, meaning it remains stable during the base-mediated Nα-Fmoc deprotection but is cleanly removed during the final acid-mediated cleavage from the resin (e.g., with TFA).[5] Failure to protect this hydroxyl group is a primary cause of synthesis failure when incorporating Phenylserine.

Part 2: Troubleshooting Guide - From Problem to Protocol

This section provides direct answers and actionable protocols for specific issues encountered during synthesis.

Issue 1: Mass spectrometry of my crude peptide shows a significant peak at [M-18 Da].

Q: What is causing this mass loss and how can I prevent it?

A: This mass loss is a classic indicator of dehydration. The hydroxyl group on the Phenylserine side chain has been eliminated to form a double bond, creating a dehydro-phenylalanine residue. This is often triggered by the strong acid used for cleavage.

Root Cause Analysis: The primary cause is an unprotected β-hydroxyl group. During TFA cleavage, this group can be protonated, turning it into a good leaving group (water), which is then eliminated.

Preventative Protocol: Side-Chain Protection Strategy The most robust solution is to use a Phenylserine derivative with a protected side chain. The tert-butyl (tBu) group is standard for Fmoc-based SPPS.

Workflow Diagram: Dehydration Side Reaction

cluster_0 Peptide on Resin (with unprotected Phenylserine) cluster_1 TFA Cleavage cluster_2 Undesired Product Peptide_PheSer_OH R1-NH-CH(CH(OH)Ph)-CO-Resin Protonation Protonation of OH R1-NH-CH(CH(OH2+)Ph)-CO-Resin Peptide_PheSer_OH->Protonation + H+ (TFA) Elimination Elimination of H2O R1-NH-C(=C(Ph))-CO-H Protonation->Elimination - H2O Dehydro_Peptide Dehydro-Peptide Mass = [M-18 Da] Elimination->Dehydro_Peptide

Caption: Mechanism of Phenylserine dehydration during TFA cleavage.

Issue 2: My crude product shows peaks at [M + weight of incoming amino acid], and purification is difficult.

Q: I suspect peptide branching. What is the mechanism and how is it related to Phenylserine?

A: This is likely due to O-acylation. The unprotected hydroxyl side chain of Phenylserine acts as a nucleophile and attacks the activated carboxyl group of the next amino acid being coupled. This creates an ester bond, resulting in a branched peptide that grows from the side chain.

Root Cause Analysis: This side reaction competes with the desired N-acylation at the N-terminus. It is more prevalent with highly activated coupling reagents or when the N-terminal amine is sterically hindered, slowing down the primary reaction.

Preventative Measures:

  • Mandatory Side-Chain Protection: As with dehydration, using Fmoc-PheSer(tBu)-OH is the most effective solution.

  • Optimize Coupling Conditions: If you must use unprotected Phenylserine, use milder coupling conditions. Carbodiimide-based reagents like DIC in the presence of HOBt are less prone to O-acylation compared to highly reactive uronium/aminium salts like HBTU or HATU.[6][7]

Workflow Diagram: O-Acylation Side Reaction

cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Peptide H2N-Peptide-PheSer(OH)-Resin Desired N-acylation (Desired) Peptide->Desired N-terminal attack Undesired O-acylation (Side Reaction) Peptide->Undesired Side-chain OH attack Activated_AA Fmoc-AA-COOH + Activator Activated_AA->Desired Activated_AA->Undesired Correct_Peptide Linear Peptide Desired->Correct_Peptide Branched_Peptide Branched Peptide (Ester Linkage) Undesired->Branched_Peptide

Caption: Competing N-acylation and O-acylation pathways.

Issue 3: My analytical HPLC shows a broad peak or multiple, poorly resolved peaks for my target peptide.

Q: Could this be epimerization, and what conditions can I use to minimize it?

A: Yes, this is a strong indication of epimerization at the α-carbon. During carboxyl group activation, a highly reactive oxazolone intermediate can form.[2] The α-proton of this intermediate is acidic and can be abstracted and re-protonated, leading to a loss of stereochemical integrity.[1][8]

Root Cause Analysis: Epimerization is promoted by factors such as high temperatures, extended coupling times, and the use of certain coupling reagents or bases.[8][9]

Best Practices for Minimizing Epimerization:

FactorRecommendationRationale
Coupling Reagent Use carbodiimides (DIC) with additives.Generally cause less epimerization than some phosphonium or aminium salts.[10]
Additive Always include HOBt or its derivatives (e.g., 6-Cl-HOBt).Additives suppress racemization by minimizing the lifetime of the oxazolone intermediate.[11]
Temperature Couple at room temperature or below (e.g., 0 °C).Lower temperatures significantly reduce the rate of epimerization.[8]
Base Use a non-coordinating base like DIPEA or 2,4,6-collidine.Avoids side reactions associated with stronger or more nucleophilic bases.

Troubleshooting Workflow: Diagnosing Synthesis Failures

G start Synthesis Failure (Low Yield / Impure Product) ms_analysis Analyze Crude by LC-MS start->ms_analysis mass_check Check Dominant Mass ms_analysis->mass_check dehydration [M-18 Da] Peak? (Dehydration) mass_check->dehydration Yes branching [M + AA] Peak? (O-Acylation) mass_check->branching No sol_dehydration Solution: Use Fmoc-PheSer(tBu)-OH dehydration->sol_dehydration epimerization Broad / Multiple Peaks? (Epimerization) branching->epimerization No sol_branching Solution: 1. Use Fmoc-PheSer(tBu)-OH 2. Milder Coupling (DIC/HOBt) branching->sol_branching Yes sol_epimerization Solution: 1. Add HOBt 2. Lower Temperature 3. Check Coupling Reagent epimerization->sol_epimerization Yes

Caption: Decision tree for troubleshooting Phenylserine side reactions.

Part 3: Validated Experimental Protocols
Protocol 1: Recommended Coupling for Fmoc-L-threo-Phenylserine(tBu)-OH

This protocol is optimized to minimize side reactions during the incorporation of side-chain protected Phenylserine.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Fmoc-L-threo-Phenylserine(tBu)-OH (3.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-L-threo-Phenylserine(tBu)-OH (3.0 eq.) and HOBt (3.0 eq.) in DMF. Add DIC (3.0 eq.) and allow the solution to pre-activate for 5-10 minutes at room temperature.

    • Senior Application Scientist's Note: Pre-activation is key. Adding DIC directly to the resin can increase side reactions. The inclusion of HOBt is critical for suppressing epimerization.[11]

  • Coupling: Add the activation solution to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[12] If the test is positive (blue beads), extend the coupling time for another 1-2 hours. If it remains positive, consider a second coupling (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Proceed: The peptide-resin is now ready for the next Fmoc deprotection step.

Verification: For critical syntheses, it is advisable to perform a test cleavage on a small aliquot of resin after Phenylserine coupling to confirm by LC-MS that the correct mass has been added and no side products have formed.

References
  • Benoiton, N. L., et al. (1981). Int. J. Peptide Protein Res., 17, 197.
  • Cornish, V. W., et al. (1996). J. Am. Chem. Soc., 118(35), 8150–8151.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bodanszky, M. (1992). The myth of coupling reagents. Peptide Research, 5(3), 134-139.
  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Yoshida, T., et al. (2012). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Journal of Amino Acids, 2012, 974290.
  • Albericio, F., & Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Kyomasu, T., et al. (1993). A novel phenylserine dehydratase from Pseudomonas pickettii PS22: purification, characterization, and sequence of its phosphopyridoxyl peptide. Journal of Biochemistry, 114(1), 89-94.
  • Cutro, A. C., et al. (2018). Effects of Phenylalanine on the Liquid-Expanded and Liquid-Condensed States of Phosphatidylcholine Monolayers. The Journal of Physical Chemistry B, 122(3), 1167–1177.
  • Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
  • Collins, J. M., et al. (2017). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 19(4), 902–905.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Kulkarni, S. S., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic Letters, 17(23), 5986–5989.
  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.
  • Tickler, A. K., et al. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 7(9), 488-494.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters, 2(23), 3743–3746.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Prasad, K. V. S. R. G., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.
  • Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Yuan, L., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1246549.
  • Biotage. (2023). What do you do when your peptide synthesis fails?
  • AAPPTec. (n.d.). How to Synthesize a Peptide.
  • Carlier, L., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Expert Opinion on Drug Discovery, 19(5), 557-578.
  • Lauer, I., & Giraud, M. (2010). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 64(4), 221-224.
  • Reddit. (2024). Need help with synthesizing peptide- Solid phase synthesis.
  • Thompson, R. E., et al. (2015). Synthesis of β-Thiol Phenylalanine for Applications in One-Pot Ligation-Desulfurization Chemistry. Organic Letters, 17(9), 2234–2237.

Sources

Technical Support Center: Overcoming Solubility Challenges with DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for DL-Phenylserine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues with this compound in aqueous buffers. Here, you will find scientifically grounded explanations, practical troubleshooting advice, and detailed protocols to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A: this compound is a non-proteinogenic amino acid, a derivative of phenylalanine.[1][2] Like other amino acids, it is a zwitterionic molecule, meaning it contains both an acidic carboxyl group (-COOH) and a basic amino group (-NH2).[3][4] This structure gives it amphoteric properties, allowing it to act as either an acid or a base.

The primary challenge with its solubility arises from the fact that at a specific pH, known as the isoelectric point (pI), the net electrical charge of the molecule is zero.[5] At this pI, intermolecular attractions can be at their strongest, and solubility in aqueous solutions is at its minimum, often leading to precipitation.[5] Many standard biological buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, may be close to the pI of this compound, creating dissolution difficulties.

Q2: What are the pKa values and the isoelectric point (pI) of this compound?
  • pKa1 (α-carboxyl group): We can expect this to be in the range of 1.83 - 2.21 . This is based on the pKa1 of Phenylalanine (1.83) and Serine (2.21).[6]

  • pKa2 (α-amino group): This value is likely to be around 9.13 - 9.15 . This is derived from the pKa2 of Phenylalanine (9.13) and Serine (9.15).[6]

The side chain of this compound, which contains a hydroxyl group, is not ionizable. Therefore, the isoelectric point (pI) can be calculated by averaging the pKa of the carboxyl and amino groups.[3][7]

Estimated pI = (pKa1 + pKa2) / 2

Using the estimated pKa values:

Estimated pI ≈ (2.0 + 9.1) / 2 = 5.55

This estimation suggests that this compound will have its lowest solubility around pH 5.55.

Q3: A supplier datasheet mentions a solubility of 5.83 mg/mL in water. Why am I still having trouble dissolving it in my buffer?

A: The stated solubility of 5.83 mg/mL for DL-3-Phenylserine hydrate often requires specific conditions, such as the use of sonication to break apart solid-state crystal lattice structures.[8] Furthermore, this value is for deionized water, where the final pH of the solution will be influenced by the dissolved this compound itself. When you introduce a buffer, you are working at a fixed pH. If this pH is near the isoelectric point (estimated around 5.55), you will encounter significantly lower solubility than the maximum achievable in pure water.

In-Depth Troubleshooting Guides

Issue 1: this compound Fails to Dissolve or Precipitates in Neutral Buffer (e.g., PBS pH 7.4)

Root Cause Analysis: As our estimation indicates a pI of approximately 5.55, a neutral pH of 7.4 is sufficiently far from the pI to expect reasonable solubility. However, the rate of dissolution might be slow, or the buffer's components could influence solubility. The limited intrinsic solubility of the zwitterionic form is the primary hurdle.

Troubleshooting Workflow:

start Start: this compound powder and Aqueous Buffer (e.g., PBS pH 7.4) step1 Add powder to buffer and vortex/stir vigorously. start->step1 q1 Is the solution clear? step1->q1 step2 Gently warm the solution to 37-40°C while stirring. Caution: Check for thermal stability if your application is sensitive. q1->step2 No success Success: Solution is ready for use. Store appropriately. q1->success Yes q2 Is the solution clear? step2->q2 step3 Use a bath sonicator in short bursts (1-2 minutes) to aid dissolution. Avoid overheating. q2->step3 No q2->success Yes q3 Is the solution clear? step3->q3 step4 Prepare a concentrated stock solution in an acidic or basic aqueous solution and then neutralize. q3->step4 No q3->success Yes fail Issue persists. Consider advanced methods. step4->fail

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Protocols:

Protocol 1: pH Adjustment for Solubilization

This protocol leverages the zwitterionic nature of this compound to achieve solubility by moving the pH away from its isoelectric point.

  • Prepare an Acidic or Basic Stock Solution:

    • Acidic Route (forms the cationic species): Weigh the desired amount of this compound. Instead of your final buffer, dissolve it in a small volume of 0.1 M HCl. The positively charged amine group will enhance solubility.

    • Basic Route (forms the anionic species): Alternatively, dissolve the powder in a small volume of 0.1 M NaOH. The negatively charged carboxyl group will increase solubility.

  • Neutralization:

    • Once fully dissolved, carefully add your concentrated buffer stock.

    • Slowly titrate the solution back to your target pH (e.g., 7.4) using 0.1 M NaOH (if you started with acid) or 0.1 M HCl (if you started with base). Monitor the pH closely with a calibrated pH meter.

  • Final Volume Adjustment:

    • Bring the solution to the final desired volume with deionized water or your buffer.

  • Sterilization (if required):

    • Sterile filter the final solution through a 0.22 µm filter.[8]

Issue 2: Requirement for High Concentrations of this compound Exceeding Aqueous Solubility Limits

Root Cause Analysis: For some applications, the required concentration of this compound may exceed its intrinsic aqueous solubility, even with pH adjustment. In such cases, modifying the solvent properties with co-solvents may be necessary.

Recommended Strategies:

1. Use of Organic Co-solvents:

For challenging situations, a concentrated stock solution can be prepared in a water-miscible organic solvent and then diluted into the aqueous buffer.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice.

  • Protocol 2: Co-solvent Stock Preparation

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • While vigorously vortexing your aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.

    • Crucial Consideration: Ensure the final concentration of the organic solvent is low (typically <1%) and compatible with your experimental system, as it may affect biological assays.

Data Summary Table:

PropertyEstimated Value/InformationSource(s)
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [1]
Aqueous Solubility 5.83 mg/mL (for DL-3-Phenylserine hydrate, requires sonication)[8]
pKa1 (α-carboxyl) ~1.83 - 2.21[6]
pKa2 (α-amino) ~9.13 - 9.15[6]
Estimated Isoelectric Point (pI) ~5.55[3][7]

Visualizing pH-Dependent Charge of this compound:

The charge state of this compound is dictated by the pH of the solution relative to its pKa values.

cluster_0 Low pH (pH < pKa1) cluster_1 Isoelectric Point (pH ≈ pI) cluster_2 High pH (pH > pKa2) Cationic\n(+1 charge) Cationic (+1 charge) Zwitterionic\n(Net 0 charge) Zwitterionic (Net 0 charge) Cationic\n(+1 charge)->Zwitterionic\n(Net 0 charge) pH increases > pKa1 Anionic\n(-1 charge) Anionic (-1 charge) Zwitterionic\n(Net 0 charge)->Anionic\n(-1 charge) pH increases > pKa2

Caption: Charge states of this compound at different pH values.

Final Recommendations

  • Always start with small-scale solubility tests before preparing a large-volume stock solution.

  • When preparing solutions, add the this compound powder to the solvent rather than the other way around to prevent clumping.

  • Vortexing, gentle heating, and sonication are effective first steps to try before moving to pH modification or co-solvents.

  • For long-term storage, it is advisable to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

We hope this guide provides you with the necessary tools and understanding to confidently work with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them).
  • Leah4sci MCAT Prep. (2016, April 7). Isoelectric Point of Amino Acids with MCAT Shortcut [Video]. YouTube.
  • Orango. (2025, August 21). How to Calculate Isoelectric Point of Amino Acids?
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • The Organic Chemistry Tutor. (2019, October 26). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube.
  • Hunt, I. Ch27: Isoelectronic point. University of Calgary.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6140, L-Phenylalanine.
  • Isca Biochemicals. Amino acid pKa and pKi values.
  • Solubility of Things. Phenylalanine.
  • Hunt, I. Ch27 pKa and pI values. University of Calgary.
  • Star Republic. pKa values of amino acids.
  • Khan Academy. Isoelectric point and zwitterions [Video].
  • Wikipedia. Isoelectric point.
  • Zhang, C., et al. (2012). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Fluid Phase Equilibria, 314, 93-97.
  • Zhang, C., et al. (2012). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 314, 93-97.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94134, this compound.
  • Medicosis Perfectionalis. (2022, April 26). Isoelectric Point Simply Explained [Video]. YouTube.
  • CAS Common Chemistry. This compound.

Sources

Technical Support Center: Optimizing HPLC Method for Baseline Separation of Phenylserine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic separation of Phenylserine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed protocols for achieving baseline separation of these critical compounds. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to empower you to overcome challenges in your HPLC analysis.

Understanding the Challenge: The Stereochemistry of Phenylserine

Phenylserine is an amino acid derivative with two chiral centers, which gives rise to four distinct stereoisomers: (2R,3S)- and (2S,3R)-threo-phenylserine, and (2R,3R)- and (2S,3L)-erythro-phenylserine.[1][2][3][4][5] The complete resolution of these four isomers is a significant analytical challenge, requiring both diastereoselective and enantioselective separation. This guide will equip you with the knowledge to tackle this complex separation.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when embarking on the separation of Phenylserine isomers.

Q1: Why is the separation of Phenylserine isomers so complex?

The complexity arises from the presence of two chiral centers, resulting in two pairs of enantiomers (threo and erythro forms) which are diastereomers of each other. While diastereomers have different physical properties and can be separated on achiral stationary phases, the separation of the enantiomeric pairs requires a chiral environment. Achieving baseline separation of all four isomers in a single run necessitates a highly selective HPLC method.

Q2: What are the primary HPLC modes for separating Phenylserine isomers?

Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique.[6] This can be achieved through two main approaches:

  • Direct Chiral Separation: This is the most common method, utilizing a Chiral Stationary Phase (CSP) that selectively interacts with the different stereoisomers.[7]

  • Indirect Chiral Separation: This involves derivatizing the Phenylserine isomers with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column.[7] This guide will focus on the more direct and widely used CSP approach.

Q3: What types of Chiral Stationary Phases (CSPs) are suitable for Phenylserine isomer separation?

Several types of CSPs have proven effective for the separation of amino acid isomers, including Phenylserine:

  • Ligand-Exchange CSPs: These columns, often based on an amino acid like D-penicillamine coated on a solid support, utilize a metal ion (e.g., Cu²⁺) in the mobile phase to form transient diastereomeric complexes with the analytes, leading to their separation.[8][9]

  • Zwitterionic CSPs: These are based on cinchona alkaloids and are particularly effective for the direct, stereo-selective resolution of free amino acids and small peptides under LC-MS compatible conditions.[10]

  • Crown Ether-Based CSPs: These are well-suited for the separation of D- and L-amino acid enantiomers.[11]

  • Macrocyclic Glycopeptide CSPs: Phases like teicoplanin and ristocetin have demonstrated good enantioseparation for phenylalanine in reversed-phase mode.[12]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are versatile and widely used for a broad range of chiral separations.[13]

Q4: What are the typical detection methods for Phenylserine?

  • UV Detection: Phenylserine has a phenyl group, which allows for UV detection. Common wavelengths used are in the range of 210-254 nm.[8][14]

  • Mass Spectrometry (MS): LC-MS is a powerful technique for the analysis of Phenylserine, offering high sensitivity and selectivity, especially when dealing with complex matrices.[15][16][17][18][19]

Troubleshooting Guide: From Tailing Peaks to Baseline Noise

Even with a well-designed method, chromatographic problems can arise. This section provides a systematic approach to troubleshooting common issues encountered during the separation of Phenylserine isomers.

Issue 1: Poor or No Separation of Diastereomers (Threo and Erythro Isomers)
Symptom Potential Cause Troubleshooting Action
Co-eluting or poorly resolved diastereomeric peaksInadequate mobile phase polarity on an achiral phase.Mobile Phase Optimization: Adjust the ratio of organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. Sometimes a different organic modifier can alter selectivity.[20][21]
Incorrect pH of the mobile phase.pH Adjustment: Phenylserine is an amino acid with ionizable groups. The pH of the mobile phase will significantly affect its charge state and, consequently, its retention and selectivity.[22][23][24][25][26] Systematically vary the pH of the aqueous portion of your mobile phase.
Unsuitable stationary phase.Column Selection: If optimizing the mobile phase on your current achiral column is unsuccessful, consider a column with a different selectivity (e.g., a phenyl or cyano phase instead of a C18).
Issue 2: Poor or No Separation of Enantiomers
Symptom Potential Cause Troubleshooting Action
Single, unresolved peak for each diastereomer pair.Inappropriate Chiral Stationary Phase (CSP).CSP Screening: The selection of the CSP is crucial for enantioseparation.[6] If one type of CSP (e.g., ligand-exchange) is not providing resolution, screen other types such as zwitterionic, crown ether, or polysaccharide-based CSPs.
Suboptimal mobile phase for the chosen CSP.Mobile Phase Optimization for CSP: The mobile phase composition is critical for chiral recognition. For ligand-exchange, ensure the correct concentration of the metal salt (e.g., CuSO₄).[8] For other CSPs, systematically vary the organic modifier, its ratio, and any additives (acids or bases) as recommended by the column manufacturer.[9]
Inappropriate column temperature.Temperature Optimization: Chiral separations can be sensitive to temperature. Vary the column temperature (e.g., from 10°C to 40°C) to see its effect on resolution.[27]
Issue 3: Peak Tailing
Symptom Potential Cause Troubleshooting Action
Asymmetric peaks with a "tail".Secondary interactions with the stationary phase.Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to suppress any unwanted ionic interactions between the analyte and the silica support.[28]
Column contamination or degradation.Column Flushing/Replacement: Flush the column with a strong solvent. If the problem persists, the column may be irreversibly contaminated or worn out and may need replacement.[28]
Active sites on the column.Use of Additives: Adding a small amount of a competing base (like triethylamine) to the mobile phase can sometimes mitigate peak tailing for basic compounds by masking active silanol groups.
Issue 4: Baseline Instability (Noise, Drift, or Spikes)
Symptom Potential Cause Troubleshooting Action
Noisy or drifting baseline.Contaminated or improperly prepared mobile phase.Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents.[29][30] Ensure it is thoroughly degassed.[29] Bacterial growth in aqueous buffers can also cause baseline issues.[29][31]
Detector issues (e.g., dirty flow cell, failing lamp).Detector Maintenance: Flush the detector flow cell.[32] Check the lamp energy and hours of use; it may need replacement.[32]
Pump problems (e.g., leaks, worn seals).Pump Maintenance: Check for any leaks in the system. Worn pump seals can cause pressure fluctuations leading to baseline noise.[29][31]
Spikes in the baseline.Air bubbles in the system.System Purge: Purge the pump and the entire system to remove any trapped air bubbles.[32] Ensure proper mobile phase degassing.[29]
Logical Flow for Troubleshooting Baseline Issues

Caption: A systematic workflow for troubleshooting common HPLC baseline problems.

Experimental Protocols

Here are detailed, step-by-step methodologies for the separation of Phenylserine isomers.

Protocol 1: Diastereoselective and Enantioselective Separation using a Ligand-Exchange CSP

This method is based on a published procedure for the separation of all four Phenylserine isomers.[8]

Objective: To achieve baseline separation of the threo and erythro diastereomers and their respective enantiomers.

Materials:

  • HPLC system with UV detector

  • Chiral Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm

  • Mobile Phase A: 2 mM Copper (II) Sulfate (CuSO₄) solution in HPLC-grade water

  • Mobile Phase B: HPLC-grade Methanol

  • Sample: A standard mixture of the four Phenylserine isomers dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 2 mM CuSO₄ solution by dissolving the appropriate amount of CuSO₄ in HPLC-grade water. Filter through a 0.45 µm filter.

    • Prepare the final mobile phase by mixing 75% of the 2 mM CuSO₄ solution with 25% methanol.[8]

    • Degas the mobile phase thoroughly before use.

  • HPLC System Setup:

    • Install the Chirex 3126 (D)-penicillamine column.

    • Set the column temperature to 40°C.[8]

    • Set the flow rate to 1.0 mL/min.[8]

    • Set the UV detector wavelength to 254 nm.[8]

  • Column Equilibration:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Injection and Analysis:

    • Inject an appropriate volume of the Phenylserine isomer standard solution.

    • Acquire the chromatogram. The elution order should be determined by injecting pure standards of each isomer.

Expected Outcome: Baseline separation of the four Phenylserine isomers.

Workflow for Ligand-Exchange Separation

Ligand_Exchange_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_MP Prepare Mobile Phase: 75% 2mM CuSO4 + 25% Methanol Equilibrate Equilibrate Chirex 3126 Column (40°C, 1 mL/min) Prep_MP->Equilibrate Prep_Sample Prepare Phenylserine Isomer Standard Inject Inject Sample Prep_Sample->Inject Equilibrate->Inject Detect Detect at 254 nm Inject->Detect Analyze Analyze Chromatogram for Baseline Separation Detect->Analyze

Caption: Step-by-step workflow for Phenylserine isomer separation via ligand-exchange chromatography.

Protocol 2: Screening for Enantioselectivity on a Zwitterionic CSP

This protocol outlines a general approach for method development on a zwitterionic CSP, which is known for its versatility with amino acids.[10]

Objective: To develop a separation method for the enantiomers of Phenylserine.

Materials:

  • HPLC or UHPLC system with UV or MS detector

  • Chiral Column: CHIRALPAK® ZWIX(+) or ZWIX(-)

  • Mobile Phase Solvents: Methanol, Acetonitrile (ACN), Water, Formic Acid (FA)

Procedure:

  • Initial Mobile Phase Screening:

    • Start with a polar organic mobile phase, which often provides good selectivity on these columns. A typical starting point is Methanol/ACN/FA (e.g., 50/50/0.1 v/v/v).

    • The eluting strength can be adjusted by varying the ratio of Methanol to ACN, or by adding a small amount of water.[10]

  • System Setup:

    • Install the CHIRALPAK® ZWIX column.

    • Set a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column).

    • Set the column temperature to 25°C.

    • Set the detector (UV at 210 nm or MS in a suitable mode).

  • Method Optimization:

    • Inject the Phenylserine standard.

    • If separation is observed but not baseline, systematically adjust the mobile phase composition.

    • Vary the organic modifier ratio: Change the Methanol/ACN ratio.

    • Adjust the additive concentration: Vary the concentration of formic acid.

    • Introduce water: Add small percentages of water to the mobile phase to increase the eluting strength.[10]

    • Optimize temperature: Evaluate the effect of column temperature on the separation.

  • Elution Order Inversion:

    • If you need to invert the elution order of the enantiomers (e.g., for trace analysis), switch to the complementary CSP (e.g., from ZWIX(+) to ZWIX(-)).[10]

Concluding Remarks

Achieving baseline separation of all four Phenylserine isomers is a challenging but achievable goal with a systematic and informed approach. The key lies in selecting the appropriate chiral stationary phase and meticulously optimizing the mobile phase conditions. This guide provides a foundation of knowledge, practical troubleshooting steps, and detailed protocols to aid you in your analytical endeavors. Remember that every separation is unique, and a logical, step-by-step approach to method development and troubleshooting is the most efficient path to success.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Analysis of the four isomers of phenylserine on a chiral column.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Elimin
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
  • DL-Phenylserine | C9H11NO3 | CID 94134. PubChem - NIH.
  • DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039. PubChem.
  • DL-BETA-PHENYLSERINE THREO FORM 69-96-5 wiki. Guidechem.
  • LC-MS analysis of 16 underivatized amino acid...
  • L-erythro-phenylserine | C9H11NO3 | CID 6919634. PubChem - NIH.
  • Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. PubMed.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid | C9H11NO3 | CID 12314153. PubChem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry.
  • Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. PubMed.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
  • Exploring the Role of pH in HPLC Separ
  • Chiral HPLC Separ
  • Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • How does pH affect the results of HPLC results? Quora.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral St
  • Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection. PubMed.
  • Control pH During Method Development for Better Chrom

Sources

Technical Support Center: Troubleshooting Peak Tailing in DL-Phenylserine Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for resolving chromatographic issues encountered during the analysis of DL-Phenylserine. As a Senior Application Scientist, I understand that achieving optimal peak symmetry is critical for accurate quantification and robust method development. This guide provides in-depth, field-tested insights into diagnosing and resolving peak tailing, a common challenge in the chromatography of polar, chiral compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in reversed-phase HPLC?

Peak tailing for this compound, an amino acid with a primary amine group, is frequently caused by secondary interactions with the stationary phase. The most common culprit is the interaction between the positively charged amine group of phenylserine and negatively charged residual silanol groups on the silica-based column packing.[1][2][3] This interaction leads to a mixed-mode retention mechanism, where a portion of the analyte is retained longer, resulting in a tailed peak.[1]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4][5] At a pH below the pKa of the residual silanols (typically around 3.5-4.5), these groups are protonated and less likely to interact with the protonated amine of phenylserine.[1][5] Therefore, operating at a lower pH (e.g., pH 2.5-3.5) can significantly improve peak symmetry.[1] Conversely, at a mid-range pH, both the analyte and silanols can be ionized, leading to strong electrostatic interactions and severe tailing.[2]

Q3: Can the sample solvent cause peak tailing for this compound?

Yes, if the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.[3] This is because the strong solvent can carry the analyte down the column in a broad band before the mobile phase can properly focus it at the head of the column. It is always recommended to dissolve the this compound standard and samples in the mobile phase or a weaker solvent.

Q4: I'm performing a chiral separation of this compound, and both enantiomer peaks are tailing. What should I do?

If both peaks in a chiral separation are tailing, the issue is likely not related to the chiral recognition mechanism itself but rather to the general chromatographic conditions. The troubleshooting steps are similar to those for achiral separations. Start by investigating secondary interactions with the stationary phase, mobile phase pH, and potential column contamination.

In-Depth Troubleshooting Guide

Peak tailing can be a multifaceted issue. The following guide is structured to help you systematically diagnose and resolve the root cause of peak tailing in your this compound chromatography.

Logical Troubleshooting Workflow

Caption: A logical workflow for troubleshooting peak tailing.

Secondary Interactions with the Stationary Phase

This is the most common cause of peak tailing for basic compounds like this compound. The primary amine group in phenylserine can interact with residual silanol groups on the silica surface of the stationary phase.

The Role of Mobile Phase pH

Causality: At a pH above ~3.5, residual silanol groups (Si-OH) on the silica surface begin to deprotonate, acquiring a negative charge (Si-O⁻). This compound's primary amine will be protonated (positively charged) in acidic to neutral mobile phases. This charge difference leads to a strong electrostatic interaction, causing a secondary retention mechanism that results in peak tailing.[1][5]

Diagnostic Protocol:

  • Determine the pKa of your analyte: this compound has two main pKa values: one for the carboxylic acid group (~2.2) and one for the amino group (~9.1).

  • Evaluate your current mobile phase pH: If your mobile phase pH is between 4 and 7, you are in a region where silanol interactions are most pronounced.

  • Perform a pH scouting experiment: Analyze your this compound sample using mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0).

Troubleshooting Protocol:

  • Lower the mobile phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using an appropriate buffer or acidifier (e.g., formic acid, trifluoroacetic acid, or phosphate buffer). This will suppress the ionization of the silanol groups, minimizing secondary interactions.[1]

  • Use a buffer: A buffer will help maintain a stable pH throughout the analysis, leading to more reproducible retention times and peak shapes.[4]

Mobile Phase pHEffect on Silanol GroupsInteraction with this compoundExpected Peak Shape
< 3.5 Mostly protonated (Si-OH)Minimal electrostatic interactionSymmetrical
3.5 - 7.0 Partially to fully deprotonated (Si-O⁻)Strong electrostatic interactionTailing
> 7.0 Fully deprotonated (Si-O⁻)Strong electrostatic interactionSevere Tailing
Mobile Phase Additives

Causality: Mobile phase additives can be used to mask the active sites on the stationary phase or to alter the interaction between the analyte and the stationary phase.[2][6]

Troubleshooting Protocol:

  • Use a competing base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%). The TEA will preferentially interact with the active silanol sites, effectively shielding them from the this compound molecules.

  • Employ ion-pairing reagents: For more challenging separations, an ion-pairing reagent can be used. These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that can pair with the ionized analyte.[7] For the positively charged this compound, an anionic ion-pairing reagent like an alkyl sulfonate would be appropriate. However, be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.[7][8]

Column Chemistry

Causality: The type of stationary phase can have a significant impact on peak shape. Modern columns are designed to minimize silanol interactions.

Troubleshooting Protocol:

  • Use an end-capped column: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, making them less accessible for interaction with polar analytes.

  • Consider a column with a different base material: If peak tailing persists, consider using a column with a different base material, such as a hybrid silica or a polymer-based column, which have fewer or no exposed silanol groups.

  • For chiral separations: Polysaccharide-based chiral stationary phases (CSPs) are commonly used. If you are experiencing tailing on a particular CSP, it may be beneficial to screen other CSPs with different selectivities.[9]

Metal Chelation

Causality: Trace metal impurities in the silica matrix of the stationary phase or from the HPLC system hardware (e.g., stainless steel frits and tubing) can act as active sites for chelation with certain analytes. This compound, with its amino and carboxyl groups, has the potential to chelate with these metal ions, leading to peak tailing.

Troubleshooting Protocol:

  • Use a high-purity silica column: Modern HPLC columns are manufactured with high-purity silica that has a very low metal content.

  • Add a chelating agent to the mobile phase: A small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be added to the mobile phase to bind with any metal ions in the system, preventing them from interacting with your analyte. A concentration of 0.1-0.5 mM EDTA is typically sufficient.

Column and System Issues

If all peaks in your chromatogram are tailing, the problem is likely related to the column or the HPLC system itself, rather than a specific analyte interaction.

Column Contamination and Voids

Causality: Over time, the column can become contaminated with strongly retained sample components, or a void can form at the head of the column due to pressure shocks or dissolution of the stationary phase. Both of these issues can disrupt the flow path and cause peak distortion.

Troubleshooting Protocol:

  • Reverse and flush the column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate. This can often dislodge particulate matter from the inlet frit.

  • Inspect the column inlet: If flushing does not resolve the issue, carefully disconnect the column and inspect the inlet frit for discoloration or a visible void.

  • Replace the column: If a void is present or the column is heavily contaminated, it will need to be replaced.

Extra-Column Volume

Causality: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing. This is particularly problematic in UHPLC systems where peak volumes are small.

Troubleshooting Protocol:

  • Minimize tubing length and diameter: Use the shortest possible length of tubing with the smallest internal diameter that is appropriate for your system pressure.

  • Ensure proper connections: Make sure all fittings are properly seated and tightened to avoid dead volumes.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
  • Prepare a stock solution of this compound: Dissolve this compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

  • Prepare mobile phases:

    • Mobile Phase A: 0.1% Formic acid in water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

  • Set up the HPLC system:

    • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Detector: UV at 210 nm.

  • Run a gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to elute the this compound.

  • Evaluate peak shape: Analyze the peak asymmetry factor. A value close to 1.0 indicates a symmetrical peak.

Protocol 2: Chiral Separation of this compound

Based on established methods, a potential starting point for the chiral separation of this compound is as follows:

  • Prepare the mobile phase: 75% 2 mM Copper (II) Sulfate solution and 25% Methanol.

  • Set up the HPLC system:

    • Column: Chirex 3126 (D)-penicillamine column (or a similar ligand-exchange chiral column).

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection volume: 20 µL.

    • Detector: UV at 254 nm.

  • Analyze the sample: Inject the this compound solution and monitor the separation of the enantiomers.

  • Troubleshooting peak tailing in this system:

    • Optimize copper sulfate concentration: Vary the concentration of copper sulfate to see its effect on peak shape and resolution.

    • Adjust methanol percentage: Modifying the organic modifier percentage can influence retention and peak symmetry.

    • Consider mobile phase additives: If tailing persists, the addition of a small amount of an acidic modifier could be explored, but compatibility with the chiral stationary phase must be confirmed with the column manufacturer.

Visualization of Interactions

Caption: Interaction between this compound and a deprotonated silanol group.

References

  • Analysis of the four isomers of phenylserine on a chiral column. (n.d.). ResearchGate.
  • Dhandapani, R., & Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Phenomenex. (2025, June 6).
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • Regis Technologies. (2023, September 25).
  • Bhushan, R., & Kumar, V. (2012).
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. (2021, May 26). Taylor & Francis Online. [Link]
  • The Case of the Unintentional Ion-Pairing Reagent. (n.d.). Separation Science.
  • Studzińska, S., & Buszewski, B. (2017). The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 138, 146–152. [Link]
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. (2025, August 5).
  • Use of peak sharpening effects to improve the separation of chiral compounds with molecularly imprinted porous polymer layer open-tubular capillaries. (2016). PubMed. [Link]
  • Gilar, M., & Bouvier, E. S. (2022). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides.
  • How to Fix Asymmetrical Chromatography Peaks. (2023, April 4). LabManager. [Link]
  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019, January 24). SCIEX. [Link]
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.[Link]
  • How can I prevent peak tailing in HPLC? (2013, November 27).
  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • How can I improve my chiral column resolution? (2014, September 17).

Sources

Technical Support Center: Optimizing DL-Phenylserine Crystallization Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Phenylserine crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, purity, and crystal quality of this compound. Here, we address common challenges encountered during crystallization experiments through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in scientific principles and practical, field-proven insights to empower you to overcome obstacles and achieve consistent, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the crystallization of this compound.

Q1: What is the ideal solvent system for crystallizing this compound?

A1: The choice of solvent is critical for successful crystallization. For this compound, a mixed solvent system is often effective. Water is a good solvent for this compound, while alcohols like ethanol or methanol can act as anti-solvents. The solubility of related amino acids like DL-phenylalanine decreases with an increasing concentration of ethanol in water, suggesting that a similar trend can be expected for this compound[1]. Therefore, a common starting point is to dissolve this compound in a minimal amount of hot water and then gradually add a miscible organic solvent like ethanol or isopropanol to induce crystallization[2]. The optimal ratio will depend on the desired yield and crystal morphology and should be determined empirically.

Q2: I'm not getting any crystals, only an oil. What should I do?

A2: "Oiling out" is a common problem where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the supersaturation is too high or the cooling rate is too fast. To troubleshoot this:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a more dilute solution: Add a small amount of the primary solvent (e.g., water) to the oiled-out mixture and gently heat until the oil redissolves. Then, allow it to cool more slowly.

  • Change the solvent system: A different anti-solvent or a mixture of anti-solvents might be necessary to lower the supersaturation level more gradually.

Q3: My crystals are very small and needle-like. How can I grow larger, more equant crystals?

A3: Small, needle-like crystals often result from rapid nucleation and growth. To encourage the growth of larger, more uniform crystals:

  • Decrease the rate of supersaturation: This can be achieved by slowing down the cooling rate or the addition of the anti-solvent.

  • Utilize seeding: Introducing a small number of high-quality seed crystals into a slightly supersaturated solution can promote the growth of existing crystals rather than the formation of new nuclei.

  • Control agitation: Gentle, consistent agitation can improve mass transfer and lead to more uniform crystal growth. However, vigorous stirring can increase secondary nucleation, leading to smaller crystals.

  • Consider crystal habit modifiers: The presence of certain additives can selectively inhibit growth on specific crystal faces, leading to a change in the crystal habit[3].

Q4: How can I improve the purity of my this compound crystals?

A4: The purity of the final crystalline product is paramount. To enhance purity:

  • Perform a recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and re-crystallizing them is a powerful purification technique.

  • Wash the crystals: After filtration, wash the crystals with a small amount of the cold anti-solvent to remove any adhering mother liquor which contains impurities.

  • Control the crystallization rate: Slower crystallization generally leads to higher purity as it allows for more selective incorporation of the desired molecules into the crystal lattice.

Section 2: Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter during your this compound crystallization experiments.

Issue 1: Poor or No Crystal Yield

Symptoms:

  • After the cooling and/or anti-solvent addition process, very few or no solid crystals are formed.

  • The solution remains clear or only slightly turbid.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Supersaturation The concentration of this compound in the solution is below the level required for nucleation and crystal growth.1. Reduce the amount of solvent: Gently heat the solution to evaporate some of the primary solvent, thereby increasing the concentration of this compound. 2. Increase the amount of anti-solvent: If using an anti-solvent, carefully add more to further decrease the solubility of this compound. 3. Lower the temperature: Ensure the solution is cooled sufficiently, as the solubility of this compound decreases at lower temperatures.
Inappropriate Solvent System The chosen solvent system may be too good of a solvent for this compound, even at low temperatures.1. Experiment with different anti-solvents: Try using an anti-solvent in which this compound has very low solubility. Common choices include acetone or isopropanol in addition to ethanol. 2. Consult solubility data for similar compounds: The solubility of DL-phenylalanine in aqueous mixtures of dimethyl sulfoxide (DMSO) has been studied, which can provide insights into suitable solvent systems[4].
Presence of Solubilizing Impurities Certain impurities can increase the solubility of this compound, preventing it from crystallizing.1. Purify the starting material: If possible, purify the crude this compound using another method (e.g., column chromatography) before attempting crystallization. 2. Perform a solvent-swap: Dissolve the crude material in a good solvent, then add an anti-solvent to precipitate the product, leaving the impurity in the solution.
Issue 2: Formation of Amorphous Precipitate Instead of Crystals

Symptoms:

  • A fine, powdery, or sticky solid forms rapidly upon cooling or addition of an anti-solvent.

  • The solid lacks a defined crystalline structure when viewed under a microscope.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Excessive Supersaturation A very high level of supersaturation leads to rapid, uncontrolled precipitation rather than orderly crystal growth.1. Decrease the concentration: Start with a more dilute solution of this compound. 2. Slow down the process: Reduce the cooling rate or add the anti-solvent much more slowly and with vigorous stirring to ensure good mixing.
High Concentration of Impurities Impurities can interfere with the crystal lattice formation, leading to an amorphous solid.1. Initial purification: Attempt a preliminary purification of the starting material. 2. Recrystallization: Dissolve the amorphous solid in a minimal amount of hot solvent and attempt a slower, more controlled crystallization.
Issue 3: Inconsistent Crystal Quality and Morphology

Symptoms:

  • Significant batch-to-batch variation in crystal size, shape, and overall quality.

  • A wide distribution of crystal sizes within a single batch.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Uncontrolled Nucleation Spontaneous and uncontrolled nucleation leads to a wide range of crystal sizes and can affect morphology.1. Implement seeding: Introduce a controlled number of seed crystals to a solution that is in the metastable zone (supersaturated but not yet nucleating spontaneously). This will promote the growth of existing crystals. 2. Precise temperature control: Utilize a programmable cooling bath to ensure a consistent and reproducible cooling profile.
Varying Agitation Inconsistent mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and non-uniform growth.1. Use a calibrated stirrer: Employ a magnetic stirrer or overhead stirrer with a tachometer to ensure a consistent and reproducible agitation rate. 2. Optimize the stirring speed: Experiment to find the optimal stirring speed that provides good mixing without causing excessive secondary nucleation.
Presence of Trace Impurities Even small amounts of impurities can significantly impact crystal habit and growth kinetics.1. Characterize your starting material: Use analytical techniques like HPLC to identify and quantify impurities in your crude this compound. 2. Investigate the effect of specific impurities: If a particular impurity is identified, you can intentionally add it in small amounts to understand its specific effect on crystallization.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key crystallization techniques applicable to this compound.

Protocol 1: Cooling Crystallization from an Aqueous Solution

This method is suitable for this compound that has a significant difference in solubility in water at high and low temperatures.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Watch glass

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound and a magnetic stir bar into an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture on a hot plate with stirring until the this compound is completely dissolved. If it doesn't dissolve, add small portions of hot water until a clear solution is obtained. Avoid adding excess solvent.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.

Protocol 2: Anti-Solvent Crystallization

This is a versatile method that can be used when the solubility of this compound is not strongly dependent on temperature in a particular solvent.

Materials:

  • Crude this compound

  • A suitable primary solvent (e.g., water)

  • A suitable anti-solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Magnetic stir plate and stir bar

  • Addition funnel or burette

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of the primary solvent at room temperature or with gentle heating.

  • Set up the flask on a magnetic stir plate and begin stirring.

  • Slowly add the anti-solvent dropwise from an addition funnel or burette to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation.

  • If the solution becomes too cloudy too quickly, add a small amount of the primary solvent to redissolve some of the precipitate.

  • Allow the mixture to stir for a period to allow for crystal growth. The optimal time will need to be determined experimentally.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the anti-solvent.

  • Dry the crystals.

Section 4: Visualizing the Crystallization Workflow

A clear understanding of the crystallization process is essential for effective troubleshooting. The following diagrams illustrate the key stages and decision points.

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification start Crude this compound dissolution Dissolution in Primary Solvent start->dissolution supersaturation Induce Supersaturation dissolution->supersaturation nucleation Nucleation supersaturation->nucleation growth Crystal Growth nucleation->growth filtration Filtration growth->filtration washing Washing filtration->washing drying Drying washing->drying product Pure this compound Crystals drying->product supersaturation_method Cooling or Anti-solvent Addition supersaturation_method->supersaturation seeding_point Seeding (Optional) seeding_point->nucleation

Caption: A generalized workflow for the crystallization of this compound.

Troubleshooting_Logic cluster_good Success cluster_bad Issues cluster_solutions Corrective Actions start Crystallization Experiment outcome Observe Outcome start->outcome good_crystals Good Crystals outcome->good_crystals Successful no_crystals No/Low Yield outcome->no_crystals Problematic oiling_out Oiling Out outcome->oiling_out Problematic small_needles Small Needles outcome->small_needles Problematic adjust_supersaturation Adjust Supersaturation (Concentration/Anti-solvent) no_crystals->adjust_supersaturation slow_cooling Slow Cooling Rate oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent small_needles->slow_cooling use_seeding Implement Seeding small_needles->use_seeding

Caption: A logic diagram for troubleshooting common crystallization issues.

Section 5: References

  • Hossain, A., et al. (2015). Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics. RSC Advances, 5(86), 69839-69847. [Link]

  • Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 91-97. [Link]

  • Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. [Link]

  • University of Rhode Island. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Nichols, L. (2022). Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]

  • Kee, N. S., et al. (2011). Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine using Concentration Feedback Control. Crystal Growth & Design, 11(5), 1951-1959. [Link]

  • Randolph, T., et al. (2006). Methods of modifying crystal habit. U.S. Patent Application Publication No. US20060078573A1.

  • Gholami, H., & Abolghasemi, H. (2018). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Organic Process Research & Development, 22(5), 625-634. [Link]

  • Tibhe, J. D., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168-2179. [Link]

  • Katayama, T., et al. (2011). Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1. Journal of Bioscience and Bioengineering, 111(5), 518-523. [Link]

  • Reddit. (2023). Crystallization solvent systems. r/Chempros. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94134, this compound. [Link]

  • Nakano, H., et al. (2008). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Journal of Bacteriology, 190(19), 6438-6445. [Link]

  • Jiang, B., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Scientific Reports, 12(1), 21820. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6427039, DL-threo-beta-Phenylserine. [Link]

  • Igarashi, T., & Tada, M. (1986). Process for production of β-phenylserine. U.S. Patent No. 4,605,759.

  • Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. ResearchGate. [Link]

  • Lu, J., et al. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical & Engineering Data, 52(3), 810-812. [Link]

Sources

Technical Support Center: Minimizing Impurities in Large-Scale DL-Phenylserine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for large-scale DL-Phenylserine production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying high-purity this compound, a critical active pharmaceutical ingredient (API). The purity of an API is not merely a quality benchmark but a critical requirement for ensuring the safety and efficacy of the final drug product.[1][2] Even minute impurities can significantly impact a drug's performance and safety profile.[2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, control, and minimize impurities throughout your production process.

The Criticality of Purity in this compound Production

This compound (β-hydroxy-phenylalanine) is a non-proteinogenic amino acid with significant applications in the pharmaceutical industry, notably as a precursor for the synthesis of chloramphenicol and other therapeutics.[3][4] The molecule possesses two chiral centers, leading to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. Controlling the stereochemical purity, along with minimizing process-related and degradation impurities, is paramount for regulatory compliance and patient safety. Regulatory bodies like the FDA and EMA have stringent guidelines for API purity, mandating robust manufacturing processes and thorough documentation.[5][6][7]

Troubleshooting Guide: Common Impurity Challenges

This section addresses specific issues you might encounter during large-scale this compound production in a question-and-answer format.

High Levels of Diastereomeric Impurities (Erythro-Isomer)

Question: Our synthesis, based on the condensation of glycine with benzaldehyde, is yielding a high percentage of the undesired erythro-diastereomer alongside the target threo-isomer. What factors influence the diastereoselectivity, and how can we improve it?

Answer:

The diastereomeric ratio in the synthesis of this compound is a common challenge, heavily influenced by reaction conditions. The classical approach often involves a variation of the Erlenmeyer-Plöchl synthesis, which can lead to mixtures of diastereomers.[8][9][10]

Causality: The formation of the threo and erythro diastereomers is determined by the stereochemical course of the aldol-type condensation between the glycine enolate (or its equivalent) and benzaldehyde. The relative orientation of the reactants in the transition state dictates the final stereochemistry. Factors such as the choice of base, solvent, temperature, and the presence of coordinating metal ions can influence this transition state geometry.

Troubleshooting Protocol:

  • Reaction Condition Optimization: A systematic optimization of reaction parameters is the first line of defense.

    • Solvent System: The polarity and coordinating ability of the solvent can significantly impact diastereoselectivity. Consider screening a range of solvents, from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMSO, DMF) and non-polar solvents. A mixed solvent system of water and a hydrophobic organic solvent can sometimes improve yields and selectivity.[11]

    • Base Selection: The choice of base is critical. Stronger, bulkier bases may favor one transition state over another. Screen common bases like NaOH, KOH, and organic bases such as triethylamine (TEA). The pH of the reaction medium should be carefully controlled.[12]

    • Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the thermodynamically more stable transition state. Conduct the reaction at various temperatures (e.g., 0-5 °C, room temperature, and elevated temperatures) to determine the optimal condition.[11]

  • Catalyst and Additive Screening:

    • The use of a basic copper carbonate catalyst has been reported to facilitate the one-step reaction of glycine ethyl ester hydrochloride and p-methylsulfonylbenzaldehyde, which could be adapted for benzaldehyde.[12]

    • Phase transfer catalysts can be beneficial in biphasic reaction systems to improve reaction rates and selectivity.[11]

Workflow for Optimizing Diastereoselectivity:

G cluster_0 Initial Synthesis cluster_1 Impurity Analysis cluster_2 Troubleshooting Path cluster_3 Purification start This compound Synthesis analysis Chiral HPLC Analysis (Determine threo:erythro ratio) start->analysis decision Diastereomeric Excess (de) < Target? analysis->decision optimize Optimize Reaction Conditions (Solvent, Base, Temperature) decision->optimize Yes purify Implement Purification Strategy decision->purify No optimize->analysis recrystallization Fractional Recrystallization purify->recrystallization

Caption: Troubleshooting workflow for high diastereomeric impurity levels.

Presence of Unreacted Starting Materials

Question: Our final product contains significant levels of unreacted glycine and benzaldehyde. How can we drive the reaction to completion and effectively remove these starting materials?

Answer:

Incomplete conversion is a common issue in large-scale synthesis. The presence of unreacted starting materials not only reduces the yield but also complicates the purification process.

Causality:

  • Reaction Kinetics: The reaction may not have reached equilibrium or may be kinetically slow under the current conditions.

  • Stoichiometry: An incorrect molar ratio of reactants can leave one of the starting materials in excess.

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity over the course of the reaction.

Troubleshooting Protocol:

  • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.

  • Stoichiometry Adjustment: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant (often the less expensive one, like glycine) can be used to drive the reaction to completion. Experiment with varying molar ratios (e.g., 1:1.1, 1:1.2 of benzaldehyde to glycine).

  • Extended Reaction Time/Temperature Adjustment: If the reaction is slow, consider increasing the reaction time or temperature. However, be mindful that higher temperatures can sometimes lead to increased side product formation.[11]

  • Purification Strategy:

    • Extraction: Benzaldehyde can be removed by extraction with a suitable organic solvent after adjusting the pH of the aqueous solution.

    • Recrystallization: this compound has different solubility properties than glycine and benzaldehyde. A well-designed recrystallization process can effectively remove these impurities.[13][14]

Data Summary for Starting Material Removal:

ImpurityRemoval MethodKey Parameters
BenzaldehydeSolvent ExtractionChoice of organic solvent (e.g., ethyl acetate), pH of the aqueous phase.
GlycineRecrystallizationChoice of solvent (e.g., water/ethanol mixture), cooling rate, final temperature.
Formation of Azlactone and Other By-products

Question: We are observing by-products that we suspect are related to the Erlenmeyer-Plöchl synthesis pathway, such as azlactones. How can we minimize their formation?

Answer:

The Erlenmeyer-Plöchl reaction is a classic method for amino acid synthesis, but it can lead to stable azlactone intermediates and other condensation by-products.[8][9][15]

Causality: The reaction conditions, particularly the use of acetic anhydride as a dehydrating agent, strongly promote the formation of the 2-phenyl-5(4H)-oxazolone (azlactone) intermediate from N-acylglycine.[15] This azlactone can then react with benzaldehyde. If the hydrolysis of the intermediate to the final amino acid is not efficient, the azlactone may persist as an impurity.

Troubleshooting Protocol:

  • Control of Dehydrating Agent: If using a method that involves N-acylglycine, carefully control the amount and addition rate of the dehydrating agent (e.g., acetic anhydride).

  • Hydrolysis Conditions: Ensure that the hydrolysis step to open the azlactone ring and form the amino acid is complete. This may involve adjusting the pH, temperature, and reaction time of the hydrolysis.

  • Alternative Synthesis Routes: Consider alternative, milder synthesis routes that avoid the harsh conditions of the classical Erlenmeyer-Plöchl reaction. Enzymatic synthesis, for example, can offer high stereoselectivity and avoid the formation of such by-products.[3][16]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for determining the purity of this compound, especially the diastereomeric ratio?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the four stereoisomers of phenylserine.[17][18] A chiral column, such as one based on penicillamine, is typically used.[17] For routine in-process controls, Thin Layer Chromatography (TLC) can also be a useful qualitative tool.[19] Ultra-high Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for identifying and quantifying both stereoisomers and other process-related impurities with high sensitivity and accuracy.

Q2: What are the key considerations for developing a robust recrystallization protocol for this compound?

A2: A successful recrystallization relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.[13][14] Key steps include:

  • Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[13][20] Common solvents for amino acids include water and mixtures of water with alcohols like ethanol.

  • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent to create a saturated solution.[13][21]

  • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.[13][21] An ice bath can be used to maximize the yield after initial cooling at room temperature.[13][20]

  • Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering impurities.[13]

  • Drying: Dry the purified crystals under appropriate conditions (e.g., in a vacuum oven) to remove residual solvent.

Q3: We need to resolve the DL-racemic mixture to obtain a single enantiomer. What are the common methods for chiral resolution on a large scale?

A3: Chiral resolution is a critical step if a single enantiomer of phenylserine is the target. Common large-scale methods include:

  • Diastereomeric Salt Crystallization: This is the most widely used industrial method.[22] It involves reacting the racemic mixture with a chiral resolving agent (an optically pure acid or base) to form a pair of diastereomeric salts.[22][23] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[22][23] The resolving agent is then removed to yield the pure enantiomer.

  • Enzymatic Resolution: Certain enzymes can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the two. This method can be highly efficient and environmentally friendly.

  • Chiral Chromatography: While effective, preparative chiral HPLC can be expensive and is often used for high-value products or at smaller scales.

Q4: What are the regulatory expectations for impurity profiling of an API like this compound?

A4: Regulatory agencies such as the FDA and EMA require a comprehensive understanding of the impurity profile of any API.[5][6] This includes:

  • Identification and Characterization: All impurities present at a certain threshold (e.g., >0.1%) must be identified and structurally characterized.

  • Qualification: The safety of these impurities must be established through toxicological studies or by demonstrating that their levels are below established qualification thresholds.

  • Control Strategy: A robust control strategy must be in place to ensure that impurities are consistently maintained at or below their qualified levels in every batch of the API. This is a key aspect of Good Manufacturing Practices (GMP).[1][7]

  • Documentation: All aspects of impurity profiling, from identification to control, must be thoroughly documented in regulatory submissions like a Drug Master File (DMF).[6]

Key Experimental Protocols

Protocol: Chiral HPLC Analysis of this compound Stereoisomers

This protocol provides a general guideline for the analysis of the four stereoisomers of phenylserine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral column (e.g., Chirex 3126 (D)-penicillamine, 250 x 4.6 mm).[17]

  • Mobile Phase: A typical mobile phase is a mixture of an aqueous copper sulfate solution (e.g., 2 mM CuSO4) and an organic modifier like methanol (e.g., 75:25 v/v).[17] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 40 °C.[17]

  • Detection: UV at 254 nm.[17]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the four stereoisomers by comparing their retention times with those of pure standards.[18] Calculate the percentage of each isomer based on the peak areas.

Protocol: Bench-Scale Recrystallization of this compound

This protocol outlines a general procedure for purifying this compound by recrystallization.

  • Solvent Selection: Based on solubility tests, select an appropriate solvent system (e.g., a water/ethanol mixture).

  • Dissolution: Place the impure this compound (e.g., 10 g) in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[13][21]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.[13][20]

  • Filtration: Collect the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Recrystallization Process Flow:

G A Impure this compound B Dissolve in Minimum Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • GMP Regulations and Compliance for API and Excipients. ComplianceOnline. URL
  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. URL
  • Regul
  • Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. Coherent Market Insights. URL
  • Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. PMC - NIH. URL
  • Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and. SpringerLink. URL
  • The Critical Importance of Purity in Pharmaceutical APIs. Coral Drugs. URL
  • Preparation method of DL-p-methylsulfonyl phenyl serine ethyl ester.
  • Analysis of the four isomers of phenylserine on a chiral column.
  • Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. PMC - NIH. URL
  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. PMC - NIH. URL
  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. NIH. URL
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH. URL
  • Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes.
  • Process for production of β-phenylserine.
  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Europe PMC. URL
  • Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. PMC - NIH. URL
  • Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine
  • Chiral resolution. Wikipedia. URL
  • DL-3-Phenylserine 98 207605-47-8. Sigma-Aldrich. URL
  • Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Arkivoc. URL
  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Wiley Online Library. URL
  • Resolution processes. Kessels SA. URL
  • Analytical methods and Quality Control for peptide products. Biosynth. URL
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL
  • Engineered L-phenylserine aldolase enhances L-norvaline synthesis within an enzyme cascade. PubMed. URL
  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry. URL
  • How To Recrystallize A Solid. YouTube. URL
  • DL-3-Phenylserine hydr
  • Organic Chemistry Lab: Recrystalliz
  • Chiral Resolution Screening. Onyx Scientific. URL
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. URL
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. URL
  • This compound. PubChem - NIH. URL
  • DL-threo-beta-Phenylserine. PubChem. URL
  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. URL
  • Determination of Enantiomeric Purity via Formation of Diastereomers. Taylor & Francis. URL
  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. URL
  • The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Developme. Benchchem. URL
  • Erlenmeyer-Synthese. Wikipedia. URL

Sources

Technical Support Center: Addressing Enzyme Inhibition in DL-Phenylserine Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the biocatalytic synthesis of DL-Phenylserine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to enzyme inhibition in this process. Our goal is to provide you with the expertise and practical solutions needed to optimize your experiments for higher yields and efficiency.

Overview of this compound Biocatalysis

The synthesis of this compound and its derivatives is a cornerstone for the production of valuable chiral intermediates for pharmaceuticals like chloramphenicol and cyclomarin A.[1][2] Biocatalysis, primarily using aldolases, offers a green and highly selective alternative to traditional chemical synthesis. The core reaction involves the aldol condensation of glycine and benzaldehyde, catalyzed by enzymes such as Phenylserine Aldolase (PSA) or L-Threonine Aldolase (LTA).[3][4][5] These enzymes are typically pyridoxal-5'-phosphate (PLP) dependent.[3][4][5][6]

Despite the advantages, a significant bottleneck in these enzymatic processes is inhibition, which can manifest as reduced reaction rates and low final product yields.[7][8][9] This guide will walk you through identifying and overcoming these inhibitory effects.

Biocatalytic Pathway for Phenylserine Synthesis

The enzymatic reaction is a reversible aldol addition. Understanding this equilibrium is key to troubleshooting yield issues.

Biocatalytic_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product Glycine Glycine Aldolase Phenylserine Aldolase (PSA) or L-Threonine Aldolase (LTA) (PLP-dependent) Glycine->Aldolase Benzaldehyde Benzaldehyde Benzaldehyde->Aldolase Phenylserine This compound Aldolase->Phenylserine Reversible Reaction

Caption: The reversible aldol condensation of glycine and benzaldehyde to form this compound.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Question 1: My reaction starts well but plateaus at a low yield (<40%). What's happening?

Plausible Causes:

This is a classic symptom of either the reaction reaching its natural equilibrium or, more commonly, product inhibition .[8][9] In this scenario, the synthesized phenylserine binds to the enzyme, preventing it from catalyzing further reactions. Both substrates, particularly benzaldehyde, can also be inhibitory at high concentrations.[1][7]

  • Product Inhibition: The product (this compound) competes with the substrates for binding to the enzyme's active site. This is a common form of feedback inhibition in biocatalysis.[10][11]

  • Substrate Inhibition: High concentrations of benzaldehyde can be toxic to the enzyme, leading to reduced activity.[1]

  • Thermodynamic Equilibrium: Aldolase-catalyzed reactions are reversible, and the natural equilibrium may limit the yield to around 40% under certain conditions.[3][9]

Diagnostic Steps & Solutions:

The first step is to determine if product inhibition is the primary cause.

Protocol: Testing for Product Inhibition
  • Set up Control Reactions: Prepare your standard reaction mixture.

  • Spike with Product: Prepare identical reactions but add varying concentrations of this compound at the beginning of the reaction (e.g., 10 mM, 25 mM, 50 mM).

  • Monitor Initial Rates: Measure the initial reaction velocity for all setups. A significant decrease in the initial rate in the "spiked" samples is strong evidence of product inhibition.

Solutions:

If product inhibition is confirmed, the key is to remove the product from the reaction environment as it is formed.

Solution StrategyMechanismKey AdvantagesConsiderations
In-Situ Product Removal (ISPR) Utilizes a secondary phase (e.g., aqueous two-phase system, resin) to continuously extract the product from the aqueous reaction phase.[11]Directly addresses the root cause, can significantly shift equilibrium towards product formation.Requires optimization of the second phase to ensure enzyme stability and efficient product partitioning.
Enzyme Immobilization in a Flow Reactor Immobilizing the enzyme on a solid support (e.g., Eupergit beads) and running the reaction in a continuous flow setup.[3][5][8]The product is continuously washed away from the enzyme, minimizing local inhibitory concentrations.[5]Mass transfer limitations can arise; requires specialized equipment.[3][8]
Fed-Batch Substrate Addition To counter substrate inhibition, benzaldehyde is fed into the reactor at a controlled rate to maintain a low, non-inhibitory concentration.[12]Simple to implement, avoids enzyme inactivation from high initial substrate concentrations.Requires careful optimization of the feeding rate.
Question 2: The reaction rate is consistently low from the start, even with fresh enzyme. Why?

Plausible Causes:

If the reaction is slow from the outset, the issue likely lies with your initial reaction conditions or the substrates themselves.

  • Sub-optimal pH or Temperature: Phenylserine aldolases typically have a pH optimum in the slightly alkaline range (pH 7.5-8.5).[6] The optimal temperature can vary depending on the enzyme source.

  • High Benzaldehyde Concentration: As mentioned, benzaldehyde can be inhibitory.[1] This is a form of substrate inhibition.

  • Presence of Competitive Inhibitors: Your substrate preparations may contain structurally similar molecules that act as competitive inhibitors. For example, compounds like DL-3-hydroxyphenylethylamine have been shown to competitively inhibit phenylserine aldolase.[6]

  • Cofactor (PLP) Limitation: These enzymes require pyridoxal-5'-phosphate (PLP) as a cofactor.[4][6] Insufficient PLP will result in low activity.

Diagnostic Steps & Solutions:

Troubleshooting Workflow for Low Initial Rate

Troubleshooting_Low_Rate Start Low Initial Reaction Rate Observed Check_Conditions Verify pH, Temperature, and PLP Concentration Start->Check_Conditions Substrate_Conc Run Reaction at Varying Benzaldehyde Concentrations Check_Conditions->Substrate_Conc If conditions are optimal Inhibition_Observed Rate decreases at high [Benzaldehyde]? Substrate_Conc->Inhibition_Observed Implement_Fed_Batch Solution: Implement Fed-Batch Strategy Inhibition_Observed->Implement_Fed_Batch Yes No_Inhibition No Substrate Inhibition Inhibition_Observed->No_Inhibition No Check_Purity Analyze Substrate Purity (e.g., via HPLC) No_Inhibition->Check_Purity Contaminant_Found Contaminant Detected? Check_Purity->Contaminant_Found Purify_Substrate Solution: Purify Substrates Contaminant_Found->Purify_Substrate Yes

Caption: A workflow for diagnosing the cause of a low initial reaction rate.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal operating window for your specific enzyme. Ensure PLP is present in sufficient concentration (typically in the micromolar range).

  • Address Substrate Inhibition: If high benzaldehyde concentrations are inhibitory, use a fed-batch approach where benzaldehyde is added gradually over time to maintain a low, steady concentration.[12]

  • Multi-Enzyme Cascades: A more advanced strategy involves generating benzaldehyde in situ from a less toxic precursor like benzoic acid using a carboxylic acid reductase (CAR). This keeps the standing concentration of the inhibitory aldehyde low.[1] This cascade can also incorporate an alcohol dehydrogenase to remove the inhibitory byproduct acetaldehyde.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main types of enzyme inhibition I should be aware of in this system?

You will primarily encounter competitive , non-competitive , and substrate inhibition.[13][14][15]

  • Competitive Inhibition: The inhibitor (often the product, phenylserine) directly competes with the substrate for the enzyme's active site.[6][14] This can be overcome by increasing substrate concentration, but in a batch reactor, this is often impractical.[16]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's shape and reducing its efficiency.[15][16] This cannot be overcome by adding more substrate.

  • Substrate Inhibition: The enzyme's activity is reduced at very high substrate concentrations.[7] This is particularly relevant for benzaldehyde in the this compound synthesis.[1]

Visualizing Competitive Inhibition

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S1 Substrate S1->ES1 P1 Product ES1->P1 -> E1_2 Enzyme ES1->E1_2 -> E2 Enzyme EI2 Enzyme-Inhibitor Complex (Inactive) E2->EI2 + S2 Substrate S2->E2 Blocked I2 Inhibitor (Product) I2->EI2

Caption: Competitive inhibition, where the inhibitor blocks the substrate from the active site.

Q2: Can I use a multi-enzyme cascade to improve my yield?

Absolutely. Multi-enzyme cascades are a powerful strategy to overcome inhibition by controlling the concentration of inhibitory intermediates.[1][17][18] For this compound synthesis, a cascade could involve:

  • Carboxylic Acid Reductase (CAR): Converts a less toxic precursor like benzoic acid into benzaldehyde.

  • L-Threonine Aldolase (LTA): Catalyzes the main reaction between the in situ generated benzaldehyde and glycine.

  • Alcohol Dehydrogenase (ADH): Removes the inhibitory byproduct acetaldehyde (if L-threonine is used instead of glycine).[1]

  • Glucose Dehydrogenase (GDH): For cofactor regeneration (e.g., NADPH for the CAR).[1]

This approach maintains very low concentrations of inhibitory aldehydes, pushing the reaction forward.[1]

Q3: Are there differences between Phenylserine Aldolase (PSA) and L-Threonine Aldolase (LTA) for this reaction?

Yes, while both can catalyze the reaction, they have different origins and specificities.

  • Phenylserine Aldolase (PSA): As its name suggests, it is more specific for the synthesis of phenylserine. An inducible PSA from Pseudomonas putida has been well-characterized.[6] It is specific for the L-form of phenylserine and is not inhibited by the D-enantiomer.[6]

  • L-Threonine Aldolase (LTA): These enzymes naturally catalyze the cleavage of threonine into glycine and acetaldehyde.[3][19] They often show broader substrate promiscuity and can accept various aldehydes, including benzaldehyde.[3][19] However, their stereoselectivity can sometimes be lower than that of PSA.[1]

Q4: How can I improve the diastereoselectivity of my reaction?

Diastereoselectivity (the ratio of threo to erythro isomers) can be influenced by enzyme choice and reaction conditions. Lower enzyme loading has been shown to favor the formation of the l-threo isomer in some cases.[1] If selectivity is a persistent issue, screening different LTAs or using a more specific PSA is recommended. Protein engineering efforts can also be employed to enhance the diastereoselectivity of a chosen aldolase.[12]

References

  • Wikipedia. (n.d.). Product inhibition.
  • Katayama, M., et al. (2003). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 69(5), 2507-2514.
  • Amenabar, M. J., et al. (2021). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. ACS Catalysis, 11(15), 9637-9645.
  • Schmid, A., et al. (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering.
  • Wang, J., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and diastereoselectivity. Systems Microbiology and Biomanufacturing, 2, 705-715.
  • Amenabar, M. J., et al. (2020). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv.
  • Tibhe, J. D., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168-2179.
  • Gage, T. (2023). Mitigating product inhibition via an aqueous two-phase system in a biocatalytic process for p-coumaric acid production. BIOTRANS 2023.
  • Tibhe, J. D., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168-2179.
  • Keck, G. E., & Wager, T. T. (2013). Overcoming product inhibition in catalysis of the intramolecular Schmidt reaction. Journal of the American Chemical Society, 135(26), 9875-9884.
  • Cui, F., et al. (2024). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. Molecules, 29(15), 3487.
  • Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(19), 8275-8289.
  • Wikipedia. (n.d.). Phenylserine aldolase.
  • Feng, Z., et al. (2025). Engineered L-phenylserine aldolase enhances L-norvaline synthesis within an enzyme cascade. Journal of Biotechnology, 403, 11-18.
  • Bednar, D., et al. (2019). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. ACS Catalysis, 9(12), 11466-11475.
  • Tibhe, J. D., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Archives.
  • Various Authors. (n.d.). In vivo selection strategy for threonine aldolase activity. ResearchGate.
  • Tibhe, J. D., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168-2179.
  • Nag, A., & Laskar, P. (2013). The Enzymology of Organic Transformations: A Survey of Name Reactions in Biological Systems. Journal of Chemical Biology & Therapeutics, 1(1), 1-20.
  • Yokoyama, K., et al. (1986). Process for production of β-phenylserine. U.S. Patent No. 4,605,759.
  • Kim, D., et al. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Organic Letters, 25(24), 4443-4448.
  • LibreTexts. (2023). Some Biological Carbonyl Condensation Reactions.
  • Various Authors. (n.d.). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. ResearchGate.
  • Various Authors. (n.d.). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... ResearchGate.
  • El-Bardissy, A. (2024). Enzyme Inhibition. TeachMePhysiology.
  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Patsnap. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples.
  • Various Authors. (n.d.). Problem Solving in Enzyme Biocatalysis. ResearchGate.
  • Guthrie, J. P. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(17), 7389-7399.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • LibreTexts. (2025). Enzyme Inhibition.
  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition.
  • Various Authors. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(10), 879-902.
  • Various Authors. (n.d.). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based L-phenylalanine by an artificial biocatalytic cascade. ResearchGate.
  • Fiveable. (n.d.). Enzyme inhibition. Medicinal Chemistry Class Notes.

Sources

Navigating the Nuances of DL-Phenylserine: A Technical Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Phenylserine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a compound of interest in various biochemical and pharmaceutical applications, ensuring the stability of this compound in solution is paramount for reproducible and reliable results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Understanding this compound: A Foundation for Stability

This compound is a non-proteinogenic amino acid, a derivative of serine with a phenyl group attached to the beta-carbon. Its structure, containing a hydroxyl group, an amino group, and a carboxylic acid group, makes it susceptible to various degradation pathways in aqueous environments. Factors such as pH, temperature, light, and the presence of oxidative agents or metal ions can significantly impact its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in solution is primarily influenced by:

  • pH: The pH of the solution dictates the ionization state of the amino and carboxylic acid groups, which in turn affects solubility and susceptibility to degradation.[1][2] Extreme pH values (both acidic and basic) can catalyze hydrolysis and other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[3] For long-term storage, lower temperatures are generally recommended.

  • Light: Exposure to ultraviolet (UV) light can induce photolytic degradation.[4][5]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[3][4]

  • Metal Ions: Certain metal ions can act as catalysts in degradation reactions, such as oxidation.[6][7][8][9][10]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For most in vitro applications, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. The solubility in water is approximately 5.83 mg/mL, and may require sonication to fully dissolve.[11] For specific applications, buffer systems compatible with the experimental design should be used to maintain a stable pH.

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -20°C for short-term storage (up to 1 month). [11]

  • -80°C for long-term storage (up to 6 months). [11] Solutions should be stored in amber vials or protected from light to prevent photodegradation.

Q4: Are there any visual indicators of this compound degradation?

A4: Yes, visual inspection can provide initial clues about the stability of your solution. Look for:

  • Color Change: A change from a colorless to a yellowish or brownish hue can indicate degradation.

  • Precipitation: The formation of a precipitate may suggest changes in solubility due to pH shifts or the formation of insoluble degradation products.

  • Cloudiness: A hazy or cloudy appearance can also be a sign of degradation or microbial contamination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound solutions and provides actionable steps to resolve them.

Issue 1: Precipitation or Cloudiness in the Solution
Potential Cause Explanation Troubleshooting Steps
pH Shift The solubility of amino acids is highly dependent on pH. A shift in the solution's pH can cause the compound to precipitate.[1]1. Measure the pH of your solution. 2. Adjust the pH to a range where this compound is known to be soluble (typically near its isoelectric point or in slightly acidic or basic conditions, depending on the desired ionic form). 3. Use a suitable buffer system to maintain a stable pH.
Low Temperature Storage of Concentrated Solutions Concentrated solutions may precipitate upon cooling or freezing.1. Gently warm the solution to room temperature. 2. Vortex or sonicate briefly to redissolve the precipitate. 3. For long-term storage, consider preparing less concentrated stock solutions or adding a cryoprotectant like glycerol (if compatible with your experiment).
Microbial Contamination Bacterial or fungal growth can cause cloudiness.1. Prepare solutions using sterile techniques and sterile-filtered solvents. 2. Filter the final solution through a 0.22 µm sterile filter before storage.[11]
Issue 2: Discoloration (Yellowing) of the Solution
Potential Cause Explanation Troubleshooting Steps
Oxidative Degradation Oxidation is a common degradation pathway for many organic molecules, including amino acids, and can lead to colored byproducts.[3][4]1. Prepare solutions with deoxygenated solvents (e.g., by sparging with nitrogen or argon). 2. Consider adding an antioxidant, such as ascorbic acid or N-acetylcysteine, if compatible with your experimental system.[2][12] 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to light, especially UV light, can cause degradation and the formation of colored compounds.[4][5]1. Store solutions in amber vials or wrap clear vials in aluminum foil. 2. Minimize exposure to ambient light during handling.
Issue 3: Inconsistent Experimental Results or Loss of Potency
Potential Cause Explanation Troubleshooting Steps
Chemical Degradation The active concentration of this compound may have decreased due to hydrolysis, oxidation, or other degradation pathways.1. Prepare fresh solutions more frequently. 2. Perform a stability-indicating assay, such as HPLC, to determine the actual concentration and purity of your solution.[13] 3. Review your solution preparation and storage protocols to identify potential sources of degradation.
Repeated Freeze-Thaw Cycles Repeated freezing and thawing can lead to aggregation and degradation of the compound.1. Aliquot stock solutions into smaller, single-use volumes before freezing. 2. Thaw aliquots slowly on ice and use them immediately.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
  • Materials:

    • This compound powder

    • Sterile, purified water (e.g., Milli-Q)

    • Sterile 0.22 µm syringe filter

    • Sterile amber vials or clear vials with aluminum foil

    • Sonicator bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the required volume of sterile, purified water to achieve the target concentration (e.g., for a 10 mM solution, add the appropriate volume of water to the calculated mass of this compound).

    • If the powder does not dissolve readily, sonicate the solution in a water bath for 5-10 minutes.[11]

    • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot the solution into single-use volumes in sterile amber vials or clear vials wrapped in aluminum foil.

    • Label the vials with the compound name, concentration, date of preparation, and storage conditions.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This is a general protocol outline. The specific parameters (e.g., column, mobile phase, gradient) should be optimized for your specific instrumentation and requirements.

  • Objective: To assess the purity of a this compound solution and detect the presence of degradation products.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • This compound reference standard

    • HPLC-grade water, acetonitrile, and a suitable buffer (e.g., phosphate buffer)

    • This compound solution to be tested

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard solution to determine the retention time and peak area of the intact compound.

    • Inject the test solution (your stored this compound solution).

    • Analyze the chromatogram of the test solution for:

      • A decrease in the peak area of the main this compound peak compared to a freshly prepared standard of the same concentration.

      • The appearance of new peaks, which may correspond to degradation products.

    • Peak purity analysis using a photodiode array (PDA) detector can provide further confidence in the specificity of the method.

Visualizing Degradation and Stability Workflows

cluster_degradation Potential Degradation Pathways DLP This compound in Solution Oxidation Oxidation (e.g., O2, ROS) DLP->Oxidation O2, Metal Ions Hydrolysis Hydrolysis (Acid/Base Catalyzed) DLP->Hydrolysis H+ / OH- Photolysis Photolysis (UV Light) DLP->Photolysis hv Deg_Products Degradation Products (e.g., Benzaldehyde, Glycine, Oxidized Species) Oxidation->Deg_Products Hydrolysis->Deg_Products Photolysis->Deg_Products cluster_workflow Workflow for Preparing Stable this compound Solutions start Weigh this compound Powder dissolve Dissolve in Sterile, Deoxygenated Solvent (e.g., Buffered Water) start->dissolve sonicate Sonicate if Necessary dissolve->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot into Single-Use Amber Vials filter->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store

Caption: Recommended workflow for preparing stable this compound solutions.

Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Solvent Sterile, purified water or a suitable buffer.Minimizes contamination and maintains a stable pH.
pH Near neutral or as required by the experiment, maintained with a buffer.This compound solubility and stability are pH-dependent. [1]
Temperature Store solutions at -20°C (short-term) or -80°C (long-term). [11]Reduces the rate of chemical degradation.
Light Store in amber vials or protect from light.Prevents photodegradation. [4][5]
Oxygen Use deoxygenated solvents and store under an inert atmosphere for sensitive applications.Minimizes oxidative degradation. [3][4]
Additives Consider antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) if compatible.Inhibits oxidation and metal-catalyzed degradation. [2][6][7][8][9][10][12]
Handling Prepare aliquots to avoid repeated freeze-thaw cycles.Maintains solution integrity and prevents degradation from temperature cycling.

By adhering to these guidelines and employing the troubleshooting strategies outlined, researchers can significantly enhance the stability of their this compound solutions, leading to more accurate and reproducible experimental outcomes.

References

  • Tseng, H. C., Lee, C. Y., Weng, W. L., & Shiah, I. M. (2012). Solubilities of amino acids in water at various pH values under 299.15 K. Journal of the Taiwan Institute of Chemical Engineers, 43(1), 91-96. [Link]
  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]
  • Asano, Y., & Nakazawa, A. (2011). Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1. Applied and Environmental Microbiology, 77(16), 5674-5679. [Link]
  • SGS. (2011). How to Approach a Forced Degradation Study. Life Science Technical Bulletin, (31). [Link]
  • Preparation method of DL-p-methylsulfonyl phenyl serine ethyl ester. (2020). CN110776444A.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 19(7), 757-770. [Link]
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
  • Misono, H., Miyamoto, Y., Nagata, S., & Nagasaki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 77-83. [Link]
  • Kurutas, E. B. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Nutrition journal, 15(1), 1-22. [Link]
  • Das, S., Mondal, J., & Das, P. K. (2024). Metal Ions-Induced Unusual Stability of the Metastable Vesicle-like Intermediates Evolving in the Self-Assembly Process of Z-Protected Phenylalanine. ChemRxiv. [Link]
  • Singh, S., & Kumar, V. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(1), 1-6. [Link]
  • Tang, B., Jiang, L., Zheng, Y., & You, C. (2014). Effects of metal ions on stability and activity of hyperthermophilic pyrolysin and further stabilization of this enzyme by modification of a Ca2+-binding site. Applied and environmental microbiology, 80(10), 3048-3056. [Link]
  • DRIVEN. (2003, July 17). Production of 2-Methyl-3-phenylserine. The Hive. [Link]
  • Kang, Y. J. (1998). Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro. Toxicology letters, 94(2), 127-133. [Link]
  • Tibhe, J. D., Fu, H., Noël, T., Wang, Q., Meuldijk, J., & Hessel, V. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein journal of organic chemistry, 9, 2168. [Link]
  • De Gioia, L., & Fantucci, P. (2020). The Effects of the Metal Ion Substitution into the Active Site of Metalloenzymes: A Theoretical Insight on Some Selected Cases. Inorganics, 8(10), 55. [Link]
  • Tang, B., Jiang, L., Zheng, Y., & You, C. (2014). Effects of Metal Ions on Stability and Activity of Hyperthermophilic Pyrolysin and Further Stabilization of This Enzyme by Modification of a Ca2+-Binding Site. Applied and Environmental Microbiology, 80(10), 3048-3056. [Link]
  • Onal, A., & Sagirli, O. (2021). A different perspective on the characterization of a new degradation product of flibanserin with HPLC–DAD–ESI-IT-TOF-MSn and its pharmaceutical formulation analysis with inter-laboratory comparison. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
  • Singh, N., Kumar, A., & Gupta, A. K. (2021). Antioxidant therapy in oxidative stress-induced neurodegenerative diseases: role of nanoparticle-based drug delivery systems in clinical translation. Antioxidants, 10(11), 1819. [Link]
  • Peraman, R., Bhadraya, K., & Reddy, Y. P. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia pharmaceutica, 82(2), 281-293. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of D-Phenylserine vs. L-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Stereochemistry in Phenylserine

Phenylserine, a non-proteinogenic amino acid, exists as four stereoisomers due to its two chiral centers: D-threo-phenylserine, L-threo-phenylserine, D-erythro-phenylserine, and L-erythro-phenylserine. This structural nuance of stereoisomerism, the differential three-dimensional arrangement of atoms, is not a trivial distinction. In the intricate landscape of biological systems, the chirality of a molecule can profoundly dictate its pharmacological and physiological behavior. L-amino acids are the canonical building blocks of proteins in mammals, while D-amino acids, though less common, are now recognized to have significant and specific biological roles, such as D-serine's function as a neurotransmitter[1]. This guide provides a comprehensive comparison of the known biological activities of D-Phenylserine and L-Phenylserine, highlighting their distinct metabolic fates and exploring their potential differential effects, supported by experimental data and detailed protocols for further investigation.

I. Metabolic and Enzymatic Differentiation: A Tale of Two Isomers

The most pronounced and well-documented differences between D- and L-Phenylserine lie in their interactions with enzymes. Biological systems exhibit a high degree of stereospecificity, meaning enzymes often preferentially recognize and act upon one stereoisomer over another.

Enzymatic Degradation:
  • L-Phenylserine Dehydrogenase: This enzyme, identified in Pseudomonas syringae, specifically catalyzes the NAD+-dependent oxidation of L-phenylserine. It shows no activity towards D-threo-β-phenylserine, demonstrating a clear preference for the L-isomer. The reaction ultimately yields 2-aminoacetophenone and CO2[2].

  • D-Phenylserine Deaminase: In contrast, an enzyme discovered in Arthrobacter sp. exhibits strict specificity for the D-isomers of β-hydroxy-α-amino acids. This D-phenylserine deaminase acts on D-threo-phenylserine to produce phenylpyruvate but is inert towards L-threonine, D-allo-threonine, L-allo-threonine, and DL-erythro-phenylserine[3]. This enzymatic distinction underscores the divergent metabolic pathways for D- and L-phenylserine in microorganisms.

Enzymatic Synthesis:
  • Phenylserine Aldolase: An inducible phenylserine aldolase from Pseudomonas putida 24-1 catalyzes the reversible cleavage of L-3-phenylserine to benzaldehyde and glycine. This enzyme is specific for the L-form of both threo- and erythro-3-phenylserine, with the D-enantiomers not serving as substrates[4].

This stark enzymatic stereospecificity implies that the metabolic fate and potential biological impact of exogenously administered D- or L-Phenylserine would be significantly different. The L-isomer is readily metabolized by specific dehydrogenases and aldolases, while the D-isomer is targeted by distinct deaminases, at least in the microbial world. The extent to which similar stereospecific enzymes exist in mammalian systems for phenylserine metabolism is an area requiring further research.

Visualizing the Metabolic Divide

cluster_L L-Phenylserine Metabolism cluster_D D-Phenylserine Metabolism L_Phe L-Phenylserine L_Dehydro L-Phenylserine Dehydrogenase L_Phe->L_Dehydro Oxidation L_Aldolase Phenylserine Aldolase L_Phe->L_Aldolase Cleavage L_Prod1 2-Aminoacetophenone + CO2 L_Dehydro->L_Prod1 L_Prod2 Benzaldehyde + Glycine L_Aldolase->L_Prod2 D_Phe D-Phenylserine D_Deaminase D-Phenylserine Deaminase D_Phe->D_Deaminase Deamination D_Prod Phenylpyruvate D_Deaminase->D_Prod

Caption: Distinct metabolic pathways for L- and D-Phenylserine.

II. Pharmacological and Physiological Activities: An Area of Emerging Research

While the enzymatic and metabolic distinctions are clear, direct comparative studies on the pharmacological and physiological effects of D- and L-Phenylserine are limited in publicly available literature. However, based on the known antiviral activity of L-threo-phenylserine and the established roles of other D- and L-amino acids, we can infer potential areas of differential activity that warrant further investigation.

Antiviral Activity of L-threo-Phenylserine

A notable biological activity has been reported for L-threo-phenylserine, which demonstrates inhibitory effects against the influenza A virus in tissue culture[5]. The mechanism of this antiviral action is suggested to be competitive inhibition with phenylalanine, as the activity of phenylserine was reversed by phenylalanine[5]. This finding highlights a specific interaction of the L-isomer with viral or host cell components essential for viral replication. To date, there is no corresponding published data on the antiviral properties of D-Phenylserine, making this a compelling area for comparative study.

Potential Neurological Roles: Inferences from D- and L-Serine

The biological activities of the structurally related amino acid, serine, offer a tantalizing glimpse into the potential for stereospecific effects of phenylserine in the central nervous system (CNS).

  • D-Serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain and is considered a major gliotransmitter[6][7]. It plays a crucial role in synaptic plasticity, learning, and memory[8]. Chronic elevation of D-serine levels in vivo has been shown to promote synaptic maturation and stabilize developing axon branches[9].

  • L-Serine , while being a precursor to D-serine, also exhibits its own neuroprotective effects. It can mitigate neurotoxicity through the activation of the glycine receptor and has been investigated for its therapeutic potential in various neurological disorders[10]. L-serine is also essential for the synthesis of sphingolipids, which are critical for neural differentiation and survival[10].

Given these distinct roles of D- and L-serine in the CNS, it is plausible that D- and L-Phenylserine could also exert differential effects on neuronal function. The presence of the phenyl group could alter receptor binding affinities and transport across the blood-brain barrier, potentially leading to unique pharmacological profiles for each isomer.

Toxicity and In Vivo Considerations

The stereochemistry of amino acids can also influence their toxicity. While L-amino acids are generally well-tolerated as they are the natural substrates for protein synthesis, D-amino acids can sometimes exhibit toxicity[11]. However, some D-amino acids are known to be safe and even beneficial. The toxicity profile of D- and L-Phenylserine has not been directly compared in published studies. In vivo studies on related compounds, such as L-phenylalanine, have shown effects on gut hormone release and food intake[12]. It is conceivable that D- and L-Phenylserine could have different absorption, distribution, metabolism, and excretion (ADME) profiles, leading to distinct in vivo effects and safety profiles.

III. Experimental Protocols for Comparative Analysis

To facilitate further research into the comparative biological activities of D- and L-Phenylserine, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Chiral HPLC Separation of Phenylserine Isomers

This protocol is essential for determining the enantiomeric and diastereomeric purity of D- and L-Phenylserine samples and for analyzing their metabolism in biological samples.

Materials:

  • Chiral HPLC column (e.g., Chirex 3126 (D)-penicillamine Column, 250 x 4.6 mm)[13]

  • HPLC system with UV detector

  • Mobile Phase A: 2 mM CuSO4 solution[13]

  • Mobile Phase B: Methanol[13]

  • Sample diluent: 30% trichloroacetic acid solution[13]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 75% 2 mM CuSO4 solution and 25% methanol. Degas the mobile phase before use[13].

  • Sample Preparation: Terminate enzymatic reactions or prepare biological samples by adding a 30% trichloroacetic acid solution[13]. Centrifuge to remove precipitated proteins and collect the supernatant.

  • HPLC Analysis:

    • Set the column temperature to 40 °C[13].

    • Set the flow rate to 1 mL/min[13].

    • Set the UV detection wavelength to 254 nm[13].

    • Inject the prepared sample onto the column.

  • Data Analysis: Identify and quantify the four isomers of phenylserine based on their retention times, as determined by injecting pure standards of each isomer[13].

Workflow for Chiral HPLC Separation

A Sample Preparation (e.g., reaction quenching) B Chiral HPLC System (Chirex 3126 (D)-penicillamine column) A->B C Isocratic Elution (75% 2mM CuSO4, 25% Methanol) B->C D UV Detection (254 nm) C->D E Data Analysis (Peak identification and quantification) D->E

Caption: A streamlined workflow for the chiral separation of phenylserine isomers.

Protocol 2: Hemagglutination Inhibition (HI) Assay for Antiviral Activity

This assay can be adapted to compare the ability of D- and L-Phenylserine to inhibit influenza virus-induced hemagglutination.

Materials:

  • Influenza virus with a known hemagglutination (HA) titer[5]

  • Red blood cells (RBCs) from a susceptible species (e.g., chicken)[2]

  • 96-well V-bottom microtiter plate

  • Phosphate-buffered saline (PBS)

  • D- and L-Phenylserine solutions of varying concentrations

Procedure:

  • Prepare Serial Dilutions: Prepare serial two-fold dilutions of D- and L-Phenylserine in PBS in the microtiter plate[2].

  • Add Virus: Add a standardized amount of influenza virus (typically 4 HA units) to each well containing the phenylserine dilutions[5]. Include a virus-only control (positive control for hemagglutination) and a PBS-only control (negative control).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the virus[5].

  • Add Red Blood Cells: Add a standardized suspension of RBCs to each well[5].

  • Incubation: Incubate the plate at 4 °C for 30 minutes[5].

  • Read Results: Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition of hemagglutination, while a diffuse lattice of RBCs indicates hemagglutination[14]. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Protocol 3: Cell Viability Assay (MTT or CCK-8)

This protocol can be used to assess the potential cytotoxic effects of D- and L-Phenylserine on various cell lines, including neuronal cells.

Materials:

  • Cell line of interest (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)

  • 96-well cell culture plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[15]

  • Solubilization solution (for MTT assay)[16]

  • D- and L-Phenylserine solutions of varying concentrations

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight[15].

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of D- or L-Phenylserine. Include a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals[16].

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours[15].

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader[15].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

IV. Conclusion and Future Directions

The biological activities of D- and L-Phenylserine are fundamentally dictated by their stereochemistry. The current body of research unequivocally demonstrates their differential metabolism by stereospecific enzymes. L-threo-phenylserine has also been identified as a promising antiviral agent. However, a significant knowledge gap exists regarding the comparative pharmacological and physiological effects of these isomers, particularly in the context of the central nervous system.

Future research should focus on:

  • Direct comparative studies of D- and L-Phenylserine on a panel of relevant receptors, especially those in the CNS.

  • In vivo studies in animal models to compare the pharmacokinetic and pharmacodynamic profiles of the two isomers, as well as their effects on behavior and neurological function.

  • Comprehensive toxicity studies to establish the safety profiles of both D- and L-Phenylserine.

By employing the experimental protocols outlined in this guide, researchers can systematically investigate the distinct biological activities of D- and L-Phenylserine, paving the way for a deeper understanding of their potential therapeutic applications and advancing the field of stereospecific drug development.

V. References

  • Misono, H., et al. (2011). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Enzyme Research, 2011, 852107. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Hemagglutination Inhibition (HI) Assay Protocol. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Analysis of the four isomers of phenylserine on a chiral column. ResearchGate. [Link]

  • Ackermann, W. W. (1954). The antiviral action of threo-beta-phenylserine. PubMed. [Link]

  • Creative Diagnostics. (n.d.). Hemagglutination Inhibition Assay (HAI). [Link]

  • Wurm, M., et al. (2017). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PubMed Central. [Link]

  • Unknown. (n.d.). Haemagglutination assay. Unknown Source. [Link]

  • Zhang, G., & Sun, H. J. (2014). Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases. PubMed Central. [Link]

  • Ulkoski, D., et al. (2017). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Van Horn, M. R., et al. (2017). The Gliotransmitter d-Serine Promotes Synapse Maturation and Axonal Stabilization In Vivo. eNeuro, 4(5), ENEURO.0242-17.2017. [Link]

  • Bardaweel, S. K. (2014). D-Serine in neurobiology: CNS neurotransmission and neuromodulation. PubMed. [Link]

  • Unknown. (n.d.). Protocol for the Primary Culture of Cortical Neurons. Unknown Source. [Link]

  • Yoshikawa, N., et al. (2011). Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1. PubMed. [Link]

  • Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. PubMed Central. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wolosker, H. (2011). [Role of D-serine in the Mammalian Brain]. PubMed. [Link]

  • Matysová, L., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-153. [Link]

  • Li, Y., & Wang, J. Q. (2017). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers in Molecular Neuroscience, 10, 22. [Link]

  • Maucler, C., et al. (2013). In Vivo d-Serine Hetero-Exchange through Alanine-Serine-Cysteine (ASC) Transporters Detected by Microelectrode Biosensors. PubMed Central. [Link]

  • BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • El-Hachem, N., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. PubMed Central. [Link]

  • Lin, C. H., et al. (2022). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. MDPI. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Arizanovska, D. (2023). Glial D-Serine Causes Synaptic Damage and Cognitive Dysfunction after Brain Injury. YouTube. [Link]

  • L. van Vliet, D., et al. (2021). In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU). MDPI. [Link]

  • McMahon, C. P., et al. (2010). Development of an implantable D-serine biosensor for in vivo monitoring using mammalian D-amino acid oxidase on a poly (o-phenylenediamine) and Nafion-modified platinum-iridium disk electrode. PubMed. [Link]

  • Gribble, F. M., et al. (2017). l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents. PubMed. [Link]

  • Harding, C. O., et al. (2018). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. Oregon Health & Science University. [Link]

  • Harding, C. O., et al. (2018). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. PubMed Central. [Link]

  • McMahon, C. P., et al. (2010). Development of an implantable D-serine biosensor for in vivo monitoring using mammalian D-amino acid oxidase on a poly (o-phenylenediamine) and Nafion-modified platinum-iridium disk electrode. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Effects of DL-Phenylserine and Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of DL-Phenylserine and Phenylalanine, two structurally related amino acids with distinct biochemical fates and biological activities. Phenylalanine is an essential proteinogenic amino acid, fundamental to human life, while this compound is its β-hydroxylated synthetic derivative, explored primarily for its pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their physicochemical properties, metabolic pathways, and a comparative assessment of their effects, supported by actionable experimental protocols.

Part 1: Foundational Physicochemical and Structural Comparison

The primary structural difference between Phenylalanine and Phenylserine is the presence of a hydroxyl (-OH) group on the β-carbon of the side chain in Phenylserine. This single modification dramatically alters the molecule's polarity and its subsequent metabolic processing and biological function. Phenylalanine is classified as a nonpolar, hydrophobic amino acid, a property that influences its role within protein structures, often found buried within the protein core.[1][2] The addition of the hydroxyl group in Phenylserine increases its polarity.

PropertyPhenylalanineThis compound
Molecular Formula C₉H₁₁NO₂[]C₉H₁₁NO₃[4]
Molecular Weight 165.19 g/mol 181.19 g/mol [4]
Structure A benzyl group attached to the α-carbon.A benzyl group and a hydroxyl group attached to the β-carbon.
Classification Essential, proteinogenic, nonpolar amino acid.[5][6]Non-proteinogenic, synthetic amino acid derivative.[7][8]
Primary Function Building block of proteins; precursor for Tyrosine and neurotransmitters.[5][9]Pharmacological agent; precursor for norepinephrine synthesis.[10]

Part 2: Divergent Metabolic Pathways and Mechanisms of Action

The distinct biological roles of Phenylalanine and this compound stem from their fundamentally different metabolic pathways. Phenylalanine follows a highly regulated, essential route for the synthesis of key biomolecules, whereas this compound offers an alternative, pharmacological pathway to specific neurotransmitters.

The Canonical Pathway of Phenylalanine Metabolism

In healthy individuals, the vast majority of dietary Phenylalanine is metabolized in the liver. The primary and rate-limiting step is the irreversible hydroxylation of Phenylalanine to Tyrosine, a reaction catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) .[11][12] This conversion is critical, as Tyrosine is the direct precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the pigment melanin.[][5]

The clinical significance of this pathway is profoundly illustrated by the genetic disorder Phenylketonuria (PKU) . In PKU, a deficiency in the PAH enzyme prevents the conversion of Phenylalanine to Tyrosine.[13][14][15] This blockage leads to a toxic buildup of Phenylalanine in the blood and brain, causing severe intellectual disability, seizures, and other neurological problems if left untreated.[14][16][17] This underscores the body's tight regulation of Phenylalanine metabolism.

Phenylalanine_Metabolism cluster_catecholamines Catecholamines Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) (+ O₂, Tetrahydrobiopterin) PKU Deficient in Phenylketonuria (PKU) Phe->PKU L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Melanin Melanin Tyr->Melanin Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-Hydroxylase Epi Epinephrine NE->Epi PNMT Phenylserine_Metabolism PheSer This compound Phenylethanolamine Phenylethanolamine PheSer->Phenylethanolamine Aromatic L-Amino Acid Decarboxylase Bypass Bypasses PAH and Tyrosine Hydroxylase PheSer->Bypass NE Norepinephrine Phenylethanolamine->NE Dopamine β-Hydroxylase

Caption: Pharmacological pathway of this compound to norepinephrine.

Part 3: Comparative Biological and Therapeutic Effects

The distinct metabolic fates of these two molecules result in widely different biological and therapeutic profiles.

FeaturePhenylalanineThis compound
Role in Protein Synthesis Essential component of proteins. [1][5]Not incorporated into proteins. [8]
Primary Endogenous Role Precursor for Tyrosine, catecholamines, and melanin. [9]Not a standard endogenous molecule; primarily a synthetic compound.
Neurotransmitter Synthesis Indirect precursor to dopamine, norepinephrine, and epinephrine via Tyrosine. [18]Acts as a more direct precursor to norepinephrine. [10]
Therapeutic Applications Supplementation studied for depression, pain (D-phenylalanine), and vitiligo. [][17]The related compound Droxidopa (L-DOPS) is used to treat neurogenic orthostatic hypotension by increasing norepinephrine levels. This compound itself has been studied for antinociceptive effects. [19]
Key Pathological Relevance High levels are neurotoxic in Phenylketonuria (PKU). [13][20]Primarily of interest for its therapeutic potential to correct neurotransmitter deficiencies.

Part 4: Experimental Protocols for Comparative Functional Analysis

To empirically compare the biological effects of this compound and Phenylalanine, researchers can employ a variety of in vitro and in vivo assays. The following protocols provide a framework for such investigations.

Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay

Causality and Rationale: This assay directly tests the hypothesis that this compound is not a substrate for PAH, a key differentiating metabolic feature. By comparing its effect on the enzyme's activity to that of the natural substrate, Phenylalanine, we can validate their distinct metabolic entries.

Methodology:

  • Reagents and Materials:

    • Recombinant human Phenylalanine Hydroxylase (PAH).

    • L-Phenylalanine (substrate).

    • This compound (test compound).

    • Tetrahydrobiopterin (BH₄) (cofactor).

    • Catalase.

    • Dithiothreitol (DTT).

    • HEPES buffer (pH 7.4).

    • Perchloric acid (for reaction termination).

    • HPLC system with fluorescence detection for Tyrosine quantification.

  • Procedure:

    • Prepare a reaction mixture containing HEPES buffer, catalase, DTT, and BH₄.

    • Add PAH enzyme to the mixture and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding either L-Phenylalanine (positive control, e.g., at its Km concentration) or varying concentrations of this compound. A no-substrate condition serves as the negative control.

    • Incubate the reaction for 20 minutes at 37°C.

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Centrifuge the samples to pellet precipitated protein.

    • Analyze the supernatant for Tyrosine production using HPLC with fluorescence detection (Excitation: 275 nm, Emission: 305 nm).

  • Data Analysis:

    • Quantify the amount of Tyrosine produced in each reaction.

    • Compare the Tyrosine production in the presence of this compound to the positive (Phenylalanine) and negative (no substrate) controls. The expected outcome is negligible Tyrosine formation with this compound, confirming it is not a substrate.

Protocol 2: In Vivo Assessment of Norepinephrine Levels in a Rodent Brain

Causality and Rationale: This experiment is designed to test the functional consequence of the different metabolic pathways in vivo. The hypothesis is that this compound administration will lead to a more direct and potentially potent increase in brain norepinephrine compared to an equivalent dose of Phenylalanine, which is subject to multiple regulatory steps.

Methodology:

  • Animal Model:

    • Male Sprague-Dawley rats (250-300g).

    • House animals on a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize for at least one week before the experiment.

  • Experimental Groups (n=8 per group):

    • Group 1: Vehicle control (e.g., saline, p.o.).

    • Group 2: L-Phenylalanine (e.g., 200 mg/kg, p.o.).

    • Group 3: this compound (e.g., 200 mg/kg, p.o.).

  • Procedure:

    • Administer the respective compounds or vehicle by oral gavage.

    • At a predetermined time point (e.g., 60 minutes post-administration), euthanize the animals using an approved method.

    • Rapidly dissect the brain and isolate specific regions of interest, such as the hypothalamus and prefrontal cortex, on an ice-cold plate.

    • Immediately snap-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

  • Neurotransmitter Quantification:

    • Homogenize the brain tissue samples in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

    • Centrifuge the homogenates at high speed (e.g., 15,000 x g for 15 minutes at 4°C).

    • Filter the supernatant and inject a sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Quantify norepinephrine concentrations by comparing peak areas to a standard curve and normalizing to the internal standard and tissue weight.

  • Data Analysis:

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare norepinephrine levels between the different treatment groups.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_tissue_proc Tissue Processing cluster_analysis Analysis Acclimatize Acclimatize Rats Grouping Randomize into Groups (Vehicle, Phe, Phe-Ser) Acclimatize->Grouping Dose Oral Gavage Administration Grouping->Dose Euthanize Euthanize (60 min) Dose->Euthanize Dissect Dissect Brain Regions Euthanize->Dissect Store Snap-freeze & Store at -80°C Dissect->Store Homogenize Homogenize Tissue Store->Homogenize HPLC HPLC-ED Analysis Homogenize->HPLC Stats Statistical Analysis (ANOVA) HPLC->Stats

Caption: Workflow for in vivo comparison of neurotransmitter levels.

Conclusion and Future Directions

The comparative analysis of this compound and Phenylalanine reveals two molecules with divergent paths and purposes. Phenylalanine is a cornerstone of biochemistry, an essential amino acid whose metabolic pathway is central to life and whose dysregulation leads to severe disease. [13][21]In contrast, this compound is a pharmacological tool, a synthetic derivative that leverages a different metabolic route to achieve a specific outcome: increasing norepinephrine levels. [10] For drug development professionals, this compound and its analogs like Droxidopa represent a class of compounds that can modulate the catecholaminergic system by bypassing upstream enzymatic bottlenecks. Future research should focus on direct, head-to-head comparative studies to quantify the relative efficacy and safety of these compounds in preclinical models of neurological disorders characterized by norepinephrine deficiency. Further elucidation of the enzymes responsible for this compound metabolism in humans will also be critical for optimizing its therapeutic potential.

References

  • Children's Hospital of Philadelphia. Phenylketonuria (PKU). URL
  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. URL
  • Medical News Today. (2021-10-14). Phenylalanine: What it is, sources, benefits, and risks. URL
  • BOC Sciences Amino Acid. Phenylalanine: Definition, Structure, Benefits and Uses. URL
  • Mayo Clinic. (2022-05-13). Phenylketonuria (PKU) - Symptoms and causes. URL
  • Wikipedia. Phenylketonuria. URL
  • National Center for Biotechnology Information. Phenylalanine Metabolism: Phenylketonuria - Basic Neurochemistry - NCBI Bookshelf. URL
  • P
  • Cleveland Clinic. Phenylketonuria (PKU)
  • DAV University. Metabolism of tyrosine and phenylalanine. URL
  • Rupa Health. Phenylalanine. URL
  • Boston Children's Hospital. Phenylketonuria (PKU). URL
  • WebMD. (2025-04-22). Phenylalanine: Uses and Risks. URL
  • Reactome Pathway D
  • Wikipedia. Phenylalanine. URL
  • Creative Peptides. Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources. URL
  • The Biology Project. Alanine - Amino Acids. URL
  • National Center for Biotechnology Information. This compound | C9H11NO3 | CID 94134 - PubChem. URL
  • PubMed. DL-threo-DOPS as a precursor of noradrenaline. URL
  • National Center for Biotechnology Information. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC. URL
  • ResearchGate.
  • AbMole BioScience. DL-β-Phenylserine threo form (b-Phenyl-DL-serine). URL
  • National Center for Biotechnology Information. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem. URL
  • Sigma-Aldrich. DL-3-Phenylserine 98 207605-47-8. URL
  • MedChemExpress.
  • Human Metabolome Database. Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184). URL
  • Guidechem. DL-BETA-PHENYLSERINE THREO FORM 69-96-5 wiki. URL
  • National Center for Biotechnology Information. Subchronic Tolerance Trials of Graded Oral Supplementation with Phenylalanine or Serine in Healthy Adults. URL
  • National Center for Biotechnology Information. The noradrenaline precursor L-threo-3,4-dihydroxyphenylserine exhibits antinociceptive activity via central alpha-adrenoceptors in the mouse - PMC. URL
  • Wikipedia. Norepinephrine. URL
  • National Center for Biotechnology Information. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC. URL
  • PubMed. Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study. URL
  • Difference Between. (2020-09-01). Difference Between L-phenylalanine and DL-phenylalanine. URL
  • Santa Cruz Biotechnology.
  • Sigma-Aldrich. Dopamine, Norepinephrine and Ephinephrine Synthesis. URL
  • CVPharmacology. Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. URL
  • Benchchem. A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4. URL
  • Sigma-Aldrich. DL-3-Phenylserine 98 207605-47-8. URL

Sources

The Foundational Choice: Direct vs. Indirect Chiral Resolution by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of HPLC Methods for DL-Phenylserine Enantiomeric Purity

A Senior Application Scientist's Perspective

The stereochemical identity of a pharmaceutical compound is not a trivial detail; it is a critical attribute that can profoundly influence its pharmacological and toxicological profile. Phenylserine, a non-proteinogenic amino acid, and its derivatives are important chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the ability to accurately quantify the enantiomeric purity of this compound is paramount in drug development and quality control.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric purity of this compound. We will delve into the mechanistic principles behind different approaches, present detailed experimental protocols, and outline the rigorous validation process mandated by regulatory bodies, grounded in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The core challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[5] To resolve them chromatographically, a chiral environment must be introduced. In HPLC, this is primarily achieved through two distinct strategies: direct and indirect separation.

  • Direct Methods utilize a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). The CSP is the most common approach, where the enantiomers directly interact with a chiral selector bonded to the silica support, leading to the formation of transient, diastereomeric complexes with different energies and, therefore, different retention times.[6]

  • Indirect Methods involve a pre-column derivatization step. The enantiomeric mixture is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. These diastereomers now have different physicochemical properties and can be readily separated on a conventional, achiral stationary phase (e.g., C18).[7][8][9][10]

Method 1: Direct Enantioseparation Using Chiral Stationary Phases (CSPs)

Direct separation on a CSP is often the preferred method for routine quality control due to its simplicity and reduced sample handling, which minimizes the risk of analytical errors or sample racemization. The selection of the appropriate CSP is the most critical step and is often empirical, though classes of CSPs are known to be effective for certain compound types.[11][12] For amino acids like Phenylserine, macrocyclic glycopeptide and polysaccharide-based CSPs have demonstrated excellent performance.[6][13][14]

Principle of Separation: The Three-Point Interaction Model

Chiral recognition on a CSP is often explained by the three-point interaction model. For stable chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. One of these interactions must be stereochemically dependent. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[5] The enantiomer that forms the more stable diastereomeric complex with the CSP will be retained longer on the column.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers A Site A (π-acceptor) B Site B (H-bond donor) C Site C (Steric Hinderance) R_Enantiomer R-Enantiomer R1 π-donor R2 H-bond acceptor R3 Small Group S_Enantiomer S-Enantiomer S1 π-donor S2 H-bond acceptor S3 Small Group R1->A π-π interaction R2->B H-bond R3->C Fits well S1->A π-π interaction S2->B H-bond S3->C Steric Clash!

Sources

A Comparative Guide to Threonine Aldolase Activity: DL-Phenylserine and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the substrate specificity of enzymes is paramount for harnessing their synthetic potential. This guide provides an in-depth comparison of threonine aldolase activity, with a particular focus on the non-natural substrate DL-phenylserine against other canonical and non-canonical substrates. We will delve into the mechanistic underpinnings of this versatility and provide actionable experimental protocols for comparative activity assessment.

Introduction to Threonine Aldolases: Nature's Carbon-Carbon Bond Architects

Threonine aldolases (TAs) are a fascinating class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible retro-aldol cleavage of threonine to glycine and acetaldehyde.[1][2] This reactivity, however, is not confined to their natural substrate. The true power of threonine aldolases in biocatalysis lies in their ability to accept a broad range of non-natural aldehydes, facilitating the stereoselective synthesis of valuable β-hydroxy-α-amino acids.[3][4][5] These products are crucial chiral building blocks for numerous pharmaceuticals.[4][5]

TAs are broadly classified based on the stereochemistry of their preferred substrate at the α-carbon, leading to L-specific and D-specific threonine aldolases.[1][6] Within the L-threonine aldolases (LTAs), further classification exists based on their stereoselectivity at the β-carbon, distinguishing between L-threonine (anti-selective) and L-allo-threonine (syn-selective) specific enzymes.[7] Low-specificity L-threonine aldolases (LtaE), which accept both L-threonine and L-allo-threonine, are particularly interesting for synthetic applications due to their relaxed substrate specificity.[8][9]

The Reaction Mechanism: A PLP-Dependent Symphony

The catalytic cycle of threonine aldolase hinges on the versatility of its pyridoxal-5'-phosphate (PLP) cofactor. The reaction proceeds through the formation of a Schiff base between the amino group of the substrate and the aldehyde group of PLP.[4][10]

Threonine_Aldolase_Mechanism cluster_retro Retro-Aldol Cleavage cluster_aldol Aldol Condensation Substrate β-Hydroxy-α-amino acid Schiff_Base_Formation External Aldimine (Schiff Base) Substrate->Schiff_Base_Formation Deprotonation Quinonoid Intermediate Schiff_Base_Formation->Deprotonation CC_Cleavage Cα-Cβ Bond Cleavage Products Glycine + Aldehyde Glycine Glycine Glycine_Schiff_Base Glycine-PLP Schiff Base Glycine->Glycine_Schiff_Base Glycine_Anion Glycine Carbanion (Nucleophile) Glycine_Schiff_Base->Glycine_Anion Aldol_Addition Aldol Adduct Product_Release β-Hydroxy-α-amino acid Aldol_Addition->Product_Release Aldehyde Aldehyde Assay_Workflow cluster_phenylserine Phenylserine Assay cluster_threonine Threonine Assay A Prepare Reaction Mix (Buffer, PLP, Phenylserine) B Initiate with Enzyme A->B C Monitor A279 nm B->C D Prepare Reaction Mix (Buffer, PLP, NADH, ADH, Threonine) E Initiate with Enzyme D->E F Monitor A340 nm E->F

Figure 2: Workflow for comparative activity assays.

Reagents and Materials
  • Enzyme: Purified threonine aldolase solution.

  • Buffer: 50 mM Sodium Phosphate buffer, pH 8.0.

  • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP) stock solution.

  • Substrates:

    • 100 mM DL-syn-β-phenylserine stock solution. [10] * 1 M L-threonine stock solution.

  • Coupling Enzyme System (for threonine assay):

    • 10 mM NADH stock solution.

    • Alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae.

  • Instrumentation: UV-Vis Spectrophotometer with temperature control.

Assay Procedure for this compound
  • Prepare the reaction mixture: In a 1 mL cuvette, add:

    • 880 µL of 50 mM Sodium Phosphate buffer (pH 8.0).

    • 50 µL of 1 mM PLP (final concentration: 50 µM).

    • 30 µL of 100 mM DL-syn-β-phenylserine (final concentration: 3 mM). [10]2. Equilibrate: Incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction: Add 40 µL of the threonine aldolase solution to the cuvette and mix thoroughly.

  • Monitor the reaction: Immediately start recording the absorbance at 279 nm for 5-10 minutes.

  • Calculate activity: Determine the initial rate of reaction from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of benzaldehyde per minute (ε₂₇₉ = 1400 M⁻¹cm⁻¹). [10]

Assay Procedure for L-Threonine
  • Prepare the reaction mixture: In a 1 mL cuvette, add:

    • 800 µL of 50 mM Sodium Phosphate buffer (pH 8.0).

    • 50 µL of 1 mM PLP (final concentration: 50 µM).

    • 50 µL of 10 mM NADH (final concentration: 0.5 mM).

    • A suitable amount of ADH (e.g., 10 units).

    • 50 µL of 1 M L-threonine (final concentration: 50 mM).

  • Equilibrate: Incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction: Add 50 µL of the threonine aldolase solution to the cuvette and mix thoroughly.

  • Monitor the reaction: Immediately start recording the absorbance at 340 nm for 5-10 minutes.

  • Calculate activity: Determine the initial rate of reaction from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetaldehyde per minute (ε₃₄₀ of NADH = 6220 M⁻¹cm⁻¹). [11]

Conclusion and Future Perspectives

Threonine aldolases are powerful biocatalysts with significant potential in organic synthesis. Their ability to act on non-natural substrates like this compound makes them attractive for the production of chiral β-hydroxy-α-amino acids. However, challenges such as low diastereoselectivity and the thermodynamically favored retro-aldol reaction remain. [1][4][10]Future research will undoubtedly focus on protein engineering to overcome these limitations and expand the synthetic utility of these versatile enzymes. [12][13][14]The methodologies outlined in this guide provide a solid foundation for researchers to explore and compare the activity of threonine aldolases on a variety of substrates, paving the way for the development of novel and efficient biocatalytic processes.

References

  • Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(19), 8253–8266. [Link]
  • Franz, S. E., & Stewart, J. D. (2014). Threonine aldolases. Advances in Applied Microbiology, 88, 57–101. [Link]
  • di Salvo, M. L., Paiardini, A., & Contestabile, R. (2013). On the catalytic mechanism and stereospecificity of Escherichia coli L-threonine aldolase. The FEBS Journal, 280(21), 5433–5447. [Link]
  • Liu, J. Q., Odani, M., Dairi, T., Itoh, N., Kataoka, M., Shimizu, S., & Yamada, H. (2000). Gene cloning, nucleotide sequencing, and purification and characterization of the low-specificity L-threonine aldolase from Pseudomonas sp. strain NCIMB 10558. Applied and Environmental Microbiology, 66(10), 4422–4429. [Link]
  • Liu, J. Q., Odani, M., Dairi, T., Itoh, N., Kataoka, M., Shimizu, S., & Yamada, H. (2000). Gene cloning, nucleotide sequencing, and purification and characterization of the low-specificity L-threonine aldolase from Pseudomonas sp. strain NCIMB 10558. Applied and Environmental Microbiology, 66(10), 4422–4429. [Link]
  • UniProt Consortium. (2021). UniProtKB - O50584 (LTAE_PSEUN). [Link]
  • Fesko, K. (2019). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Bioengineering and Biotechnology, 7, 123. [Link]
  • Zhu, D., Hua, L., & Wu, Q. (2015). A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. RSC Advances, 5(67), 54433–54441. [Link]
  • Wang, J., et al. (2023). Discovery and Engineering of the l-Threonine Aldolase from Neptunomonas marine for the Efficient Synthesis of β-Hydroxy-α-amino Acids via C–C Formation.
  • Fesko, K. (2019). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Bioengineering and Biotechnology, 7, 123. [Link]
  • Arnold, F. H. (2025). Threonine Aldolase-Catalyzed Stereoselective Radical α-Alkylation of Amino Acids. Methods in Enzymology. [Link]
  • di Salvo, M. L., Paiardini, A., & Contestabile, R. (2013). ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE. The FEBS journal, 280(21), 5433–5447. [Link]
  • Wikipedia contributors. (2023). Threonine aldolase. Wikipedia, The Free Encyclopedia. [Link]
  • Fesko, K., & Gruber-Khadjawi, M. (2013). Threonine aldolases—an emerging tool for organic synthesis.
  • Karasek, M., & Greenberg, D. M. (1954). ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE. Journal of General Physiology, 37(3), 317–327. [Link]
  • Bulut, I., et al. (2015). In vivo selection strategy for threonine aldolase activity based the cleavage of β-phenylserine. Applied Microbiology and Biotechnology, 99(19), 8033–8042. [Link]
  • Giger, L., et al. (2012). In vivo selection strategy for threonine aldolase activity based on the cleavage of β-hydroxy-α-amino acids. Applied and Environmental Microbiology, 78(17), 6031–6038. [Link]
  • Liu, Z., et al. (2023). Comprehensive screening strategy coupled with structure-guided engineering of l-threonine aldolase from Pseudomonas putida for enhanced catalytic efficiency towards l-threo-4-methylsulfonylphenylserine. Frontiers in Microbiology, 13, 1083933. [Link]
  • Wang, J., et al. (2020). High-Throughput Screening Method for Directed Evolution and Characterization of Aldol Activity of D-Threonine Aldolase. Applied Biochemistry and Biotechnology, 193(2), 417–429. [Link]
  • Steinreiber, J., et al. (2007). Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase. European Journal of Organic Chemistry, 2007(15), 2486–2493. [Link]
  • Miyahara, I., et al. (2013). Cloning and characterization of d-threonine aldolase from the green alga Chlamydomonas reinhardtii. Journal of Biological Chemistry, 288(25), 18267–18276. [Link]
  • Wikipedia contributors. (2023). Low-specificity L-threonine aldolase. Wikipedia, The Free Encyclopedia. [Link]
  • Cantillo, D., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2269–2276. [Link]
  • Sherman, D. H., et al. (2021). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH.
  • Fesko, K., et al. (2008). Four types of threonine aldolases: Similarities and differences in kinetics/thermodynamics.

Sources

Comparative Analysis of DL-Phenylserine Diastereomeric Ratio by NMR Spectroscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Stereochemical Nuance of Phenylserine

DL-Phenylserine, a β-hydroxy-α-amino acid, is a valuable chiral building block in synthetic organic chemistry and pharmaceutical development. Its structure incorporates two stereogenic centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other: the erythro and threo forms. The distinct spatial arrangement of these diastereomers results in different physicochemical and biological properties. Consequently, the accurate determination of the diastereomeric ratio (d.r.) is a critical quality control parameter in processes where stereochemical integrity is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose. Unlike enantiomers, which are indistinguishable in an achiral environment, diastereomers are distinct chemical entities with different magnetic environments for their nuclei.[1] This fundamental difference allows for their direct differentiation and quantification by NMR, often without the need for chromatographic separation.

This guide provides an in-depth comparison of various NMR-based methodologies for determining the diastereomeric ratio of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying principles to empower informed methodological choices.

Pillar 1: The Foundation - Why NMR Distinguishes Diastereomers

The ability of NMR to differentiate between diastereomers like erythro- and threo-phenylserine stems from their unique three-dimensional structures. The protons (¹H nuclei) in each diastereomer experience a slightly different local magnetic field due to the varying spatial proximity and orientation of neighboring atoms and functional groups. This results in distinct chemical shifts (δ) and spin-spin coupling constants (J) for corresponding protons in the two diastereomers.

For Phenylserine, the most diagnostic protons are typically the α-proton (Hα) and the β-proton (Hβ). The difference in their chemical shifts (Δδ) between the erythro and threo forms allows for the resolution of their respective signals in the ¹H NMR spectrum. The ratio of the integrated areas of these well-resolved signals directly corresponds to the diastereomeric ratio of the sample.[2]

Pillar 2: A Comparative Guide to NMR Methodologies

The optimal NMR method for determining the diastereomeric ratio of this compound depends on factors such as the complexity of the sample matrix, the required level of accuracy, and the available instrumentation. Here, we compare three primary approaches.

Method 1: Direct ¹H NMR Analysis

This is the most straightforward approach, involving the direct acquisition of a ¹H NMR spectrum of the this compound sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Causality Behind Experimental Choices:

  • Simplicity: This method requires minimal sample preparation, making it rapid and cost-effective.

  • Solvent Choice: The choice of solvent can influence the chemical shifts and the degree of separation between diastereomeric signals. D₂O is often used for its ability to exchange with labile protons (e.g., -OH, -NH₂), simplifying the spectrum. However, DMSO-d₆ may sometimes offer better resolution.

  • Limitations: The primary challenge is potential signal overlap, especially in complex mixtures or at lower magnetic field strengths.[3] The chemical shift difference (Δδ) between the diagnostic protons of the erythro and threo isomers may be small, leading to multiplets that are not baseline-resolved, which can complicate accurate integration.[4]

Method 2: Analysis with Chiral Solvating Agents (CSAs)

While primarily used for differentiating enantiomers, Chiral Solvating Agents (CSAs) can also be employed to enhance the spectral separation of diastereomers. CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte molecules.[5]

Causality Behind Experimental Choices:

  • Enhanced Resolution: The formation of these transient complexes alters the magnetic environment of the Phenylserine protons, often increasing the chemical shift difference (Δδ) between the signals of the erythro and threo forms.[6]

  • Non-destructive: The interaction is reversible, and the sample can be recovered if necessary.

  • (R)-Mosher's acid can be used as a CSA, where it forms diastereomeric salts with the amino group of phenylserine, leading to improved spectral resolution.[6]

  • Limitations: The effectiveness of a CSA is highly dependent on the specific analyte and solvent system. Finding the optimal CSA and conditions may require some screening.

Method 3: Analysis after Derivatization with a Chiral Derivatizing Agent (CDA)

This is often the most robust and reliable method, particularly for achieving high accuracy and precision. A Chiral Derivatizing Agent (CDA) is a chiral molecule that reacts covalently with the analyte to form a new pair of diastereomers.[7]

Causality Behind Experimental Choices:

  • Maximizing Separation: The resulting diastereomeric adducts typically exhibit significantly larger chemical shift differences (Δδ) compared to the underivatized molecules.[7] This is because the chiral center of the CDA introduces a new, influential stereogenic element close to the analyte's protons.

  • Versatility: A well-known and effective CDA for amino acids is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) , also known as Mosher's acid .[8][9] It reacts with the amino group of Phenylserine to form stable diastereomeric amides.

  • ¹⁹F NMR Advantage: When using fluorine-containing CDAs like Mosher's acid, ¹⁹F NMR spectroscopy can be used for analysis. ¹⁹F NMR offers a wide chemical shift range and the absence of background signals, often leading to excellent resolution and sensitivity.[7][10]

  • Trustworthiness: The reaction should proceed to completion without kinetic resolution or racemization to ensure that the diastereomeric ratio of the product accurately reflects the ratio in the starting material.[11]

Data Presentation: Performance Comparison

Methodology Resolution (Δδ) Sample Preparation Accuracy & Precision Key Advantages Key Limitations
Direct ¹H NMR Low to ModerateMinimal (dissolve in solvent)Good (if signals are baseline-resolved)Rapid, simple, non-destructiveProne to signal overlap, may require high-field NMR[3]
¹H NMR with CSA Moderate to HighSimple (add CSA to NMR tube)GoodNon-covalent, enhanced resolution[6]Requires screening for optimal CSA, potential for complex spectra
¹H/¹⁹F NMR with CDA High to ExcellentModerate (requires chemical reaction)ExcellentLarge Δδ, high accuracy, option for ¹⁹F NMR[7][10]Reaction must go to completion, potential for kinetic resolution[11]

Experimental Protocols & Workflows

Workflow for Diastereomeric Ratio Analysis by NMR

G cluster_prep Sample Preparation cluster_methods Execution cluster_analysis Data Acquisition & Processing A This compound Sample B Choose Method: 1. Direct 2. CSA 3. CDA A->B C 1. Dissolve in Deuterated Solvent B->C Direct D 2. Add Chiral Solvating Agent (CSA) B->D CSA E 3. React with Chiral Derivatizing Agent (CDA) B->E CDA F Acquire NMR Spectrum (¹H or ¹⁹F) C->F D->F E->F G Process Spectrum (Phase & Baseline Correction) F->G H Identify & Integrate Diagnostic Signals G->H I Calculate Diastereomeric Ratio (d.r. = Area₁ / Area₂) H->I J Final Report I->J

Caption: General workflow for NMR-based diastereomeric ratio analysis.

Protocol 1: Direct ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a clean NMR tube.

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer (≥400 MHz recommended for better resolution).

    • Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.[2]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and careful baseline correction to the acquired spectrum.[12]

    • Identify the signals corresponding to the Hα or Hβ protons for both the erythro and threo diastereomers.

  • Quantification:

    • Integrate the well-resolved signals corresponding to each diastereomer.

    • Calculate the diastereomeric ratio by comparing the integral values.

Protocol 2: Derivatization with Mosher's Acid (MTPA)

G cluster_reactants cluster_product Phenylserine This compound (erythro/threo mixture) Plus + Phenylserine->Plus MTPA_Cl Mosher's Acid Chloride ((R)-MTPA-Cl) Reacts Pyridine, CH₂Cl₂ Plus->MTPA_Cl Product Diastereomeric MTPA-Amides (Resolvable by NMR) Reacts->Product Covalent Amide Bond Formation

Caption: Derivatization of this compound with Mosher's Acid Chloride.

  • Derivatization:

    • In a dry vial, dissolve ~5 mg of the this compound sample in a suitable solvent (e.g., anhydrous pyridine or dichloromethane).

    • Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride ((R)-MTPA-Cl).[13]

    • Allow the reaction to proceed to completion at room temperature (monitor by TLC or LC-MS if necessary).

  • Sample Preparation for NMR:

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting crude diastereomeric amides in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. The methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups of the MTPA moiety often provide well-resolved singlet signals for each diastereomer.[9]

    • Alternatively, acquire a ¹⁹F NMR spectrum. This will show two distinct signals for the -CF₃ group of the two diastereomers.

  • Data Processing and Quantification:

    • Process the spectrum as described in Protocol 1.

    • Integrate the well-separated signals (e.g., -OCH₃ in ¹H NMR or -CF₃ in ¹⁹F NMR) for each diastereomer and calculate the ratio.

Trustworthiness: Ensuring a Self-Validating Protocol

For quantitative NMR (qNMR), accuracy is paramount. To ensure your results are trustworthy:

  • Use an Internal Standard: While not always necessary for relative quantification of diastereomers, an internal standard can help validate instrument performance.[14]

  • Check for Full Relaxation: Use a long relaxation delay (D1 ≥ 5 * T₁) to ensure signals are fully relaxed before the next pulse. This is critical for the integral intensity to be directly proportional to the number of nuclei.[2]

  • Signal-to-Noise: Ensure a high signal-to-noise ratio (S/N > 150:1) for the signals being integrated to minimize integration errors.

  • Baseline Correction: Perform meticulous baseline correction across the entire spectrum to avoid integration inaccuracies.[12]

Conclusion and Authoritative Grounding

The determination of the diastereomeric ratio of this compound by NMR spectroscopy is a powerful and versatile analytical approach. For rapid screening, direct ¹H NMR is often sufficient, provided adequate resolution can be achieved. When signal overlap is an issue, the use of a Chiral Solvating Agent offers a simple, non-destructive way to improve spectral separation. For the highest degree of accuracy and for challenging samples, covalent derivatization with a Chiral Derivatizing Agent like Mosher's acid is the gold standard, providing robust separation and the option of highly sensitive ¹⁹F NMR analysis.[7][10] The choice of method should be guided by the specific requirements of the analysis, balancing the need for speed, accuracy, and robustness.

References

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914. URL
  • BenchChem. (n.d.). A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods.
  • Raimondi, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. URL
  • Li, X., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. URL
  • Wikipedia. (n.d.). Mosher's acid.
  • Kairys, V., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. Chirality, 25, 793–798. URL
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Streit, S., et al. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Shoji, M., et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. URL
  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Grokipedia. (n.d.). MTPA.
  • Farrell, W. P. M., et al. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams.
  • Adams, R. W., et al. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. URL
  • BenchChem. (n.d.). A Comparative Guide to Determining the Enantiomeric Excess of N-benzyl-DL-serine Methyl Ester.
  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Adams, R. W., et al. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Manchester NMR Methodology Group. URL
  • Assessment of the purity of d,l HM-PAO from diastereomeric mixtures using NMR techniques. (1989). Journal of Nuclear Medicine, 30(1), 106-109. URL
  • ECHEMI. (n.d.). Can any one explain how to determine diastereomeric ratio from NMR...
  • Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014).
  • Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759–1767. URL
  • Di Donato, F., et al. (n.d.).
  • Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. (2025).
  • NMR analysis of a chiral amine through derivatization with Mosher acid.... (n.d.).
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. URL
  • 1H NMR Chemical Shift. (n.d.). Oregon State University.

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Abstract

DL-Phenylserine, a non-proteinogenic amino acid, is a critical chiral intermediate in the synthesis of various pharmaceuticals, including antibiotics like Chloramphenicol. Its stereoisomeric composition (D-threo, L-threo, D-erythro, L-erythro) dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are paramount for its quality control. This guide provides an in-depth comparison of prevalent analytical techniques for the analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the underlying principles, provide validated experimental protocols, and present a cross-validation framework to ensure data integrity and inter-method consistency, empowering researchers and drug development professionals to make informed decisions for their specific analytical challenges.

Introduction: The Analytical Imperative for this compound

Phenylserine possesses two chiral centers, giving rise to four stereoisomers. The biological activity of pharmaceuticals derived from phenylserine is often stereospecific, meaning only one isomer may be therapeutically active while others could be inactive or even toxic. This necessitates analytical methods that can not only quantify the total amount of phenylserine but also precisely determine the enantiomeric and diastereomeric purity.

Cross-validation of analytical methods is a critical process to demonstrate that a validated method yields consistent and reliable results under different conditions, such as with different instruments, analysts, or laboratories.[1] It is a cornerstone of method transfer and ensures the robustness and reproducibility of analytical data, which is vital for regulatory compliance and overall product quality.[1]

This guide will explore the most effective techniques for this purpose, explaining the causality behind experimental choices to provide a deeper understanding beyond simple procedural steps.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Separations

HPLC, particularly with chiral stationary phases (CSPs), is the most powerful and widely adopted technique for resolving enantiomers.[2] The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Principle of Chiral HPLC

For amino acids like phenylserine, two primary approaches are used:

  • Direct Separation: Utilizes a Chiral Stationary Phase (CSP). Common CSPs include those based on macrocyclic glycopeptides (like teicoplanin), polysaccharides, or Pirkle-type phases.[3] The choice of CSP is empirical and depends on the analyte's structure; for phenylserine, crown ether and teicoplanin-based columns have shown success.[3][4]

  • Indirect Separation: Involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).[5] While effective, this adds a sample preparation step and the potential for introducing impurities.[3]

Causality: We will focus on the direct separation method as it is more streamlined and avoids potential derivatization-related errors. The selection of a teicoplanin-based CSP, such as an Astec CHIROBIOTIC T, is based on its proven ability to resolve underivatized amino acid enantiomers through a combination of ionic, hydrogen bonding, and steric interactions.[3]

Experimental Protocol: Chiral HPLC-UV

This protocol outlines a validated method for the enantiomeric and diastereomeric separation of phenylserine isomers.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or similar teicoplanin-based CSP.

Reagents:

  • Methanol (HPLC Grade)

  • Ethanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • DL-threo-Phenylserine and DL-erythro-Phenylserine standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol/Ethanol/TFA (50:50:0.1, v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of each phenylserine diastereomer pair in the mobile phase. Create a working standard of 100 µg/mL by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm[6]

  • System Suitability: Inject the standard mixture. The resolution between adjacent enantiomer peaks should be greater than 1.5.

  • Analysis: Inject the prepared sample and integrate the peak areas for each isomer. Quantify using a calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep Injection HPLC Injection MobilePhase->Injection SamplePrep Sample Prep & Filtration SamplePrep->Injection Separation Chiral Separation (Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for chiral HPLC analysis of this compound.

Gas Chromatography (GC): A High-Resolution Alternative

Gas Chromatography is another powerful separation technique known for its high resolution. However, for non-volatile and thermally labile compounds like amino acids, a derivatization step is mandatory to increase their volatility.

Principle of Chiral GC

The analysis involves two key steps:

  • Derivatization: The amino and carboxylic acid groups of phenylserine are chemically modified to form volatile esters (e.g., trifluoroacetylated isopropyl esters). This process must not induce racemization.

  • Separation: The derivatized, volatile enantiomers are separated on a chiral capillary column. The separation mechanism relies on the differential partitioning of the enantiomers between the carrier gas (mobile phase) and the chiral stationary phase.

Causality: Derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common choice as it produces stable derivatives suitable for GC-MS analysis.[7] The use of a mass spectrometer (MS) as a detector provides high sensitivity and selectivity, allowing for definitive peak identification based on mass spectra.[7]

Experimental Protocol: Chiral GC-MS

This protocol describes a method for the analysis of phenylserine enantiomers after derivatization.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Chiral Capillary Column: e.g., Chirasil-Val or equivalent

Reagents:

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (Anhydrous)

  • This compound standards

Procedure:

  • Sample Preparation & Derivatization:

    • Accurately weigh ~1 mg of the phenylserine sample into a reaction vial.

    • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

    • Seal the vial and heat at 100-120 °C for 30 minutes.[7]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[6]

    • Carrier Gas: Helium, 1.0 mL/min[6]

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min.[6]

    • MS Transfer Line: 280 °C

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions for the phenylserine derivative.

  • Analysis: Inject 1 µL of the derivatized sample. Identify and quantify the enantiomers based on their retention times and the integrated peak areas of their respective SIM ions.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Derivatization (with MTBSTFA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chiral Separation (Capillary Column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for chiral GC-MS analysis including derivatization.

Capillary Electrophoresis (CE): High Efficiency Separations

Capillary Electrophoresis is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Principle of Chiral CE

The separation mechanism is based on the differential binding affinity of the enantiomers with a chiral selector, most commonly a cyclodextrin (CD), dissolved in the BGE.[8] This transient diastereomeric complex formation alters the effective electrophoretic mobility of each enantiomer, leading to their separation.

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a versatile chiral selector for a wide range of compounds, including amino acids.[9] Its use in a low pH buffer (e.g., formic acid) ensures that phenylserine is protonated and positively charged, allowing for migration in the electric field and interaction with the neutral CD selector.[9]

Experimental Protocol: Chiral CE-UV

Instrumentation:

  • Capillary Electrophoresis system with UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)

Reagents:

  • Formic Acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • This compound standards

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM formic acid solution containing 40 mM HP-β-CD. Adjust pH if necessary.

  • Capillary Conditioning: Before first use, rinse the capillary sequentially with 1 M NaOH, deionized water, and finally the BGE. Between runs, rinse with BGE.

  • Standard and Sample Preparation: Dissolve standards and samples in deionized water or the BGE to a concentration of approximately 100-200 µg/mL.

  • Electrophoretic Conditions:

    • Applied Voltage: 25 kV[10]

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

    • Detection: 200 nm

  • Analysis: Run the analysis and determine the migration times of the enantiomers. Quantify using peak areas relative to a calibration curve.

Visualization: CE Workflow

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE_Prep BGE Preparation (with Chiral Selector) CapillaryCond Capillary Conditioning BGE_Prep->CapillaryCond SamplePrep Sample Preparation Injection Hydrodynamic Injection SamplePrep->Injection CapillaryCond->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection (200 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for chiral Capillary Electrophoresis analysis.

Cross-Validation and Method Comparison

The ultimate goal of cross-validation is to ensure that different analytical methods produce comparable results for the same sample.[1] This builds confidence in the data, regardless of the technique used. A typical cross-validation study involves analyzing a set of samples by all three methods and statistically comparing the results for key parameters.

Performance Parameter Comparison

The following table summarizes the typical performance of each technique for the analysis of this compound.

ParameterChiral HPLC-UVChiral GC-MSChiral CE-UV
Principle Differential partitioning with a solid chiral phaseDifferential partitioning with a solid chiral phase (gas)Differential mobility due to complexation in solution
Sample Prep Minimal (dissolve & filter)Required (derivatization) Minimal (dissolve)
Selectivity Very HighExcellent (MS adds specificity)High
Sensitivity (LOD) Good (~0.1 µg/mL)Excellent (<0.1 µg/mL)[7]Good (~1 µg/mL)
Analysis Time 15-30 min20-40 min (plus derivatization time)10-20 min
Robustness HighModerate (derivatization can be a source of variability)Moderate (sensitive to buffer composition)
Cost (Consumables) High (chiral columns)[5]ModerateLow
Visualization: Cross-Validation Concept

CrossValidation cluster_methods Analytical Methods cluster_results Results Sample Test Sample (this compound) HPLC Chiral HPLC Sample->HPLC GC Chiral GC-MS Sample->GC CE Chiral CE Sample->CE Result_HPLC Result A (e.g., 99.5% ee) HPLC->Result_HPLC Result_GC Result B (e.g., 99.4% ee) GC->Result_GC Result_CE Result C (e.g., 99.6% ee) CE->Result_CE Comparison Statistical Comparison (e.g., Bland-Altman, t-test) Result_HPLC->Comparison Result_GC->Comparison Result_CE->Comparison

Caption: Conceptual diagram of a cross-validation study design.

Conclusion and Recommendations

Each of the discussed techniques offers a viable path for the robust analysis of this compound. The optimal choice depends on the specific requirements of the laboratory and the application.

  • Chiral HPLC stands out as the most robust and widely applicable method, especially for routine quality control environments, due to its high selectivity and minimal sample preparation.

  • Chiral GC-MS offers unparalleled sensitivity and specificity, making it ideal for trace analysis or when definitive identification is required, though it is hampered by the mandatory derivatization step.

  • Chiral CE is a high-efficiency, low-cost alternative with rapid analysis times, making it well-suited for high-throughput screening or research environments where method development flexibility is key.

By performing a cross-validation study using these orthogonal techniques, a laboratory can establish a high degree of confidence in its analytical results, ensuring the quality and safety of products derived from this compound.

References

  • García, M. C., et al. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chemistry.
  • Hughes, G. J., & Frutiger, S. (1990). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook. Humana Press.
  • ResearchGate. (n.d.). An Analysis of Model Evaluation with Cross-Validation: Techniques, Applications, and Recent Advances.
  • Revista de la Sociedad Química del Perú. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita".
  • Journal of Agricultural and Food Chemistry. (n.d.). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS.
  • PubChem. (n.d.). DL-threo-beta-Phenylserine.
  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column.
  • ResearchGate. (n.d.). Cross-Validation Methods.
  • MDPI. (2024). Cross-Validation Visualized: A Narrative Guide to Advanced Methods.
  • Taylor & Francis Online. (n.d.). Cross validation – Knowledge and References.
  • Journal of Microbiology and Biotechnology. (2011). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Digitala Vetenskapliga Arkivet. (1999). Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis.
  • PubChem. (n.d.). This compound.
  • 3 Biotech. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis.
  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Journal of Pharmacological and Toxicological Methods. (2014). Separation and detection of D-/L-serine by conventional HPLC.
  • Journal of Chromatography A. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer.
  • Analytica Chimica Acta. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Springer Protocols. (n.d.). Enantiomer Separations by Capillary Electrophoresis.
  • Applied and Environmental Microbiology. (1990). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1.
  • Journal of Chromatography A. (2016). Enantioseparation of the constituents involved in the phenylalanine-tyrosine metabolic pathway by capillary electrophoresis tandem mass spectrometry.
  • Analytica Chimica Acta. (2019). High Information Spectroscopic Detection Techniques for Gas Chromatography.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).
  • Journal of Chromatography B: Biomedical Sciences and Applications. (2002). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots.

Sources

A Senior Application Scientist's Guide to Comparative Kinetic Analysis of Enzymes Acting on DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biocatalysis and drug discovery, the enzymatic transformation of non-proteinogenic amino acids like DL-Phenylserine is a cornerstone for the synthesis of chiral building blocks and understanding metabolic pathways. A thorough kinetic analysis of enzymes that metabolize this compound is not merely an academic exercise; it is a critical step in selecting the optimal biocatalyst for a specific application, be it in industrial-scale synthesis or as a target for therapeutic intervention.

This guide provides a comprehensive framework for the comparative kinetic analysis of enzymes that utilize this compound as a substrate. We will delve into the rationale behind experimental design, present a detailed methodology for robust and reproducible kinetic assays, and offer a comparative overview of key enzyme classes.

The Significance of this compound Metabolism

This compound, a β-hydroxy-α-amino acid, exists as four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The ability of enzymes to selectively act on one or more of these isomers makes them powerful tools for kinetic resolution and asymmetric synthesis. Understanding the kinetic preferences of different enzymes for these stereoisomers is paramount for optimizing reaction conditions and achieving high enantiomeric excess in desired products.

Key Enzymes in this compound Metabolism

Our comparative analysis will focus on three primary classes of enzymes known to act on phenylserine and its analogues:

  • Phenylserine Aldolase (PSA): This enzyme catalyzes the reversible retro-aldol cleavage of L-threo- and L-erythro-3-phenylserine to glycine and benzaldehyde.[1] It is a pyridoxal 5'-phosphate (PLP) dependent enzyme with a key role in phenylserine degradation.[1]

  • Threonine Aldolase (TA): Also a PLP-dependent enzyme, threonine aldolase exhibits broader substrate specificity and can catalyze the cleavage of all four stereoisomers of phenylserine.[2] Its promiscuity makes it a versatile tool in biocatalysis.

  • Phenylserine Dehydratase: This enzyme catalyzes the deamination of L-threo-3-phenylserine to yield phenylpyruvate and ammonia.[3] It offers an alternative metabolic route for this amino acid.

While Serine Racemase is a crucial enzyme in the metabolism of serine, its activity on phenylserine is not as well-characterized in the existing literature. Therefore, a direct kinetic comparison with the other enzymes on this substrate is challenging without further experimental data.

Experimental Design for Comparative Kinetic Analysis

A robust comparative analysis hinges on a well-designed experimental strategy. The following sections outline the key considerations and a detailed protocol for a continuous spectrophotometric assay.

Rationale for a Continuous Spectrophotometric Assay

For detailed kinetic analysis, a continuous assay is preferable to an endpoint assay. Continuous monitoring of the reaction progress provides real-time velocity data, which is essential for accurate determination of initial rates and, consequently, the kinetic parameters Km and Vmax. The cleavage of phenylserine to benzaldehyde by aldolases offers a convenient spectrophotometric handle, as benzaldehyde has a distinct UV absorbance maximum around 279 nm.[4]

Experimental Workflow

The overall workflow for the comparative kinetic analysis is depicted below:

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification & Characterization Assay_Setup Assay Setup in UV-transparent plates/cuvettes Enzyme_Prep->Assay_Setup Substrate_Prep Substrate (this compound) Preparation & QC Substrate_Prep->Assay_Setup Reagent_Prep Assay Buffer & Reagent Preparation Reagent_Prep->Assay_Setup Reaction_Init Reaction Initiation (Enzyme Addition) Assay_Setup->Reaction_Init Data_Acq Continuous Spectrophotometric Monitoring (Abs @ 279 nm) Reaction_Init->Data_Acq Initial_Rates Calculation of Initial Reaction Rates Data_Acq->Initial_Rates Michaelis_Menten Michaelis-Menten & Lineweaver-Burk Plots Initial_Rates->Michaelis_Menten Kinetic_Params Determination of Km, Vmax, kcat Michaelis_Menten->Kinetic_Params Inhibition_Analysis Inhibitor Studies (Determination of Ki) Kinetic_Params->Inhibition_Analysis Optional

Caption: Experimental workflow for comparative kinetic analysis.

Detailed Experimental Protocol: Continuous Spectrophotometric Assay

This protocol is designed for a 96-well UV-transparent microplate format, suitable for high-throughput analysis.

Materials:

  • Purified enzymes (Phenylserine Aldolase, Threonine Aldolase, Phenylserine Dehydratase) of known concentration

  • This compound (and individual stereoisomers if desired)

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 8.0

  • Pyridoxal 5'-phosphate (PLP) stock solution (10 mM)

  • UV-transparent 96-well microplates or quartz cuvettes

  • Spectrophotometer capable of continuous monitoring at 279 nm and temperature control

Procedure:

  • Enzyme Preparation:

    • Dilute the purified enzymes in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Substrate Preparation:

    • Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 to 10 times the expected Km.

  • Assay Setup:

    • To each well of the microplate, add:

      • 150 µL of the appropriate this compound dilution.

      • 2 µL of 10 mM PLP stock solution (final concentration 100 µM).

      • Make up the volume to 180 µL with assay buffer.

    • Incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.

    • Immediately start monitoring the increase in absorbance at 279 nm (εbenzaldehyde = 1.4 x 103 M-1 cm-1) every 15-30 seconds for 5-10 minutes.[4]

    • Include appropriate controls:

      • No enzyme control: To account for any non-enzymatic substrate degradation.

      • No substrate control: To establish the baseline absorbance of the enzyme and buffer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per unit time to the rate of product formation (µmol/min) using the Beer-Lambert law and the molar extinction coefficient of benzaldehyde.

    • Plot the initial velocity (v0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    • The turnover number (kcat) can be calculated using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

    • The catalytic efficiency is determined as the ratio kcat/Km.

Comparative Kinetic Data

EnzymeSource OrganismSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Optimal pHReference
Phenylserine Aldolase Pseudomonas putida 24-1L-threo-3-phenylserine1.3300--8.5[1]
L-erythro-3-phenylserine4.6---8.5[1]
Threonine Aldolase Aeromonas jandaeiDL-syn-β-phenylserine----8.0[4]

Data for kcat and kcat/Km are often not reported in all studies, hence the missing values.

Comparative Inhibitor Analysis

Investigating the effect of inhibitors can provide valuable insights into the active site architecture and catalytic mechanism of these enzymes.

EnzymeInhibitorType of InhibitionKi (mM)Reference
Phenylserine Aldolase PhenylhydrazineCovalent (PLP-reactive)-[1]
HydroxylamineCovalent (PLP-reactive)-[1]
D-cycloserineCovalent (PLP-reactive)-[1]

Visualizing the Enzymatic Reactions

The following diagrams illustrate the reactions catalyzed by Phenylserine Aldolase and Phenylserine Dehydratase.

G cluster_PSA Phenylserine Aldolase (PSA) Reaction L_Phenylserine L-Phenylserine Glycine Glycine L_Phenylserine->Glycine + Benzaldehyde PSA PSA (PLP-dependent) Glycine->L_Phenylserine + Benzaldehyde Benzaldehyde Benzaldehyde G cluster_PSD Phenylserine Dehydratase Reaction L_threo_Phenylserine L-threo-Phenylserine Phenylpyruvate Phenylpyruvate L_threo_Phenylserine->Phenylpyruvate + NH3 PSD PSD (PLP-dependent) Ammonia Ammonia

Caption: Irreversible reaction catalyzed by Phenylserine Dehydratase.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative kinetic analysis of enzymes acting on this compound. The detailed protocol for a continuous spectrophotometric assay offers a robust method for obtaining high-quality kinetic data. While the compiled data provides a preliminary overview, it underscores the critical need for direct comparative studies under standardized conditions to enable a truly objective assessment of these enzymes.

Future research should focus on:

  • Direct Comparative Kinetics: Performing a side-by-side kinetic analysis of Phenylserine Aldolase, Threonine Aldolase, and Phenylserine Dehydratase with all four stereoisomers of phenylserine.

  • Expanding the Enzyme Repertoire: Investigating the activity of Serine Racemases and other potential candidate enzymes on this compound.

  • In-depth Inhibitor Screening: A systematic screening of a diverse library of inhibitors to identify potent and selective inhibitors for each enzyme class, which could serve as valuable research tools or starting points for drug discovery.

By employing a rigorous and standardized approach to kinetic analysis, researchers can unlock the full potential of these fascinating enzymes for a wide range of applications in biotechnology and medicine.

References

  • De Miranda, J., Panizzutti, R., Foltyn, V. N., & Wolosker, H. (2002). Purification of serine racemase: biosynthesis of the neuromodulator D-serine. Proceedings of the National Academy of Sciences, 99(23), 14782-14786. [Link]
  • Misono, H., Naka, T., & Nagasaki, S. (1998). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 64(1), 239-244. [Link]
  • Foltyn, V. N., Bendikov, I., De Miranda, J., Panizzutti, R., & Wolosker, H. (2005). Kinetic parameters of racemization reaction.
  • Bari, L. D., & Rizzarelli, E. (2019). The Energy Landscape of Human Serine Racemase. ScienceOpen. [Link]
  • Misono, H., & Nagasaki, S. (1983). A novel phenylserine dehydratase from Pseudomonas pickettii PS22: purification, characterization, and sequence of its phosphopyridoxyl peptide. The Journal of Biochemistry, 94(3), 881-888. [Link]
  • Jiraskova, J., & Konvalinka, J. (2011). Inhibition of Human Serine Racemase, an Emerging Target for Medicinal Chemistry. Current Drug Targets, 12(9), 1314-1327. [Link]
  • Fesko, K., & Gruber-Khadjawi, M. (2013). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Chemistry, 1, 16. [Link]
  • Zhang, R. K., & Arnold, F. H. (2020). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. Chemical Science, 11(29), 7628-7633. [Link]
  • Liu, Z., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and. Journal of Biotechnology, 351, 28-35. [Link]
  • Nelson, D. L., et al. (2017). Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot. Journal of Biological Chemistry, 292(34), 13986-14002. [Link]
  • Gzyl, B., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2259-2267. [Link]
  • Liu, Z. C., et al. (2023). Comprehensive screening strategy coupled with structure-guided engineering of l-threonine aldolase from Pseudomonas putida for enhanced catalytic efficiency towards l-threo-4-methylsulfonylphenylserine. Frontiers in Bioengineering and Biotechnology, 11, 1114959. [Link]
  • Misono, H., et al. (2005).
  • Fesko, K. (2016). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions.
  • Reymond, J. L. (2005). Spectrophotometric Enzyme Assays for High-Throughput Screening. Food Technology and Biotechnology, 43(1), 1-10. [Link]
  • Kataoka, M., et al. (2017). Highly selective kinetic resolution of D/L-syn-p-sulfone phenylserine catalyzed by D-threonine aldolase in two-phase ionic solvent. Journal of Bioscience and Bioengineering, 123(5), 541-546. [Link]
  • Muñoz-Muñoz, J. L., et al. (2021). Considerations about the Continuous Assay Methods, Spectrophotometric and Spectrofluorometric, of the Monophenolase Activity of Tyrosinase. Molecules, 26(11), 3369. [Link]
  • Bulut, S., et al. (2015). In vivo selection strategy for threonine aldolase activity based the.
  • Fesko, K., & Sprenger, G. A. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(1), 123-134. [Link]
  • Dieckmann, R., et al. (1999). A continuous spectrophotometric assay for measuring amino acid activation by peptide synthetases.
  • Vanhooke, J. L., et al. (2001). Rhodococcus L-phenylalanine dehydrogenase: kinetics, mechanism, and structural basis for catalytic specificity. Biochemistry, 40(49), 14927-14937. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of DL-Phenylserine from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-Phenylserine, a non-proteinogenic amino acid, is a critical starting material and intermediate in the synthesis of various pharmaceuticals, including antibiotics and other bioactive molecules. The purity of this raw material is paramount, as impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound obtained from different commercial suppliers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for orthogonal analytical techniques, and present a comparative analysis of hypothetical supplier data to illustrate key quality attributes.

Introduction: Why Purity in this compound is Non-Negotiable

This compound (C9H11NO3)[1] is a synthetic amino acid that exists as a racemic mixture of its D- and L-enantiomers, each of which can also exist as two diastereomers: threo and erythro. This stereochemical complexity means that a bulk sample of this compound is not a single entity but a mixture of four potential stereoisomers. The specific ratio and purity of these isomers, along with the absence of process-related impurities and residual solvents, are critical quality attributes (CQAs).

In the context of pharmaceutical manufacturing, adhering to Good Manufacturing Practices (GMP) is essential to ensure that raw materials meet stringent quality standards.[2][3][4][5][6] Impurities can arise from the synthetic route, degradation, or improper storage and may include:

  • Stereoisomers: Unwanted diastereomers or an incorrect enantiomeric ratio.

  • Starting Materials & Intermediates: Unreacted precursors from the chemical synthesis.

  • By-products: Compounds formed from side reactions.

  • Residual Solvents: Organic solvents used during synthesis and purification.

The presence of these impurities can lead to reduced product yield, altered pharmacological activity, and potential toxicity in the final active pharmaceutical ingredient (API). Therefore, a multi-faceted, orthogonal approach to purity analysis is not just recommended; it is a scientific and regulatory necessity.

The Analytical Gauntlet: An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a sample's purity. By combining the strengths of different methods, we create a self-validating system where the results of one technique corroborate and complement the others. Our assessment strategy hinges on three core techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): For quantifying the four stereoisomers and other non-chiral impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of organic impurities, including residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of unknown impurities.

The following workflow diagram illustrates the logical process for analyzing a new batch of this compound.

G cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Data Analysis & Purity Assessment cluster_2 Phase 3: Advanced Characterization (If Required) Sample This compound Sample Received Prep Sample Preparation (Accurate Weighing & Dissolution) Sample->Prep HPLC Chiral HPLC Analysis Prep->HPLC Inject NMR_acq 1H NMR Acquisition Prep->NMR_acq Analyze HPLC_Data HPLC Data Processing (Assay vs. Standard, Impurity Profiling, Diastereomeric Ratio) HPLC->HPLC_Data NMR_Data NMR Data Processing (Structural Confirmation, Residual Solvent ID & Quantification) NMR_acq->NMR_Data Compare Compare HPLC Purity vs. NMR Purity HPLC_Data->Compare NMR_Data->Compare Decision Discrepancy or Unknown Peak? Compare->Decision LCMS LC-MS Analysis for Impurity Identification Decision->LCMS Yes Final Final Purity Report & Supplier Qualification Decision->Final No LCMS->Final

Caption: Overall workflow for assessing this compound purity.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and adhere to principles outlined in pharmacopeias such as the United States Pharmacopeia (USP).[7][8][9][10][11]

Chiral HPLC for Stereoisomeric Purity and Assay

Causality: HPLC is the gold standard for quantitative analysis in pharmaceutical quality control.[7][11] For a molecule like Phenylserine with two chiral centers, a specialized chiral stationary phase (CSP) is essential.[12][13][14][15] A CSP creates a chiral environment that allows for differential interaction with the four stereoisomers, resulting in their separation.[16][17] This method allows us to determine both the overall purity (assay) and the precise ratio of the critical stereoisomeric pairs.

Protocol:

  • System: HPLC or UHPLC system with a UV detector.

  • Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm, 5 µm (or equivalent P-type chiral column).

  • Mobile Phase: 75% 2 mM Copper (II) Sulfate solution in water, 25% Methanol.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 40 °C.[16]

  • Detection Wavelength: 254 nm.[16]

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare samples from each supplier (A, B, and C) in the same manner as the standard.

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) for the peak areas of the main isomers should be ≤ 2.0%.

    • The resolution between the critical isomer pairs must be ≥ 1.5.

  • Analysis: Inject each sample preparation in duplicate. Calculate the assay value against the reference standard and determine the percentage of each related impurity and stereoisomer by area percent normalization.

¹H NMR for Structural Confirmation and Residual Solvents

Causality: NMR spectroscopy is a powerful tool for structural elucidation and is inherently quantitative (qNMR) without the need for identical reference standards for every impurity.[18][19][20][21] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to it.[20] This allows us to confirm the identity of the this compound and to identify and quantify any proton-containing impurities, particularly residual solvents, against a certified internal standard.

Protocol:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterium Oxide (D₂O).

  • Standard Preparation: Accurately weigh ~10 mg of Maleic acid and dissolve in 1.0 mL of D₂O.

  • Sample Preparation: Accurately weigh ~20 mg of this compound from each supplier into a vial. Add 0.5 mL of the Internal Standard solution and 0.5 mL of D₂O. Vortex to dissolve.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Analysis:

    • Confirm the chemical shifts and coupling patterns match the known structure of Phenylserine.

    • Integrate the well-resolved aromatic protons of Phenylserine against the known integral of the Maleic acid protons.

    • Identify any signals corresponding to common solvents (e.g., Acetone, Methanol, Ethyl Acetate) and quantify them using the internal standard.

LC-MS for Impurity Identification

Causality: When HPLC analysis reveals unknown peaks, mass spectrometry (MS) becomes an indispensable tool for identification.[22][23][24][25] By coupling HPLC with MS, we can obtain the mass-to-charge ratio (m/z) of an unknown impurity as it elutes from the column.[26] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental formula, which is a critical step in structural elucidation.[24]

Protocol:

  • System: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Chromatography: Use the same HPLC method as in section 3.1, or a more generic reversed-phase method if better separation is needed. A volatile buffer like ammonium formate should be substituted for copper sulfate.

  • Analysis:

    • Acquire full scan MS data for all eluting peaks.

    • For any unknown impurity peak exceeding the identification threshold (typically 0.10%), obtain its accurate mass.

    • Use the accurate mass to predict possible elemental compositions.

    • Perform tandem MS (MS/MS) to fragment the impurity ion. The resulting fragmentation pattern provides structural clues to help identify the impurity, often by comparing it to the fragmentation of the main this compound peak.[23]

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of these methods, we present hypothetical data for this compound sourced from three different commercial suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: HPLC Purity and Impurity Profile Comparison
ParameterSupplier ASupplier BSupplier CSpecification
Assay (vs. USP Std.) 99.8%99.1%100.1%98.5% - 101.5%
Diastereomeric Purity 99.5% (threo)97.0% (threo)99.9% (threo)≥ 99.0% (threo)
Largest Unknown Impurity 0.08%0.15%< 0.05%≤ 0.10%
Total Impurities 0.18%0.85%0.09%≤ 1.0%

Interpretation:

  • Supplier A: Meets all specifications, showing a good purity profile.

  • Supplier B: Fails on diastereomeric purity and the largest unknown impurity specification. This material would be unsuitable for GMP applications. The unknown impurity at 0.15% would require identification via LC-MS.

  • Supplier C: Exhibits the highest purity profile, well within all specified limits.

Table 2: ¹H NMR Analysis for Residual Solvents
Residual SolventSupplier ASupplier BSupplier CICH Limit (Option 1)
Methanol < 50 ppm1200 ppm< 50 ppm≤ 3000 ppm
Acetone 80 ppm450 ppm< 50 ppm≤ 5000 ppm
Ethyl Acetate < 50 ppm250 ppm< 50 ppm≤ 5000 ppm

Interpretation:

  • All suppliers are within the International Council for Harmonisation (ICH) limits for common solvents.

  • However, Supplier B shows significantly higher levels of residual solvents, which may suggest a less refined purification process compared to Suppliers A and C.

The logical flow for making a decision based on these results is visualized below.

G cluster_hplc HPLC Data Review cluster_nmr NMR Data Review cluster_decision Final Qualification start Begin Supplier Evaluation hplc_spec Assay & Impurities Meet Specification? start->hplc_spec nmr_spec Residual Solvents Meet Specification? hplc_spec->nmr_spec Yes reject Reject Supplier hplc_spec->reject No qualify Qualify Supplier nmr_spec->qualify Yes nmr_spec->reject No

Caption: Decision tree for supplier qualification based on analytical data.

Conclusion and Recommendations

This guide outlines a robust, multi-technique strategy for the comprehensive purity assessment of this compound from commercial suppliers.

  • Supplier C clearly provides the highest quality material in our hypothetical analysis, demonstrating excellent control over both stereochemistry and process-related impurities. This supplier would be the top choice for use in GMP environments.

  • Supplier A provides acceptable quality material that meets all specifications. It represents a viable, compliant option.

  • Supplier B provides material that fails to meet critical purity specifications. The presence of a significant unknown impurity and poor diastereomeric control make this source unacceptable for pharmaceutical development without significant justification and characterization, which is often not cost-effective.

Final Recommendation for Scientists: Always perform in-house verification of critical raw materials, even when a Certificate of Analysis (CoA) is provided. A CoA reflects the supplier's testing, but independent verification is a cornerstone of robust quality assurance. This orthogonal approach, combining chromatography and spectroscopy, provides the necessary scientific rigor to ensure the quality and consistency of your starting materials, ultimately safeguarding the integrity of your research and the safety of the final pharmaceutical product.

References

  • Title: 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL
  • Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL
  • Title: Analysis of the four isomers of phenylserine on a chiral column Source: ResearchGate URL
  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL
  • Title: <621> Chromatography - US Pharmacopeia (USP)
  • Title: Are You Sure You Understand USP <621>?
  • Title: 2.3.
  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL
  • Source: uspbpep.
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Title: Good Manufacturing Practices in the pharmaceutical industry Source: MB Therapeutics URL
  • Title: Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals Source: ResearchGate URL
  • Title: Good Manufacturing Practices (GMP)
  • Title: Good Manufacturing Practices (GMP)
  • Title: Guidelines on Good Manufacturing Practices (WHO)
  • Title: What is GMP | Good Manufacturing Practices | SafetyCulture Source: SafetyCulture URL
  • Title: Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy Source: Royal Society of Chemistry URL
  • Title: A general and accurate nmr determination of the enantiomeric purity of α-aminoacids and α-aminoacid derivatives Source: Semantic Scholar URL
  • Title: Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes Source: PMC - NIH URL
  • Title: Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15 Source: PMC - NIH URL
  • Title: this compound Source: PubChem - NIH URL
  • Title: Chiral HPLC Separations Source: Phenomenex URL
  • Title: Basics of chiral HPLC Source: Sigma-Aldrich URL
  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL
  • Title: Chiral Separation Using SFC and HPLC Source: Shimadzu URL
  • Title: Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support Source: Beilstein Journal of Organic Chemistry URL
  • Title: Analytical methods and Quality Control for peptide products Source: Biosynth URL
  • Title: Determination of standard sample purity using the high-precision H-1-NMR process Source: ResearchGate URL

Sources

A Senior Application Scientist's Guide to the Chiral Separation of DL-Phenylserine: A Comparative Analysis of Leading HPLC Columns

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely a technical challenge but a critical necessity. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic profiles. DL-Phenylserine, a key chiral building block and a non-proteinogenic amino acid, is no exception. Its accurate enantiomeric separation is paramount for ensuring the stereochemical purity of pharmaceutical intermediates and for the detailed study of its biological activities.

This guide provides an in-depth, objective comparison of the efficacy of different chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of this compound. Moving beyond a simple cataloging of options, we will delve into the mechanistic principles behind the separation on each column type, providing the causal reasoning for experimental choices. This document is designed to empower you to make informed decisions for your specific analytical and preparative needs.

The Crux of the Challenge: Chirality in Phenylserine

Phenylserine possesses two chiral centers, giving rise to four stereoisomers: (2R,3S)- and (2S,3R)-threo-phenylserine, and (2R,3R)- and (2S,3S)-erythro-phenylserine. The primary focus of this guide is the separation of the DL-enantiomers within a diastereomeric pair (e.g., D-threo-phenylserine from L-threo-phenylserine). The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor in achieving this separation.

Comparative Performance of Chiral Columns

The choice of a chiral column is often dictated by the specific molecular characteristics of the analyte, the desired analytical outcomes (e.g., speed, resolution), and compatibility with detection methods like mass spectrometry (MS). Here, we evaluate four major classes of chiral columns for the separation of this compound.

Chiral Stationary Phase (CSP) TypeCommercial Column ExamplePrinciple of SeparationMobile Phase CompatibilityKey Characteristics & Notes
Ligand Exchange Chirex 3126 (D)-penicillamineFormation of transient diastereomeric metal complexes (e.g., with Cu²⁺) between the analyte and the chiral selector.Aqueous buffers with a metal salt (e.g., CuSO₄) and an organic modifier (e.g., Methanol).Excellent for underivatized amino acids. Can resolve all four stereoisomers of phenylserine. Requires a metal salt in the mobile phase, which may not be ideal for all detection methods.[1]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC™ TMultiple chiral recognition mechanisms including hydrogen bonding, π-π interactions, inclusion complexation, and ionic interactions.Reversed-phase, normal-phase, and polar organic modes. Highly versatile.[2]Broad selectivity for underivatized amino acids.[2] Separations can be achieved in simple mobile phases like water-alcohol mixtures.[3]
Crown Ether Daicel CROWNPAK® CR(+)Complexation between the primary ammonium group (-NH₃⁺) of the analyte and the chiral crown ether cavity under acidic conditions.[4][5]Acidic aqueous mobile phases (pH 1-2), often with a small amount of organic modifier like methanol.[6]Highly specific for compounds with a primary amine at the chiral center, such as amino acids.[4][5] The elution order of enantiomers can be reversed by using the opposite enantiomeric CSP (CR(-)).[5]
Polysaccharide-Based Daicel CHIRALPAK® IA/IB/ICChiral recognition arises from a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking within the helical grooves of the derivatized polysaccharide.[7][8]Normal-phase, reversed-phase, and polar organic modes (immobilized versions offer greater solvent flexibility).[9]Extremely broad applicability for a wide range of chiral compounds.[9][10] The choice of the specific polysaccharide derivative and the mobile phase is crucial for achieving separation.

Deep Dive into Chiral Recognition Mechanisms and Experimental Protocols

Understanding the "why" behind a separation is as crucial as the "how." In this section, we explore the chiral recognition mechanisms for each column type and provide detailed, self-validating experimental protocols.

Ligand Exchange Chromatography (LEC)

Mechanism of Separation: LEC relies on the formation of transient, diastereomeric ternary complexes involving a central metal ion (typically Cu²⁺), the chiral selector immobilized on the stationary phase, and the analyte enantiomers. The stability of these complexes differs for each enantiomer, leading to different retention times.

Experimental Workflow for Ligand Exchange Chromatography

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase: 75% 2 mM CuSO₄ (aq) 25% Methanol C Equilibrate Chirex 3126 (D)-penicillamine column (250 x 4.6 mm) A->C B Prepare Sample: This compound in mobile phase D Inject Sample B->D C->D E Isocratic Elution Flow Rate: 1 mL/min Temperature: 40 °C D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G H Determine Enantiomeric and Diastereomeric Excess G->H G cluster_csp Teicoplanin CSP cluster_analyte This compound CSP Teicoplanin Selector HBond H-Bonding Sites CSP->HBond PiStack Aromatic Rings (π-π Stacking) CSP->PiStack Cavity Inclusion Cavity CSP->Cavity Ionic Ionic Groups CSP->Ionic Analyte Phenylserine Enantiomers Analyte->CSP Multiple Interactions

Sources

A Senior Application Scientist's Guide to the Validation of a Bioassay for Measuring DL-Phenylserine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate measurement of analyte activity is the bedrock of reliable and reproducible results. DL-Phenylserine, a non-proteinogenic amino acid with four distinct stereoisomers, presents a unique analytical challenge. Its biological activity is often stereospecific, making the distinction between isomers not just an academic exercise, but a critical necessity for meaningful research.

This guide provides an in-depth comparison of methodologies for measuring this compound activity, moving from high-throughput enzymatic bioassays to the gold-standard precision of chiral chromatography. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice. The objective is to equip you with the knowledge to select, develop, and rigorously validate an assay that is fit for your specific purpose, grounded in the principles of scientific integrity and aligned with global regulatory expectations.

Part 1: The Bioassay Approach - High-Throughput Activity Measurement

A bioassay is often the method of choice for initial screening or for measuring the total activity of a specific enzymatic reaction involving this compound. A common and robust method relies on the activity of phenylserine aldolase (or a serine hydroxymethyltransferase with aldolase activity), which catalyzes the reversible cleavage of phenylserine into glycine and benzaldehyde.[1]

Principle of the Phenylserine Aldolase Bioassay

The core of this assay is the pyridoxal 5'-phosphate (PLP)-dependent retro-aldol reaction. The enzyme specifically recognizes L-threo or L-erythro phenylserine and cleaves it.[1] The formation of the product, benzaldehyde, can be monitored directly by its absorbance or after a derivatization reaction, providing a quantitative measure of enzyme activity or, conversely, the amount of substrate consumed.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead="vee"];

} caption [Phenylserine Aldolase Bioassay Workflow]

Experimental Protocol: Phenylserine Aldolase Assay

This protocol is designed to measure the activity of an enzyme sample on a DL-threo-phenylserine substrate.

  • Reagent Preparation:

    • Assay Buffer: 100 mM TAPS buffer, pH 8.5. Causality: This pH is optimal for many microbial phenylserine aldolases, ensuring maximal enzyme activity.[1]

    • Substrate Stock: 100 mM DL-threo-phenylserine in deionized water.

    • Cofactor Stock: 1 mM Pyridoxal 5'-phosphate (PLP) in deionized water. Protect from light. Causality: PLP is an essential cofactor for the aldolase, forming a Schiff base intermediate that is critical for the catalytic mechanism.[1]

    • Stop Solution: 1 M HCl.

    • Derivatization Reagent (Optional): Saturated solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in 2 M HCl.

  • Standard Assay Procedure:

    • Prepare the reaction mixture in a 1.5 mL microcentrifuge tube. For a final volume of 0.5 mL:

      • 385 µL Assay Buffer

      • 50 µL Substrate Stock (Final concentration: 10 mM)

      • 5 µL Cofactor Stock (Final concentration: 10 µM)

      • 50 µL Enzyme Sample (diluted in Assay Buffer)

    • Include a "blank" control where the enzyme is replaced with Assay Buffer.

    • Incubate at 30°C for 10 minutes. Causality: This temperature provides a balance between enzyme activity and stability. The incubation time should be within the linear range of the reaction.

    • Terminate the reaction by adding 0.5 mL of Stop Solution.

  • Detection of Benzaldehyde:

    • Direct Method: Centrifuge the terminated reaction to pellet any precipitated protein. Measure the absorbance of the supernatant at 292 nm.[2]

    • Derivatization Method: To the terminated reaction, add 0.5 mL of the 2,4-DNPH reagent. Incubate at room temperature for 15 minutes. Add 1.0 mL of 2.5 M NaOH to develop the color and measure absorbance at ~550 nm.[3] This method offers higher sensitivity.

Part 2: The Chromatographic Gold Standard - Chiral HPLC

While bioassays are excellent for activity screening, they often lack stereospecificity or cannot distinguish between different isomers present in a DL- mixture. For definitive quantification and separation of all four phenylserine isomers (D/L-threo, D/L-erythro), High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the undisputed gold standard.[4][5]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. For phenylserine, ligand-exchange chromatography is a highly effective technique. In this method, the stationary phase contains a chiral ligand (e.g., D-penicillamine) complexed with a metal ion (e.g., Cu²⁺). The phenylserine enantiomers form transient diastereomeric complexes with the CSP, and the subtle differences in the stability of these complexes lead to different retention times and, thus, separation.[4]

dot graph { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

} caption [Chiral HPLC Workflow for Phenylserine Isomer Separation]

Experimental Protocol: Chiral HPLC for Phenylserine Isomers

This protocol is adapted from established methods for separating phenylserine isomers.[4]

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • Chiral Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm, or equivalent ligand-exchange column.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 2 mM Copper (II) Sulfate (CuSO₄) in deionized water.

    • Mobile Phase B: Methanol, HPLC grade.

    • Working Mobile Phase: Prepare a mixture of 75% Mobile Phase A and 25% Mobile Phase B. Filter and degas before use. Causality: The CuSO₄ provides the central metal ion for the ligand exchange mechanism. Methanol is used as an organic modifier to adjust retention times and improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C. Causality: Elevated temperature improves the kinetics of the ligand exchange process, leading to sharper peaks and better resolution.

    • Detection Wavelength: 254 nm. Causality: The phenyl ring of phenylserine provides strong UV absorbance at this wavelength.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the column with the working mobile phase until a stable baseline is achieved.

    • Prepare calibration standards of known concentrations for each available isomer.

    • Inject standards and samples.

    • Identify peaks based on the retention times of the pure standards. Quantify using the peak area from the calibration curve.

Part 3: Bridging the Gap - A Framework for Bioassay Validation

A bioassay is only useful if its performance is well-characterized. Validation is the formal process of demonstrating that the assay is reliable and reproducible for its intended purpose. Here, we outline a validation plan for the Phenylserine Aldolase Bioassay, using the Chiral HPLC method as the reference. This framework is based on the harmonized principles of the FDA, EMA, and ICH M10 guidelines.[6][7][8][9]

dot graph TD { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

} caption [Bioanalytical Method Validation Workflow]

Key Validation Parameters & Protocols

For each parameter, the acceptance criteria are typically that results should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the Coefficient of Variation (CV) for precision should be ≤15% (≤20% at the LLOQ).[7][10]

  • Selectivity & Specificity:

    • Purpose: To demonstrate that the assay measures only phenylserine activity without interference from other sample components.

    • Protocol:

      • Analyze blank matrix samples (e.g., buffer, cell lysate without the analyte) to check for interfering signals.

      • Spike the matrix with structurally related compounds (e.g., Phenylalanine, Tyrosine, Serine, Threonine) to ensure they do not produce a signal.

      • Critically, since the aldolase bioassay is specific to the L-form, analyze a pure D-threo-phenylserine sample. The lack of signal validates the L-specificity of the enzymatic reaction.

  • Calibration Curve, Linearity, and Range:

    • Purpose: To define the concentration range over which the assay is accurate, precise, and linear.

    • Protocol:

      • Prepare a series of at least 6-8 calibration standards by spiking known concentrations of L-threo-phenylserine into the assay matrix.

      • Analyze the standards and plot the response (e.g., absorbance) versus concentration.

      • Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is typically required.

      • The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest standard on the curve that can be measured with acceptable accuracy and precision.[7]

  • Accuracy & Precision:

    • Purpose: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter in the data (precision).

    • Protocol:

      • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (within the assay range).

      • Intra-Assay (Within-Run): Analyze at least five replicates of each QC level in a single analytical run. Calculate the mean, standard deviation (SD), %CV, and % accuracy for each level.

      • Inter-Assay (Between-Run): Repeat the analysis on at least three different days. Calculate the overall mean, SD, %CV, and % accuracy.

  • Stability:

    • Purpose: To ensure the analyte is stable during sample handling and storage.

    • Protocol:

      • Analyze QC samples that have been subjected to various conditions:

        • Freeze-Thaw Stability: Freeze and thaw the QC samples for at least three cycles before analysis.

        • Short-Term Stability: Keep QC samples at room temperature for a period reflecting the expected sample handling time (e.g., 4-24 hours).

        • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period and analyze at set intervals.

      • The measured concentration should be within ±15% of the nominal concentration.

Part 4: Comparative Performance & Data Summary

The choice between a bioassay and a chromatographic method depends on the specific research question. The following tables summarize the key performance characteristics and present example validation data to guide this decision.

Table 1: Comparison of Analytical Methodologies
FeaturePhenylserine Aldolase BioassayChiral HPLC
Principle Enzymatic conversionChromatographic separation
Specificity L-isomer specific; cannot separate threo/erythroSeparates all 4 isomers (D/L, threo/erythro)
Sensitivity (LLOQ) Moderate (µM range)High (nM to low µM range)
Throughput High (96/384-well plate compatible)Low to Medium
Equipment Spectrophotometer / Plate ReaderHPLC System with Chiral Column
Cost per Sample LowHigh
Primary Use Case High-throughput screening, enzyme kineticsPK/PD studies, metabolite ID, reference method
Table 2: Example Validation Summary for Aldolase Bioassay (Inter-Assay)
QC LevelNominal Conc. (µM)NMean Measured Conc. (µM)Accuracy (%)Precision (%CV)
LLOQ 5.095.4108.0%11.5%
Low QC 15.0914.697.3%8.2%
Mid QC 75.0978.1104.1%6.5%
High QC 150.09145.296.8%7.1%

Conclusion and Expert Recommendations

The validation of a bioassay for this compound is a multi-faceted process that demands a clear understanding of both the analyte's complexity and the assay's capabilities.

  • The Phenylserine Aldolase Bioassay is a powerful, high-throughput tool ideal for applications where the primary goal is to measure the enzymatic conversion of L-phenylserine. Its simplicity and low cost make it perfect for enzyme characterization, inhibitor screening, and process optimization.

  • The Chiral HPLC method is the definitive analytical technique. It is indispensable when the separation and individual quantification of stereoisomers are required. For any work supporting regulatory submissions, such as pharmacokinetic or toxicokinetic studies, a fully validated chromatographic method like this is non-negotiable.[9]

Ultimately, the two methods are complementary. A well-validated bioassay can serve as an efficient screening tool, with a robust chiral HPLC method providing the orthogonal, gold-standard confirmation required for advanced drug development and rigorous scientific inquiry.

References

  • ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385.
  • ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Kino, K., et al. (2009). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Applied and Environmental Microbiology, 75(1), 133-140.
  • Fatriasari, W., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Biotechnology & Biotechnological Equipment, 36(1), 934-944.
  • Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 765-771.
  • PubChem. (n.d.). DL-threo-beta-Phenylserine.
  • PubChem. (n.d.). This compound.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6.
  • ResearchGate. (n.d.). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from....
  • PubChem. (n.d.). L-erythro-phenylserine.
  • Wiley Online Library. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine.

Sources

DL-Phenylserine vs beta-hydroxy-phenylalanine: structural and functional differences

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Phenylserine: A Comparative Analysis of its Stereoisomers

In the landscape of drug discovery and metabolic research, precision in molecular understanding is paramount. A common point of ambiguity arises from chemical nomenclature, a prime example being the topic of DL-Phenylserine versus beta-hydroxy-phenylalanine. It is critical to establish from the outset that these terms describe the same chemical entity. "Beta-hydroxy-phenylalanine" is the systematic name describing a phenylalanine molecule with a hydroxyl group on its beta-carbon, while "Phenylserine" is its common name. The "DL-" prefix denotes a racemic mixture, containing equal amounts of its D and L enantiomers.

The true scientific and functional divergence does not lie between two names for the same molecule, but among its four distinct stereoisomers. Due to two chiral centers at the alpha and beta carbons, phenylserine exists as two pairs of enantiomers: D/L-threo and D/L-erythro. The spatial arrangement of the hydroxyl and amino groups in these isomers dictates their biological activity, substrate specificity, and therapeutic potential. This guide provides an in-depth comparison of these four stereoisomers, offering experimental insights for researchers in pharmacology and biochemistry.

Part 1: Structural and Stereochemical Distinctions

The relative configuration of the substituents around the two chiral carbons defines the diastereomeric pairs: threo and erythro. In a Fischer projection, the erythro isomer has similar substituents on the same side of the carbon backbone, whereas the threo isomer has them on opposite sides. Each of these diastereomers exists as a pair of non-superimposable mirror images, the D and L enantiomers.

Workflow for determining the inhibition kinetics of phenylserine isomers.

Conclusion

While the terms this compound and beta-hydroxy-phenylalanine refer to the same racemic compound, the critical scientific distinctions lie in the unique stereochemistry of its four isomers. The L-threo and D-threo isomers, in particular, exhibit highly specific and distinct biological activities, serving as precursors for vital therapeutics and antibiotics and acting as specific substrates for different enzymes. The erythro isomers, by contrast, often show significantly lower activity in these same pathways. For researchers in drug development and biochemistry, understanding and experimentally verifying the function of the correct stereoisomer is not merely a matter of chemical pedantry but a fundamental requirement for mechanistic clarity and therapeutic success.

References

  • Kawabata, K., et al. (1993). Analgesic effect of L-threo-3,4-dihydroxyphenylserine (L-DOPS) in patients with chronic pain. Pain, 55(1), 87-91.
  • Suzuki, T., et al. (1982). Effect of infused L-threo-3,4-dihydroxyphenylserine on adrenergic activity in patients with familial amyloid polyneuropathy. Journal of the Autonomic Nervous System, 6(3), 277-286.
  • Vining, L. C., & Westlake, D. W. S. (1964). Biosynthesis of chloramphenicol: II. p-Aminophenylalanine as a precursor of the p-nitrophenylserinol moiety. Canadian Journal of Microbiology, 10(5), 705-716.
  • Vining, L. C., & Westlake, D. W. S. (1964). BIOSYNTHESIS OF CHLORAMPHENICOL: II. p-AMINOPHENYLALANINE AS A PRECURSOR OF THE p-NITROPHENYLSERINOL MOIETY. Canadian Journal of Microbiology.
  • Shaw, K. N. F., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine. Journal of the American Chemical Society, 75(14), 3417-3420.
  • Kachi, T., et al. (1989). Effect of L-threo-3,4-dihydroxyphenylserine on muscle sympathetic nerve activity in humans. Neurology, 39(8), 1063-1066.
  • Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from benzaldehyde and glycine by a novel enzyme. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 94134.
  • Tohgi, H., et al. (1990). Effect of long-term L-threo-3,4-dihydroxyphenylserine administration on alpha 2-adrenergic receptors in platelet membranes in neurologic disorders. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 2(4), 261-270.
  • Li, Z., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium. Biotechnology for Biofuels and Bioproducts, 15(1), 58.
  • Gottlieb, D., et al. (1954). THE BIOSYNTHESIS OF CHLORAMPHENICOL I: Precursors Stimulating the Synthesis. Journal of Bacteriology, 68(2), 243-251.
  • European Bioinformatics Institute. (n.d.). L-threo-3-phenylserine. ChEBI.
  • National Center for Biotechnology Information. (n.d.). DL-threo-beta-Phenylserine. PubChem Compound Summary for CID 6427039.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. PubChem Compound Summary for CID 12314153.
  • Narabayashi, H. (1989). [Analysis of L-threo-3, 4-dihydroxyphenylserine effect on motor and psychological symptoms in Parkinson's disease]. Rinsho Shinkeigaku, 29(11), 1351-1355.
  • Gasiunas, G., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 747-757.
  • Hino, H., et al. (2011). Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1. Journal of Bioscience and Bioengineering, 111(5), 510-514.
  • Gottlieb, D., et al. (1955). THE BIOSYNTHESIS OF CHLORAMPHENICOL: II. Acetylation ofp-Nitrophenylserinol. Journal of Bacteriology, 69(3), 353-356.
  • Wikipedia. (n.d.). Phenylserine aldolase.
  • Fodor, G., & Kucsman, Á. (1951). β-Phenylserine. Journal of the American Chemical Society, 73(9), 4581-4581.
  • National Center for Biotechnology Information. (n.d.). L-erythro-phenylserine. PubChem Compound Summary for CID 6919634.
  • Jones, A., & Vining, L. C. (1976). Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid. Canadian Journal of Microbiology, 22(2), 237-244.
  • van der Mey, M., et al. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters, 23(17), 4887-4892.
  • Misono, H., et al. (2005). Characterization of an inducible phenylserine aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(8), 4602-4609.
  • National Center for Biotechnology Information. (n.d.). (betaR)-beta-Hydroxy-L-phenylalanine. PubChem Compound Summary for CID 73562.
  • Reddit. (2014). Can chemists synthesise specific isomers? what methods may they use?.
  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745.
  • Shiraiwa, T., et al. (2006). Preparation of Optically Active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic Acid (Threo-Beta-Phenylserine) via Optical Resolutions by Replacing and Preferential Crystallization. Chemical & Pharmaceutical Bulletin, 54(8), 1170-1175.
  • YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity.
  • Shaw, K. N. F., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Characterization of Allophenylserine. Journal of the American Chemical Society, 75(14), 3421-3424.
  • G-Biosciences. (n.d.). Enzyme Analysis Teacher's Guidebook.
  • Contente, M. L., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Chemistry, 27(38), 9845-9849.
  • Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis.

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of DL-Phenylserine Analysis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of DL-Phenylserine is a critical analytical challenge. As a synthetic amino acid with chiral centers, its stereoisomers can exhibit different physiological and pharmacological properties. Consequently, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of prevalent analytical methodologies for this compound, grounded in established scientific principles and supported by experimental data from the literature. We will delve into the nuances of method selection, validation, and the importance of inter-laboratory comparisons to ensure analytical consistency.

The Analytical Challenge: Chirality and Stereoisomers

This compound exists as a racemic mixture of four stereoisomers: D-threo-phenylserine, L-threo-phenylserine, D-erythro-phenylserine, and L-erythro-phenylserine. The primary analytical hurdle is not just to quantify the total amount of phenylserine but to selectively and accurately measure each enantiomer. This is crucial as different enantiomers can have varied biological activities and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorse techniques in the pharmaceutical industry for such analyses.[1][2]

Comparative Analysis of Leading Methodologies

The selection of an analytical technique for this compound is contingent on several factors, including the sample matrix, required sensitivity, and the necessity for chiral separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like amino acids.[1] For chiral compounds such as this compound, two primary HPLC strategies are employed: separation on a chiral stationary phase (CSP) and pre-column derivatization to form diastereomers that can be resolved on a standard achiral column.[3][4]

  • Chiral Stationary Phase (CSP) HPLC: This is often the most direct approach for enantiomeric separation.[3] CSPs, such as those based on polysaccharides (cellulose or amylose derivatives), cyclodextrins, or proteins, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[3] An ideal separation achieves baseline resolution (Rs > 1.5) within a practical timeframe.[3]

  • Pre-column Derivatization with Achiral HPLC: This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional reversed-phase column (e.g., C18).[4] A common derivatizing agent for amino acids is o-phthalaldehyde (OPA) in the presence of a chiral thiol.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile compounds or those that can be made volatile through derivatization.[2][5] For amino acids like this compound, derivatization is a mandatory step to increase their volatility and thermal stability.[6] Common derivatization approaches include esterification followed by acylation.[6] The subsequent separation on a chiral GC column allows for the resolution of the enantiomers.

Inter-Laboratory Comparison: A Framework for Ensuring Method Robustness

An inter-laboratory comparison, or round-robin study, is a critical component of method validation, designed to assess the reproducibility and transferability of an analytical method across different laboratories.[7] While a specific, publicly available inter-laboratory study for this compound is not readily found, we can construct a comparative guide based on typical performance characteristics reported in the literature for chiral amino acid analysis using these techniques.

The following table summarizes the expected performance of validated HPLC and GC-MS methods for the analysis of this compound, based on data for similar compounds.

Performance ParameterChiral HPLC with CSPHPLC with Pre-column DerivatizationChiral GC-MS with DerivatizationAcceptance Criteria (Typical)
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%90 - 110% (analyte dependent)
Precision (%RSD)
- Repeatability< 2%< 3%< 5%≤ 5%
- Intermediate Precision< 3%< 4%< 7%≤ 10%
Limit of Quantitation (LOQ) 1 - 10 µg/mL0.1 - 5 µg/mL0.01 - 1 µg/mLMethod and purpose dependent
Resolution (Rs) of Enantiomers > 1.5> 1.5> 1.5> 1.5

Data synthesized from multiple sources for analogous compounds.[1][8][9][10]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential.

Protocol 1: Chiral HPLC-UV Method

This protocol outlines a general procedure for the enantiomeric separation of this compound using a chiral stationary phase.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the validated linear range.
  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-3).[3]
  • Mobile Phase: A mixture of hexane and ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for baseline separation.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

3. System Suitability:

  • Inject a standard solution containing both enantiomers to verify system performance.
  • Acceptance criteria should include: Resolution (Rs) > 1.5, tailing factor between 0.8 and 1.5, and %RSD of peak areas for replicate injections < 2%.[11]
Protocol 2: GC-MS Method with Derivatization

This protocol describes a typical workflow for the GC-MS analysis of this compound following derivatization.

1. Derivatization:

  • To a dried sample of this compound, add a solution of 2 M HCl in methanol. Heat at 80°C for 60 minutes to achieve esterification.[6]
  • Evaporate the reagent and then add pentafluoropropionic anhydride in ethyl acetate. Heat at 65°C for 30 minutes for amidation.[6]
  • Reconstitute the derivatized sample in a suitable solvent like toluene for injection.[6]

2. GC-MS Conditions:

  • Column: A chiral capillary column (e.g., Chirasil-L-Val).[9]
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature to elute the derivatized analytes.
  • Injector Temperature: 250°C.
  • MS Detector: Electron Ionization (EI) source with the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

3. Method Validation:

  • The method must be validated according to ICH Q2(R1) or USP <1225> guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Visualization of Workflows

To further clarify the analytical processes, the following diagrams illustrate the key steps in each methodology.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify

Fig 1. Experimental workflow for Chiral HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms Chiral GC-MS Analysis cluster_data Data Analysis ester Esterification acyl Acylation ester->acyl reconstitute Reconstitute in Solvent acyl->reconstitute inject Inject into GC-MS reconstitute->inject separate Separation on Chiral Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify

Fig 2. Experimental workflow for Chiral GC-MS analysis.

Making an Informed Decision

The choice between HPLC and GC-MS for this compound analysis depends on the specific requirements of the application.

Decision_Tree start Start: this compound Analysis q1 Is high sensitivity (sub-µg/mL) required? start->q1 q2 Is direct analysis without derivatization preferred? q1->q2 No gcms Chiral GC-MS q1->gcms Yes hplc_csp Chiral HPLC with CSP q2->hplc_csp Yes hplc_deriv HPLC with Pre-column Derivatization q2->hplc_deriv No

Sources

A Comparative Guide to the Stability of DL-Phenylserine Isomers Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the stability of a drug substance is paramount to ensuring its quality, safety, and efficacy. This guide provides an in-depth, comparative analysis of the stability of the four stereoisomers of DL-Phenylserine under various stress conditions. As stereoisomers can exhibit different pharmacological activities and degradation profiles, a thorough evaluation is critical.[1] This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental framework to assess the stability of these complex molecules.

This compound, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four stereoisomers: (2R,3S)- and (2S,3R)-threo-phenylserine, and (2R,3R)- and (2S,3S)-erythro-phenylserine. The distinct spatial arrangement of these isomers can significantly influence their interaction with biological systems and their inherent chemical stability. Therefore, a comprehensive understanding of their behavior under stress is not merely a regulatory requirement but a scientific necessity for robust drug development.

Experimental Design: A Rationale-Driven Approach to Stress Testing

The stability testing protocol outlined here is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and Q1B for photostability testing.[2][3] Forced degradation studies are integral to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5]

Selection of Stress Conditions

The choice of stressors is designed to simulate the potential environmental and processing challenges a drug substance might encounter, thereby identifying the most likely degradation pathways.

  • Hydrolytic Stress (Acidic, Basic, and Neutral Conditions): Hydrolysis is a common degradation pathway for molecules with susceptible functional groups. Phenylserine, with its carboxylic acid, amino, and hydroxyl groups, is potentially susceptible to pH-dependent degradation. Studying a range of pH values (e.g., 0.1N HCl, water, 0.1N NaOH) provides a comprehensive picture of its hydrolytic stability. Serine derivatives have been shown to undergo hydrolysis, particularly at the ester linkage if present, and the stability can be influenced by pH.[6]

  • Oxidative Stress: The presence of an amino group makes phenylserine a potential target for oxidative degradation.[7][8][9] Oxidative deamination is a known metabolic pathway for amino acids and can be mimicked chemically using reagents like hydrogen peroxide (H₂O₂).[7][10][11] This stress condition is crucial for predicting stability in the presence of atmospheric oxygen or oxidative excipients.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions, providing insights into the molecule's thermal lability.[12][13][14][15] This is critical for determining appropriate manufacturing process temperatures and storage conditions. The degradation of amino acids at elevated temperatures can involve decarboxylation, deamination, and other complex reactions.[16]

  • Photostability: Exposure to light can induce photochemical degradation.[4][17][18][19][20] Following ICH Q1B guidelines, samples are exposed to a combination of visible and ultraviolet (UVA) light to assess their photosensitivity.[4][17][18][19] This is essential for determining the need for light-protective packaging.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the stress testing protocol, from sample preparation to data analysis.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare solutions of each This compound isomer Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Neutral Neutral Hydrolysis (Water, 60°C) Prep->Neutral Oxidative Oxidative Stress (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Stress (Solid state, 80°C) Prep->Thermal Photo Photostability (ICH Q1B light conditions) Prep->Photo HPLC Chiral HPLC Analysis (Quantify parent isomer and degradation products) Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Compare degradation rates Identify major degradants Elucidate degradation pathways HPLC->Data

Caption: Workflow for the forced degradation study of this compound isomers.

Analytical Methodology: The Key to Accurate Quantification

A robust, stability-indicating analytical method is the cornerstone of any degradation study. For chiral molecules like this compound, this necessitates a method capable of separating and quantifying all four stereoisomers and their potential degradation products.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the technique of choice for resolving enantiomers and diastereomers.[1][21][22] The selection of the chiral stationary phase (CSP) is critical for achieving adequate separation.[21][23]

Step-by-Step Chiral HPLC Method Protocol:

  • Column Selection: A Chirex 3126 (D)-penicillamine column (or equivalent) is often suitable for the separation of phenylserine isomers.[24] Other CSPs, such as those based on cyclodextrins or macrocyclic antibiotics, could also be evaluated.[21][23]

  • Mobile Phase Preparation: A typical mobile phase consists of an aqueous component, often containing a copper salt (e.g., 2 mM CuSO₄), and an organic modifier like methanol or acetonitrile.[24] The ratio of aqueous to organic phase is optimized to achieve the best resolution.

  • Instrumentation Setup:

    • HPLC system with a UV detector.

    • Set the flow rate to a typical value, for instance, 1.0 mL/min.[24]

    • Maintain a constant column temperature, for example, 40°C, to ensure reproducible retention times.[24]

    • Set the detection wavelength to an appropriate value for phenylserine, such as 254 nm.[24]

  • Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration within the linear range of the detector.

  • Injection and Data Acquisition: Inject a fixed volume of the sample and record the chromatogram.

  • Peak Identification and Quantification: Identify the peaks corresponding to each isomer based on the retention times of pure standards. Quantify the amount of each isomer remaining and any significant degradation products by comparing their peak areas to a calibration curve.

Comparative Stability Data

The following tables summarize hypothetical data from the forced degradation studies, illustrating the percentage degradation of each this compound isomer under the different stress conditions.

Table 1: Degradation of this compound Isomers under Hydrolytic and Oxidative Stress

Isomer% Degradation (0.1N HCl, 24h)% Degradation (Water, 24h)% Degradation (0.1N NaOH, 24h)% Degradation (3% H₂O₂, 24h)
D-threo-Phenylserine8.5< 1.015.225.8
L-threo-Phenylserine8.7< 1.015.526.1
D-erythro-Phenylserine12.31.222.835.4
L-erythro-Phenylserine12.51.323.135.9

Table 2: Degradation of this compound Isomers under Thermal and Photolytic Stress

Isomer% Degradation (80°C, 7 days)% Degradation (ICH Q1B, 7 days)
D-threo-Phenylserine5.110.3
L-threo-Phenylserine5.310.5
D-erythro-Phenylserine7.818.7
L-erythro-Phenylserine7.918.9

Analysis and Interpretation: Unraveling Degradation Pathways

The hypothetical data suggests a clear trend in the stability of the this compound isomers.

  • Relative Stability: The threo isomers consistently demonstrate greater stability across all stress conditions compared to the erythro isomers. This suggests that the stereochemical arrangement of the hydroxyl and amino groups influences the molecule's susceptibility to degradation. Within the enantiomeric pairs (D/L-threo and D/L-erythro), the stability appears to be very similar.

  • Degradation Pathways:

    • Hydrolysis: The increased degradation under both acidic and basic conditions compared to neutral conditions points to acid- and base-catalyzed hydrolysis. The greater instability in basic conditions may suggest a mechanism involving the deprotonation of the hydroxyl or amino group, facilitating degradation. The degradation of serine thiohydantoins in aqueous acid involves ring fission.[25]

    • Oxidation: The significant degradation in the presence of hydrogen peroxide indicates a high susceptibility to oxidation. A likely pathway is oxidative deamination, which is a common degradation route for amino acids, leading to the formation of a keto acid.[7][8][9][10][11]

    • Thermal Degradation: The degradation observed at elevated temperatures suggests that thermal decomposition pathways, such as decarboxylation and deamination, are operative.[16]

    • Photodegradation: The notable degradation under photolytic stress indicates that the phenyl ring and/or other chromophores in the molecule absorb light, leading to photochemical reactions.

Mechanistic Considerations Diagram

The following diagram outlines the potential primary degradation pathways for phenylserine under stress.

Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Phenylserine This compound Isomer Hydrolysis Hydrolysis (Acid/Base Catalyzed) Phenylserine->Hydrolysis Oxidation Oxidative Deamination Phenylserine->Oxidation Thermal Decarboxylation/ Deamination Phenylserine->Thermal Photo Photochemical Reactions Phenylserine->Photo Prod_Hydro Hydrolytic Products Hydrolysis->Prod_Hydro Prod_Oxid Keto Acid Oxidation->Prod_Oxid Prod_Therm Decarboxylated/Deaminated Products Thermal->Prod_Therm Prod_Photo Photodegradants Photo->Prod_Photo

Caption: Primary degradation pathways for this compound isomers.

Implications for Drug Development and Formulation

The findings from these stability studies have significant practical implications:

  • Isomer Selection: The superior stability of the threo isomers makes them potentially more suitable candidates for drug development, assuming they possess the desired pharmacological activity.

  • Formulation Strategies: The susceptibility of the erythro isomers to hydrolysis, oxidation, and photolysis necessitates careful formulation design. This may include:

    • pH Control: Buffering the formulation to a pH of optimal stability (likely near neutral).

    • Antioxidants: Including antioxidants to mitigate oxidative degradation.

    • Light-Protective Packaging: Using amber vials or other light-blocking materials to prevent photodegradation.

  • Storage and Handling: Based on the thermal stability data, appropriate storage temperatures should be defined to minimize degradation over the product's shelf life.

Conclusion

This comparative guide underscores the critical importance of evaluating the stability of individual stereoisomers of a drug substance. The data, although hypothetical, illustrates that the threo isomers of this compound are inherently more stable than their erythro counterparts under a range of stress conditions. This knowledge is invaluable for making informed decisions during drug candidate selection, formulation development, and the establishment of appropriate storage and handling procedures. A thorough, scientifically-grounded approach to stability testing, as outlined in this guide, is essential for ensuring the development of safe, effective, and high-quality pharmaceutical products.

References

  • Wikipedia.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
  • Chemistry LibreTexts. 10.
  • ResearchGate. Analysis of the four isomers of phenylserine on a chiral column. [Link]
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
  • SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]
  • WikiLectures.
  • Scribd.
  • Unknown Source. METABOLISM OF AMINO ACIDS —GENERAL ASPECTS.
  • ResearchGate. Which is the stability of serine with OH protected with tBu, in basic conditions? [Link]
  • Springer Nature Experiments.
  • ResearchGate.
  • Phenomenex.
  • Semantic Scholar.
  • PubMed.
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
  • Scilit. THE DESTRUCTION OF SERINE AND THREONINE DURING ACID HYDROLYSIS. [Link]
  • ResearchGate.
  • AVESİS.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
  • IJCRT.org.
  • Pharmaguideline. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]
  • Shimadzu.
  • ResearchGate. The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. [Link]
  • PubChem. This compound. [Link]
  • Chromatography Forum.
  • MDPI.
  • PubMed Central. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. [Link]
  • PubMed Central. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. [Link]
  • MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
  • PubMed Central. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
  • MDPI.
  • PubMed Central. Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. [Link]

Sources

A Comparative Guide to the Synthetic Routes of DL-Phenylserine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, DL-Phenylserine, a non-proteinogenic amino acid, holds significant value. Its derivatives are crucial components in the synthesis of various bioactive molecules, including the broad-spectrum antibiotic Chloramphenicol. The stereochemistry of phenylserine is of paramount importance, with its two chiral centers giving rise to four stereoisomers. Consequently, the synthetic route chosen for its preparation is a critical decision, impacting not only yield and purity but also stereochemical control and overall process efficiency.

This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's strengths and limitations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting and optimizing the synthesis of this important molecule.

The Classical Approach: Erlenmeyer-Plöchl Azlactone Synthesis

The Erlenmeyer-Plöchl synthesis is a cornerstone of amino acid chemistry, offering a robust, albeit classical, method for the preparation of α-amino acids.[1] The synthesis proceeds via the condensation of an N-acylglycine, typically hippuric acid, with an aromatic aldehyde, in this case, benzaldehyde, in the presence of acetic anhydride and a weak base like sodium acetate.[1]

Mechanistic Insights

The reaction is initiated by the cyclization of hippuric acid in the presence of acetic anhydride to form an oxazolone intermediate, also known as an azlactone. This azlactone possesses acidic protons at the C4 position, which are readily abstracted by a base. The resulting enolate then undergoes a Perkin condensation with benzaldehyde. Subsequent hydrolysis of the resulting unsaturated azlactone, followed by reduction of the double bond, yields this compound. The lack of stereocontrol in the reduction step typically leads to a mixture of diastereomers (threo and erythro).

Diagram of the Erlenmeyer-Plöchl Synthesis Pathway

Erlenmeyer_Plochl Hippuric_Acid Hippuric Acid Azlactone Azlactone Intermediate Hippuric_Acid->Azlactone Ac2O Benzaldehyde Benzaldehyde Unsaturated_Azlactone Unsaturated Azlactone Benzaldehyde->Unsaturated_Azlactone Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Azlactone Sodium_Acetate Sodium Acetate Sodium_Acetate->Unsaturated_Azlactone Azlactone->Unsaturated_Azlactone Benzaldehyde, NaOAc DL_Phenylserine This compound Unsaturated_Azlactone->DL_Phenylserine 1. H2O 2. Reduction Hydrolysis_Reduction Hydrolysis & Reduction Hydrolysis_Reduction->DL_Phenylserine

Caption: General workflow of the Erlenmeyer-Plöchl synthesis for this compound.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis
  • Azlactone Formation: A mixture of hippuric acid (1 mole), benzaldehyde (1 mole), acetic anhydride (3 moles), and anhydrous sodium acetate (1 mole) is heated at 100°C for 2 hours.

  • Isolation of Unsaturated Azlactone: The reaction mixture is cooled, and ethanol is added to precipitate the unsaturated azlactone. The product is filtered and washed with cold ethanol and water.

  • Hydrolysis and Reduction: The unsaturated azlactone is then subjected to hydrolysis with a strong acid (e.g., HCl) or base (e.g., NaOH) to open the lactone ring. The resulting α-acylamino cinnamic acid derivative is then reduced, for example, using sodium amalgam or catalytic hydrogenation, to yield this compound.

  • Purification: The final product is isolated by crystallization and can be further purified by recrystallization from a suitable solvent system.

Advantages and Disadvantages
AdvantagesDisadvantages
Well-established and robust method.Lack of stereocontrol, leading to a mixture of diastereomers.
Readily available and relatively inexpensive starting materials.Harsh reaction conditions (high temperature).
Applicable to a wide range of aromatic aldehydes.Use of hazardous reagents like acetic anhydride.
Can generate significant chemical waste.

The Green Alternative: Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[2] For the synthesis of phenylserine, several classes of enzymes have been successfully employed, most notably threonine aldolases and serine hydroxymethyltransferases (SHMTs).[3]

Mechanistic Insights

Threonine aldolases, pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the reversible aldol addition of glycine to an aldehyde.[3] The reaction mechanism involves the formation of a Schiff base between glycine and the PLP cofactor, which facilitates the deprotonation at the α-carbon of glycine to form a nucleophilic enolate equivalent. This intermediate then attacks the carbonyl carbon of benzaldehyde, forming a new C-C bond. Hydrolysis of the resulting product-PLP Schiff base releases phenylserine. The stereoselectivity of the reaction is dictated by the enzyme's active site architecture.[4]

Serine hydroxymethyltransferases (SHMTs) also a PLP-dependent enzyme, can catalyze the same reversible aldol addition of glycine to benzaldehyde to produce phenylserine.[5]

Diagram of the Threonine Aldolase Catalyzed Synthesis

Threonine_Aldolase Glycine Glycine Schiff_Base Glycine-PLP Schiff Base Glycine->Schiff_Base Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Adduct-PLP Benzaldehyde->Aldol_Adduct Threonine_Aldolase Threonine Aldolase (PLP-dependent) Threonine_Aldolase->Schiff_Base Enolate_Equivalent Enolate Equivalent Schiff_Base->Enolate_Equivalent -H+ Enolate_Equivalent->Aldol_Adduct Phenylserine Phenylserine Aldol_Adduct->Phenylserine +H2O

Caption: Enzymatic synthesis of Phenylserine catalyzed by Threonine Aldolase.

Experimental Protocol: Enzymatic Synthesis using Threonine Aldolase
  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared containing glycine (e.g., 200 mM), benzaldehyde (e.g., 100 mM), and the PLP cofactor (e.g., 0.5 mM).

  • Enzyme Addition: Purified threonine aldolase enzyme (or whole cells expressing the enzyme) is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for a specified period (e.g., 24-48 hours). Reaction progress can be monitored by HPLC.

  • Work-up and Purification: The enzyme is removed by centrifugation or filtration. The supernatant is then acidified to precipitate the product, which is collected by filtration and can be purified by recrystallization. A flow synthesis approach using immobilized threonine aldolase has also been developed, achieving a yield of up to 40% with a diastereomeric excess of 20% and an enantiomeric excess of 99%.[6]

Advantages and Disadvantages
AdvantagesDisadvantages
High stereoselectivity (often producing a single stereoisomer).[7]Enzyme cost and stability can be a concern.
Mild reaction conditions (aqueous medium, neutral pH, moderate temperature).Substrate scope may be limited by the enzyme's specificity.
Environmentally friendly ("green") process with minimal waste.[2]Reaction rates can be slower than chemical methods.
High yields are achievable under optimized conditions.[8]Product inhibition can sometimes limit conversion.[6]

The Precision Approach: Asymmetric Synthesis

For applications demanding high stereopurity, asymmetric synthesis provides a powerful toolkit. This approach utilizes chiral auxiliaries or catalysts to control the formation of new stereocenters, leading to a significant enrichment of one desired stereoisomer.

Asymmetric Aldol Reaction with Chiral Auxiliaries (Evans' Auxiliary)

A well-established method for asymmetric aldol additions involves the use of chiral oxazolidinones, known as Evans' auxiliaries.[9] The chiral auxiliary is first acylated, and the resulting imide is converted to its enolate, which then reacts with benzaldehyde in a highly diastereoselective manner. Subsequent cleavage of the auxiliary yields the desired β-hydroxy acid with high enantiopurity.

Mechanistic Insights

The stereochemical outcome of the Evans' aldol reaction is controlled by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the approach of the aldehyde to one face of the enolate. The formation of a six-membered, chair-like transition state is believed to be responsible for the high diastereoselectivity observed.

Diagram of Asymmetric Synthesis using an Evans' Auxiliary

Evans_Auxiliary Evans_Auxiliary Evans' Auxiliary Acylated_Auxiliary N-Acyl Oxazolidinone Evans_Auxiliary->Acylated_Auxiliary Acylation Acylation Acylation->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate Enolization Enolization (e.g., LDA) Enolization->Enolate Aldol_Adduct Diastereomerically Enriched Adduct Enolate->Aldol_Adduct Benzaldehyde Benzaldehyde Benzaldehyde->Aldol_Adduct Phenylserine_Derivative Enantiopure Phenylserine Derivative Aldol_Adduct->Phenylserine_Derivative Cleavage Auxiliary Cleavage Cleavage->Phenylserine_Derivative

Sources

Benchmarking DL-Phenylserine Derivatives for Enhanced Biological Activity: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of DL-Phenylserine

This compound, a non-proteinogenic amino acid, presents a unique and versatile scaffold for the development of novel therapeutic agents.[1] Its structure, featuring both a hydroxyl and a carboxyl group attached to a phenyl ring, allows for a multitude of chemical modifications. These modifications can profoundly influence the molecule's steric and electronic properties, leading to a diverse range of biological activities. The rationale behind synthesizing and benchmarking this compound derivatives lies in the potential to optimize these activities, aiming for enhanced potency, selectivity, and improved pharmacokinetic profiles. Researchers have explored derivatives of similar structures, such as phenylalanine and serine, for various therapeutic applications, including anticancer and antimicrobial agents.[2][3][4][5] This guide will provide a comparative analysis of this compound derivatives, focusing on their potential in these key therapeutic areas.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives typically involves the modification of the amino, carboxyl, or hydroxyl groups, as well as substitution on the phenyl ring. A common strategy involves the protection of the amino and carboxyl groups, followed by the desired chemical modification, and subsequent deprotection.

For instance, N-acylation of the amino group can introduce various functionalities, while esterification of the carboxyl group can enhance lipophilicity. Modifications to the phenyl ring, such as the introduction of halogen atoms or other functional groups, can significantly impact the molecule's interaction with biological targets.[6][7] The choice of synthetic route is guided by the desired final compound and the need to control stereochemistry, as the threo and erythro isomers of phenylserine can exhibit different biological activities.

Experimental Workflow for Benchmarking

A systematic approach is crucial for the effective benchmarking of this compound derivatives. The following workflow outlines the key stages, from initial synthesis to comprehensive biological evaluation.

Experimental Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Data Comparative Data Analysis (IC50/MIC) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: A generalized workflow for the synthesis, in vitro screening, and analysis of this compound derivatives.

Comparative Analysis of Biological Activity

The true measure of a novel derivative's potential lies in its performance against established compounds and other analogs. This section presents a comparative analysis of the anticancer and antimicrobial activities of various phenylserine and related derivatives, with data synthesized from multiple studies.

Anticancer Activity

The cytotoxic effects of various derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Phenylurea Derivative 16j CEM (Leukemia)0.38Doxorubicin-
Phenylurea Derivative 16j MCF-7 (Breast)1.02Doxorubicin-
Pyrazoline Derivative b17 HepG-2 (Liver)3.57Cisplatin8.45
Chalcone Derivative B-4 MCF-7 (Breast)6.70Lapatinib9.71
Thiazole Derivative 6c SKOV-3 (Ovarian)7.845-FU-
Thiazole Derivative 6c A549 (Lung)15.695-FU-

Note: Data is compiled from multiple sources for illustrative comparison.[3][4][8][9] The reference compounds and their IC50 values may vary across different studies.

Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Fluorinated O-phenyl serine analogS. aureus-Unfluorinated Phe-peptide-
Fluorinated O-phenyl serine analogE. coli-Unfluorinated Phe-peptide-
Thiazolidinone Derivative 5j S. aureus-Ampicillin-
Thiazolidinone Derivative 5j E. coli-Ampicillin-
Imidazole Derivative 15 S. aureus-Norfloxacin-
Imidazole Derivative 24 E. coli-Norfloxacin-

Note: Specific MIC values for direct comparison were not consistently available across the reviewed literature, but the table indicates derivatives with notable activity.[2][5][10] The potency of the fluorinated O-phenyl serine analog was reported to be significantly greater than its unfluorinated counterpart.[2]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data from benchmarking studies allow for the elucidation of structure-activity relationships (SAR), providing critical insights for the rational design of more potent and selective derivatives.

Structure-Activity Relationship cluster_modifications Chemical Modifications cluster_effects Impact on Biological Activity DL_Phenylserine This compound Scaffold Amino Group Carboxyl Group Hydroxyl Group Phenyl Ring N_Acylation N-Acylation DL_Phenylserine:nh2->N_Acylation Esterification Esterification DL_Phenylserine:cooh->Esterification Halogenation Phenyl Ring Halogenation DL_Phenylserine:phenyl->Halogenation Other_Subs Other Substituents DL_Phenylserine:phenyl->Other_Subs Potency Altered Potency N_Acylation->Potency Lipophilicity Changed Lipophilicity Esterification->Lipophilicity Target_Binding Enhanced/Altered Target Binding Halogenation->Target_Binding Selectivity Modified Selectivity Other_Subs->Selectivity Lipophilicity->Potency Target_Binding->Potency Target_Binding->Selectivity

Caption: Key modification sites on the this compound scaffold and their potential impact on biological activity.

For example, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance the antimicrobial potency of some heterocyclic compounds.[5] The position of these substituents is also critical; studies on phenylalanine analogs have demonstrated that the placement of a halogen at different positions on the phenyl ring can differentially affect their interaction with biological transporters like LAT1 and LAT2.[6] Similarly, modifications to the amino and carboxyl groups can alter the compound's solubility, cell permeability, and interaction with target enzymes or receptors.

Experimental Protocols

To ensure the reproducibility and validity of benchmarking studies, detailed and standardized experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each derivative.

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., Ampicillin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The benchmarking of this compound derivatives reveals a promising avenue for the discovery of novel therapeutic agents with potent anticancer and antimicrobial activities. The versatility of the this compound scaffold allows for fine-tuning of its biological properties through targeted chemical modifications. Structure-activity relationship studies are crucial in guiding the design of next-generation derivatives with enhanced efficacy and selectivity. Future research should focus on expanding the diversity of synthesized derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

  • Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides. (n.d.). ResearchGate.
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate.
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate.
  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate.
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). PubMed.
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). National Institutes of Health.
  • Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. (2025). Preprints.org.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (n.d.). National Institutes of Health.
  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2021). PubMed Central.
  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. (n.d.). PubMed.
  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (n.d.). National Institutes of Health.
  • Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2015). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. (n.d.). PubMed.
  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (n.d.). MDPI.
  • LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. (2016). National Institutes of Health.
  • Minimum inhibitory concentration (MIC) values of TS and other antibiotics. (n.d.). ResearchGate.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Institutes of Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylserine
Reactant of Route 2
Reactant of Route 2
DL-Phenylserine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.